4-(4-Methyl-1h-imidazol-1-yl)benzenamine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-(4-methylimidazol-1-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3/c1-8-6-13(7-12-8)10-4-2-9(11)3-5-10/h2-7H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJUPTRYCQKQLCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C=N1)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70580985 | |
| Record name | 4-(4-Methyl-1H-imidazol-1-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70580985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102791-87-7 | |
| Record name | 4-(4-Methyl-1H-imidazol-1-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70580985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
What are the chemical properties of 4-(4-Methyl-1h-imidazol-1-yl)benzenamine?
An In-depth Technical Guide to the Chemical Properties of 4-(4-Methyl-1H-imidazol-1-yl)benzenamine
Introduction
This compound is a heterocyclic aromatic amine that serves as a crucial building block in medicinal chemistry and materials science. Its structure, featuring a reactive aniline moiety and a versatile imidazole ring, makes it a valuable intermediate in the synthesis of pharmacologically active compounds and functional materials. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, tailored for researchers, scientists, and professionals in drug development. The imidazole motif is a common feature in many biologically active molecules, prized for its ability to participate in hydrogen bonding and coordinate with metal ions, which is fundamental to many enzymatic processes.[1]
Molecular Structure and Identification
The foundational aspect of understanding any chemical compound is its structure. This compound consists of a benzenamine (aniline) ring where the nitrogen atom is para to the point of attachment of a 4-methylimidazole ring.
| Identifier | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₁₀H₁₁N₃ |
| Molecular Weight | 173.22 g/mol |
| CAS Number | 75815-15-5[2] |
The structure combines the nucleophilic character of the aniline nitrogen with the unique electronic and coordinating properties of the imidazole ring. The methyl group at the 4-position of the imidazole ring can influence the steric and electronic properties of the molecule compared to its unsubstituted counterpart.
Synthesis Protocols
The synthesis of this compound and its derivatives is well-documented in patent literature, often as a key step in the production of tyrosine kinase inhibitors.[3][4] A common strategy involves the coupling of a substituted phenylamine with 4-methylimidazole, followed by reduction of a nitro group if a nitroaniline precursor is used.
Protocol: Ullmann Condensation Approach
A prevalent method for synthesizing aryl-imidazole linkages is the Ullmann condensation. This reaction typically involves the coupling of an aryl halide with an imidazole in the presence of a copper catalyst and a base.
Step-by-Step Methodology:
-
Reaction Setup: To a reaction vessel, add 4-bromoaniline (1 equivalent), 4-methylimidazole (1.2 equivalents), potassium carbonate (K₂CO₃) as the base (2 equivalents), and a copper(I) iodide (CuI) catalyst (0.1 equivalents).
-
Solvent Addition: Add a high-boiling point polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).
-
Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) to a temperature between 120-150°C.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Workup and Purification: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract the product with an organic solvent like ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield this compound.
Logical Flow: Synthesis Pathway
The following diagram illustrates a generalized synthetic pathway. The choice of starting materials, particularly the use of a nitro-substituted benzene, is a common industrial strategy as the nitro group can be efficiently reduced to the target amine in the final step.[3][4]
Caption: Generalized synthesis of this compound.
Physicochemical Properties
Detailed experimental data on the physicochemical properties of this specific compound are not widely published in peer-reviewed journals. However, data can be aggregated from chemical supplier databases and computational predictions.
| Property | Value/Information | Source |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Expected to be soluble in polar organic solvents like methanol, ethanol, and DMSO. Limited solubility in water. | Inferred from structure |
| pKa | The aniline amine (NH₂) is weakly basic. The imidazole ring has both acidic (N-H) and basic (lone pair on N) sites. | Inferred from structure |
| LogP | 2.78 (Predicted) | [5] |
Spectroscopic and Analytical Characterization
Spectroscopic data is essential for the unambiguous identification and quality control of the compound. While a dedicated public spectral database for this specific molecule is scarce, the expected spectral characteristics can be predicted based on its structure.
-
¹H NMR (Proton Nuclear Magnetic Resonance):
-
Aromatic Protons: Signals corresponding to the protons on the phenylene ring would appear in the aromatic region (typically δ 7.0-8.0 ppm). The protons on the aniline ring will show a characteristic splitting pattern.
-
Imidazole Protons: Two signals for the protons on the imidazole ring would be expected, likely in the δ 7.0-8.5 ppm range.
-
Methyl Protons: A singlet corresponding to the three protons of the methyl group (CH₃) would appear in the upfield region, typically around δ 2.1-2.3 ppm.[3]
-
Amine Protons: A broad singlet for the amine (NH₂) protons, the chemical shift of which is dependent on solvent and concentration.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
Signals for the ten unique carbon atoms would be observed. The carbons of the benzene and imidazole rings would resonate in the δ 110-150 ppm region. The methyl carbon would appear significantly upfield.
-
-
Mass Spectrometry (MS):
-
Electrospray Ionization (ESI-MS): In positive ion mode, the molecule would readily protonate to give a strong signal for the molecular ion [M+H]⁺ at m/z 174.10.
-
-
Infrared (IR) Spectroscopy:
-
N-H Stretching: Characteristic stretches for the primary amine (NH₂) would be observed in the 3300-3500 cm⁻¹ region.
-
C=C and C=N Stretching: Aromatic and imidazole ring stretches would appear in the 1400-1600 cm⁻¹ region.
-
Reactivity and Chemical Behavior
The chemical reactivity of this compound is dictated by its two primary functional groups: the aniline amine and the imidazole ring.
-
Aniline Moiety: The primary amine is a nucleophilic center and can undergo a variety of reactions common to anilines, including:
-
Acylation: Reaction with acyl chlorides or anhydrides to form amides. This is a key reaction for its use as an intermediate in the synthesis of drugs like Nilotinib.[4]
-
Diazotization: Reaction with nitrous acid to form a diazonium salt, which can then be used in various coupling reactions.
-
Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.
-
-
Imidazole Ring: The imidazole ring is aromatic and relatively stable. The lone pair of electrons on the non-protonated nitrogen atom can act as a ligand to coordinate with metal ions.
Stability and Storage: The compound should be stored in a cool, dry place away from light and oxidizing agents. Like many anilines, it may be susceptible to air oxidation, which can lead to discoloration over time. Storage under an inert atmosphere is recommended for long-term preservation of purity.
Applications in Research and Drug Development
The primary and most significant application of this compound is as a key intermediate in the synthesis of pharmaceuticals.
-
Tyrosine Kinase Inhibitors: This molecule is a well-established building block for the synthesis of Nilotinib (Tasigna), a medication used to treat chronic myelogenous leukemia (CML).[4] In the synthesis of Nilotinib, the aniline group of this compound is acylated in an amide bond-forming reaction.[6]
-
Medicinal Chemistry: The imidazole-aniline scaffold is of broad interest in medicinal chemistry. Imidazole-containing compounds exhibit a wide range of biological activities, including antifungal, anticancer, and anti-inflammatory properties.[1][7] This makes this compound a valuable starting material for the development of new therapeutic agents.
Conclusion
This compound is a compound of significant interest due to its central role in the synthesis of high-value pharmaceutical products. While comprehensive, publicly available data on all its chemical properties remains somewhat limited, its synthetic pathways and principal applications are well-established. This guide consolidates the available technical information, providing a foundational resource for scientists and researchers working with this important chemical intermediate. The structural motifs present in this molecule continue to be explored for the rational design of novel inhibitors for various therapeutic targets.[8]
References
-
Processes for the synthesis of 5-(4-methyl-1h-imidazol-1-yl)-3-(trifluoromethyl)-benzenamine and its intermediates. Google Patents.
-
Process For The Synthesis Of 5 (Methyl 1 H Imidazol 1 Yl) 3 (Trifluoromethyl) Benzeneamine. IPINDIA.
-
4-(4-methyl-1H-imidazol-5-yl)benzenamine | 75815-15-5. ChemicalBook.
-
Process for the preparation of 3-(trifluoromethyl)-5-(4-methyl-1h-imidazole-1-yl)-benzeneamine hydrochloride. Google Patents.
-
(E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one. MDPI.
-
3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline. ChemScene.
-
Rational design of 5-((1H-imidazol-1-yl)methyl)quinolin-8-ol derivatives as novel bromodomain-containing protein 4 inhibitors. PubMed.
-
Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. Royal Society of Chemistry.
Sources
- 1. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-(4-methyl-1H-imidazol-5-yl)benzenamine | 75815-15-5 [chemicalbook.com]
- 3. CA2833394C - Processes for the synthesis of 5-(4-methyl-1h-imidazol-1-yl)-3-(trifluoromethyl)-benzenamine and its intermediates - Google Patents [patents.google.com]
- 4. "Process For The Synthesis Of 5 (Methyl 1 H Imidazol 1 Yl) 3 [quickcompany.in]
- 5. chemscene.com [chemscene.com]
- 6. EP3904342A1 - Process for the preparation of 3-(trifluoromethyl)-5-(4-methyl-1h-imidazole-1-yl)-benzeneamine hydrochloride - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- 8. Rational design of 5-((1H-imidazol-1-yl)methyl)quinolin-8-ol derivatives as novel bromodomain-containing protein 4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Structure elucidation of 4-(4-Methyl-1h-imidazol-1-yl)benzenamine
An In-Depth Technical Guide to the Structure Elucidaion of 4-(4-Methyl-1H-imidazol-1-yl)benzenamine
Abstract
This guide provides a comprehensive, multi-technique framework for the unambiguous structure elucidation of this compound. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of methods. It delves into the scientific rationale behind the selection of analytical techniques, the interpretation of spectral data, and the logical integration of results to build an unassailable structural proof. We will detail field-proven protocols for Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Infrared (IR) Spectroscopy, presenting predicted data and the underlying principles of spectral interpretation. The core philosophy of this guide is that each analytical step should be a self-validating system, collectively contributing to the definitive structural assignment of the target molecule.
Introduction and Strategic Overview
The process of characterizing a novel chemical entity or verifying the identity of a synthesized compound is a cornerstone of chemical research and development.[1][2] this compound is a heterocyclic compound featuring a substituted aniline core, a structural motif prevalent in medicinal chemistry and materials science. Its synthesis, often achieved through cross-coupling methodologies like the Ullmann condensation, necessitates rigorous structural verification to confirm regiochemistry and overall integrity.[3][4][5]
This guide eschews a one-size-fits-all template, instead adopting a logical, problem-solving approach to structure elucidation. Our strategy is built on the synergistic application of three core analytical techniques:
-
Mass Spectrometry (MS): To establish the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To map the carbon-hydrogen framework and determine atomic connectivity.
-
Infrared (IR) Spectroscopy: To identify the key functional groups present in the molecule.[6][7]
By integrating the data from these orthogonal techniques, we create a validation network that confirms the structure of this compound with a high degree of confidence.
Molecular Structure and Synthetic Context
The target molecule, this compound, possesses a molecular formula of C₁₀H₁₁N₃. Its structure consists of a 4-methylimidazole ring N-arylated to a para-substituted aniline ring.
Caption: Molecular structure of this compound.
A common synthetic route to this class of compounds is the copper-catalyzed Ullmann condensation, coupling 4-methylimidazole with a para-haloaniline (e.g., 4-fluoroaniline or 4-bromoaniline).[3][8] This synthetic context is vital, as it informs our expectations; we anticipate a product with the combined mass of the two precursors and a connectivity consistent with N-arylation.
Mass Spectrometry: The Foundational Measurement
Expertise & Causality: High-Resolution Mass Spectrometry (HRMS) is the first-line technique. Its primary purpose is to provide an exact mass of the molecular ion, which allows for the unambiguous determination of the elemental formula. This is a critical, self-validating step; if the measured mass does not correspond to the expected formula (C₁₀H₁₁N₃), all subsequent structural analysis is moot. We choose Electrospray Ionization (ESI) as it is a soft ionization technique that typically yields a prominent protonated molecular ion ([M+H]⁺) with minimal fragmentation, simplifying data interpretation.
Experimental Protocol: ESI-TOF HRMS
-
Sample Preparation: Dissolve ~0.1 mg of the sample in 1 mL of HPLC-grade methanol containing 0.1% formic acid. The acid facilitates protonation, enhancing the [M+H]⁺ signal.
-
Instrumentation: Utilize a Time-of-Flight (TOF) mass spectrometer equipped with an ESI source.
-
Infusion: Infuse the sample solution directly into the source at a flow rate of 5-10 µL/min.
-
Acquisition Mode: Acquire data in positive ion mode over a mass range of m/z 50-500.
-
Calibration: Ensure the instrument is calibrated using a known standard immediately prior to analysis to guarantee mass accuracy below 5 ppm.
Predicted Data & Interpretation
The data from HRMS will confirm the elemental composition and suggest key fragmentation pathways.
Table 1: Predicted High-Resolution Mass Spectrometry Data
| Species | Formula | Calculated Exact Mass (m/z) | Expected Observation |
| [M] | C₁₀H₁₁N₃ | 173.0953 | --- |
| [M+H]⁺ | C₁₀H₁₂N₃⁺ | 174.1026 | The base peak or a very prominent peak. |
| Fragment 1 | C₉H₈N₂⁺ | 144.0682 | Loss of the aminophenyl radical from a fragment. |
| Fragment 2 | C₄H₅N₂⁺ | 81.0447 | Represents the protonated 4-methylimidazole moiety. |
Fragmentation Analysis: Tandem MS (MS/MS) experiments would involve isolating the [M+H]⁺ ion (m/z 174.1) and subjecting it to collision-induced dissociation (CID). The expected fragmentation would involve the cleavage of the C-N bond between the two rings, yielding characteristic fragments.
Caption: Predicted major fragmentation pathway in MS/MS analysis.
NMR Spectroscopy: Mapping the Atomic Framework
Expertise & Causality: While MS provides the formula, NMR spectroscopy reveals the constitution—the precise arrangement and connectivity of the atoms.[6][9] ¹H NMR identifies the number and environment of protons, while ¹³C NMR does the same for carbon atoms. The combination provides a definitive "fingerprint" of the molecule. For a structure like this, where regiochemistry is key (i.e., confirming the para-substitution), NMR is indispensable.
Protocol: ¹H and ¹³C NMR Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred as it can solubilize a wide range of compounds and ensures exchangeable protons (like those on the NH₂ group) are observable.
-
Instrumentation: Use a 400 MHz (or higher) NMR spectrometer. Higher field strengths provide better signal dispersion and resolution.
-
¹H Acquisition: Acquire a standard one-pulse proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C Acquisition: Acquire a proton-decoupled ¹³C spectrum (e.g., using a PENDANT or DEPT sequence) to observe all carbon signals as singlets and determine their type (CH₃, CH₂, CH, C).
Predicted ¹H NMR Spectrum (in DMSO-d₆)
The symmetry of the para-substituted benzene ring simplifies the aromatic region into an AA'BB' system, which often appears as two distinct doublets.
Table 2: Predicted ¹H NMR Chemical Shifts, Multiplicities, and Integrations
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale |
| Imidazole-H (C5-H) | ~7.1-7.3 | Singlet (s) | 1H | Proton on the imidazole ring, adjacent to the methyl group. |
| Imidazole-H (C2-H) | ~7.8-8.0 | Singlet (s) | 1H | Proton on the imidazole ring between the two nitrogen atoms; more deshielded. |
| Aromatic-H (ortho to NH₂) | ~6.7-6.9 | Doublet (d) | 2H | Shielded by the electron-donating NH₂ group. |
| Aromatic-H (ortho to Imidazole) | ~7.2-7.4 | Doublet (d) | 2H | Deshielded relative to the other aromatic protons. |
| Amine-H (NH₂) | ~5.0-5.5 | Broad Singlet (br s) | 2H | Exchangeable protons; chemical shift can vary with concentration and temperature. |
| Methyl-H (CH₃) | ~2.1-2.3 | Singlet (s) | 3H | Aliphatic protons attached to the imidazole ring. |
Predicted ¹³C NMR Spectrum (in DMSO-d₆)
Proton-decoupled ¹³C NMR will show 8 distinct signals, as two pairs of carbons in the symmetric benzene ring are chemically equivalent.
Table 3: Predicted ¹³C NMR Chemical Shifts
| Carbon Assignment | Predicted δ (ppm) | Rationale |
| Methyl (CH₃) | ~13-15 | Standard aliphatic sp³ carbon. |
| Aromatic C (ortho to NH₂) | ~114-116 | Shielded by the strong electron-donating effect of the amine group. |
| Imidazole C5 | ~118-120 | Carbon in the imidazole ring. |
| Aromatic C (ortho to Imidazole) | ~122-124 | Less shielded aromatic carbon. |
| Aromatic C (ipso to Imidazole) | ~130-133 | Quaternary carbon attached to the imidazole nitrogen. |
| Imidazole C4 | ~135-137 | Quaternary carbon bearing the methyl group. |
| Imidazole C2 | ~138-140 | Carbon between two nitrogens, significantly deshielded. |
| Aromatic C (ipso to NH₂) | ~145-148 | Quaternary carbon attached to the electron-donating amine group. |
Infrared Spectroscopy: Functional Group Identification
Expertise & Causality: FTIR spectroscopy is a rapid and effective method for confirming the presence of key functional groups.[1][10] While NMR and MS provide the core structural data, IR serves as a crucial cross-check. For this molecule, we expect to see characteristic absorptions for the N-H bonds of the amine, aromatic C-H bonds, and the C=C/C=N bonds of the aromatic and imidazole rings. The presence of the N-H stretch is a particularly important piece of confirmatory data.
Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. No further preparation is needed.
-
Instrumentation: Use a standard FTIR spectrometer equipped with an ATR accessory.
-
Acquisition: Collect the spectrum over the range of 4000-600 cm⁻¹.
-
Background: Run a background scan of the empty ATR crystal prior to sample analysis to subtract atmospheric (CO₂, H₂O) absorptions.
Predicted IR Absorption Bands
Table 4: Predicted Characteristic Infrared Absorption Frequencies
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3450-3300 | N-H Symmetric & Asymmetric Stretch | Primary Amine (-NH₂) |
| 3150-3050 | C-H Stretch | Aromatic & Imidazole C-H |
| 2950-2850 | C-H Stretch | Methyl (-CH₃) |
| 1620-1580 | N-H Bend (Scissoring) | Primary Amine (-NH₂) |
| 1600-1450 | C=C and C=N Stretch | Aromatic & Imidazole Rings |
Integrated Analysis Workflow: From Data to Structure
Expertise & Causality: No single technique is sufficient for unambiguous elucidation. The power of this approach lies in the logical integration of all data points. The workflow is a process of hypothesis generation and validation.
Caption: Logical workflow for integrated structure elucidation.
-
Start with MS: The HRMS data confirms the elemental formula is C₁₀H₁₁N₃. This is our foundational hypothesis.
-
Consult IR: The FTIR spectrum shows strong N-H stretching bands (~3400 cm⁻¹) and aromatic C-H stretches (~3100 cm⁻¹), confirming the presence of a primary amine and aromatic rings, consistent with the proposed structure.
-
Map with NMR:
-
The ¹H NMR integration (totaling 11 protons) matches the formula. The presence of two aromatic doublets (2H each) confirms para-substitution. The distinct signals for the methyl group and the two imidazole protons fit the 4-methylimidazole moiety. The broad NH₂ signal aligns with the amine group.
-
The ¹³C NMR shows the correct number of signals (8) for the proposed structure's symmetry. The chemical shifts align with expectations for aromatic, imidazole, and aliphatic carbons.
-
-
Final Validation: All data points are congruent. The molecular formula from MS, the functional groups from IR, and the specific atomic connectivity from NMR all converge to support only one possible structure: this compound.
Conclusion
The structure elucidation of this compound is a clear demonstration of the power of a modern, multi-technique analytical approach. By systematically acquiring and interpreting data from mass spectrometry, NMR spectroscopy, and infrared spectroscopy, a researcher can build a robust and self-validating case for the molecule's identity. This guide has outlined not just the "how" but the "why" of each step, emphasizing a logical workflow where each piece of evidence corroborates the others. This rigorous methodology ensures the scientific integrity required for advanced research, drug discovery, and chemical development.
References
- Savita Pall, A. and Chemistry, A. (n.d.). Determination of Structure: Modern Analytical Techniques.
-
Intertek. (n.d.). Molecular Structure Characterisation and Structural Elucidation. Intertek. Available at: [Link]
-
National Research Council (US) Committee on Challenges for the Chemical Sciences in the 21st Century. (2003). Isolating, Identifying, Imaging, and Measuring Substances and Structures. In Beyond the Molecular Frontier: Challenges for Chemistry and Chemical Engineering. National Academies Press (US). Available at: [Link]
-
Breitenstein, W., Furet, P., & Zimmermann, J. (2004). Process For The Synthesis Of 5 (Methyl 1 H Imidazol 1 Yl) 3 (Trifluoromethyl) Benzeneamine. World Intellectual Property Organization. Available at: [Link]
-
CfPIE. (2024). A Comprehensive Guide to the 4 Main Types of Analytical Chemistry. The Center for Professional Innovation & Education. Available at: [Link]
-
Wikipedia. (2023). Ullmann condensation. In Wikipedia. Available at: [Link]
-
Supporting Information for publications. (n.d.). Royal Society of Chemistry. Available at: [Link]
-
Cristau, H.-J., et al. (2005). A Soluble Base for the Copper-Catalyzed Imidazole N-Arylations with Aryl Halides. The Journal of Organic Chemistry, 70(8), 3225–3228. Available at: [Link]
-
Electronic Supplementary Information. (n.d.). The Royal Society of Chemistry. Available at: [Link]
-
Various Authors. (2017). Which is the best analytical technique for structure determination?. ResearchGate. Available at: [Link]
- Google Patents. (n.d.). CA2833394C - Processes for the synthesis of 5-(4-methyl-1h-imidazol-1-yl)-3-(trifluoromethyl)-benzenamine and its intermediates.
- Google Patents. (n.d.). EP3904342A1 - Process for the preparation of 3-(trifluoromethyl)-5-(4-methyl-1h-imidazole-1-yl)-benzeneamine hydrochloride.
-
Supporting Information for publications. (n.d.). American Chemical Society. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-arylation. Available at: [Link]
-
ResearchGate. (n.d.). Chemical structure of tetrasubstituted imidazoles 13. Available at: [Link]
-
ResearchGate. (n.d.). Mechanism proposed to explain the synthesis of substituted imidazoles. Available at: [Link]
-
Supplementary data. (n.d.). The Royal Society of Chemistry. Available at: [Link]
-
PrepChem. (n.d.). Synthesis of 4-(1H-Imidazole-1-yl)-N-propylbenzenamine. Available at: [Link]
-
MDPI. (2021). On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. Available at: [Link]
-
Journal of Scientific Research. (2020). Synthesis, Spectroscopic & DFT studies of Novel N-((1H-benzo[d]imidazol-1-yl) methyl). Available at: [Link]
-
Journal of Current Pharmaceutical Research. (2012). Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. Available at: [Link]
-
NIH National Library of Medicine. (2015). A concise synthesis of highly substituted imidazoles via copper-mediated oxidative C–H functionalization. Available at: [Link]
-
NIH National Library of Medicine. (2020). Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl). Available at: [Link]
-
Shabalin, D. A., & Camp, J. E. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry, 18(21), 3983-3998. Available at: [Link]
-
ResearchGate. (n.d.). ¹³C NMR spectrum of 4-(1H-benzo [d]imidazol-1-yl)benzaldehyde. Available at: [Link]
-
ResearchGate. (n.d.). 1 H NMR and 13 C NMR of the prepared compounds. Available at: [Link]
-
NIH National Library of Medicine. (2023). (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. Available at: [Link]
-
Der Pharma Chemica. (2014). One Pot Synthesis of (4z)-4-(Benzylidene/Substituted Benzylidene)-1n-Methyl-2-(Styryl/Substituted Styryl)-1h-Imidazol-5(4h)-One Derivatives and their Anti-Bacterial Activity Evaluation. Available at: [Link]
-
PubChem. (n.d.). 4-(1H-imidazol-1-yl)aniline. National Center for Biotechnology Information. Available at: [Link]
-
MDPI. (2019). 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine. Available at: [Link]
-
ResearchGate. (n.d.). Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl). Available at: [Link]
-
ResearchGate. (n.d.). The Fourier transform infrared (FTIR) spectra of 1‐benzylimidazole. Available at: [Link]
Sources
- 1. savitapall.com [savitapall.com]
- 2. Isolating, Identifying, Imaging, and Measuring Substances and Structures - Beyond the Molecular Frontier - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Molecular Structure Characterisation and Structural Elucidation [intertek.com]
- 7. A Comprehensive Guide to the 4 Main Types of Analytical Chemistry [cfpie.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
A Comprehensive Guide to the Synthesis of 4-(4-Methyl-1H-imidazol-1-yl)benzenamine: A Key Building Block in Pharmaceutical Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
4-(4-Methyl-1H-imidazol-1-yl)benzenamine is a crucial chemical intermediate, recognized for its role in the synthesis of a variety of pharmacologically active compounds. Notably, it forms a core component of several tyrosine kinase inhibitors, which are at the forefront of targeted cancer therapy. This guide provides a detailed, scientifically grounded pathway for the synthesis of this important molecule, emphasizing the rationale behind methodological choices and providing robust, replicable protocols.
The synthetic strategy presented herein is a well-established two-step process that is both efficient and scalable. This pathway involves an initial N-arylation of 4-methylimidazole with a suitable nitro-substituted aryl halide, followed by the reduction of the nitro group to the desired primary amine. This approach is favored for its high yields and the ready availability of the starting materials.
Synthetic Pathway Overview
The synthesis of this compound is most effectively achieved through a two-step sequence:
-
Step 1: Synthesis of 1-(4-nitrophenyl)-4-methyl-1H-imidazole. This step involves the formation of a carbon-nitrogen bond between the imidazole ring and the nitrophenyl group. This can be accomplished through a nucleophilic aromatic substitution (SNAr) reaction or a transition metal-catalyzed cross-coupling reaction, such as the Ullmann condensation.
-
Step 2: Synthesis of this compound. This final step involves the reduction of the nitro group of the intermediate compound to the corresponding amine. Catalytic hydrogenation is a common and effective method for this transformation.
The overall synthetic workflow is depicted in the following diagram:
Figure 2: Simplified mechanism of the SNAr reaction.
Experimental Protocol: SNAr
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-Methylimidazole | 82.10 | 6.57 g | 0.08 |
| 1-Fluoro-4-nitrobenzene | 141.10 | 11.29 g | 0.08 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 11.06 g | 0.08 |
| Dimethyl sulfoxide (DMSO) | 78.13 | 100 mL | - |
Procedure:
-
To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-methylimidazole (6.57 g, 0.08 mol), 1-fluoro-4-nitrobenzene (11.29 g, 0.08 mol), and potassium carbonate (11.06 g, 0.08 mol).
-
Add dimethyl sulfoxide (100 mL) to the flask.
-
Heat the reaction mixture to 110°C and stir for 24-48 hours under a dry atmosphere (e.g., nitrogen or argon). [1]4. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature and pour it into 500 mL of ice-cold water with stirring.
-
A solid precipitate will form. Collect the solid by vacuum filtration and wash it thoroughly with water.
-
Dry the crude product in a vacuum oven at 50-60°C.
-
The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.
Expected Yield: 80-90%
Method B: Ullmann Condensation
The Ullmann condensation is a copper-catalyzed cross-coupling reaction that is also effective for the N-arylation of imidazoles. [2][3]This method is particularly useful when less reactive aryl halides (e.g., chlorides or bromides) are used. Modern protocols often employ ligands to facilitate the reaction under milder conditions. [4][5] Reaction Principle: The catalytic cycle is believed to involve the formation of a copper(I)-imidazolide complex, which then undergoes oxidative addition with the aryl halide to form a copper(III) intermediate. Reductive elimination then yields the N-arylated product and regenerates the active copper(I) catalyst. [5]
Step 2: Synthesis of this compound
The reduction of the nitro group in 1-(4-nitrophenyl)-4-methyl-1H-imidazole to a primary amine is a standard transformation in organic synthesis. Catalytic hydrogenation is a clean and efficient method for this purpose.
Catalytic Hydrogenation
Reaction Principle: In the presence of a metal catalyst (e.g., Palladium on carbon), hydrogen gas is used to reduce the nitro group to an amine. The reaction is typically carried out in a polar solvent like methanol or ethanol. Transfer hydrogenation, using a hydrogen donor like sodium formate or ammonium formate, can also be employed as a safer alternative to using hydrogen gas. [6]
Figure 3: Schematic of the catalytic hydrogenation of the nitro group.
Experimental Protocol: Catalytic Hydrogenation
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| 1-(4-Nitrophenyl)-4-methyl-1H-imidazole | 203.19 | 10.16 g | 0.05 |
| Palladium on Carbon (10% Pd) | - | 1.0 g | - |
| Methanol | 32.04 | 150 mL | - |
| Hydrogen Gas (H₂) | 2.02 | Balloon or Parr apparatus | - |
Procedure:
-
In a hydrogenation flask, dissolve 1-(4-nitrophenyl)-4-methyl-1H-imidazole (10.16 g, 0.05 mol) in methanol (150 mL).
-
Carefully add 10% Palladium on carbon (1.0 g) to the solution.
-
Seal the flask and purge it with hydrogen gas.
-
Stir the mixture vigorously under a hydrogen atmosphere (balloon pressure or using a Parr hydrogenator at 50 psi) at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully vent the hydrogen and purge the flask with nitrogen or argon.
-
Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with methanol.
-
Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude product.
-
The product can be purified by recrystallization or column chromatography on silica gel.
Expected Yield: 90-98%
Conclusion
The described two-step synthesis of this compound provides a reliable and efficient route to this valuable pharmaceutical intermediate. The methodologies presented, including nucleophilic aromatic substitution and catalytic hydrogenation, are well-established and can be adapted to various laboratory scales. By understanding the underlying chemical principles and carefully controlling the reaction parameters, researchers can consistently obtain high yields of the desired product.
References
- Breitenstein, W., et al. (2004). Substituted pyrimidinylaminobenzamides. WO 04/005281 A1.
- Novartis AG. (2006). Process for the synthesis of 5-(methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)-benzenamine.
-
Wikipedia. Ullmann condensation. Retrieved from [Link]
- Journal of Organic Chemistry. (2005). A Soluble Base for the Copper-Catalyzed Imidazole N-Arylations with Aryl Halides.
- BenchChem. (2025). Application Note: A Robust Ullmann Condensation Protocol for the Synthesis of N-Aryl Benzamides.
-
PrepChem.com. Synthesis of 4-Methyl-1-(3-nitrophenyl)-1H-imidazole. Retrieved from [Link]
-
PrepChem.com. Synthesis of 3-(4-Methyl-1H-imidazol-1-yl)benzenamine. Retrieved from [Link]
- Organic Chemistry Portal.
-
Wikipedia. Buchwald–Hartwig amination. Retrieved from [Link]
- European Patent Office. (2019). Process for the preparation of 3-(trifluoromethyl)-5-(4-methyl-1h-imidazole-1-yl)-benzeneamine hydrochloride. EP3904342A1.
- Google Patents. Synthesis method of 5-(4-methyl-1H-imidazol-1-yl)-3-(trifluoromethyl). JP2008545782A.
- Der Pharma Chemica. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents.
- Chemistry LibreTexts. (2023).
- J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling.
- MDPI. (2021).
Sources
- 1. prepchem.com [prepchem.com]
- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts | MDPI [mdpi.com]
- 6. prepchem.com [prepchem.com]
Spectroscopic Characterization of 4-(4-Methyl-1H-imidazol-1-yl)benzenamine: A Technical Guide
This technical guide provides an in-depth analysis of the spectroscopic data for the compound 4-(4-Methyl-1H-imidazol-1-yl)benzenamine. As a key building block in medicinal chemistry and materials science, a thorough understanding of its structural and electronic properties through spectroscopic analysis is paramount for researchers, scientists, and drug development professionals. This document synthesizes predictive data based on established principles and analogous structures to offer a comprehensive spectroscopic profile, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Molecular Structure and Spectroscopic Overview
This compound is an aromatic compound featuring a benzenamine (aniline) ring linked to a 4-methylimidazole moiety via a nitrogen-carbon bond. This structural arrangement gives rise to a unique electronic environment that is reflected in its spectroscopic signatures. The presence of both electron-donating (amine) and aromatic heterocyclic groups influences the chemical shifts in NMR, vibrational frequencies in IR, and fragmentation patterns in MS.
Molecular Structure of this compound
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following sections detail the predicted ¹H and ¹³C NMR spectra of this compound.
¹H NMR Spectroscopy
The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments.
Experimental Protocol: ¹H NMR Spectroscopy A general protocol for acquiring a ¹H NMR spectrum involves the following steps[1]:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Instrument Tuning: The spectrometer is tuned and the magnetic field is shimmed to ensure homogeneity.
-
Data Acquisition: A standard ¹H NMR pulse sequence is used with an appropriate number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
-
Data Processing: The acquired Free Induction Decay (FID) is subjected to Fourier transformation, followed by phasing and baseline correction to obtain the final spectrum.
Predicted ¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.70 | s | 1H | Imidazole H-2 |
| ~7.40 | d | 2H | Benzene H-2', H-6' |
| ~7.00 | s | 1H | Imidazole H-5 |
| ~6.80 | d | 2H | Benzene H-3', H-5' |
| ~3.80 | s (broad) | 2H | -NH₂ |
| ~2.20 | s | 3H | -CH₃ |
Interpretation:
-
The protons on the benzenamine ring are expected to appear as two doublets, characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the imidazole group (H-2', H-6') will be downfield compared to the protons ortho to the amine group (H-3', H-5') due to the electron-withdrawing nature of the imidazole ring.
-
The imidazole protons will appear as two singlets. The H-2 proton is typically the most downfield proton in the imidazole ring.
-
The methyl group protons will appear as a sharp singlet around 2.20 ppm.
-
The amine protons will present as a broad singlet, and its chemical shift can be highly dependent on the solvent and concentration.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
Predicted ¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment |
| ~147.0 | C-4' (Benzene) |
| ~138.0 | C-2 (Imidazole) |
| ~136.0 | C-4 (Imidazole) |
| ~122.0 | C-2', C-6' (Benzene) |
| ~120.0 | C-1' (Benzene) |
| ~116.0 | C-5 (Imidazole) |
| ~115.0 | C-3', C-5' (Benzene) |
| ~13.0 | -CH₃ |
Interpretation:
-
The carbon attached to the amine group (C-4') is expected to be the most downfield among the benzene carbons due to the deshielding effect of the nitrogen.
-
The imidazole carbons will have characteristic shifts, with C-2 being the most downfield. The methyl-substituted carbon (C-4) will also be significantly downfield.
-
The methyl carbon will appear at a characteristic upfield chemical shift.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: A small amount of the solid sample is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: The IR spectrum is recorded over a range of 4000-400 cm⁻¹.
-
Data Processing: The resulting interferogram is Fourier-transformed to produce the final IR spectrum.
Predicted IR Data
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3450-3300 | N-H stretch | Primary Amine (-NH₂) |
| 3150-3000 | C-H stretch | Aromatic C-H |
| 2950-2850 | C-H stretch | Methyl C-H |
| 1620-1580 | C=C stretch | Aromatic C=C |
| 1550-1450 | C=N stretch | Imidazole Ring |
| 1300-1200 | C-N stretch | Aryl-N |
| 850-800 | C-H bend | 1,4-Disubstituted Benzene |
Interpretation:
-
The presence of a primary amine is indicated by the characteristic N-H stretching vibrations in the 3450-3300 cm⁻¹ region.
-
Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹.
-
The C-H stretching of the methyl group will be observed in the 2950-2850 cm⁻¹ range.
-
The aromatic and imidazole ring stretching vibrations will appear in the 1620-1450 cm⁻¹ region.
-
A strong band in the 850-800 cm⁻¹ region is indicative of the out-of-plane C-H bending of a 1,4-disubstituted benzene ring.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas or liquid chromatography.
-
Ionization: The molecules are ionized, commonly using Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
-
Detection: The abundance of each ion is measured, generating a mass spectrum.
Predicted Mass Spectrometry Data
-
Molecular Ion (M⁺): The molecular weight of this compound (C₁₀H₁₁N₃) is 173.22 g/mol . The molecular ion peak is expected at m/z = 173.
-
Key Fragmentation Pathways: The fragmentation of the molecular ion can proceed through several pathways, providing structural information.
Proposed Fragmentation Pathway
Caption: Proposed key fragmentation pathways for this compound.
Interpretation of Fragmentation:
-
Loss of a methyl radical (•CH₃): A peak at m/z = 158 would correspond to the loss of the methyl group from the molecular ion.
-
Cleavage of the C-N bond: Fission of the bond between the benzene ring and the imidazole nitrogen can lead to two characteristic fragments: the 4-methylimidazolyl cation at m/z = 81 and the aminophenyl cation at m/z = 92.
Conclusion
The spectroscopic data presented in this guide, derived from established principles and analysis of analogous compounds, provides a robust framework for the identification and characterization of this compound. The predicted ¹H NMR, ¹³C NMR, IR, and MS data offer a detailed electronic and structural profile of the molecule. This information is critical for researchers in quality control, reaction monitoring, and the rational design of novel compounds in drug discovery and materials science. It is recommended that this predictive data be confirmed with experimental analysis of a purified sample.
References
-
The Cohesive Interactions in Phenylimidazoles. The Journal of Physical Chemistry A. Available at: [Link]
-
Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl). Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]
- Palladium Precatalysts Containing meta-Terarylphosphine Ligands for Expedient Copper-Free Sonogashira Cross-Coupling Reactions - Supporting Inform
- Processes for the synthesis of 5-(4-methyl-1h-imidazol-1-yl)-3-(trifluoromethyl)-benzenamine and its intermediates. Google Patents.
-
Valence shell electronically excited states of 1-phenylimidazole and 1-benzylimidazole. Taylor & Francis Online. Available at: [Link]
- 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)benzenamine (Standard). LGC Standards.
-
4-(1H-imidazol-1-yl)aniline. PubChem. Available at: [Link]
- SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. International Journal of Research in Pharmacy and Chemistry.
-
(E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one. MDPI. Available at: [Link]
- Synthesis, characterization of N-(1-(4-nitrophenyl)ethylidene)- 1H-benzo[d]imidazol-2-amine. Indian Journal of Chemistry.
-
1H-Imidazole, 4-methyl-. NIST WebBook. Available at: [Link]
-
4-(1H-imidazol-4-yl)aniline. PubChem. Available at: [Link]
-
4-(1H-IMIDAZOL-1-YL)ANILINE. ChemBK. Available at: [Link]
-
3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline. PubChem. Available at: [Link]
-
1H-Imidazole, 1-methyl-. NIST WebBook. Available at: [Link]
-
Synthesis of 4‐(1H‐imidazol‐1‐yl)benzaldehyde (1 A). ResearchGate. Available at: [Link]
-
Spectroscopic and Computational Study of the Protonation Equilibria of Amino-Substituted benzo[b]thieno[2,3-b]pyrido[1,2-a]benzimidazoles as Novel pH-Sensing Materials. MDPI. Available at: [Link]
- 4-(4-METHYL-1H-IMIDAZOL-1-YL)-3-(TRIFLUOROMETHYL)ANILINE. gsrs.
- 4-(1-IMIDAZOLYLMETHYL)ANILINE. gsrs.
-
(4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. National Institutes of Health (NIH). Available at: [Link]
-
Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl). National Institutes of Health (NIH). Available at: [Link]
- 13C NMR Spectrum of 2, 4, 5-triphenyl-1H-imidazole (4a). The Royal Society of Chemistry.
-
5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine. MDPI. Available at: [Link]
Sources
An In-depth Technical Guide to the Solubility of 4-(4-Methyl-1H-imidazol-1-yl)benzenamine in Organic Solvents
This guide provides a comprehensive technical overview of the solubility characteristics of 4-(4-Methyl-1H-imidazol-1-yl)benzenamine. It is intended for researchers, scientists, and professionals in drug development who are working with this compound. The document will delve into the predicted solubility of this molecule in various organic solvents, grounded in fundamental chemical principles. Furthermore, it will provide a detailed, field-proven experimental protocol for the precise determination of its solubility.
Introduction: Understanding the Significance of Solubility
The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its biopharmaceutical behavior, including its absorption, distribution, metabolism, and excretion (ADME) profile.[1][2] For a compound like this compound, which serves as a crucial intermediate in the synthesis of various therapeutic agents, a thorough understanding of its solubility in different organic solvents is paramount for process development, formulation, and ensuring reproducible experimental outcomes in medicinal chemistry.[3] Poor solubility can lead to challenges in handling, purification, and formulation, potentially hindering the progression of a drug candidate.[4]
Physicochemical Profile of this compound:
To predict the solubility of this compound, it is essential to first analyze its molecular structure and inherent physicochemical properties.
-
Structure:
-
Key Features:
-
Benzenamine (Aniline) Moiety: The primary amine group (-NH2) attached to the benzene ring can act as both a hydrogen bond donor and acceptor. This contributes to its potential for interaction with protic solvents.
-
Imidazole Ring: This heterocyclic ring contains two nitrogen atoms. The lone pair of electrons on the sp2-hybridized nitrogen can act as a hydrogen bond acceptor.
-
Methyl Group: The methyl group (-CH3) on the imidazole ring adds some nonpolar character to the molecule.
-
Overall Polarity: The presence of multiple nitrogen atoms and the amine group makes this compound a polar molecule. The general principle of "like dissolves like" suggests that it will exhibit higher solubility in polar solvents.[5][6][7]
-
Predicted Solubility Profile in Organic Solvents
| Solvent Category | Solvent Examples | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol, Isopropanol | High | The hydroxyl group of these solvents can effectively form hydrogen bonds with the amine and imidazole nitrogens of the solute. |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile, N,N-Dimethylacetamide (DMA), 1-Methyl-2-pyrrolidinone (NMP) | High to Moderate | These solvents possess large dipole moments and can engage in dipole-dipole interactions with the polar solute. The synthesis of a similar compound, 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline, utilizes DMF, DMA, and NMP, indicating good solubility.[3][8] |
| Moderately Polar | Acetone, Ethyl Acetate, Dichloromethane (DCM) | Moderate to Low | These solvents have intermediate polarity and may exhibit some solvating power, but are less effective at hydrogen bonding compared to protic solvents. |
| Nonpolar | Toluene, Hexane, Heptane | Low to Insoluble | The nonpolar nature of these solvents makes them poor solvents for the polar this compound. A patent for a similar compound mentions re-crystallization from heptane, suggesting low solubility at room temperature.[3] |
Experimental Determination of Solubility: A Validated Protocol
To obtain accurate and reliable solubility data, experimental determination is essential. The shake-flask method is widely regarded as the "gold standard" for determining thermodynamic (equilibrium) solubility due to its reliability and robustness.[9][10] This section provides a detailed, step-by-step protocol for determining the solubility of this compound using the shake-flask method followed by UV-Vis spectroscopic analysis.
Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker or rotator
-
Thermostatically controlled water bath or incubator
-
Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)
-
Syringes
-
Volumetric flasks and pipettes
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Experimental Workflow Diagram
Caption: Workflow for solubility determination using the shake-flask method.
Step-by-Step Methodology
-
Preparation of the Calibration Curve:
-
Prepare a stock solution of this compound of a known concentration in the chosen solvent.
-
Perform serial dilutions of the stock solution to create a series of standards with decreasing concentrations.
-
Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax) using the UV-Vis spectrophotometer.
-
Plot a graph of absorbance versus concentration and determine the equation of the line (Beer-Lambert Law).
-
-
Sample Preparation:
-
Add an excess amount of solid this compound to a scintillation vial. The excess solid is crucial to ensure that a saturated solution is formed.
-
Accurately pipette a known volume of the desired organic solvent into the vial.
-
-
Equilibration:
-
Securely cap the vial to prevent solvent evaporation.
-
Place the vial on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C).
-
Agitate the mixture for a sufficient period to allow the system to reach equilibrium. This typically takes 24 to 72 hours.[1] The equilibration time should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.
-
-
Sample Collection and Preparation for Analysis:
-
After equilibration, remove the vial from the shaker and let it stand undisturbed to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles. The filtration step is critical to avoid artificially high solubility readings.
-
-
Analysis:
-
Calculation of Solubility:
-
Use the absorbance of the diluted sample and the equation of the calibration curve to determine the concentration of the diluted solution.
-
Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor. This value represents the solubility of this compound in the tested solvent at the specified temperature.
-
Analysis and Interpretation of Solubility Data
The experimentally determined solubility data can be rationalized by considering the interplay of intermolecular forces between the solute and the solvent.
The Principle of "Like Dissolves Like"
The fundamental principle governing solubility is "like dissolves like."[5][6][7] This means that substances with similar polarities are more likely to be soluble in each other.
-
Polar Solvents: Polar solvents, particularly those capable of hydrogen bonding, will effectively solvate the polar this compound molecule. The energy released from the formation of solute-solvent interactions will be sufficient to overcome the solute-solute and solvent-solvent interactions.
-
Nonpolar Solvents: In nonpolar solvents, the strong intermolecular forces (hydrogen bonding and dipole-dipole interactions) between the solute molecules are much stronger than the weak van der Waals forces that would be formed with the solvent. Consequently, the solute will have low solubility.
Logical Relationship Diagram
Caption: Factors influencing the solubility of the target compound.
Conclusion
This technical guide has provided a detailed examination of the solubility of this compound in organic solvents. While quantitative data is not widely published, a strong predictive understanding of its solubility can be derived from its molecular structure and the fundamental principles of solubility. The provided experimental protocol, based on the reliable shake-flask method, offers a robust framework for researchers to determine precise solubility values. A thorough understanding and experimental validation of solubility are critical for the successful development and application of this important chemical intermediate in the pharmaceutical industry.
References
-
Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]
-
Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]
-
Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds?. YouTube. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Determination of aqueous solubility by heating and equilibration: A technical note. Retrieved from [Link]
-
SpringerLink. (n.d.). A review of methods for solubility determination in biopharmaceutical drug characterization. Retrieved from [Link]
-
Solubility of Things. (n.d.). Spectroscopic Techniques. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]
-
Khan Academy. (n.d.). Solubility of organic compounds. Retrieved from [Link]
-
ACS Publications. (n.d.). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Retrieved from [Link]
-
Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]
-
Scientific Research Publishing. (2015). Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions. Retrieved from [Link]
-
Scientific Research Publishing Inc. (2015). Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions. Retrieved from [Link]
-
Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. Retrieved from [Link]
- Google Patents. (n.d.). CA2833394C - Processes for the synthesis of 5-(4-methyl-1h-imidazol-1-yl)-3-(trifluoromethyl)-benzenamine and its intermediates.
-
Indian Patent Office. (n.d.). Process For The Synthesis Of 5 (Methyl 1 H Imidazol 1 Yl) 3 (Trifluoromethyl) Benzeneamine. Retrieved from [Link]
-
PubChem. (n.d.). 4-(1H-imidazol-1-yl)aniline. Retrieved from [Link]
-
MDPI. (n.d.). (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one. Retrieved from [Link]
-
PubChem. (n.d.). 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline. Retrieved from [Link]
-
ResearchGate. (2025). (PDF) Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. Retrieved from [Link]
-
PharmaCompass. (n.d.). 4-(1h-1,2,4-triazol-1-ylmethyl)benzenamine. Retrieved from [Link]
-
PubChem. (n.d.). 1,4-Phenylenebis(methylene))di(1H-imidazole). Retrieved from [Link]
Sources
- 1. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 2. improvedpharma.com [improvedpharma.com]
- 3. CA2833394C - Processes for the synthesis of 5-(4-methyl-1h-imidazol-1-yl)-3-(trifluoromethyl)-benzenamine and its intermediates - Google Patents [patents.google.com]
- 4. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 5. m.youtube.com [m.youtube.com]
- 6. chem.ws [chem.ws]
- 7. Khan Academy [khanacademy.org]
- 8. "Process For The Synthesis Of 5 (Methyl 1 H Imidazol 1 Yl) 3 [quickcompany.in]
- 9. dissolutiontech.com [dissolutiontech.com]
- 10. tandfonline.com [tandfonline.com]
- 11. solubilityofthings.com [solubilityofthings.com]
- 12. Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions [scirp.org]
Potential biological activity of 4-(4-Methyl-1h-imidazol-1-yl)benzenamine
An In-Depth Technical Guide to the Potential Biological Activity of 4-(4-Methyl-1h-imidazol-1-yl)benzenamine
Executive Summary
This technical guide outlines a comprehensive strategy for the systematic evaluation of the biological activities of this compound. The imidazole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] The specific substitution pattern of the target molecule, particularly its resemblance to intermediates used in the synthesis of kinase inhibitors like Nilotinib, provides a strong rationale for its investigation as a potential therapeutic agent.[4] This document serves as a roadmap for researchers and drug development professionals, detailing the scientific basis, experimental workflows, and detailed protocols for exploring its potential in oncology, immunology, and infectious diseases.
Part 1: Introduction to the Target Compound
Chemical Structure and Properties
This compound is an aromatic heterocyclic compound. Its structure features a benzenamine (aniline) ring linked to a 4-methyl-substituted imidazole ring.
-
IUPAC Name: 4-(4-methyl-1H-imidazol-1-yl)aniline
-
Molecular Formula: C₁₀H₁₁N₃
-
Molecular Weight: 173.22 g/mol
-
Structure:
Scientific Rationale: The Imidazole Scaffold as a Privileged Pharmacophore
The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. Its unique electronic characteristics and ability to participate in hydrogen bonding allow it to interact with a wide array of biological targets, including enzymes and receptors.[3][5] This versatility has led to the development of numerous imidazole-containing drugs. The presence of this scaffold in this compound justifies a broad-spectrum investigation into its potential biological activities.
Part 2: Investigation of Potential Anticancer Activity
Scientific Rationale
Numerous imidazole derivatives have demonstrated significant anticancer potential by inducing apoptosis, causing cell-cycle arrest, and inhibiting protein kinases crucial for tumor cell signaling and survival.[6][7] Notably, the structurally related compound 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline is a key intermediate in the synthesis of Nilotinib, a potent inhibitor of the Bcr-Abl kinase used in the treatment of chronic myeloid leukemia (CML).[4] This precedent strongly suggests that this compound could exhibit cytotoxic or anti-proliferative effects against various cancer cell lines.
Experimental Workflow for Anticancer Evaluation
The proposed workflow follows a logical progression from broad cytotoxicity screening to more focused mechanistic studies.
Caption: High-level workflow for assessing anticancer potential.
Protocol 1: In Vitro Cytotoxicity Screening (MTT Assay)
This colorimetric assay is a standard for evaluating the cytotoxic effect of a compound by measuring the metabolic activity of cells.[8][9]
Methodology:
-
Cell Seeding: Plate human cancer cells (e.g., MCF-7 for breast, HepG2 for liver, A549 for lung) in 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[10]
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate culture medium. Replace the existing medium with 100 µL of the medium containing the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.[10] Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the supernatant and add 100 µL of DMSO to each well to dissolve the formazan crystals.[10]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.
Data Presentation: Anticancer Activity
Summarize the results in a table for clear comparison.
| Cell Line | Cancer Type | IC₅₀ (µM) of Test Compound | IC₅₀ (µM) of Doxorubicin |
| MCF-7 | Breast Adenocarcinoma | [Experimental Value] | [Experimental Value] |
| HepG2 | Hepatocellular Carcinoma | [Experimental Value] | [Experimental Value] |
| A549 | Lung Carcinoma | [Experimental Value] | [Experimental Value] |
| HCT-116 | Colorectal Carcinoma | [Experimental Value] | [Experimental Value] |
Potential Apoptotic Signaling Pathway
Many imidazole-based anticancer agents function by inducing apoptosis.[7][11] A potential mechanism involves the modulation of pro- and anti-apoptotic proteins.
Caption: Simplified intrinsic apoptosis pathway targeted by anticancer agents.
Part 3: Investigation of Potential Anti-inflammatory Activity
Scientific Rationale
Imidazole derivatives are known to possess significant anti-inflammatory properties, often by modulating the activity of enzymes like cyclooxygenase (COX) or by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO) and cytokines like TNF-α and IL-6.[12][13][14] A key initial screening method is to assess the compound's ability to inhibit lipopolysaccharide (LPS)-induced NO production in macrophage cells, a hallmark of the inflammatory response.[15]
Protocol 2: Nitric Oxide (NO) Production Inhibition Assay
This assay quantifies the production of nitrite, a stable metabolite of NO, using the Griess reagent in LPS-stimulated RAW 264.7 murine macrophage cells.[16][17]
Methodology:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.[17]
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Inflammatory Stimulation: Induce inflammation by adding LPS (final concentration of 1 µg/mL) to all wells except the negative control.[17] Incubate for 20-24 hours.[15][17]
-
Griess Assay:
-
Data Acquisition: Measure the absorbance at 540 nm. A standard curve using known concentrations of sodium nitrite is used to quantify nitrite levels.
-
Cell Viability Control: Perform a parallel MTT assay on the treated cells to ensure that the observed reduction in NO is not due to cytotoxicity.
Data Presentation: Anti-inflammatory Activity
| Concentration (µM) | NO Production (% of LPS Control) | Cell Viability (%) |
| 0 (Control) | 0 | 100 |
| 0 + LPS | 100 | 100 |
| 1 + LPS | [Experimental Value] | [Experimental Value] |
| 10 + LPS | [Experimental Value] | [Experimental Value] |
| 50 + LPS | [Experimental Value] | [Experimental Value] |
| 100 + LPS | [Experimental Value] | [Experimental Value] |
| IC₅₀ (µM) | [Calculated Value] | >100 (or calculated value) |
Part 4: Investigation of Potential Antimicrobial Activity
Scientific Rationale
The imidazole moiety is the core pharmacophore in a major class of antifungal drugs (azoles) and is also present in various antibacterial agents.[5][19][20] These compounds often act by disrupting microbial cell membranes or interfering with critical metabolic pathways.[21] Therefore, it is logical to screen this compound for activity against a panel of pathogenic bacteria and fungi.
Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution)
This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[22][23][24]
Methodology:
-
Compound Preparation: Prepare two-fold serial dilutions of the test compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).[23]
-
Inoculum Preparation: Prepare a standardized suspension of the microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) adjusted to a 0.5 McFarland standard.[24] Further dilute this suspension to achieve the final target inoculum density in the wells.
-
Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate. Include a positive control (microbe, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for yeast.[23][25]
-
MIC Determination: The MIC is read as the lowest concentration of the compound at which there is no visible turbidity (growth).[24]
Data Presentation: Antimicrobial Activity
| Microorganism | Type | MIC (µg/mL) |
| Staphylococcus aureus (ATCC 25923) | Gram-positive Bacteria | [Experimental Value] |
| Escherichia coli (ATCC 25922) | Gram-negative Bacteria | [Experimental Value] |
| Pseudomonas aeruginosa (ATCC 27853) | Gram-negative Bacteria | [Experimental Value] |
| Candida albicans (ATCC 90028) | Fungus (Yeast) | [Experimental Value] |
Part 5: Conclusion and Future Directions
This guide provides a structured, multi-faceted approach to characterizing the biological potential of this compound. The proposed screening cascade is designed to efficiently identify and validate potential anticancer, anti-inflammatory, and antimicrobial activities. Positive results from these initial in vitro assays would warrant progression to more advanced studies, including:
-
Mechanism of Action Deconvolution: Investigating specific molecular targets (e.g., kinase profiling, COX enzyme inhibition).
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues to optimize potency and selectivity.
-
In Vivo Efficacy Studies: Evaluating the compound in relevant animal models of cancer, inflammation, or infection.
-
ADME/Tox Profiling: Assessing the compound's absorption, distribution, metabolism, excretion, and toxicity profile.
This systematic investigation will elucidate the therapeutic potential of this compound and determine its viability as a lead compound for future drug development efforts.
References
- Schiff's Base Imidazole Derivatives Synthesis and Evaluation for their Anti-Inflammatory Activity. Oriental Journal of Chemistry. [URL: https://orientjchem.
- Imidazole-Derived Alkyl and Aryl Ethers: Synthesis, Characterization, In Vitro Anticancer and Antioxidant Activities, Carbonic Anhydrase I–II Inhibition Properties, and In Silico Studies. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acsomega.3c06346]
- A Thorough Overview of Current Developments in Imidazole Derivatives for Anticancer Drug Development. MDPI. [URL: https://www.mdpi.com/2673-4087/3/4/47]
- Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. UKHSA Research Portal. [URL: https://ukhsa.koha-ptfs.co.uk/cgi-bin/koha/opac-detail.pl?biblionumber=106725]
- Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. MDPI. [URL: https://www.mdpi.com/1420-3049/28/13/5013]
- Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. Dove Medical Press. [URL: https://www.dovepress.com/imidazole-as-a-promising-medicinal-scaffold-current-status-and-future-peer-reviewed-fulltext-article-DDDT]
- Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. MDPI. [URL: https://www.mdpi.com/2813-2192/2/3/20]
- Synthesis and Anti-inflammatory Evaluation of Novel Benzimidazole and Imidazopyridine Derivatives. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/ml200282t]
- Introduction To Imidazole And Its Antimicrobial Activity: A Review. Nanotechnology Perceptions. [URL: https://www.bibliomed.org/mns/index.php/nanotech/article/view/622]
- Synthesis and biological evaluation of di- and tri-substituted imidazoles as safer anti-inflammatory-antifungal agents. National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3146094/]
- Imidazole derivatives show anticancer potential by inducing apoptosis and cellular senescence. Royal Society of Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2014/md/c4md00277f]
- Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/books/NBK598165/]
- Design and synthesis of imidazole derivatives as augmented prooxidant anticancer agents. AACR Journals. [URL: https://aacrjournals.org/cancerres/article/81/13_Supplement/287/665809/Abstract-287-Design-and-synthesis-of-imidazole]
- Antimicrobial Susceptibility Testing (Microdilution Technique). NC DNA Day Blog. [URL: https://dnascience.plos.org/2023/03/07/antimicrobial-susceptibility-testing-microdilution-technique/]
- STUDY OF IMIDAZOLE DERIVATES AND THEIR ANTIMICROBIAL ACTIVITES. International Journal of Education and Science Research Review. [URL: https://ijesrr.org/gallery/13-jan-24.pdf]
- Bioassays for anticancer activities. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/24510583/]
- Design and Synthesis of Novel Imidazole Derivatives Possessing Triazole Pharmacophore with Potent Anticancer Activity, and In Silico ADMET with GSK-3β Molecular Docking Investigations. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/33504036/]
- Application Notes and Protocols for In Vitro Assays of Anticancer Agent 205. Benchchem. [URL: https://www.benchchem.
- Antimicrobial activity of imidazoles. ResearchGate. [URL: https://www.researchgate.net/figure/Antimicrobial-activity-of-imidazoles_tbl3_329606772]
- Review on Antimicrobial Activity of Imidazole. ProQuest. [URL: https://www.proquest.com/openview/1e73998b584d9435889617267597b411/1?pq-origsite=gscholar&cbl=2043231]
- Antimicrobial susceptibility testing (Broth microdilution method). WOAH - Asia. [URL: https://www.woah.org/app/uploads/2021/07/bmn-ws-ast-2-en.pdf]
- Broth microdilution susceptibility testing. Bio-protocol. [URL: https://bio-protocol.org/exchange/miniprotocol/3094]
- MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. FWD AMR-RefLabCap. [URL: https://www.eurl-ar.
- Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A. MDPI. [URL: https://www.mdpi.com/1660-3397/11/7/2165]
- Inhibition of LPS-Induced Nitric Oxide Production in RAW 264.7 Cell Lines, DPPH Radical Scavenging and Total Phenolic Content of. ThaiScience. [URL: https://www.thaiscience.info/journals/Article/JTAM/10971033.pdf]
- Guideline for anticancer assays in cells. ResearchGate. [URL: https://www.researchgate.net/publication/372070381_Guideline_for_anticancer_assays_in_cells]
- Assessing Specificity of Anticancer Drugs In Vitro. JoVE. [URL: https://www.youtube.
- Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acsomega.1c02111]
- LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion. National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2743750/]
- The Effect of Lipopolysaccharide Challenge in RAW 264.7 Cells on Nitric Oxide Release and Cell. Jurnal Kedokteran Brawijaya. [URL: https://jkb.ub.ac.id/index.php/jkb/article/view/2822]
- 4-(1H-imidazol-4-yl)aniline. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/910176]
- 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/12002825]
- 4-(1H-Imidazol-1-yl)aniline 98. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/700244]
- 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline. ChemicalBook. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB5748535.htm]
- 4-(1H-imidazol-1-yl)aniline. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/320165]
- Antimicrobial activity of a new derivative: N-(4-chlorobenzyl)-2-(1H-imidazol-1-ylmethyl)benzenamine. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/2121345/]
- Design, Synthesis, Biological Evaluation, and Computational Studies of Novel Tri-Aryl Imidazole-Benzene Sulfonamide Hybrids as Promising Selective Carbonic Anhydrase IX and XII Inhibitors. National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8395563/]
- Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecul. Longdom Publishing. [URL: https://www.longdom.org/open-access/studies-on-imidazole-and-its-derivatives-with-particular-emphasison-their-chemicalbiological-applications-as-bioactive-molecul-2161-0444-1000463.pdf]
- In-Depth Technical Guide: The Biological Activity of 1-(1H-Imidazol-5-yl)-N-methylmethanamine. Benchchem. [URL: https://www.benchchem.com/pdf/VUF-5681_Technical-Guide.pdf]
- (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one. MDPI. [URL: https://www.mdpi.com/1422-8599/2021/3/M1269]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. jchemrev.com [jchemrev.com]
- 3. longdom.org [longdom.org]
- 4. 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline | 641571-11-1 [chemicalbook.com]
- 5. nano-ntp.com [nano-ntp.com]
- 6. ijsred.com [ijsred.com]
- 7. Imidazole derivatives show anticancer potential by inducing apoptosis and cellular senescence - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 8. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Schiff’s Base Imidazole Derivatives Synthesis and Evaluation for their Anti-Inflammatory Activity – Oriental Journal of Chemistry [orientjchem.org]
- 13. dovepress.com [dovepress.com]
- 14. Synthesis and Anti-inflammatory Evaluation of Novel Benzimidazole and Imidazopyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jkb.ub.ac.id [jkb.ub.ac.id]
- 16. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. thaiscience.info [thaiscience.info]
- 19. ijesrr.org [ijesrr.org]
- 20. Review on Antimicrobial Activity of Imidazole - ProQuest [proquest.com]
- 21. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 23. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 24. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 25. Broth microdilution susceptibility testing. [bio-protocol.org]
Mechanism of action for imidazole-based compounds in kinase inhibition
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: The Enduring Challenge of Kinase Inhibition
Protein kinases, constituting one of the largest enzyme families in the human genome, are pivotal regulators of a vast array of cellular processes, including proliferation, differentiation, apoptosis, and motility.[1] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most intensively pursued targets in modern drug discovery.[1] The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies and inflammatory conditions. At the heart of many successful kinase inhibitors lies a versatile heterocyclic core: the imidazole scaffold. This guide provides a deep dive into the mechanism of action of imidazole-based compounds in kinase inhibition, offering insights for researchers, scientists, and drug development professionals.
The Imidazole Core: A Versatile Scaffold for Kinase Recognition
The imidazole ring, a five-membered aromatic heterocycle with two nitrogen atoms, possesses a unique combination of electronic and structural features that make it an ideal scaffold for kinase inhibitors. Its ability to act as both a hydrogen bond donor and acceptor, coupled with its capacity for substitution at multiple positions, allows for the creation of libraries of compounds with finely tuned affinities and selectivities for specific kinases.[1][2] Imidazole-based inhibitors have been developed against a wide range of kinase targets, including p38 MAP kinase, Epidermal Growth Factor Receptor (EGFR), B-Raf, and Cyclin-Dependent Kinases (CDKs).[1][3][4][5]
Core Mechanism of Action: Competitive Inhibition at the ATP-Binding Site
The predominant mechanism by which imidazole-based compounds inhibit kinase activity is through competitive inhibition at the adenosine triphosphate (ATP) binding site.[3][6] Kinases catalyze the transfer of a phosphate group from ATP to a substrate protein. Imidazole inhibitors are designed to mimic the binding of the adenine moiety of ATP, thereby occupying the active site and preventing the natural substrate from binding.
The interaction with the kinase hinge region is a critical determinant of inhibitor potency. The hinge region forms a flexible backbone between the N- and C-terminal lobes of the kinase domain and provides key hydrogen bonding interactions for the adenine ring of ATP. Imidazole-based inhibitors are adept at forming one or more hydrogen bonds with the backbone amide groups of the hinge residues, a crucial interaction for anchoring the inhibitor in the ATP pocket.[6]
Binding Modes of Imidazole-Based Kinase Inhibitors
Imidazole-based inhibitors can be broadly classified into two main types based on their binding mode to the kinase active site: Type I and Type II inhibitors.
-
Type I Inhibitors: These inhibitors bind to the active conformation of the kinase, where the "DFG motif" in the activation loop is in the "in" position (DFG-in). This conformation is competent to bind ATP. Type I inhibitors are purely ATP-competitive and occupy the adenine-binding region of the ATP pocket. Many imidazole-based inhibitors, such as those targeting p38 MAP kinase, fall into this category.[3][6]
-
Type II Inhibitors: In contrast, Type II inhibitors bind to the inactive conformation of the kinase, where the DFG motif is in the "out" position (DFG-out).[7] This conformation is not competent to bind ATP. Type II inhibitors extend from the adenine-binding region into an adjacent hydrophobic pocket that is only accessible in the DFG-out conformation. This often leads to higher selectivity as this allosteric pocket is less conserved across the kinome. Imatinib, a pioneering kinase inhibitor, is a classic example of a Type II inhibitor, and while its core is not a simple imidazole, the principles of its binding mode have inspired the design of other Type II inhibitors.
The following diagram illustrates the general binding modes of Type I and Type II kinase inhibitors.
Caption: Binding modes of Type I and Type II kinase inhibitors.
Structure-Activity Relationships (SAR) of Imidazole-Based Kinase Inhibitors
The potency and selectivity of imidazole-based kinase inhibitors are highly dependent on the nature and position of the substituents on the imidazole core.[2][8] Extensive SAR studies have been conducted for various kinase targets.
A prominent example is the class of 2,4,5-trisubstituted imidazole inhibitors of p38 MAP kinase.[8] Key SAR insights for this class include:
-
C4-Substituent: A (4-fluorophenyl) group at this position is often optimal for potent inhibition.
-
C5-Substituent: A pyridinyl group at the C5 position is crucial for activity, as it forms a key hydrogen bond with the hinge region of the kinase.[8]
-
N1-Substituent: The nature of the substituent at the N1 position can modulate the inhibitor's pharmacokinetic properties.
-
C2-Substituent: This position is amenable to the introduction of various side chains that can occupy a nearby hydrophobic pocket, enhancing both potency and selectivity.[6]
The following table summarizes the SAR for a series of 2,4,5-trisubstituted imidazole inhibitors of p38 MAP kinase.
| Compound ID | R1 (at C2) | R2 (at C4) | R3 (at C5) | p38 MAP Kinase IC50 (nM) |
| 1 | 4-Methylsulfinylphenyl | 4-Fluorophenyl | 4-Pyridyl | 10 |
| 2 | 4-Methylthiophenyl | 4-Fluorophenyl | 4-Pyridyl | 50 |
| 3 | 4-Methylsulfonylphenyl | 4-Fluorophenyl | 4-Pyridyl | 15 |
| 4 | Phenyl | 4-Fluorophenyl | 4-Pyridyl | 100 |
| 5 | 4-Chlorophenyl | 4-Fluorophenyl | 4-Pyridyl | 25 |
| 6 | 4-Fluorophenyl | Phenyl | 4-Pyridyl | 200 |
| 7 | 4-Fluorophenyl | 4-Chlorophenyl | 4-Pyridyl | 30 |
| 8 | 4-Fluorophenyl | 4-Fluorophenyl | 2-Pyridyl | 500 |
Data compiled from publicly available research on structurally related imidazole compounds.[8]
Case Studies: Imidazole-Based Inhibitors Targeting Key Kinases
p38 MAP Kinase Inhibitors
The p38 mitogen-activated protein (MAP) kinase is a key regulator of inflammatory cytokine production, making it an attractive target for the treatment of inflammatory diseases.[3] A significant number of potent and selective p38 inhibitors are based on the trisubstituted imidazole scaffold.[2][3] These compounds are ATP-competitive and have demonstrated efficacy in various preclinical models of inflammation.[3]
B-Raf Inhibitors
Mutations in the B-Raf kinase are found in a high percentage of melanomas.[5][9] Imidazole-based compounds have been developed as potent inhibitors of mutant B-Raf.[5] For instance, Dabrafenib, an FDA-approved drug for melanoma, features a substituted imidazole core.[9] Some pyridinyl imidazole compounds have been shown to dually target both BRAF and mTOR signaling pathways in melanoma cells.[10][11]
Epidermal Growth Factor Receptor (EGFR) Inhibitors
The EGFR is a receptor tyrosine kinase that plays a crucial role in cell growth and proliferation.[1] Dysregulation of EGFR signaling is a common feature of many cancers. Numerous imidazole-based derivatives have been synthesized and evaluated as EGFR inhibitors, with some showing promising anticancer activity.[1][12]
Experimental Protocols for Characterizing Imidazole-Based Kinase Inhibitors
A robust and multi-faceted experimental approach is essential to fully characterize the mechanism of action of a novel kinase inhibitor. This involves a combination of biochemical, biophysical, and cell-based assays.
Kinase Activity Assays
These assays directly measure the ability of an inhibitor to block the catalytic activity of the target kinase.
Protocol: In Vitro Kinase Inhibition Assay (Radiometric) [13]
-
Reaction Setup: Prepare a reaction mixture containing the purified kinase, a specific peptide or protein substrate, [γ-³²P]ATP, and the imidazole-based inhibitor at various concentrations in a suitable kinase buffer.
-
Initiation and Incubation: Initiate the reaction by adding the ATP mixture and incubate at 30°C for a specified time (e.g., 20-30 minutes).
-
Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Separation: Spot the reaction mixture onto a phosphocellulose paper or membrane. Wash the paper extensively to remove unincorporated [γ-³²P]ATP.
-
Detection: Quantify the amount of ³²P incorporated into the substrate using a scintillation counter or phosphorimager.
-
Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Alternative Non-Radiometric Assays: [14]
-
Luminescence-based assays (e.g., Kinase-Glo®): Measure the amount of ATP remaining after the kinase reaction.
-
Fluorescence-based assays: Utilize fluorescently labeled substrates or antibodies to detect phosphorylation.
-
Coupled-enzyme assays: Link the kinase reaction to a second enzymatic reaction that produces a detectable signal.
Binding Assays
Binding assays measure the direct interaction between the inhibitor and the kinase, providing information on binding affinity (Kd).
Protocol: Isothermal Titration Calorimetry (ITC)
-
Sample Preparation: Prepare solutions of the purified kinase and the imidazole-based inhibitor in the same buffer.
-
ITC Experiment: Load the kinase solution into the sample cell of the ITC instrument and the inhibitor solution into the injection syringe.
-
Titration: Perform a series of injections of the inhibitor into the kinase solution while monitoring the heat changes associated with binding.
-
Data Analysis: Integrate the heat pulses to generate a binding isotherm. Fit the data to a suitable binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
Other Binding Assays: [13][15]
-
Surface Plasmon Resonance (SPR): Immobilize the kinase on a sensor chip and flow the inhibitor over the surface to measure binding kinetics.
-
Fluorescence Polarization/Anisotropy: Monitor the change in polarization of a fluorescently labeled probe that is displaced from the kinase by the inhibitor.
-
Cellular Thermal Shift Assay (CETSA): Measures the thermal stabilization of the target protein in cells upon ligand binding.[15]
Cellular Assays
Cell-based assays are crucial for evaluating the efficacy of an inhibitor in a more physiologically relevant context.
Protocol: Western Blotting for Phospho-Protein Levels
-
Cell Treatment: Treat cultured cells with the imidazole-based inhibitor at various concentrations for a specified time.
-
Cell Lysis: Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Western Blotting: Separate the proteins by size using SDS-PAGE and transfer them to a membrane.
-
Antibody Incubation: Probe the membrane with a primary antibody specific for the phosphorylated form of the kinase's substrate, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the effect of the inhibitor on substrate phosphorylation.
Other Cellular Assays: [16]
-
Cell Proliferation/Viability Assays (e.g., MTT, CellTiter-Glo®): Assess the impact of the inhibitor on cell growth and survival.
-
Target Engagement Assays (e.g., NanoBRET™): Measure the binding of the inhibitor to its target within intact cells.
The following diagram illustrates a typical workflow for the characterization of a novel imidazole-based kinase inhibitor.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Recent developments of p38α MAP kinase inhibitors as antiinflammatory agents based on the imidazole scaffolds [pubmed.ncbi.nlm.nih.gov]
- 3. benthamscience.com [benthamscience.com]
- 4. mdpi.com [mdpi.com]
- 5. Novel tricyclic pyrazole BRAF inhibitors with imidazole or furan central scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacophore design of p38α MAP kinase inhibitors with either 2,4,5-trisubstituted or 1,2,4,5-tetrasubstituted imidazole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Which drug, and when, for patients with BRAF-mutant melanoma? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dual Targeting of BRAF and mTOR Signaling in Melanoma Cells with Pyridinyl Imidazole Compounds [mdpi.com]
- 11. Dual Targeting of BRAF and mTOR Signaling in Melanoma Cells with Pyridinyl Imidazole Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bmglabtech.com [bmglabtech.com]
- 15. Frontiers | Pharmacological approaches to understanding protein kinase signaling networks [frontiersin.org]
- 16. reactionbiology.com [reactionbiology.com]
Discovery and history of 4-(4-Methyl-1h-imidazol-1-yl)benzenamine
An In-depth Technical Guide to 4-(4-Methyl-1H-imidazol-1-yl)benzenamine: Synthesis, History, and Applications
Foreword
As a Senior Application Scientist, it is my privilege to present this technical guide on this compound. This document is designed for researchers, scientists, and professionals in drug development who seek a comprehensive understanding of this important N-aryl imidazole. We will delve into its synthetic history, explore detailed experimental protocols, and discuss its significance within the broader context of medicinal chemistry. This guide is structured to provide not just procedural steps, but also the underlying scientific principles and strategic considerations that drive the synthesis and application of this class of compounds.
Introduction: The Significance of N-Aryl Imidazoles
The imidazole ring is a fundamental heterocyclic motif found in numerous biologically active molecules, including the essential amino acid histidine.[1] Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged scaffold in medicinal chemistry. When coupled with an aromatic system, as in N-aryl imidazoles, the resulting structure becomes a key building block for a wide array of pharmaceuticals and functional materials. This compound, in particular, represents a versatile intermediate, possessing a reactive aniline moiety that allows for further chemical elaboration.
The N-aryl imidazole core is prevalent in compounds targeting a range of biological pathways. For instance, derivatives have shown promise as antifungal agents, carbonic anhydrase inhibitors, and modulators of histamine receptors.[2][3][4] The specific substitution pattern of this compound makes it a valuable precursor for creating libraries of compounds for high-throughput screening in drug discovery programs.
Historical Perspective: The Evolution of N-Aryl Imidazole Synthesis
The "discovery" of a specific, non-patented intermediate like this compound is often not a singular event but rather the outcome of the development of robust synthetic methodologies for its chemical class. The history of this compound is therefore intertwined with the evolution of carbon-nitrogen (C-N) bond formation techniques.
Historically, the synthesis of N-aryl imidazoles was challenging, often requiring harsh reaction conditions. The classical Ullmann condensation , first reported in the early 20th century, was one of the earliest methods used for this purpose.[5][6] This reaction typically involves the copper-catalyzed coupling of an aryl halide with an imidazole at high temperatures.[5][7] While groundbreaking for its time, the traditional Ullmann reaction suffered from limitations such as the need for stoichiometric amounts of copper, high reaction temperatures, and often, low yields.
A significant leap forward came with the development of palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination .[8][9] This powerful method allows for the formation of C-N bonds under much milder conditions and with a broader substrate scope compared to the Ullmann reaction.[8][10] The continuous development of specialized ligands for the palladium catalyst has further refined this methodology, making it a cornerstone of modern organic synthesis.[11][12]
The synthesis of regioisomers of N-aryl imidazoles, such as the commercially significant 5-(4-methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)-benzenamine (an intermediate for the tyrosine kinase inhibitor Nilotinib), highlights the challenges and innovations in this field.[13][14][15][16][17][18] Patents for this related compound describe various synthetic strategies, providing valuable insights into the optimization of reaction conditions to achieve high regioselectivity and yield.
Synthetic Methodologies: A Comparative Analysis
The synthesis of this compound primarily involves the formation of a C-N bond between the imidazole ring and the benzene ring. The two most prominent methods for achieving this are the Ullmann condensation and the Buchwald-Hartwig amination.
The Ullmann Condensation Approach
The Ullmann condensation relies on a copper catalyst to couple 4-methylimidazole with a suitable p-substituted aniline derivative, such as 4-haloaniline or 4-nitrobenzene, followed by reduction.
Generalized Reaction Scheme:
Caption: Generalized workflow for the Ullmann condensation synthesis.
Experimental Protocol: Ullmann-type Synthesis
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-methylimidazole (1.0 eq), 1-fluoro-4-nitrobenzene (1.1 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).
-
Solvent Addition: Add anhydrous dimethylformamide (DMF) to the flask under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Execution: Heat the reaction mixture to 120-140 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and dilute with water. Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain 4-methyl-1-(4-nitrophenyl)-1H-imidazole.
-
Reduction: Dissolve the purified nitro-intermediate in methanol. Add palladium on carbon (10 mol%) and stir the mixture under a hydrogen atmosphere until the reaction is complete (monitored by TLC).
-
Final Isolation: Filter the reaction mixture through a pad of Celite and concentrate the filtrate to yield this compound.
The Buchwald-Hartwig Amination Approach
The Buchwald-Hartwig amination offers a more modern and often more efficient alternative, utilizing a palladium catalyst with a specialized phosphine ligand.
Generalized Reaction Scheme:
Sources
- 1. longdom.org [longdom.org]
- 2. Antimicrobial activity of a new derivative: N-(4-chlorobenzyl)-2-(1H-imidazol-1-ylmethyl)benzenamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, Biological Evaluation, and Computational Studies of Novel Tri-Aryl Imidazole-Benzene Sulfonamide Hybrids as Promising Selective Carbonic Anhydrase IX and XII Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 6. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. "Process For The Synthesis Of 5 (Methyl 1 H Imidazol 1 Yl) 3 [quickcompany.in]
- 14. CA2833394C - Processes for the synthesis of 5-(4-methyl-1h-imidazol-1-yl)-3-(trifluoromethyl)-benzenamine and its intermediates - Google Patents [patents.google.com]
- 15. EP3904342A1 - Process for the preparation of 3-(trifluoromethyl)-5-(4-methyl-1h-imidazole-1-yl)-benzeneamine hydrochloride - Google Patents [patents.google.com]
- 16. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 17. JP2008545782A - Synthesis method of 5- (4-methyl-1H-imidazol-1-yl) -3- (trifluoromethyl) -benzenamine - Google Patents [patents.google.com]
- 18. US20200377475A1 - An improved process for 3-(4-methyl-1h-imidazol-1-yl)-5-(trifluoromethyl) aniline - Google Patents [patents.google.com]
Thermogravimetric Analysis of 4-(4-Methyl-1H-imidazol-1-yl)benzenamine: A Comprehensive Technical Guide
This guide provides an in-depth exploration of the thermogravimetric analysis (TGA) of 4-(4-Methyl-1H-imidazol-1-yl)benzenamine, a key building block in contemporary drug discovery. Tailored for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of methods to offer a foundational understanding of the principles, experimental design, and data interpretation critical for leveraging TGA in a pharmaceutical context.
Introduction to Thermogravimetric Analysis in Pharmaceutical Development
Thermogravimetric analysis (TGA) is a powerful thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[1][2] In the pharmaceutical industry, TGA is an indispensable tool for characterizing the thermal stability and composition of active pharmaceutical ingredients (APIs), excipients, and formulated drug products.[3][4] Its applications range from determining moisture and solvent content to elucidating decomposition kinetics, thereby providing crucial data for formulation development, stability studies, and quality control.[1][3]
The Subject Molecule: this compound
This compound is a heterocyclic aromatic amine. Its structure, featuring a substituted imidazole ring linked to a benzenamine moiety, makes it a valuable synthon for the development of various therapeutic agents. The thermal stability of this compound is a critical parameter that influences its storage, handling, and processing during drug substance and product manufacturing.
Molecular Structure:
-
Imidazole Ring: A five-membered aromatic heterocycle containing two nitrogen atoms. Imidazole derivatives are known for their diverse biological activities. The thermal stability of the imidazole ring is generally high.[5]
-
Benzenamine (Aniline) Moiety: An aromatic amine that is a common feature in many pharmaceuticals. The amino group can be susceptible to oxidation at elevated temperatures.
-
Methyl Group: A small alkyl substituent on the imidazole ring.
Predicted Thermal Behavior
Based on its chemical structure, this compound is expected to be a crystalline solid with a relatively high melting point and good thermal stability. The decomposition is likely to be a multi-step process, potentially involving the degradation of the benzenamine portion followed by the more stable imidazole ring at higher temperatures. The presence of the amino group may make the compound susceptible to oxidative degradation in an air or oxygen atmosphere.
A Methodical Approach to Thermogravimetric Analysis
A successful TGA experiment hinges on a well-designed protocol. The following section details a comprehensive, step-by-step methodology for the analysis of this compound, grounded in established standards such as ASTM E1131.[6][7][8][9][10]
Experimental Protocol
This protocol is designed to provide a comprehensive thermal profile of the analyte.
Instrumentation:
-
A calibrated thermogravimetric analyzer with a high-precision balance.
-
Alumina or platinum crucibles.[11]
-
A gas delivery system for nitrogen and air.
Experimental Parameters:
| Parameter | Recommended Setting | Rationale |
| Sample Mass | 5-10 mg | Provides a representative sample while minimizing thermal gradients within the sample.[11] |
| Crucible Type | Alumina (150 µL) | Alumina is inert and can withstand high temperatures.[11] |
| Atmosphere | Nitrogen (Inert) | To study the intrinsic thermal decomposition without oxidative effects.[12] |
| Flow Rate | 30-50 mL/min | Ensures an inert environment and efficient removal of gaseous decomposition products.[11] |
| Temperature Program | ||
| 1. Isothermal | 30 °C for 5 min | To allow the furnace to equilibrate and establish a stable baseline. |
| 2. Dynamic Heating | Ramp from 30 °C to 800 °C at 10 °C/min | A common heating rate for initial screening, balancing resolution and analysis time.[13] |
| 3. Isothermal | 800 °C for 10 min | To ensure complete decomposition and determine the final residual mass. |
Workflow Diagram:
Caption: Postulated thermal decomposition pathway for this compound.
Significance in Drug Development
The TGA data for this compound provides critical information for several aspects of drug development, in line with ICH Q6A guidelines on specifications for new drug substances. [14][15][16][17][18]
-
Stability Assessment: The Tonset provides a direct measure of the compound's thermal stability, which is crucial for defining storage conditions and shelf-life. [3]* Polymorph and Solvate Screening: TGA can be used to detect the presence of different solid-state forms, such as polymorphs or solvates, which can have different thermal stabilities and bioavailability.
-
Formulation Development: Understanding the thermal behavior of the API is essential for designing robust manufacturing processes, such as drying and milling, that do not induce degradation.
-
Quality Control: TGA can be used as a quality control tool to ensure batch-to-batch consistency of the API. [1]
Conclusion
Thermogravimetric analysis is a fundamental technique for characterizing the thermal properties of pharmaceutical compounds like this compound. A methodically designed TGA experiment, coupled with a thorough understanding of the principles of data interpretation, can yield invaluable insights into the thermal stability and decomposition behavior of this important molecule. This knowledge is paramount for making informed decisions throughout the drug development lifecycle, from early-stage research to final product formulation and quality assurance.
References
-
ASTM E1131-20, Standard Test Method for Compositional Analysis by Thermogravimetry, ASTM International, West Conshohocken, PA, 2020. [Link]
-
ASTM E1131-98, Standard Test Method for Compositional Analysis by Thermogravimetry, ASTM International, West Conshohocken, PA, 1998. [Link]
-
European Medicines Agency. ICH Q6A specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances - Scientific guideline. Published May 1, 2000. [Link]
-
ASTM E1131 Standard Test Method for Compositional Analysis by Thermogravimetry. [Link]
-
ASTM E1131-20 Standard Test Method for Composition Analysis by Thermogravimetry. [Link]
-
ICH Q6A - Specifications: Test procedures and acceptance criteria for new drug substances and new drug products. ResearchGate. [Link]
-
ASTM E1131-03 - Standard Test Method for Compositional Analysis by Thermogravimetry. [Link]
-
ICH Q6A, Q8 & Q9 Compliance | Comprehensive Particle Analysis. [Link]
-
ICH Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances. gmp-compliance.org. [Link]
-
ICH Q6A Guideline. IKEV. [Link]
-
Interpreting TGA Curves. METTLER TOLEDO. [Link]
-
Mastering the Art of Interpreting Thermogravimetric Analysis Data. Microbioz India. Published January 12, 2024. [Link]
-
Impact of Solvent on the Thermal Stability of Amines. PMC - NIH. Published October 19, 2022. [Link]
-
Thermogravimetric Analysis in Pharmaceuticals. Veeprho. Published July 1, 2020. [Link]
-
Thermal Behavior, Stability, and Decomposition Mechanism of Poly(N-vinylimidazole). Macromolecules - ACS Publications. Published November 6, 2012. [Link]
-
Experimental Study of the Thermal Decomposition Properties of Binary Imidazole Ionic Liquid Mixtures. MDPI. Published February 17, 2022. [Link]
-
How to Interpret a TGA Curve: An Expert Guide. Torontech. Published October 17, 2025. [Link]
-
Back to Basics: Thermogravimetric Analysis (TGA). YouTube. Published September 16, 2020. [Link]
-
Thermal decomposition processes in aromatic amine-based polybenzoxazines investigated by TGA and GC –MS. ResearchGate. [Link]
-
Experimental Study of the Thermal Decomposition Properties of Binary Imidazole Ionic Liquid Mixtures. PubMed. Published February 17, 2022. [Link]
-
Critical Insight into Mechanochemical and Thermal Degradation of Imidazolium-based Ionic Liquids with Alkyl and mPEG Side Chains. ResearchGate. [Link]
-
Thermogravimetric Analysis (TGA) – ASTM E1131 & ISO 11358 Standards. Infinita Lab. [Link]
-
TGA Analysis in Pharmaceuticals. ResolveMass Laboratories Inc. Published September 29, 2025. [Link]
-
Amine Thermal Degradation. Bryan Research & Engineering, LLC. Published April 8, 2008. [Link]
-
Reliable Characterization of Pharmaceuticals Using Thermal Analysis. NETZSCH. Published January 7, 2020. [Link]
-
Thermal decomposition mechanisms of methylamine, ethylamine, and 1-propylamine on Si(100)-2 × 1 surface. ResearchGate. [Link]
-
Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358. Intertek. [Link]
-
Thermal decomposition processes in aromatic amine-based polybenzoxazines investigated by TGA and GC–MS. Semantic Scholar. Published July 1, 2002. [Link]
-
Application of Thermal Analysis to Evaluate Pharmaceutical Preparations Containing Theophylline. PMC - NIH. Published October 14, 2022. [Link]
-
Protocol Thermogravimetric Analysis (TGA). EPFL. [Link]
-
A Beginner's Guide to Thermogravimetric Analysis. XRF Scientific. [Link]
-
Thermogravimetric analysis (TGA). Chemistry LibreTexts. Published August 21, 2022. [Link]
-
Thermogravimetric Analysis (TGA) Theory and Applications. TA Instruments. [Link]
Sources
- 1. veeprho.com [veeprho.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. resolvemass.ca [resolvemass.ca]
- 4. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. infinitalab.com [infinitalab.com]
- 7. store.astm.org [store.astm.org]
- 8. standards.iteh.ai [standards.iteh.ai]
- 9. kalite.com [kalite.com]
- 10. webstore.ansi.org [webstore.ansi.org]
- 11. epfl.ch [epfl.ch]
- 12. mt.com [mt.com]
- 13. youtube.com [youtube.com]
- 14. ICH Q6A specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 15. researchgate.net [researchgate.net]
- 16. particle.dk [particle.dk]
- 17. ICH Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances - ECA Academy [gmp-compliance.org]
- 18. ikev.org [ikev.org]
An In-Depth Technical Guide to the Reactive Sites of 4-(4-Methyl-1H-imidazol-1-yl)benzenamine
Abstract
4-(4-Methyl-1H-imidazol-1-yl)benzenamine is a bifunctional molecule of significant interest in medicinal chemistry and materials science, notably as a key intermediate in the synthesis of pharmaceutical compounds. Its chemical behavior is dictated by the interplay between a highly activated aniline ring and an aromatic imidazole heterocycle. This guide provides a comprehensive analysis of the molecule's reactive sites, grounded in fundamental principles of electronic structure and supported by established experimental methodologies. We will explore the primary locations for electrophilic and nucleophilic attack, the reactivity of the amine functionality, and the computational models that allow for the prediction of this behavior, offering a valuable resource for researchers in drug development and synthetic chemistry.
Molecular Structure and Electronic Landscape
To understand the reactivity of this compound, we must first dissect its structure into its constituent parts: an aniline moiety and a 4-methylimidazole moiety linked via a C-N bond.
Caption: Molecular structure of this compound.
The molecule's reactivity is a composite of these two systems:
-
The Aniline Moiety: The amino (-NH₂) group is a powerful electron-donating group (EDG). The lone pair of electrons on the nitrogen atom can be delocalized into the π-system of the benzene ring.[1] This donation of electron density significantly increases the nucleophilicity of the aromatic ring, making it highly susceptible to electrophilic aromatic substitution (EAS).[2] This activation is most pronounced at the positions ortho and para to the amino group.[3]
-
The Imidazole Moiety: This five-membered aromatic heterocycle contains two nitrogen atoms. The N-1 nitrogen, bonded to the phenyl ring, is "pyrrole-like," and its lone pair is integral to the aromatic sextet, making it non-basic. In contrast, the N-3 nitrogen is "pyridine-like," with its lone pair located in an sp² hybrid orbital outside the aromatic system. This makes the N-3 position both basic and a prime target for electrophiles.[4] The carbon atoms of the imidazole ring (C-2, C-5) are also potential sites for substitution, though generally less reactive than the activated aniline ring.[4]
Predicting Reactive Sites: A Mechanistic Approach
Based on the electronic properties, we can predict the primary sites of reactivity for different classes of reactions.
Electrophilic Aromatic Substitution (EAS)
The aniline ring is the most probable site for EAS reactions due to the strong activating effect of the -NH₂ group.[1] The lone pair on the nitrogen increases electron density at the ortho (C2, C6) and para (C4) positions. Since the para position is occupied by the imidazole substituent, the primary sites for electrophilic attack are the C2 and C6 carbons of the aniline ring .
The imidazole ring is generally less reactive towards electrophiles than the aniline ring. However, substitution can occur, with a preference for the C4 and C5 positions.[4]
Caption: Delocalization of the amine lone pair activates the aniline ring.
Nucleophilic Sites
The molecule possesses two primary nucleophilic centers outside of the activated aromatic ring:
-
Aniline Nitrogen (N-amine): The lone pair on the primary amine makes it a potent nucleophile, readily participating in reactions like acylation, alkylation, and condensation.
-
Imidazole N-3 Nitrogen: The pyridine-like nitrogen at the 3-position is basic and nucleophilic. It is the most likely site for protonation by acids and for alkylation, which would form a positively charged imidazolium salt.[5]
Diazotization
As a primary aromatic amine, the -NH₂ group can undergo diazotization upon reaction with nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures.[6][7] This reaction converts the amine into a diazonium salt (-N₂⁺), an exceptionally versatile intermediate for introducing a wide variety of functional groups (e.g., -OH, -CN, halogens) via Sandmeyer or related reactions.
Experimental Validation and Protocols
Theoretical predictions must be validated through experimental investigation. The following section outlines key protocols designed to probe the predicted reactive sites of this compound.
Protocol: Electrophilic Bromination of the Aniline Ring
This experiment confirms the high reactivity and regioselectivity of the aniline ring towards electrophiles. Due to the strong activation by the -NH₂ group, reaction with bromine water is typically rapid and can lead to polysubstitution.[8] To achieve controlled mono-substitution, protection of the amino group is often necessary.[9]
Objective: To demonstrate the susceptibility of the C2/C6 positions to electrophilic attack.
Methodology:
-
Protection (Acetylation): Dissolve this compound in a suitable solvent (e.g., water with a catalytic amount of HCl).[10] Add acetic anhydride dropwise, followed by a solution of sodium acetate to neutralize the acid formed and precipitate the N-acetylated product.[11] This moderates the activating effect of the amino group.
-
Bromination: Dissolve the protected compound in a solvent like glacial acetic acid. Add a solution of bromine in acetic acid or N-bromosuccinimide (NBS) dropwise at room temperature.[12][13]
-
Monitoring: Track the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up and Deprotection: Quench the reaction with a reducing agent (e.g., sodium bisulfite solution) to remove excess bromine. Isolate the brominated, protected product. Subsequent hydrolysis of the amide (e.g., with aqueous acid or base) will yield the brominated aniline derivative.
-
Analysis: Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm that bromination occurred at the ortho-position(s) of the aniline ring.
Caption: Experimental workflow for regioselective bromination.
Protocol: N-Acylation of the Amino Group
This straightforward reaction validates the nucleophilicity of the aniline nitrogen.
Objective: To confirm the reactivity of the primary amine as a nucleophile.
Methodology:
-
Reaction Setup: Dissolve the starting material in a suitable aprotic solvent (e.g., DMF or CH₂Cl₂). In the presence of a non-nucleophilic base like triethylamine or potassium carbonate, add acetyl chloride dropwise at room temperature.[14]
-
Reaction: Stir the mixture for 15-30 minutes. The reaction is typically rapid.
-
Isolation: Upon completion, the product can often be isolated by precipitation upon adding water, followed by filtration and washing.
-
Analysis: Confirm the formation of the amide product (acetanilide derivative) via IR spectroscopy (disappearance of N-H stretches of primary amine, appearance of amide C=O and N-H stretches) and NMR spectroscopy.[9][15]
Protocol: Diazotization and Azo Coupling
This classic reaction sequence is a definitive test for a primary aromatic amine and highlights a key transformation pathway.
Objective: To generate the diazonium salt and demonstrate its utility.
Methodology:
-
Diazotization: Dissolve this compound in a cold (0-5 °C) aqueous solution of a strong mineral acid (e.g., HCl).[16] Slowly add a cold aqueous solution of sodium nitrite (NaNO₂).[6] Maintain the low temperature to ensure the stability of the resulting diazonium salt.
-
Azo Coupling: In a separate vessel, prepare a cold solution of a coupling partner, such as phenol or β-naphthol, in aqueous sodium hydroxide.
-
Reaction: Slowly add the cold diazonium salt solution to the coupling partner solution. An intensely colored azo dye should precipitate immediately, confirming the successful formation and reactivity of the diazonium salt.[17]
Computational Insights into Reactivity
Modern computational chemistry provides powerful tools for predicting and rationalizing chemical reactivity, complementing experimental findings.
-
Molecular Electrostatic Potential (MEP): MEP maps visualize the electrostatic potential on the electron density surface of a molecule. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.[18][19] For our target molecule, MEP analysis would show a high negative potential around the aniline ring (especially ortho positions) and the N-3 of the imidazole, confirming these as primary sites for electrophiles.
-
Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding reactivity. The HOMO represents the region of highest electron density and is where the molecule is most likely to donate electrons (i.e., react with an electrophile).[20] Conversely, the LUMO indicates the most favorable region to accept electrons (i.e., react with a nucleophile). Analysis would likely show the HOMO density concentrated on the aniline ring, while the LUMO may have contributions from the imidazole ring, particularly if protonated or quaternized. The HOMO-LUMO energy gap is also a measure of chemical reactivity; a smaller gap suggests higher reactivity.[18][21]
Caption: Synergy between computational prediction and experimental work.
Summary of Reactive Sites
The table below consolidates the key reactive sites and their corresponding chemical behaviors.
| Reactive Site | Moiety | Reaction Type | Rationale | Example Reaction |
| C2, C6 | Aniline | Electrophilic Substitution | Strong activation by -NH₂ group (ortho-directing) | Halogenation, Nitration |
| -NH₂ Group | Aniline | Nucleophilic Attack | Lone pair on nitrogen atom | Acylation, Alkylation |
| -NH₂ Group | Aniline | Diazotization | Primary aromatic amine | Reaction with NaNO₂/HCl |
| N-3 | Imidazole | Nucleophilic/Basic | Pyridine-like, lone pair available | Protonation, Alkylation |
| C4, C5 | Imidazole | Electrophilic Substitution | Electron-rich positions on the heterocycle | Halogenation (harsher conditions) |
Conclusion
This compound is a molecule with a rich and predictable chemical reactivity profile. The dominant reactive center is the aniline ring, which is highly activated towards electrophilic substitution at the C2 and C6 positions. The primary amine itself is a key nucleophilic site and can be readily converted into a versatile diazonium salt. Concurrently, the imidazole ring offers a secondary site of reactivity, primarily at the basic N-3 position. A thorough understanding of these distinct reactive sites, achieved through a combination of electronic structure analysis, experimental validation, and computational modeling, is paramount for the strategic design of synthetic routes in drug discovery and materials science.
References
-
Wikipedia. (n.d.). Aniline. [Online] Available at: [Link]
-
Scribd. (n.d.). Bromination of Aniline. [Online] Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Diazotisation. [Online] Available at: [Link]
-
Studylib. (n.d.). N-Acetylation of Aniline: Lab Procedure & Mechanism. [Online] Available at: [Link]
-
GeeksforGeeks. (2023). Aniline - Structure, Properties, Preparation, Reactions, Uses. [Online] Available at: [Link]
-
AIP Publishing. (2003). Electronic structures, vibrational spectra, and revised assignment of aniline and its radical cation: Theoretical study. The Journal of Chemical Physics. [Online] Available at: [Link]
-
Scribd. (n.d.). Estimation of Aniline by Bromination Method. [Online] Available at: [Link]
-
ResearchGate. (2011). A simple and efficient procedure for diazotization-iodination of aromatic amines in aqueous pastes by the action of sodium nitrite and sodium hydrogen sulfate. [Online] Available at: [Link]
- Google Patents. (n.d.). US4874847A - Process for the diazotisation of primary aromatic amines which are sparingly soluble in water.
-
Unacademy. (n.d.). Diazotization Reaction Mechanism. [Online] Available at: [Link]
-
Chemistry LibreTexts. (2021). 1: Acetylation of Aniline (Experiment). [Online] Available at: [Link]
-
Organic Chemistry Portal. (2009). N'-Activation of N-Arylimidazoles: Facile Syntheses of N-Alkyl-N'-arylimidazolium Iodides from Less Expensive Chloro Substrates. [Online] Available at: [Link]
-
ResearchGate. (2021). A Practical Procedure for Regioselective Bromination of Anilines. [Online] Available at: [Link]
-
Resonance. (2022). A Convenient Laboratory Preparation of Acetanilide. [Online] Available at: [Link]
- Google Patents. (n.d.). US4275003A - Preparation of aromatic azoamines by diazotization/coupling/rearrangement of aromatic amines.
-
Der Pharma Chemica. (2011). Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. [Online] Available at: [Link]
-
Journal of Chemical Education. (2022). Introducing the Concept of Green Synthesis in the Undergraduate Laboratory: Two-Step Synthesis of 4-Bromoacetanilide from Aniline. [Online] Available at: [Link]
-
PubMed Central (PMC). (2022). Structural, Electronic, Reactivity, and Conformational Features of 2,5,5-Trimethyl-1,3,2-diheterophosphinane-2-sulfide, and Its Derivatives: DFT, MEP, and NBO Calculations. [Online] Available at: [Link]
-
PubMed Central (PMC). (2020). DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate. [Online] Available at: [Link]
-
DergiPark. (n.d.). Structural Parameters, NLO, HOMO, LUMO, MEP, Chemical Reactivity Descriptors, Mulliken-NPA. [Online] Available at: [Link]
-
Scribd. (n.d.). Acetylation of Aniline. [Online] Available at: [Link]
-
ResearchGate. (2023). Fig. 3 Chemical reactivity descriptors based on HOMO-LUMO analysis of a.... [Online] Available at: [Link]
-
Growing Science. (2023). Predictive study, using density functional theory and time dependent functional theory, on the struct. Current Chemistry Letters. [Online] Available at: [Link]
-
MIT Open Access Articles. (n.d.). Completely N[superscript 1]-Selective Palladium- Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. [Online] Available at: [Link]
Sources
- 1. Aniline - Wikipedia [en.wikipedia.org]
- 2. Aniline - Structure, Properties, Preparation, Reactions, Uses - GeeksforGeeks [geeksforgeeks.org]
- 3. pubs.aip.org [pubs.aip.org]
- 4. Buy 4-(1H-imidazol-1-yl)aniline | 2221-00-3 [smolecule.com]
- 5. N'-Activation of N-Arylimidazoles: Facile Syntheses of N-Alkyl-N'-arylimidazolium Iodides from Less Expensive Chloro Substrates [organic-chemistry.org]
- 6. Diazotisation [organic-chemistry.org]
- 7. Diazotization Reaction Mechanism [unacademy.com]
- 8. scribd.com [scribd.com]
- 9. ias.ac.in [ias.ac.in]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. scribd.com [scribd.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. derpharmachemica.com [derpharmachemica.com]
- 15. studylib.net [studylib.net]
- 16. US4874847A - Process for the diazotisation of primary aromatic amines which are sparingly soluble in water - Google Patents [patents.google.com]
- 17. US4275003A - Preparation of aromatic azoamines by diazotization/coupling/rearrangement of aromatic amines - Google Patents [patents.google.com]
- 18. DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. dergipark.org.tr [dergipark.org.tr]
- 21. Structural, Electronic, Reactivity, and Conformational Features of 2,5,5-Trimethyl-1,3,2-diheterophosphinane-2-sulfide, and Its Derivatives: DFT, MEP, and NBO Calculations - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Safe Handling of 4-(4-Methyl-1H-imidazol-1-yl)benzenamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 4-(4-Methyl-1H-imidazol-1-yl)benzenamine (CAS No. 25394-96-3). As a Senior Application Scientist, the following sections synthesize critical safety data with practical, field-proven insights to ensure the well-being of laboratory personnel and the integrity of research outcomes. This document is structured to provide a deep understanding of the potential hazards and the rationale behind the recommended safety protocols.
Compound Profile and Hazard Identification
This compound is a bifunctional molecule incorporating both an aromatic amine and a substituted imidazole moiety. While specific toxicological data for this compound is not extensively published, a robust hazard assessment can be derived from the known risks associated with its structural components: aromatic amines and imidazoles.
Aromatic Amines: This class of compounds is associated with significant health hazards, including methemoglobinemia, carcinogenicity, and mutagenicity. They are readily absorbed through the skin, making dermal contact a primary route of exposure.[1] Some aromatic amines are known to cause bladder cancer with prolonged exposure.[2]
Imidazole and its Derivatives: The imidazole ring is present in many biologically active molecules. Imidazole itself is corrosive and can cause severe skin burns and eye damage.[3][4][5] Substituted imidazoles, such as 4-methylimidazole, carry warnings for potential carcinogenicity and reproductive toxicity.[6][7]
Based on these parent structures, this compound should be handled as a substance with the potential for:
-
Acute Toxicity (Oral): Harmful or toxic if swallowed.[8][9][10]
-
Skin Corrosion/Irritation: Causes skin irritation and potentially severe burns upon prolonged contact.[11][12][13]
-
Serious Eye Damage/Irritation: Poses a risk of serious eye irritation or irreversible damage.[11][12][13]
-
Respiratory Irritation: May cause irritation to the respiratory tract if inhaled as a dust or aerosol.[9][11][13]
-
Long-Term Health Effects: Potential for carcinogenicity, mutagenicity, or reproductive toxicity due to the aromatic amine and 4-methylimidazole components.[1][6]
Inferred GHS Classification Summary
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 3/4 | H301/H302: Toxic or Harmful if swallowed[8][9] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[11][13] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation[11][13] |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation[11][13] |
This table represents an inferred classification based on the hazards of structurally similar compounds and should be used for risk assessment until specific data becomes available.
Risk Assessment and Mitigation: A Multi-Layered Approach
A thorough risk assessment is paramount before commencing any work with this compound. The causality behind experimental choices in handling this substance is rooted in the "Hierarchy of Controls," a system for minimizing exposure to hazards.
Engineering Controls: The First Line of Defense
Engineering controls are designed to remove the hazard at the source, before it comes into contact with the worker.
-
Chemical Fume Hood: All handling of solid this compound and its solutions must be conducted in a properly functioning and certified laboratory chemical fume hood to prevent inhalation of dusts or vapors.[14][15]
-
Ventilation: Ensure adequate general laboratory ventilation to maintain air quality.[4][16]
Administrative Controls: Safe Work Practices
These are procedures and policies that modify how work is performed to reduce exposure.
-
Designated Work Area: Establish a designated area for handling this compound to prevent cross-contamination.
-
Training: All personnel must be trained on the specific hazards and safe handling procedures for aromatic amines and imidazole-containing compounds.[17]
-
Hygiene Practices: Avoid eating, drinking, or smoking in the laboratory. Wash hands thoroughly after handling the compound, even if gloves were worn.[5][17]
Personal Protective Equipment (PPE): The Final Barrier
PPE is a critical last line of defense. The selection of appropriate PPE is essential for preventing direct contact.
-
Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be worn when there is a significant risk of splashing.[4][15]
-
Hand Protection: Wear nitrile gloves. Gloves must be inspected before use and disposed of properly after handling the compound. For prolonged handling, consider double-gloving.[4]
-
Skin and Body Protection: A fully buttoned lab coat must be worn.[15] For larger quantities, consider a chemical-resistant apron.
-
Respiratory Protection: Not typically required when working in a fume hood. In the event of a significant spill or if engineering controls are not available, a NIOSH-approved respirator with an organic vapor/particulate filter cartridge is necessary.
Experimental Workflows: Step-by-Step Protocols
The following protocols are designed to be self-validating systems, incorporating safety at each step.
Protocol for Safe Weighing and Solution Preparation
-
Preparation: Don all required PPE and ensure the chemical fume hood is operational.
-
Staging: Place all necessary equipment (spatula, weigh boat, beaker, solvent, etc.) inside the fume hood.
-
Weighing: Carefully weigh the solid compound on a tared weigh boat. Minimize the generation of dust.[3]
-
Dissolving: Add the solid to the solvent in a beaker or flask. Use a magnetic stirrer for efficient mixing.
-
Cleaning: Decontaminate the spatula and any other reusable equipment with an appropriate solvent. The first rinse should be collected as hazardous waste.[15] Dispose of the weigh boat and any other disposable items in the designated solid hazardous waste container.
Storage Protocol
-
Container: Store in a tightly sealed, clearly labeled container.[3][14]
-
Location: Keep in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[3][14]
-
Segregation: Store separately from incompatible materials such as strong oxidizing agents and strong acids.[3][14]
Spill Response Protocol
-
Evacuation: Evacuate all non-essential personnel from the immediate area.
-
Ventilation: Ensure the area is well-ventilated, preferably within a fume hood.
-
Containment: For a small spill, cover with a dry, inert absorbent material such as vermiculite, sand, or a commercial spill kit for chemicals. Do not use combustible materials like paper towels as the primary absorbent.
-
Collection: Carefully sweep up the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.[11][18]
-
Decontamination: Clean the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.
-
Reporting: Report the spill to the laboratory supervisor or safety officer.
Waste Disposal
Proper disposal is a critical aspect of laboratory safety and environmental responsibility.
-
Waste Streams: Maintain separate, clearly labeled waste containers for solid and liquid waste containing this compound.[14][15]
-
Containerization: Use robust, leak-proof containers for waste collection.
-
Disposal Method: All waste containing this compound must be disposed of through a licensed hazardous waste management service. Do not discharge to drains or sewers.[3][18] This compound may fall under EPA hazardous waste codes for toxic organic compounds depending on the specific regulations.[19][20]
Visualization of Safety Workflows
Diagram 1: Safe Handling Workflow
Caption: Workflow for safe handling and solution preparation.
Diagram 2: Spill Response Decision Tree
Caption: Decision tree for responding to a chemical spill.
References
-
ChemSupply Australia. (2023, September 25). Safety Data Sheet IMIDAZOLE. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Imidazole. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Imidazole. Retrieved from [Link]
-
University of Washington. (2025, February 28). Imidazole. Retrieved from [Link]
-
Chemos GmbH & Co.KG. (2020, April 20). Safety Data Sheet: Imidazole. Retrieved from [Link]
-
Angene Chemical. (2025, April 5). Safety Data Sheet - 2-(2-Methyl-1H-imidazol-1-yl)benzaldehyde. Retrieved from [Link]
-
Tetteh, J., et al. (2014). Determination of aromatic amines in human urine using comprehensive multi-dimensional gas chromatography mass spectrometry (GCxGC-qMS). PMC - NIH. Retrieved from [Link]
-
ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]
-
NIOSH. (2002). amines, aromatic 2002. CDC. Retrieved from [Link]
-
PubChem. (n.d.). 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline. Retrieved from [Link]
-
Angene Chemical. (2025, August 31). Safety Data Sheet. Retrieved from [Link]
-
Guia especializado. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Retrieved from [Link]
-
Publisso. (2020, October 9). Method for the determination of aromatic amines in workplace air using gas chromatography. Retrieved from [Link]
-
NICNAS. (2016, April 21). 1H-Imidazole, 4-methyl-: Human health tier II assessment. Retrieved from [Link]
-
PubChem. (n.d.). 4-(4-Methylpiperazin-1-yl)aniline. Retrieved from [Link]
-
PubChem. (n.d.). 4-(1H-imidazol-1-yl)aniline. Retrieved from [Link]
-
IJRPC. (n.d.). SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. Retrieved from [Link]
-
PubChem. (n.d.). 4-(1H-imidazol-4-yl)aniline. Retrieved from [Link]
-
EPA. (n.d.). EPA HAZARDOUS WASTE CODES. Retrieved from [Link]
-
NICNAS. (2022, January 14). 1H-Imidazole, 1-methyl- - Evaluation statement. Retrieved from [Link]
-
EPA. (n.d.). Hazardous Waste Listings. Retrieved from [Link]
-
MDPI. (n.d.). (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Determination of aromatic amines in human urine using comprehensive multi-dimensional gas chromatography mass spectrometry (GCxGC-qMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 4. carlroth.com [carlroth.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
- 7. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 8. 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline | C11H10F3N3 | CID 12002825 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. angenechemical.com [angenechemical.com]
- 10. 4-(1H-imidazol-4-yl)aniline | C9H9N3 | CID 910176 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. angenechemical.com [angenechemical.com]
- 12. fishersci.com [fishersci.com]
- 13. 4-(1H-imidazol-1-yl)aniline | C9H9N3 | CID 320165 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. faculty.washington.edu [faculty.washington.edu]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. carlroth.com [carlroth.com]
- 17. diplomatacomercial.com [diplomatacomercial.com]
- 18. chemos.de [chemos.de]
- 19. wku.edu [wku.edu]
- 20. epa.gov [epa.gov]
Methodological & Application
A Robust, Gradient Reversed-Phase HPLC Method for Purity Analysis of 4-(4-Methyl-1H-imidazol-1-yl)benzenamine
An Application Note for the Pharmaceutical Industry
Abstract
This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the determination of purity and the profiling of related substances for 4-(4-Methyl-1H-imidazol-1-yl)benzenamine. The method is specifically designed for researchers, scientists, and drug development professionals engaged in the quality control and stability testing of this pharmaceutical intermediate or active pharmaceutical ingredient (API). By employing a reversed-phase gradient elution on a C18 column with UV detection, this protocol provides the necessary selectivity and sensitivity to separate the main component from potential process-related impurities and degradation products. The rationale behind each methodological choice is thoroughly explained to ensure scientific integrity and facilitate method transfer and adaptation.
Introduction and Scientific Rationale
This compound is a key building block in the synthesis of various pharmaceutical compounds. Its molecular structure, featuring both a benzenamine (aniline) moiety and a methyl-imidazole ring, confers specific physicochemical properties that must be considered for chromatographic separation. The presence of basic nitrogen atoms in both the aniline and imidazole components makes the molecule's retention and peak shape highly sensitive to the mobile phase pH.
The accurate quantification of impurities is a critical aspect of drug development and manufacturing, directly impacting the safety and efficacy of the final drug product.[1] High-Performance Liquid Chromatography (HPLC) is the predominant technique for this purpose due to its high resolution, sensitivity, and reproducibility.[2] This guide details a reversed-phase HPLC (RP-HPLC) method, which is the standard approach for analyzing non-volatile, moderately polar small molecules like the target analyte.[3]
The core principle of this method is to exploit the differential partitioning of the analyte and its impurities between a non-polar stationary phase (C18) and a polar, aqueous-organic mobile phase. A gradient elution, where the proportion of the organic solvent is increased over time, is employed to ensure the elution of impurities with a wide range of polarities while maintaining sharp, well-defined peaks.[4]
Experimental Design and Methodology
Instrumentation and Equipment
-
HPLC System: An Agilent 1200 series, Waters ACQUITY UPLC H-Class, or equivalent system equipped with:
-
Quaternary or Binary Solvent Delivery Pump
-
Degasser
-
Autosampler with temperature control
-
Thermostatted Column Compartment
-
Photodiode Array (PDA) or UV-Vis Detector
-
-
Data Acquisition: Empower 3, Chromeleon, or equivalent Chromatography Data System (CDS)
-
Analytical Balance: 5-decimal place readability
-
pH Meter: Calibrated with standard buffers
-
Ultrasonic Bath
-
Volumetric Glassware: Class A
Reagents and Materials
-
Analyte: this compound reference standard (>99.5% purity)
-
Acetonitrile (ACN): HPLC gradient grade
-
Water: Deionized, 18.2 MΩ·cm resistivity (e.g., from a Milli-Q® system)
-
Potassium Dihydrogen Phosphate (KH₂PO₄): Analytical grade
-
Orthophosphoric Acid (H₃PO₄): ~85%, Analytical grade
Preparation of Solutions
Mobile Phase A (Aqueous Buffer): 25 mM Potassium Phosphate, pH 3.0
-
Weigh approximately 3.40 g of KH₂PO₄ and dissolve it in 1000 mL of deionized water.
-
Adjust the pH to 3.0 ± 0.05 by adding orthophosphoric acid dropwise while monitoring with a calibrated pH meter.
-
Filter the buffer through a 0.45 µm nylon membrane filter to remove particulates and degas for 15 minutes in an ultrasonic bath.
-
Rationale: A buffer at pH 3.0 ensures that the basic amine and imidazole functionalities of the analyte are consistently protonated. This minimizes peak tailing caused by interactions with residual acidic silanols on the column's silica backbone and provides robust, reproducible retention times.[3]
-
Mobile Phase B: Acetonitrile
-
Use HPLC gradient grade acetonitrile directly.
-
Filter through a 0.45 µm PTFE membrane filter if necessary.
Diluent: Acetonitrile/Water (50:50, v/v)
-
Combine 500 mL of acetonitrile and 500 mL of deionized water in a suitable container.
-
Mix thoroughly and allow to equilibrate to room temperature.
Standard Solution (0.5 mg/mL)
-
Accurately weigh approximately 25 mg of the this compound reference standard.
-
Transfer to a 50 mL volumetric flask.
-
Add approximately 30 mL of diluent and sonicate for 5 minutes to dissolve.
-
Allow the solution to return to room temperature and dilute to the mark with diluent. Mix well.
Sample Solution (0.5 mg/mL)
-
Prepare in the same manner as the Standard Solution, using the test sample of this compound.
Chromatographic Conditions
All quantitative data and method parameters are summarized in the table below for clarity.
| Parameter | Condition |
| Column | Waters Symmetry C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 25 mM KH₂PO₄, pH 3.0 |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-5 min: 10% B; 5-35 min: 10% to 80% B; 35-40 min: 80% B; 40.1-45 min: 10% B (Re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Detector | PDA/UV at 254 nm |
| Injection Volume | 10 µL |
| Run Time | 45 minutes |
-
Rationale for Wavelength Selection: The benzenamine and imidazole rings both possess chromophores. A wavelength of 254 nm is chosen as it provides a good response for a wide range of aromatic compounds and is therefore suitable for a purity method where the identity and UV maxima of all potential impurities are not known. A PDA detector is highly recommended to confirm that the UV spectra of any impurity peaks are different from the main analyte peak.
Detailed Protocol and Workflow
The entire analytical workflow, from sample preparation to final data analysis, is outlined in the diagram below.
Caption: Workflow for HPLC Purity Analysis.
Step 1: System Preparation and Equilibration
-
Purge all pump lines with their respective mobile phases to remove air bubbles.
-
Set the flow rate to 1.0 mL/min with the initial mobile phase composition (90% A, 10% B).
-
Equilibrate the column with the initial conditions for at least 30 minutes, or until a stable, noise-free baseline is achieved.
Step 2: System Suitability Testing (SST)
-
Inject the Diluent (Blank) once to ensure no interfering peaks are present.
-
Inject the Standard Solution (0.5 mg/mL) five times consecutively.
-
The system is deemed suitable for analysis if the following criteria are met:
-
Tailing Factor: The tailing factor for the main analyte peak should be between 0.8 and 1.5.[5]
-
Relative Standard Deviation (RSD): The %RSD for the peak area of the five replicate injections should be not more than 2.0%.
-
Rationale: SST is a non-negotiable part of any validated analytical method. It provides documented evidence that the chromatographic system is performing as expected on the day of analysis, ensuring the trustworthiness of the generated data.[1]
-
Step 3: Sample Analysis
-
Inject the Diluent (Blank) once.
-
Inject the Standard Solution once.
-
Inject the Sample Solution in duplicate.
-
Inject the Standard Solution again after every 8-10 sample injections to bracket the samples and monitor for system drift.
Step 4: Data Processing and Purity Calculation
-
Integrate all peaks in the chromatogram for the Sample Solution, disregarding any peaks from the Blank and any peaks with an area less than 0.05% of the total area.
-
Calculate the purity of the sample using the area percent method with the following formula:
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
Calculate the percentage of each individual impurity using the same principle:
% Impurity = (Area of Impurity Peak / Total Area of All Peaks) x 100
Conclusion
This application note provides a comprehensive and scientifically-grounded HPLC method for the purity determination of this compound. The reversed-phase, gradient elution method is designed to be robust, selective, and suitable for routine quality control in a pharmaceutical setting. The detailed explanations for the selection of the column, mobile phase, and other parameters are intended to empower the analyst to not only execute the protocol but also to troubleshoot and adapt it as necessary. Adherence to the system suitability criteria will ensure the generation of reliable and accurate data, supporting critical decisions in the drug development lifecycle.
References
-
SynThink Research Chemicals. "Challenges in HPLC Method Development for Impurity Identification and Quantification: Overcoming the Obstacles." SynThink. Accessed January 11, 2026. [Link]
-
Klick, S., et al. "A Fast, Generic and Systematic Approach to vHPLC Impurity Method Development." American Pharmaceutical Review. December 1, 2010. [Link]
-
Israel, S. "HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design." African Journal of Biomedical Research. December 2024. [Link]
-
Vanhoenacker, G., et al. "Method Development for Drug Impurity Profiling: Part 1." LCGC International. Accessed January 11, 2026. [Link]
-
Shabir, G. A. "HPLC Method Development and Validation for Pharmaceutical Analysis." Pharmaceutical Technology. November 2, 2004. [Link]
Sources
Application Notes and Protocols: The Strategic Role of 4-(4-Methyl-1H-imidazol-1-yl)benzenamine in Modern Medicinal Chemistry
Abstract
This technical guide provides an in-depth exploration of 4-(4-methyl-1H-imidazol-1-yl)benzenamine and its derivatives, pivotal building blocks in contemporary drug discovery and development. We will dissect its strategic application, particularly as a cornerstone scaffold in the design of potent and selective kinase inhibitors for oncology. This document will further provide detailed, field-proven synthetic protocols, data interpretation guidelines, and conceptual frameworks for its utilization, aimed at researchers, medicinal chemists, and professionals in drug development.
Introduction: A Privileged Scaffold in Kinase Inhibition
The landscape of targeted cancer therapy has been revolutionized by the development of small molecule kinase inhibitors. Within this domain, specific structural motifs have emerged as "privileged scaffolds" due to their inherent ability to favorably interact with the ATP-binding site of various kinases. This compound has solidified its status as such a scaffold. Its derivatives are key components in several clinically successful and investigational kinase inhibitors.
The primary significance of this scaffold lies in its role as a key intermediate in the synthesis of drugs that target a range of tyrosine kinases implicated in neoplastic diseases. These include c-Abl, Bcr-Abl, platelet-derived growth factor receptor (PDGF-R), Flt3, vascular endothelial growth factor receptor (VEGF-R), epidermal growth factor receptor (EGF-R), and c-Kit.[1][2] The most prominent example is its incorporation into Nilotinib, a second-generation Bcr-Abl inhibitor used in the treatment of chronic myeloid leukemia (CML).[3]
The utility of the 4-(4-methyl-1H-imidazol-1-yl)aniline moiety extends beyond its favorable interactions within the kinase domain. The imidazole ring offers a versatile handle for chemical modification, allowing for the fine-tuning of physicochemical properties such as solubility and metabolic stability. Furthermore, the aniline functional group provides a convenient attachment point for coupling with various heterocyclic cores, a common strategy in the assembly of kinase inhibitors. This guide will delve into the practical applications and synthetic methodologies that underscore the importance of this valuable chemical entity.
Physicochemical Properties
A clear understanding of the fundamental properties of this compound is crucial for its effective use in synthesis and drug design.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁N₃ | [4][5] |
| Molecular Weight | 173.21 g/mol | [4][5] |
| CAS Number | 26921-72-8 | [6][7][8][9] |
| Appearance | White to off-white solid | [9] |
| Purity | Typically ≥95% | [4] |
| Isomeric SMILES | CC1=CN(C=N1)C2=CC=C(C=C2)N | [5] |
Core Applications in Medicinal Chemistry
A Cornerstone of Type II Kinase Inhibitors
The primary application of this compound and its analogs is in the construction of type II kinase inhibitors. These inhibitors target the "DFG-out" inactive conformation of the kinase, where the aspartate-phenylalanine-glycine (DFG) motif at the start of the activation loop is flipped. This mode of inhibition often leads to higher selectivity compared to type I inhibitors that bind to the active "DFG-in" conformation.
A prominent derivative, 5-(4-methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)benzenamine, is a crucial intermediate for the synthesis of Nilotinib.[3] In Nilotinib, this moiety extends into an allosteric pocket adjacent to the ATP-binding site, a characteristic feature of type II inhibitors. The trifluoromethyl group enhances hydrophobic interactions within this pocket, while the methyl-imidazole group forms key interactions, contributing to the high potency and selectivity of the drug.[3]
The general synthetic strategy involves the coupling of the benzenamine derivative with a core heterocyclic scaffold, which in turn binds to the hinge region of the kinase. This modular approach allows for the systematic exploration of structure-activity relationships (SAR).
Emerging Therapeutic Areas
While its role in oncology is well-established, the broader imidazole scaffold is being explored in a variety of other therapeutic contexts:
-
Antiviral Agents: Benzimidazole scaffolds are common in agents targeting the hepatitis C virus (HCV), acting on viral enzymes like the NS5B RNA-dependent RNA polymerase.[10]
-
Antifungal Agents: Chalcones containing an imidazole moiety have demonstrated potent activity against Aspergillus fumigatus, the causative agent of pulmonary aspergillosis.[11]
-
Other Kinase Targets: The versatility of the imidazole scaffold has led to its incorporation in inhibitors of other kinases, such as Transforming growth factor β-activated kinase 1 (TAK1) and MAP kinases, which are implicated in inflammatory diseases and other cancers.[12][13]
Synthetic Protocols and Methodologies
The following protocols are representative of the synthesis of key intermediates and their subsequent elaboration into final drug candidates.
Protocol 1: Synthesis of 5-(4-methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)benzenamine
This protocol describes a common method for the synthesis of a key substituted aniline intermediate, based on procedures outlined in the patent literature.[1][2]
Workflow Diagram:
Caption: Synthetic workflow for a key benzenamine intermediate.
Step-by-Step Procedure:
-
Step A: Nucleophilic Aromatic Substitution
-
To a solution of 1-fluoro-3-nitro-5-(trifluoromethyl)benzene (1.0 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF), add 4-methylimidazole (1.1 eq) and a suitable base like potassium carbonate (K₂CO₃) (2.0 eq).
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 4-methyl-1-(3-nitro-5-(trifluoromethyl)phenyl)-1H-imidazole. This intermediate can be purified by column chromatography if necessary.
-
-
Step B: Reduction of the Nitro Group
-
Dissolve the crude product from Step A in a suitable solvent such as methanol or ethanol.
-
Add a catalyst, typically 5-10% palladium on carbon (Pd/C).
-
Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature.
-
Monitor the reaction until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the desired product, 5-(4-methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)benzenamine.
-
Protocol 2: General Amide Coupling to a Pyrimidine Core
This protocol outlines a general procedure for the amide bond formation between the synthesized aniline and a carboxylic acid-bearing heterocyclic core, a key step in the synthesis of many kinase inhibitors.
Workflow Diagram:
Caption: General workflow for amide bond formation.
Step-by-Step Procedure:
-
To a solution of the carboxylic acid-bearing pyrimidine core (1.0 eq) in DMF, add an amide coupling reagent such as HATU (1.2 eq) or a combination of EDCI (1.2 eq) and HOBt (1.2 eq).
-
Add a tertiary amine base, for example, diisopropylethylamine (DIPEA) (2.0-3.0 eq), and stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add the 5-(4-methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)benzenamine (1.1 eq) to the reaction mixture.
-
Allow the reaction to stir at room temperature for several hours to overnight, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent.
-
Wash the combined organic layers, dry, and concentrate.
-
Purify the crude product by column chromatography or recrystallization to yield the final kinase inhibitor.
Data Presentation and Interpretation
The successful synthesis and application of compounds derived from this compound rely on rigorous characterization and biological evaluation.
Table of Biological Activity (Illustrative)
The following table presents hypothetical data for a series of kinase inhibitors based on the scaffold, illustrating how structure-activity relationships might be presented.
| Compound ID | R Group on Pyrimidine | Bcr-Abl IC₅₀ (nM) | Cellular Antiproliferative Activity (K562 cells, GI₅₀, nM) |
| Nilotinib | 3-(Trifluoromethyl)phenyl | < 20 | < 30 |
| Analog 1 | 4-Fluorophenyl | 45 | 80 |
| Analog 2 | 3-Chlorophenyl | 30 | 65 |
| Analog 3 | Pyridin-3-yl | 25 | 40 |
IC₅₀: Half-maximal inhibitory concentration; GI₅₀: Half-maximal growth inhibition.
Interpretation: The data in the table would be used to guide further optimization. For instance, the trifluoromethylphenyl and pyridinyl substitutions at the R position appear to be more favorable for potent Bcr-Abl inhibition and cellular activity compared to the fluorophenyl analog.
Conceptual Framework: Mechanism of Action
The diagram below illustrates the conceptual binding mode of a kinase inhibitor derived from the this compound scaffold within the ATP-binding pocket of a target kinase, in the "DFG-out" conformation.
Caption: Conceptual binding mode of a type II kinase inhibitor.
This model highlights the key interactions:
-
The heterocyclic core (e.g., pyrimidine) forms hydrogen bonds with the kinase hinge region.
-
The linker (amide bond) correctly orients the two main fragments.
-
The this compound-derived portion occupies the allosteric pocket created by the "DFG-out" conformation, with the methyl-imidazole and other substituents making crucial hydrophobic and van der Waals contacts.
Conclusion
This compound and its derivatives are indispensable tools in modern medicinal chemistry, particularly for the development of targeted cancer therapies. Their favorable physicochemical properties and versatile reactivity, combined with their ability to form high-affinity interactions within the active sites of kinases, ensure their continued prominence in drug discovery. The protocols and conceptual frameworks provided in this guide are intended to empower researchers to effectively harness the potential of this privileged scaffold in their own research and development endeavors.
References
- Breitenstein, W., et al. (2004). Processes for the synthesis of 5-(4-methyl-1h-imidazol-1-yl)-3-(trifluoromethyl)-benzenamine and its intermediates.
- Chugai Seiyaku Kabushiki Kaisha. (2008). Synthesis method of 5-(4-methyl-1H-imidazol-1-yl)-3-(trifluoromethyl).
-
Fathalla, O. A., et al. (2013). Synthesis of 4-(1H-benzo[d]imidazol-2-yl)aniline derivatives of expected anti-HCV activity. International Journal of Research in Pharmacy and Chemistry, 3(3), 634-641. [Link]
-
Kalinichenko, E., et al. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. Molecules, 26(23), 7153. [Link]
-
PrepChem. (n.d.). Synthesis of 4-(1H-Imidazole-1-yl)-N-propylbenzenamine. Retrieved January 11, 2026, from [Link]
-
Bernal, I., et al. (2021). Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl)-1H-imidazole. IUCrData, 6(11). [Link]
-
Novartis AG. (2008). Process For The Synthesis Of 5 (Methyl 1 H Imidazol 1 Yl) 3 (Trifluoromethyl) Benzeneamine. Indian Patent Office. [Link]
-
Career Henan Chemical Co. (n.d.). TIMOLOL MALEATE. Retrieved January 11, 2026, from [Link]
-
Pharmaffiliates. (n.d.). Timolol Maleate. Retrieved January 11, 2026, from [Link]
-
van den Hurk, T., et al. (2020). Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors. ACS Medicinal Chemistry Letters, 11(10), 1933–1940. [Link]
-
Cenmed Enterprises. (n.d.). This compound. Retrieved January 11, 2026, from [Link]
-
El-Damasy, A. K., et al. (2023). Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2228515. [Link]
-
Tran, K., et al. (2021). (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one. Molbank, 2021(3), M1269. [Link]
-
Li, Y., et al. (2025). Discovery of 4-(4-(3-(1-(2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazole-2-yl)isoxazol-5-yl)phenyl)morpholine as a novel c-Myc inhibitor against lung cancer in vitro and in vivo. European Journal of Medicinal Chemistry, 281, 117023. [Link]
-
ResearchGate. (n.d.). Synthesis of 4‐(1H‐imidazol‐1‐yl)benzaldehyde (1 A). Retrieved January 11, 2026, from [Link]
-
Kumar, P. S., et al. (2021). Identification of benzimidazole containing 4H-chromen-4-one derivative as potential MAP kinase inhibitors by in-silico approaches. Journal of Receptors and Signal Transduction, 41(2), 153-158. [Link]
-
Al-Ghorbani, M., et al. (2023). Discovery of 1H-benzo[d]imidazole-(halogenated) Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors. Molecules, 28(15), 5845. [Link]
-
National Center for Biotechnology Information. (n.d.). 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. PubMed Central. [Link]
-
National Center for Biotechnology Information. (n.d.). N-[4-(1H-imidazol-1-YL)phenyl]benzenamine. PubChem. [Link]
Sources
- 1. CA2833394C - Processes for the synthesis of 5-(4-methyl-1h-imidazol-1-yl)-3-(trifluoromethyl)-benzenamine and its intermediates - Google Patents [patents.google.com]
- 2. "Process For The Synthesis Of 5 (Methyl 1 H Imidazol 1 Yl) 3 [quickcompany.in]
- 3. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound , 95+% , 102791-87-7 - CookeChem [cookechem.com]
- 5. cenmed.com [cenmed.com]
- 6. TIMOLOL MALEATE - Career Henan Chemical Co. % [coreychem.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. scbt.com [scbt.com]
- 9. Timolol Maleate | 26921-17-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 10. ijrpc.com [ijrpc.com]
- 11. mdpi.com [mdpi.com]
- 12. Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identification of benzimidazole containing 4 H-chromen-4-one derivative as potential MAP kinase inhibitors by in-silico approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Leveraging 4-(4-Methyl-1H-imidazol-1-yl)benzenamine Derivatives in the Synthesis of Kinase Inhibitors
Prepared by: Senior Application Scientist, Pharmaceutical Development Division
Abstract
This document provides a detailed technical guide for researchers, chemists, and drug development professionals on the strategic use of the 4-(4-methyl-1H-imidazol-1-yl)aniline scaffold as a pivotal building block in the synthesis of Active Pharmaceutical Ingredients (APIs). The primary focus is its application in the synthesis of Nilotinib, a Bcr-Abl tyrosine kinase inhibitor. We will elucidate the chemical logic behind its use, provide validated, step-by-step protocols for key synthetic transformations, and discuss the critical parameters that ensure reaction success, purity, and scalability. This guide emphasizes the causality behind experimental choices, grounding protocols in established mechanistic principles of transition-metal-catalyzed cross-coupling reactions and amide bond formations.
Introduction: The Strategic Importance of the Arylimidazole Moiety
The compound 4-(4-methyl-1H-imidazol-1-yl)benzenamine and its derivatives are highly valuable intermediates in medicinal chemistry.[1] The structure combines two key functionalities: a nucleophilic aniline moiety, which is ideal for forming amide or C-N bonds, and a 4-methylimidazole ring, a common pharmacophore known for its role in enzyme inhibition and receptor binding through hydrogen bonding and metal coordination.[1]
A prominent derivative, 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline (CAS 641571-11-1), is the cornerstone intermediate for the synthesis of Nilotinib (Tasigna®), a second-generation tyrosine kinase inhibitor used to treat chronic myeloid leukemia (CML).[2][3] The trifluoromethyl group in this specific intermediate enhances drug potency and metabolic stability.[4] This guide will focus on the synthesis of this key intermediate and its subsequent conversion to Nilotinib.
Table 1: Physicochemical Properties of Key Intermediates
| Compound | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| Parent Scaffold | This compound | 102791-87-7 | C₁₀H₁₁N₃ | 173.21[5] |
| Key Intermediate | 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline | 641571-11-1 | C₁₁H₁₀F₃N₃ | 241.21[3][6] |
Core Synthetic Strategy: A Two-Stage Approach to Nilotinib
The industrial synthesis of Nilotinib from this building block is logically divided into two primary stages:
-
Formation of the Key Intermediate : The C-N coupling of an appropriately substituted aniline or nitrobenzene with 4-methylimidazole.
-
Final Amide Bond Formation : The condensation of the key intermediate with the second major fragment of the Nilotinib molecule.
Below, we provide detailed protocols for each stage, explaining the rationale behind the selected methodologies.
Diagram 1: Overall Synthetic Workflow
Caption: High-level overview of the two-stage synthesis of Nilotinib.
Protocol 1: Synthesis of 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline
This synthesis is achieved via a copper-catalyzed C-N cross-coupling reaction, commonly known as an Ullmann condensation or Ullmann-type reaction.[7] This method is favored for its cost-effectiveness and robustness in industrial settings for coupling imidazoles with aryl halides.[8][9]
Causality of Experimental Design:
-
Catalyst: Copper(I) iodide (CuI) is used as the catalyst. The Cu(I) species is believed to coordinate with both the aryl halide and the imidazole, facilitating the nucleophilic substitution that is otherwise energetically unfavorable.[10]
-
Base: A mild inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is essential.[9][11] Its role is to deprotonate the N-H of 4-methylimidazole, significantly increasing its nucleophilicity and allowing it to effectively displace the halide on the aromatic ring.
-
Solvent: A high-boiling, polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) is required to solubilize the reagents and to achieve the high temperatures (90-150 °C) needed to drive the reaction to completion.[7][11]
-
Ligand (Optional but Recommended): While not always required in classical Ullmann reactions, the addition of a coordinating ligand like a 1,2-diamine (e.g., ethylenediamine) can stabilize the copper catalyst, prevent its agglomeration, and accelerate the reaction rate, often leading to higher yields.[9]
Step-by-Step Methodology
-
Reactor Setup: To a dry, three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add 3-bromo-5-(trifluoromethyl)aniline (1.0 eq), 4-methylimidazole (1.2 eq), copper(I) iodide (0.1 eq), and potassium carbonate (2.0 eq).
-
Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) to the flask (approx. 5-10 mL per gram of aryl bromide).
-
Inert Atmosphere: Purge the system with nitrogen for 15 minutes to remove oxygen, which can deactivate the catalyst.
-
Heating: Heat the reaction mixture to 120-140 °C with vigorous stirring.[11] The reaction progress should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting aryl bromide is consumed (typically 12-24 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into water and stir for 30 minutes.
-
Extract the aqueous slurry with ethyl acetate (3x volumes).
-
Combine the organic layers and wash with brine (saturated NaCl solution) to remove residual DMF and inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude solid is purified by crystallization. Dissolve the material in a minimal amount of hot ethyl acetate and slowly add a non-polar solvent like petroleum ether or heptane until turbidity is observed.[9]
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Filter the resulting solid, wash with cold heptane, and dry under vacuum at 50-60 °C.
-
Table 2: Typical Reaction Parameters for Intermediate Synthesis
| Parameter | Value/Reagent | Purpose |
| Aryl Halide | 3-Bromo-5-(trifluoromethyl)aniline | Electrophilic partner |
| Nucleophile | 4-Methylimidazole | Imidazole source |
| Catalyst | Copper(I) Iodide (CuI) | Facilitates C-N bond formation |
| Base | Potassium Carbonate (K₂CO₃) | Activates the nucleophile |
| Solvent | DMF or DMSO | High-boiling reaction medium |
| Temperature | 120-140 °C | Provides activation energy |
| Typical Yield | 65-85% | Based on literature[11][12] |
| Purity (Post-Xtal) | >99.5% (by HPLC) | [12] |
Protocol 2: Synthesis of Nilotinib via Amide Coupling
The final step involves forming an amide bond between the synthesized intermediate and 4-methyl-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}benzoic acid. This is a standard condensation reaction that requires activation of the carboxylic acid to facilitate the nucleophilic attack by the aniline group of our intermediate.
Causality of Experimental Design:
-
Acid Activation: The carboxylic acid is converted into a more reactive species, typically an acid chloride. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation, producing gaseous byproducts (SO₂ and HCl) that are easily removed.[13]
-
Coupling: The highly electrophilic acid chloride readily reacts with the nucleophilic primary amine of the intermediate to form the stable amide bond of the final API.
-
Solvent: A polar aprotic solvent that does not react with the acid chloride, such as N-Methyl-2-pyrrolidone (NMP), is used.[13]
Step-by-Step Methodology
-
Acid Chloride Formation:
-
In a dry, nitrogen-purged reactor, suspend 4-methyl-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}benzoic acid (1.0 eq) in N-Methyl-2-pyrrolidone (NMP).[13]
-
Heat the mixture to 60 °C.
-
Slowly add thionyl chloride (SOCl₂) (1.2-1.5 eq) dropwise over 15-20 minutes, maintaining the temperature at 60 °C.[13]
-
Stir the mixture at this temperature for 1-2 hours until the conversion to the acid chloride is complete (can be monitored by quenching a small sample with methanol and analyzing by HPLC).
-
-
Amide Coupling:
-
In a separate reactor, dissolve the intermediate, 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline (1.05 eq), in NMP.
-
Add the solution of the intermediate to the freshly prepared acid chloride solution.
-
Continue stirring the reaction mixture at 60-90 °C for 3-5 hours until the reaction is complete (monitored by HPLC).[13]
-
-
Isolation and Purification:
-
Cool the reaction mixture to room temperature.
-
Add water to precipitate the crude Nilotinib base.[13]
-
Stir the suspension for 1-2 hours, then filter the solid under reduced pressure.
-
Wash the filter cake thoroughly with water, followed by a wash with a solvent like methanol or ethanol to remove process impurities.[2]
-
Dry the final product under vacuum at 60-70 °C to yield Nilotinib as a solid.[2]
-
Diagram 2: Amide Coupling Reaction Mechanism
Caption: Simplified mechanism for the final amide bond formation step.
Safety and Handling
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves when handling the reagents described in these protocols.
-
Ventilation: All operations should be conducted in a well-ventilated fume hood to avoid inhalation of volatile solvents, reagents (like SOCl₂), and fine chemical dust.[14][15][16]
-
Reagent Handling: Thionyl chloride is corrosive and reacts violently with water; handle with extreme care.[14] Aprotic solvents like DMF and DMSO can be absorbed through the skin; avoid direct contact.[17]
-
Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.
Conclusion
The 4-(4-methyl-1H-imidazol-1-yl)aniline framework is a validated and highly effective structural motif for the development of kinase inhibitors. The protocols detailed herein for the synthesis of the key Nilotinib intermediate and the final API demonstrate robust and scalable chemical transformations. By understanding the mechanistic principles behind catalyst, base, and solvent selection, researchers can troubleshoot and adapt these methods for the synthesis of other novel APIs built upon this valuable scaffold.
References
- J&K Scientific. This compound | 102791-87-7.
- Semantic Scholar. Synthesis of 5-Trifluoromethyl-3-(4-methyl-1H-imidazol-1-yl)aniline.
- Google Patents. US20200377475A1 - An improved process for 3-(4-methyl-1h-imidazol-1-yl)-5-(trifluoromethyl) aniline.
- Natco Research Centre. Research and Development of a Novel Process for Nilotinib: A Bcr-Abl Inhibitor.
- ChemicalBook. Nilotinib synthesis.
- CookeChem. This compound , 95+% , 102791-87-7.
- ChemicalBook. 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline synthesis.
- Novartis AG. Process For The Synthesis Of 5 (Methyl 1 H Imidazol 1 Yl) 3 (Trifluoromethyl) Benzeneamine.
- Google Patents. CA2833394C - Processes for the synthesis of 5-(4-methyl-1h-imidazol-1-yl)-3-(trifluoromethyl)-benzenamine and its intermediates.
- Google Patents. EP3904342A1 - Process for the preparation of 3-(trifluoromethyl)-5-(4-methyl-1h-imidazole-1-yl)-benzeneamine hydrochloride.
- Ossila. 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline.
- Google Patents. US10000470B1 - Method for preparing nilotinib.
- Sigma-Aldrich. SAFETY DATA SHEET - Imidazole.
- European Patent Office. Nilotinib intermediates and preparation thereof - EP 2305667 A2.
- Desheng. Synthesis of Nilitinib: How to Use 3-(4-Methyl-Imidazol-1-yl)-5-(Trifluoromyl) Aniline?
- Wikipedia. Ullmann condensation.
- Wikipedia. Buchwald–Hartwig amination.
- Fisher Scientific. SAFETY DATA SHEET - 4-(1H-Imidazol-1-yl)benzoic acid.
- Apollo Scientific. SAFETY DATA SHEET - 3-AMINO-5-(4-METHYL-1H-IMIDAZOL-1-YL)BENZOTRIFLUORIDE.
- Chemistry LibreTexts. Buchwald-Hartwig Amination.
- Ossila. 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline - SAFETY DATA SHEET.
- J&K Scientific LLC. Buchwald-Hartwig Cross-Coupling.
- Organic Chemistry Portal. Ullmann Reaction.
- PubChem. 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline.
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. asianpubs.org [asianpubs.org]
- 3. 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline synthesis - chemicalbook [chemicalbook.com]
- 4. ossila.com [ossila.com]
- 5. This compound , 95+% , 102791-87-7 - CookeChem [cookechem.com]
- 6. 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline | C11H10F3N3 | CID 12002825 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 8. EP3904342A1 - Process for the preparation of 3-(trifluoromethyl)-5-(4-methyl-1h-imidazole-1-yl)-benzeneamine hydrochloride - Google Patents [patents.google.com]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 10. Ullmann Reaction [organic-chemistry.org]
- 11. "Process For The Synthesis Of 5 (Methyl 1 H Imidazol 1 Yl) 3 [quickcompany.in]
- 12. US20200377475A1 - An improved process for 3-(4-methyl-1h-imidazol-1-yl)-5-(trifluoromethyl) aniline - Google Patents [patents.google.com]
- 13. Nilotinib synthesis - chemicalbook [chemicalbook.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. fishersci.com [fishersci.com]
- 16. downloads.ossila.com [downloads.ossila.com]
- 17. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Palladium-catalyzed synthesis of 4-(4-Methyl-1h-imidazol-1-yl)benzenamine
An Application Note for the Advanced Synthesis of 4-(4-Methyl-1H-imidazol-1-yl)benzenamine via Palladium-Catalyzed C-N Cross-Coupling
Authored by a Senior Application Scientist
Introduction: The Strategic Importance of N-Aryl Imidazoles
The N-aryl imidazole scaffold is a cornerstone in modern medicinal chemistry and drug development. Molecules incorporating this motif are pivotal components in a range of therapeutics, including tyrosine kinase inhibitors for oncology, serotonin receptor antagonists, and γ-secretase modulators.[1] The target molecule of this guide, this compound, serves as a crucial building block for more complex pharmaceutical agents, such as the renowned tyrosine kinase inhibitor, Nilotinib.[2] Traditional synthetic routes, like the Ullmann condensation, often necessitate harsh reaction conditions, including high temperatures and stoichiometric amounts of copper, which limits their functional group tolerance and overall utility.[1][3]
The advent of palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, has revolutionized the synthesis of carbon-nitrogen (C-N) bonds.[4] This methodology offers a milder, more versatile, and highly efficient pathway to N-aryl imidazoles, demonstrating broad substrate scope and functional group compatibility.[4][5] This document provides an in-depth guide to the synthesis of this compound, grounded in the principles of the Buchwald-Hartwig amination, with expert insights into mechanism, protocol optimization, and troubleshooting.
Pillar 1: The Catalytic Mechanism Explained
The Buchwald-Hartwig amination proceeds via a well-defined catalytic cycle involving a palladium(0) complex as the active catalyst.[4][6] Understanding this cycle is paramount for rational optimization and troubleshooting of the reaction. The key to a successful transformation lies in the judicious selection of a bulky, electron-rich phosphine ligand, which facilitates both the oxidative addition and the final reductive elimination steps.[7][8]
A critical consideration in the N-arylation of imidazoles is their tendency to inhibit the formation of the active Pd(0)-ligand catalyst.[1][2][9] Imidazoles can coordinate to the palladium precursor and prevent the binding of the essential phosphine ligand. To circumvent this, a "pre-activation" step, where the palladium source and ligand are heated together before the introduction of the imidazole substrate, is highly recommended and incorporated into the protocol below.[1][9]
The four key stages of the catalytic cycle are:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (4-bromoaniline), inserting itself into the carbon-bromine bond to form a Pd(II) complex.[6]
-
Amine Coordination & Deprotonation: The 4-methylimidazole coordinates to the Pd(II) center. A base then deprotonates the imidazole N-H, forming a palladium-imidazolide intermediate.[6][10]
-
Reductive Elimination: This is the final, bond-forming step. The aryl group and the imidazolyl group are eliminated from the palladium center, forming the desired C-N bond and regenerating the active Pd(0) catalyst.[4][6]
Caption: The catalytic cycle for the Buchwald-Hartwig amination.
Pillar 2: A Validated Experimental Protocol
This protocol is designed for robustness and reproducibility, incorporating best practices derived from seminal literature in the field.[1][11] Adherence to inert atmosphere techniques is crucial for success, as the Pd(0) catalyst is sensitive to oxygen.
Reagent and Equipment Summary
| Reagent/Material | Formula | Grade | Supplier | Notes |
| 4-Bromoaniline | C₆H₆BrN | ≥98% | Sigma-Aldrich | Substrate |
| 4-Methylimidazole | C₄H₆N₂ | ≥98% | Sigma-Aldrich | Coupling Partner |
| Tris(dibenzylideneacetone)dipalladium(0) | Pd₂(dba)₃ | Catalyst Grade | Strem, Sigma-Aldrich | Palladium Precursor |
| 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl | XPhos | ≥98% | Strem, Sigma-Aldrich | Ligand |
| Sodium tert-butoxide | NaOtBu | ≥97% | Sigma-Aldrich | Base; handle in glovebox |
| Toluene | C₇H₈ | Anhydrous, ≥99.8% | Sigma-Aldrich | Solvent |
| Ethyl Acetate | C₄H₈O₂ | ACS Grade | Fisher Scientific | For chromatography |
| Hexane | C₆H₁₄ | ACS Grade | Fisher Scientific | For chromatography |
| Silica Gel | SiO₂ | 230-400 mesh | Sorbent Technologies | For chromatography |
| Schlenk Flask | - | - | - | Reaction Vessel |
| Magnetic Stir Plate/Hot Plate | - | - | - | - |
| Inert Gas Line | Argon or Nitrogen | - | - | For atmosphere control |
Step-by-Step Synthesis Procedure
1. Catalyst Pre-activation (Critical Step)
-
To a flame-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 46 mg, 0.05 mmol, 1 mol% Pd) and XPhos (95 mg, 0.20 mmol, 4 mol%).
-
Rationale: Using a slight excess of ligand relative to the palladium metal protects the catalyst and promotes the desired catalytic cycle.[8] XPhos is a bulky, electron-rich biaryl phosphine ligand known to be highly effective for C-N coupling reactions.[8]
-
Seal the flask with a rubber septum, and evacuate and backfill with argon three times.
-
Add 20 mL of anhydrous toluene via syringe.
-
Stir the resulting mixture at 80 °C for 30 minutes under argon. The solution should change color, indicating the formation of the active Pd(0)-XPhos complex.
-
Rationale: This pre-heating step is essential to form the active catalyst before introducing the imidazole, which can otherwise inhibit its formation.[1][2][9]
2. Reaction Assembly and Execution
-
After the pre-activation period, cool the flask to room temperature.
-
In a glovebox or under a positive flow of argon, add sodium tert-butoxide (NaOtBu, 673 mg, 7.0 mmol, 1.4 equiv.).
-
Rationale: NaOtBu is a strong, non-nucleophilic base required to deprotonate the imidazole for the catalytic cycle to proceed.[5]
-
Quickly add 4-methylimidazole (410 mg, 5.0 mmol, 1.0 equiv.) and 4-bromoaniline (860 mg, 5.0 mmol, 1.0 equiv.).
-
Rinse the flask walls with an additional 5 mL of anhydrous toluene.
-
Place the sealed flask in a preheated oil bath at 110 °C and stir vigorously for 12-24 hours.
-
Reaction Monitoring: Progress can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate/hexane as the eluent. The disappearance of the 4-bromoaniline spot indicates reaction completion.
3. Workup and Purification
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by slowly adding 50 mL of water.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude residue by silica gel column chromatography.[10]
-
Eluent System: A gradient of 20% to 50% ethyl acetate in hexane is typically effective.
-
Combine the fractions containing the pure product (visualized by TLC) and concentrate under reduced pressure to yield this compound as a solid. Expected yield: 75-85%.
Pillar 3: Troubleshooting and Practical Insights
Even robust protocols can encounter issues. This guide provides a logical framework for diagnosing and resolving common problems.
Caption: A troubleshooting flowchart for the palladium-catalyzed amination.
Conclusion
The palladium-catalyzed Buchwald-Hartwig amination stands as a superior method for the synthesis of this compound. By employing a well-chosen palladium precursor and a bulky phosphine ligand, and by incorporating a critical catalyst pre-activation step, this protocol provides a reliable and high-yielding route to a key pharmaceutical intermediate. The detailed procedural notes and troubleshooting guide presented herein are designed to empower researchers to successfully implement this powerful transformation in their own laboratories.
References
-
Synthesis of N-Arylimidazole Derivatives From Imidazole and Arylhalides in the Presence of Recoverable Pd/AlO(OH) NPs. (2020). Polymer Bulletin. Available at: [Link]
-
Ueda, S., Su, M., & Buchwald, S. L. (2012). Completely N1-selective palladium-catalyzed arylation of unsymmetric imidazoles: application to the synthesis of nilotinib. Journal of the American Chemical Society, 134(1), 700–706. Available at: [Link]
-
Ueda, S., Su, M., & Buchwald, S. L. (2012). Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. MIT Open Access Articles. Available at: [Link]
-
Palladium Catalysis: Dependence of the Efficiency of C–N Bond Formation on Carboxylate Ligand and Metal Carboxylate or Carboxylic Acid Additive. (2024). ACS Omega. Available at: [Link]
-
Buchwald-Hartwig aminations of aryl chlorides: A practical protocol based on commercially available Pd(0)-NHC catalysts. (2005). Semantic Scholar. Available at: [Link]
-
Ueda, S., Su, M., & Buchwald, S. L. (2012). Completely N1-selective palladium-catalyzed arylation of unsymmetric imidazoles: application to the synthesis of nilotinib. PubMed. Available at: [Link]
-
Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. (2005). ResearchGate. Available at: [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Available at: [Link]
-
Fors, B. P. (2003). Palladium-catalyzed C-C, C-N and C-O bond formation. DSpace@MIT. Available at: [Link]
-
Palladium-Catalyzed C-N and C-O Coupling–A Practical Guide from an Industrial Vantage Point. (n.d.). University of Windsor. Available at: [Link]
-
Functionalized imidazolium salt: an efficient catalyst for Buchwald–Hartwig type C–N cross-coupling of (hetero)aryl chlorides/bromides with amines under solvent-, inert gas-, and base-free ambience. (n.d.). RSC Publishing. Available at: [Link]
-
Oertel, A. M., Ritleng, V., & Chetcuti, M. J. (2009). N'-Activation of N-Arylimidazoles: Facile Syntheses of N-Alkyl-N'-arylimidazolium Iodides from Less Expensive Chloro Substrates. Organic Chemistry Portal. Available at: [Link]
-
Bellina, F., et al. (2007). Regioselective Synthesis of 1,5-Diaryl-1H-imidazoles by Palladium-Catalyzed Direct Arylation of 1-Aryl-1H-imidazoles. The Journal of Organic Chemistry. Available at: [Link]
-
Palladium-catalyzed C-C, C-N and C-O bond formation. (n.d.). ResearchGate. Available at: [Link]
- Processes for the synthesis of 5-(4-methyl-1h-imidazol-1-yl)-3-(trifluoromethyl)-benzenamine and its intermediates. (n.d.). Google Patents.
-
Antilla, J. C., et al. (2004). Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. The Journal of Organic Chemistry. Available at: [Link]
-
Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Available at: [Link]
-
Buchwald–Hartwig amination. (n.d.). Wikipedia. Available at: [Link]
-
Facile Synthesis of Benzimidazoles via N-Arylamidoxime Cyclization. (n.d.). PMC - NIH. Available at: [Link]
-
Buchwald-Hartwig Coupling. (n.d.). Organic Synthesis. Available at: [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Available at: [Link]
-
Ullmann condensation. (n.d.). Wikipedia. Available at: [Link]
-
Highly Efficient and Reusable Copper-Catalyzed N-Arylation of Nitrogen-Containing Heterocycles with Aryl Halides. (n.d.). MDPI. Available at: [Link]
-
Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. (n.d.). ACS Publications. Available at: [Link]
Sources
- 1. Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Completely N1-selective palladium-catalyzed arylation of unsymmetric imidazoles: application to the synthesis of nilotinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Palladium-catalyzed C-C, C-N and C-O bond formation [dspace.mit.edu]
- 9. dspace.mit.edu [dspace.mit.edu]
- 10. biomedres.us [biomedres.us]
- 11. organic-synthesis.com [organic-synthesis.com]
LC-MS/MS method for detecting 4-(4-Methyl-1h-imidazol-1-yl)benzenamine
An Application Note and Protocol for the Quantitative Analysis of 4-(4-Methyl-1H-imidazol-1-yl)benzenamine in Human Plasma using LC-MS/MS
Abstract
This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of this compound in human plasma. The protocol employs a straightforward protein precipitation technique for sample preparation, followed by chromatographic separation on a reversed-phase C18 column. Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization. This method provides the selectivity and sensitivity required for pharmacokinetic studies and clinical research, and is designed to be a self-validating system, grounded in established bioanalytical method validation principles.
Introduction
This compound is an aromatic amine containing a methyl-imidazole moiety. Compounds within this chemical class are of significant interest in drug discovery and development due to their potential as intermediates in the synthesis of pharmacologically active molecules. Accurate quantification of such small molecules in complex biological matrices like human plasma is critical for evaluating their absorption, distribution, metabolism, and excretion (ADME) properties.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalytical quantification due to its high sensitivity, specificity, and wide dynamic range.[1][2] The technique's power lies in its ability to couple the separation capabilities of liquid chromatography with the precise detection of mass spectrometry. Specifically, the Multiple Reaction Monitoring (MRM) mode on a triple quadrupole mass spectrometer allows for the highly selective quantification of a target analyte by monitoring a specific precursor-to-product ion transition, minimizing interference from matrix components.[3][4][5]
This guide provides a comprehensive protocol for researchers and drug development professionals, detailing every step from sample preparation to data acquisition. It explains the scientific rationale behind each methodological choice, ensuring the protocol is not just a series of steps, but a well-understood and adaptable workflow.
Analyte Physicochemical Properties
Understanding the analyte's properties is fundamental to method development. The details for this compound are summarized below.
| Property | Value | Rationale for Method Development |
| Chemical Structure | ![]() | The structure contains a basic aniline amine and an imidazole ring, making it ideal for positive mode electrospray ionization ([M+H]⁺). The aromaticity suggests good retention on reversed-phase columns. |
| Molecular Formula | C₁₀H₁₁N₃ | Used to calculate the exact mass and monoisotopic mass. |
| Molecular Weight | 173.22 g/mol | The basis for determining the precursor ion mass for MS/MS analysis. |
| Monoisotopic Mass | 173.0953 g/mol | The precise mass used for setting the Q1 mass filter in the mass spectrometer. |
| Predicted LogP | ~1.5 - 2.5 | Suggests moderate hydrophobicity, suitable for reversed-phase chromatography and efficient extraction from plasma using techniques like protein precipitation or liquid-liquid extraction.[6] |
| Predicted pKa | ~5.0-6.0 (imidazole), ~4.0-5.0 (aniline) | The basic nature confirms that the analyte will be protonated in an acidic mobile phase (e.g., pH < 4), enhancing chromatographic peak shape and ESI efficiency. |
Principle of the LC-MS/MS Method
This method is based on the principle of separating the analyte from endogenous plasma components using reversed-phase liquid chromatography, followed by selective detection and quantification using tandem mass spectrometry. The workflow is designed for high-throughput analysis while maintaining scientific rigor.
The core of the detection strategy is Multiple Reaction Monitoring (MRM) . In this mode, the first quadrupole (Q1) is set to isolate the protonated molecule of the analyte (the precursor ion). This ion is then fragmented in the collision cell (q2), and the third quadrupole (Q3) is set to detect a specific, characteristic fragment ion (the product ion). This dual-mass filtering provides exceptional specificity.[7][8]
Detailed Protocols
Materials and Reagents
-
Analyte: this compound reference standard (>98% purity).
-
Internal Standard (IS): A stable isotope-labeled (SIL) version of the analyte (e.g., d₄-4-(4-Methyl-1H-imidazol-1-yl)benzenamine) is highly recommended. If unavailable, a structurally similar compound with different mass and similar chromatographic behavior can be used (e.g., 4-(1H-Imidazol-1-yl)aniline).
-
Solvents: HPLC or LC-MS grade acetonitrile, methanol, and water.
-
Additives: Formic acid (LC-MS grade, >99%).
-
Biological Matrix: Blank human plasma (K₂EDTA as anticoagulant).
-
Labware: Polypropylene microcentrifuge tubes (1.5 mL), autosampler vials with inserts.
Instrumentation
-
LC System: A UHPLC system capable of delivering accurate gradients at flow rates of 0.2-0.6 mL/min (e.g., Waters ACQUITY UPLC I-Class, Agilent 1290 Infinity II).[9]
-
Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., Sciex QTRAP 6500+, Waters Xevo TQ-S micro, Agilent 6470A).[9]
-
Software: Instrument control and data acquisition software (e.g., MassLynx, Analyst, MassHunter).
Standard Solution Preparation
-
Primary Stock (1 mg/mL): Accurately weigh ~1 mg of the reference standard and dissolve in 1 mL of methanol to create a 1 mg/mL primary stock solution.
-
Working Stock (10 µg/mL): Dilute the primary stock 1:100 with 50:50 (v/v) acetonitrile:water to create a 10 µg/mL working stock.
-
Calibration Standards & QCs: Prepare calibration standards and quality control (QC) samples by spiking appropriate amounts of the working stock into blank human plasma. A typical concentration range might be 0.1 to 100 ng/mL.
Sample Preparation Protocol: Protein Precipitation
Protein precipitation is a fast and effective method for removing the bulk of proteins from plasma samples.[10][11]
-
Aliquot: Pipette 100 µL of plasma sample (blank, standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add Internal Standard: Add 10 µL of the IS working solution (e.g., 100 ng/mL) to all tubes except for the blank matrix.
-
Precipitate: Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid. The acidic modifier helps to improve precipitation efficiency and keep the analyte protonated and stable.
-
Vortex: Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge: Centrifuge at >14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer: Carefully transfer 250 µL of the supernatant to a new tube or a 96-well plate. Avoid disturbing the protein pellet.
-
Evaporate (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C. This step concentrates the analyte and allows for reconstitution in a mobile phase that is weak in organic solvent, which improves peak shape.[12]
-
Reconstitute: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid).
-
Analyze: Vortex briefly and inject 5 µL into the LC-MS/MS system.
LC-MS/MS Method Parameters
The following tables summarize the recommended starting conditions for the LC-MS/MS method. These parameters should be optimized during method development.
Table 1: Liquid Chromatography Parameters
| Parameter | Recommended Condition | Rationale |
|---|---|---|
| Column | Reversed-Phase C18 or Phenyl-Hexyl (e.g., 2.1 x 50 mm, 1.7 µm) | Provides good retention and separation for aromatic amines.[1] |
| Mobile Phase A | Water with 0.1% Formic Acid | Acidic modifier ensures protonation of the analyte for good peak shape and ESI response. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Strong organic solvent for eluting the analyte. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column, providing a balance of speed and efficiency. |
| Column Temp. | 40 °C | Reduces viscosity and can improve peak shape and reproducibility. |
| Injection Vol. | 5 µL | A small volume is sufficient for sensitive detection and minimizes potential matrix effects. |
| Gradient Elution | 0-0.5 min: 5% B; 0.5-3.0 min: 5-95% B; 3.0-3.5 min: 95% B; 3.5-3.6 min: 95-5% B; 3.6-5.0 min: 5% B | A gradient is necessary to elute the analyte with a sharp peak while cleaning the column of late-eluting matrix components. |
Table 2: Mass Spectrometry Parameters
| Parameter | Recommended Condition | Rationale |
|---|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive | ESI is suitable for polar, non-volatile molecules. Positive mode is chosen for the basic amine and imidazole groups.[13][14] |
| Ion Source Temp. | 500 °C | Optimized for efficient desolvation of the mobile phase. |
| Capillary Voltage | 3.5 kV | Optimized to achieve stable spray and maximum ion signal. |
| Scan Type | Multiple Reaction Monitoring (MRM) | Provides the highest sensitivity and selectivity for quantification.[3][5] |
| MRM Transitions | Analyte: 174.1 -> 107.1 (Quantifier), 174.1 -> 80.1 (Qualifier) | Precursor ([M+H]⁺) is 174.1. Product ions must be determined by infusing the analyte and performing a product ion scan. The proposed fragments correspond to the aminophenyl cation and a fragment of the imidazole ring, respectively. |
| Collision Energy | To be optimized empirically for each transition (typically 15-35 eV) | The energy required to induce optimal fragmentation of the precursor ion. |
| Dwell Time | 50-100 ms | Balances the number of data points across the chromatographic peak with sensitivity. |
Method Validation
For use in regulated bioanalysis, the method must be validated according to guidelines from regulatory bodies like the U.S. Food and Drug Administration (FDA) or the International Council for Harmonisation (ICH).[15][16][17] Key validation parameters include:
-
Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample. Assessed using at least six different lots of blank plasma.
-
Linearity and Range: The method should be linear over a defined concentration range. A calibration curve with at least six non-zero points should yield a correlation coefficient (r²) > 0.99.
-
Accuracy and Precision: Intra- and inter-day accuracy (% bias) and precision (% CV) should be within ±15% (±20% at the LLOQ).[18][19] This is typically evaluated at four QC levels: LLOQ, low, medium, and high.
-
Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.
-
Matrix Effect: Assessment of the ion suppression or enhancement caused by co-eluting matrix components.
-
Recovery: The efficiency of the extraction process.
-
Stability: Analyte stability in plasma under various conditions (freeze-thaw, short-term bench-top, long-term storage, post-preparative).
Conclusion
The LC-MS/MS method described provides a sensitive, specific, and robust framework for the quantification of this compound in human plasma. The simple protein precipitation sample preparation protocol is amenable to high-throughput analysis, making it well-suited for the demands of drug development and clinical research. By following the detailed protocols and grounding the method in established validation principles, researchers can generate high-quality, reliable data for pharmacokinetic and toxicokinetic assessments.
References
-
Zhang, H., et al. (2003). Multiple reaction monitoring (MRM): a quantitative approach to target proteins. SciEngine. Available at: [Link]
-
Addona, T. A., et al. (2009). Multiple Reaction Monitoring-based, Multiplexed, Absolute Quantitation of 45 Proteins in Human Plasma. Molecular & Cellular Proteomics. Available at: [Link]
-
Goswami, T. (2018). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Spectroscopy Europe. Available at: [Link]
-
Biotage. (n.d.). LC-MS Sample Preparation: Techniques & Challenges. Biotage. Available at: [Link]
-
Wolf-Yadlin, A., et al. (2007). Multiple reaction monitoring for robust quantitative proteomic analysis of cellular signaling networks. PNAS. Available at: [Link]
-
Jayatilaka, D., et al. (2021). A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine. Journal of Chromatography B. Available at: [Link]
-
Shi, T., et al. (2012). Advancing the sensitivity of selected reaction monitoring-based targeted quantitative proteomics. Proteomics. Available at: [Link]
-
Jayatilaka, D., et al. (2021). A liquid chromatography-tandem mass spectrometry method for the analysis of primary aromatic amines in human urine. PubMed. Available at: [Link]
-
Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. The Blog - Tecan. Available at: [Link]
-
Shimadzu. (n.d.). Quantitative Screening of Twenty Six Aromatic Amines Originated from Azo Dyes by LC/MS Method. Shimadzu Application News. Available at: [Link]
-
Waters Corporation. (2021). Quantifying Primary Aromatic Amines in Polyamide Kitchenware Using the ACQUITY UPLC I-Class System and Xevo TQ-S micro. Waters Application Note. Available at: [Link]
-
Hewavitharana, A. K., et al. (2014). Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. RSC Publishing. Available at: [Link]
-
Agilent Technologies. (2019). Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. Agilent Application Note. Available at: [Link]
-
Korfmacher, W. A. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. LCGC International. Available at: [Link]
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. FDA. Available at: [Link]
-
U.S. Food and Drug Administration. (2016). Mass Spectrometry in the Clinic: Regulatory Considerations Surrounding Validation of Liquid Chromatography-Mass Spectrometry Based Devices. Federal Register. Available at: [Link]
-
Reddit. (2023). LC-MS method validation resources. r/massspectrometry. Available at: [Link]
-
AACC. (2018). Validation of clinical LC-MS/MS methods: What you need to know. YouTube. Available at: [Link]
-
Jenkins, R., et al. (2014). Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. The AAPS Journal. Available at: [Link]
-
AxisPharm. (n.d.). Electrospray and APCI Mass Analysis. AxisPharm. Available at: [Link]
-
Agilent Technologies. (2022). ESI vs APCI. Which ionization should I choose for my application?. YouTube. Available at: [Link]
Sources
- 1. A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A liquid chromatography-tandem mass spectrometry method for the analysis of primary aromatic amines in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Multiple reaction monitoring(MRM): a quantitative approach to target proteins [sciengine.com]
- 4. SRM/MRM: Principles, Applications & Instrumentation - Creative Proteomics [creative-proteomics.com]
- 5. pnas.org [pnas.org]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Multiple Reaction Monitoring-based, Multiplexed, Absolute Quantitation of 45 Proteins in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Advancing the sensitivity of selected reaction monitoring-based targeted quantitative proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. spectroscopyeurope.com [spectroscopyeurope.com]
- 11. opentrons.com [opentrons.com]
- 12. tecan.com [tecan.com]
- 13. Electrospray and APCI Mass Analysis | AxisPharm [axispharm.com]
- 14. youtube.com [youtube.com]
- 15. fda.gov [fda.gov]
- 16. Federal Register :: Mass Spectrometry in the Clinic: Regulatory Considerations Surrounding Validation of Liquid Chromatography-Mass Spectrometry Based Devices; Public Workshop; Request for Comments [federalregister.gov]
- 17. reddit.com [reddit.com]
- 18. m.youtube.com [m.youtube.com]
- 19. Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the N-Arylation of 4-Methyl-1H-Imidazole
Introduction: The Strategic Importance of N-Aryl-4-methylimidazoles
The 1-aryl-4-methylimidazole scaffold is a privileged structural motif in modern medicinal chemistry and materials science. Its prevalence in high-profile pharmaceutical agents, such as the tyrosine kinase inhibitor Nilotinib, underscores the critical need for robust and regioselective synthetic methods.[1] The N-arylation of 4-methyl-1H-imidazole presents a unique chemical challenge due to its tautomeric nature, which can lead to the formation of two distinct regioisomers: the desired 1-aryl-4-methylimidazole and the isomeric 1-aryl-5-methylimidazole. This guide provides an in-depth analysis and detailed experimental protocols for achieving high-yielding and, critically, highly regioselective N-arylation of 4-methyl-1H-imidazole, focusing on the two most powerful catalytic systems available to the modern chemist: Palladium-catalyzed Buchwald-Hartwig amination and Copper-catalyzed Ullmann condensation.
PART 1: Comparative Analysis of Synthetic Methodologies
The choice of catalytic system is the most critical decision in the synthesis of 1-aryl-4-methylimidazoles. The selection between palladium and copper catalysis is not merely a matter of preference but a strategic choice dictated by the desired outcome, particularly concerning regioselectivity and substrate scope.
The Regioselectivity Challenge: 4-Methyl-1H-imidazole exists in equilibrium with its tautomer, 5-methyl-1H-imidazole. Consequently, arylation can occur on either nitrogen atom. Traditional methods, including nucleophilic aromatic substitution (SNAr) and many classical copper-catalyzed Ullmann conditions, often yield mixtures of the N1-aryl-4-methyl and N1-aryl-5-methyl isomers, which are frequently difficult to separate due to their similar physical properties.[1]
-
Copper-Catalyzed Systems (Ullmann/Chan-Lam): These methods are cost-effective and have a long history.[2] However, they often provide only moderate regioselectivity. The selectivity in copper-catalyzed reactions is primarily governed by steric hindrance. Arylation tends to favor the less sterically crowded nitrogen, which leads to the 1-aryl-4-methyl product. This selectivity can be enhanced by using sterically bulky aryl halides (e.g., with ortho-substituents), which increases the steric clash at the 5-position of the imidazole ring.[3] Nevertheless, achieving complete regioselectivity with copper is often elusive.[1]
-
Palladium-Catalyzed Systems (Buchwald-Hartwig): Modern Buchwald-Hartwig protocols, employing bulky biarylphosphine ligands, have emerged as the superior method for achieving complete N1-selectivity in the arylation of unsymmetrical imidazoles.[1][4] Mechanistic studies suggest that the steric bulk of the ligand environment around the palladium center creates a strong preference for the pathway leading to the 1,4-substituted product, effectively shutting down the pathway to the 1,5-isomer.[4] This system offers a decisive advantage when isomeric purity is paramount.
Method Selection at a Glance
| Feature | Palladium (Buchwald-Hartwig) | Copper (Ullmann Condensation) |
| Regioselectivity | Excellent (>99:1 for 1,4-isomer)[4] | Moderate to Good (Sterically driven)[3] |
| Catalyst Cost | Higher | Lower |
| Ligand Cost | Often high (specialized phosphines) | Lower (e.g., phenanthrolines, amino acids) |
| Reaction Conditions | Generally milder temperatures (80-110 °C)[4] | Often requires higher temperatures (100-120 °C)[2] |
| Substrate Scope | Very broad (Aryl-Cl, Br, I, OTf)[1] | Primarily Aryl-I and Aryl-Br[3] |
| Functional Group Tol. | Excellent | Good, but can be sensitive to harsher conditions |
| Key Advantage | Predictable and Complete Regiocontrol | Cost-Effectiveness |
PART 2: Experimental Protocols and Mechanistic Insights
Protocol 1: Palladium-Catalyzed N1-Selective Arylation (Buchwald-Hartwig)
This protocol is designed for maximum regioselectivity, delivering the 1-aryl-4-methylimidazole isomer exclusively. It is based on the highly efficient system developed by the Buchwald group, which addresses a key challenge: the inhibitory effect of imidazoles on catalyst formation.[1][4]
Causality Behind the Method: Imidazoles can act as strong ligands for palladium, inhibiting the formation of the active Pd(0)-phosphine catalyst.[1][4] To circumvent this, a critical pre-activation step is employed where the palladium source and the phosphine ligand are heated together before the introduction of the imidazole substrate. This ensures the formation of the catalytically active species, leading to a dramatic improvement in reaction efficiency.[1][4]
Caption: Workflow for Pd-catalyzed N1-selective arylation.
-
Materials:
-
Aryl Halide (Bromide, Chloride, or Triflate) (1.0 mmol, 1.0 equiv)
-
4-Methyl-1H-imidazole (1.2-2.4 mmol, 1.2-2.4 equiv)[1]
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.005 mmol, 0.5 mol%)
-
Biarylphosphine Ligand (e.g., AdBrettPhos, L1) (0.012 mmol, 1.2 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Anhydrous Toluene (or a t-BuOH/Toluene mixture)[4] (0.5 M concentration relative to aryl halide)
-
-
Procedure:
-
Catalyst Pre-activation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd₂(dba)₃ and the biarylphosphine ligand. Seal the tube, evacuate, and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.
-
Add the anhydrous solvent via syringe.
-
Place the sealed tube in a preheated oil bath at 100 °C and stir for 10 minutes. The solution should become homogeneous.
-
Reaction Assembly: Remove the tube from the oil bath and allow it to cool to room temperature.
-
Carefully open the tube under a positive pressure of inert gas and add the 4-methyl-1H-imidazole, the aryl halide, and K₃PO₄.
-
Reseal the tube, evacuate, and backfill with inert gas once more.
-
Reaction: Place the tube back into the preheated oil bath (typically 100-110 °C) and stir vigorously for 12-24 hours. Monitor reaction progress by TLC or LC-MS.
-
Workup and Purification: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite, washing the pad with additional ethyl acetate.
-
Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and then brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 1-aryl-4-methyl-1H-imidazole.
-
Caption: General experimental workflow for Ullmann N-arylation.
-
Materials:
-
Procedure:
-
Reaction Setup: To an oven-dried resealable screw-cap tube containing a magnetic stir bar, add CuI, 4,7-dimethoxy-1,10-phenanthroline, Cs₂CO₃, and 4-methyl-1H-imidazole. [5] 2. Seal the tube with a Teflon-lined cap. Evacuate the tube and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle two more times.
-
Add the aryl halide (if solid) or inject it via syringe (if liquid), followed by the anhydrous solvent.
-
Reaction: Place the sealed tube in a preheated oil bath at 110 °C and stir vigorously for 18-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup and Purification: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (10 mL).
-
Filter the suspension through a short pad of Celite, washing the pad thoroughly with ethyl acetate.
-
Combine the organic filtrates and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the N-arylated product(s). Note: Careful analysis (e.g., by ¹H NMR) of the product is required to determine the isomeric ratio.
-
Caption: A plausible catalytic cycle for the Ullmann condensation.
PART 3: Trustworthiness and Self-Validation
To ensure reliable and reproducible results, the following points must be strictly observed:
-
Inert Atmosphere: Both palladium and copper(I) catalysts are sensitive to oxygen. All reactions must be performed under an inert atmosphere (Argon or Nitrogen) using proper Schlenk techniques. [4][5]* Anhydrous Conditions: Water can deactivate the catalyst and hydrolyze the base. Solvents must be anhydrous, and reagents should be dried before use. [2]* Reagent Purity: The purity of the starting materials, particularly the 4-methyl-1H-imidazole and the aryl halide, is crucial. Impurities can inhibit the catalyst or lead to side reactions.
-
Monitoring and Analysis: Reaction completion should be monitored by an appropriate technique (TLC, GC-MS, or LC-MS). The final product's identity and purity, including the isomeric ratio, must be confirmed by spectroscopic methods, primarily ¹H and ¹³C NMR. For unsymmetrical products, 2D NMR techniques like NOESY can be invaluable for confirming the regiochemistry.
By carefully controlling these parameters, the protocols described become self-validating systems, providing a high degree of confidence in the expected outcome. The choice between the high-fidelity, regioselective palladium protocol and the economical copper protocol allows researchers to tailor their synthetic strategy to the specific demands of their project.
References
-
Altman, R. A., & Buchwald, S. L. (2007). Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. The Journal of Organic Chemistry, 72(16), 6193-6202. Retrieved from [Link]
-
Ueda, S., Su, M., & Buchwald, S. L. (2012). Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. Journal of the American Chemical Society, 134(1), 700–706. Retrieved from [Link]
-
Tang, D., et al. (n.d.). Reaction of imidazole with 4-cyanophenylboronic acid. ResearchGate. Retrieved from [Link]
-
Ueda, S., Su, M., & Buchwald, S. L. (2012). Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. PMC - NIH. Retrieved from [Link]
-
Yaglioglu, H. G., et al. (2020). Synthesis of N-Arylimidazole Derivatives From Imidazole and Arylhalides in the Presence of Recoverable Pd/AlO(OH) NPs. Chemistry & Chemical Technology, 14(2), 195-201. Retrieved from [Link]
-
Ueda, S., Su, M., & Buchwald, S. L. (2012). Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. MIT Open Access Articles. Retrieved from [Link]
-
Czégéni, C., et al. (2011). Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds. Beilstein Journal of Organic Chemistry, 7, 132-157. Retrieved from [Link]
-
Kubota, K., et al. (2014). C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition. PMC - NIH. Retrieved from [Link]
-
Czégéni, C., et al. (2011). Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds. PMC - NIH. Retrieved from [Link]
-
Wang, Z., et al. (2011). A Facile and Practical Copper Powder-Catalyzed, Organic Solvent- and Ligand-Free Ullmann Amination of Aryl Halides. ACS Publications. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]
-
Suwinski, J., et al. (2011). Coupling of C-nitro-NH-azoles with arylboronic acids. A route to N-aryl-C-nitroazoles. PMC - NIH. Retrieved from [Link]
-
Ananthu, S., et al. (2021). N‐Arylation of Imidazoles: An Overview. ResearchGate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Chan–Lam coupling by using carbazole based boronic acid. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! Retrieved from [Link]
-
Barbero, M., et al. (2022). C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides. UniTo. Retrieved from [Link]
Sources
Application Notes and Protocols for the Industrial Scale-Up Synthesis of 4-(4-Methyl-1H-imidazol-1-yl)benzenamine
Introduction
4-(4-Methyl-1H-imidazol-1-yl)benzenamine is a crucial building block in the synthesis of a variety of pharmacologically active molecules. Its structural motif is found in numerous kinase inhibitors and other therapeutic agents, making its efficient and scalable synthesis a topic of significant interest to the pharmaceutical and chemical industries. This document provides a comprehensive guide for the scale-up synthesis of this key intermediate, focusing on a robust and economically viable process suitable for industrial production. The presented protocol is designed to ensure high yield, purity, and operational safety, addressing the critical considerations for transitioning from laboratory-scale synthesis to large-scale manufacturing.
Strategic Approach to Industrial Synthesis
For the industrial production of this compound, a two-step synthetic route commencing with a nucleophilic aromatic substitution (SNAr) reaction followed by a nitro group reduction is the recommended strategy. This approach is favored over palladium-catalyzed Buchwald-Hartwig amination or traditional copper-catalyzed Ullmann condensations for several key reasons:
-
Cost-Effectiveness: The SNAr pathway utilizes readily available and less expensive starting materials and reagents compared to the costly palladium catalysts and specialized ligands often required for cross-coupling reactions.[1]
-
Scalability and Robustness: SNAr reactions are generally well-understood and exhibit predictable kinetics, making them more amenable to large-scale production with consistent outcomes. The process is less sensitive to trace impurities that can poison catalysts in cross-coupling reactions.
-
Process Safety: While the use of nitroaromatic compounds requires careful handling due to their potential thermal instability, the reaction conditions for the SNAr step are typically moderate. Catalytic hydrogenation for the nitro reduction is a well-established and safe industrial process when appropriate engineering controls are in place.
-
Purification: The intermediates and the final product in this synthetic sequence are crystalline solids, which facilitates purification by recrystallization, a cost-effective and highly efficient method for achieving high purity on a large scale. This avoids the need for expensive and time-consuming chromatographic purification.[2]
The chosen synthetic pathway is illustrated below:
Figure 1: Proposed two-step synthesis of this compound.
Detailed Synthesis Protocol
This section outlines the step-by-step procedure for the industrial-scale synthesis of this compound.
Part 1: Synthesis of 1-(4-Nitrophenyl)-4-methyl-1H-imidazole
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (kg) | Moles (kmol) |
| 1-Fluoro-4-nitrobenzene | 141.10 | 100.0 | 0.709 |
| 4-Methylimidazole | 82.10 | 61.5 | 0.749 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 147.0 | 1.064 |
| N,N-Dimethylformamide (DMF) | 73.09 | 500 L | - |
Equipment:
-
1000 L glass-lined reactor equipped with a mechanical stirrer, thermocouple, reflux condenser, and nitrogen inlet.
-
Heating/cooling mantle.
-
Filtration unit (e.g., Nutsche filter-dryer).
-
Vacuum oven.
Procedure:
-
Reactor Setup and Inerting: Ensure the reactor is clean and dry. Purge the reactor with nitrogen to establish an inert atmosphere.
-
Reagent Charging: Charge the reactor with N,N-Dimethylformamide (500 L), 4-methylimidazole (61.5 kg, 0.749 kmol), and potassium carbonate (147.0 kg, 1.064 kmol).
-
Initial Heating and Stirring: Begin stirring the mixture and heat the contents to 80-90 °C.
-
Addition of 1-Fluoro-4-nitrobenzene: Slowly add 1-fluoro-4-nitrobenzene (100.0 kg, 0.709 kmol) to the reactor over a period of 2-3 hours, maintaining the internal temperature between 90-100 °C. The addition should be exothermic, and the rate of addition should be controlled to manage the temperature.
-
Reaction Monitoring: After the addition is complete, maintain the reaction mixture at 100-110 °C. Monitor the progress of the reaction by High-Performance Liquid Chromatography (HPLC) until the consumption of 1-fluoro-4-nitrobenzene is complete (typically 6-8 hours).
-
Cooling and Precipitation: Once the reaction is complete, cool the mixture to ambient temperature (20-25 °C).
-
Product Isolation: Slowly add water (1000 L) to the reaction mixture with stirring. The product will precipitate as a solid.
-
Filtration and Washing: Filter the precipitated solid using a Nutsche filter-dryer. Wash the filter cake with water (2 x 200 L) to remove residual DMF and inorganic salts.
-
Drying: Dry the product, 1-(4-nitrophenyl)-4-methyl-1H-imidazole, in a vacuum oven at 60-70 °C until a constant weight is achieved.
Expected Yield: 130-140 kg (90-97% of theory). Purity (by HPLC): >99%.
Part 2: Synthesis of this compound
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (kg) | Moles (kmol) |
| 1-(4-Nitrophenyl)-4-methyl-1H-imidazole | 203.19 | 100.0 | 0.492 |
| Palladium on Carbon (10% Pd/C, 50% wet) | - | 5.0 | - |
| Methanol | 32.04 | 800 L | - |
| Hydrogen Gas (H₂) | 2.02 | As required | - |
Equipment:
-
1500 L hydrogenation reactor (e.g., autoclave) equipped with a gas dispersion stirrer, pressure gauge, thermocouple, and hydrogen inlet.
-
Filtration unit (e.g., sparkler filter) for catalyst removal.
-
Crystallization vessel.
-
Centrifuge.
-
Vacuum dryer.
Procedure:
-
Reactor Charging and Inerting: Charge the hydrogenation reactor with 1-(4-nitrophenyl)-4-methyl-1H-imidazole (100.0 kg, 0.492 kmol) and methanol (800 L). Carefully add the 10% Pd/C catalyst (5.0 kg) under a nitrogen blanket to prevent ignition of the dry catalyst in air.
-
Hydrogenation: Seal the reactor and purge with nitrogen, followed by purging with hydrogen gas. Pressurize the reactor with hydrogen to 5-7 bar.
-
Reaction Conditions: Heat the reaction mixture to 40-50 °C and stir vigorously to ensure good gas-liquid mixing. The reaction is exothermic, and cooling may be required to maintain the temperature.
-
Reaction Monitoring: Monitor the reaction progress by observing the hydrogen uptake. The reaction is complete when hydrogen consumption ceases (typically 4-6 hours). Confirm completion by HPLC analysis.
-
Catalyst Removal: After the reaction is complete, cool the mixture to room temperature and vent the excess hydrogen. Purge the reactor with nitrogen. Filter the reaction mixture through a bed of celite in a sparkler filter to remove the palladium catalyst. Caution: The catalyst on the filter bed is pyrophoric and must be kept wet with water or an inert solvent at all times and handled according to safety protocols for pyrophoric materials.
-
Solvent Removal: Concentrate the filtrate under reduced pressure to approximately one-third of its original volume.
-
Crystallization: Cool the concentrated solution to 0-5 °C to induce crystallization of the product.
-
Isolation and Drying: Isolate the crystalline product by centrifugation. Wash the product cake with cold methanol (100 L). Dry the final product, this compound, in a vacuum dryer at 50-60 °C.
Expected Yield: 75-82 kg (88-95% of theory). Purity (by HPLC): >99.5%.
In-Process Controls and Quality Assurance
To ensure the consistency and quality of the final product, the following in-process controls (IPCs) are recommended:
| Stage | Parameter to be Monitored | Method | Acceptance Criteria |
| Step 1: SNAr Reaction | Completion of reaction | HPLC | 1-Fluoro-4-nitrobenzene < 0.5% |
| Step 2: Hydrogenation | Completion of reaction | HPLC | 1-(4-Nitrophenyl)-4-methyl-1H-imidazole < 0.1% |
| Final Product | Purity | HPLC | > 99.5% |
| Final Product | Residual Solvents | GC | Methanol < 3000 ppm |
| Final Product | Water Content | Karl Fischer Titration | < 0.5% |
Safety Considerations
-
1-Fluoro-4-nitrobenzene: Is a toxic and corrosive substance. Handle with appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat.
-
N,N-Dimethylformamide (DMF): Is a reproductive toxin. Use in a well-ventilated area and with appropriate PPE.
-
Nitroaromatic Compounds: Can be thermally unstable. Avoid excessive heating and potential sources of ignition.
-
Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. The hydrogenation reaction should be carried out in a dedicated, properly designed, and grounded reactor. The palladium on carbon catalyst is pyrophoric when dry and must be handled with extreme care.[3]
Conclusion
The described two-step synthesis of this compound via a nucleophilic aromatic substitution followed by catalytic hydrogenation provides a robust, scalable, and economically viable route for industrial production. The protocol emphasizes safety, in-process controls, and efficient purification techniques to ensure a high-quality final product suitable for use in the synthesis of active pharmaceutical ingredients. Adherence to the detailed procedures and safety precautions outlined in this application note is critical for the successful and safe scale-up of this important chemical intermediate.
References
- Breitenstein, W., et al. (2004). Process for the synthesis of 5-(Methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)benzeneamine. WO 04/005281 A1.
- Vertex Pharmaceuticals Incorporated. (2012). Processes for the synthesis of 5-(4-methyl-1h-imidazol-1-yl)-3-(trifluoromethyl)
-
Buchwald, S. L., & Hartwig, J. F. (n.d.). Buchwald–Hartwig amination. Wikipedia. Retrieved from [Link]
- Zhu, L., et al. (2009). A copper-catalyzed N-arylation reaction of imidazole proceeds under very mild conditions in the absence of additional ligand. The Journal of Organic Chemistry, 74(5), 2200–2202.
-
Ullmann, F. (n.d.). Ullmann condensation. Wikipedia. Retrieved from [Link]
-
Hughes, D. L. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of 4-(1H-Imidazole-1-yl)-N-propylbenzenamine. Retrieved from [Link]
- Singh, R., et al. (2020). An improved process for 3-(4-methyl-1h-imidazol-1-yl)-5-(trifluoromethyl) aniline. US 2020/0377475 A1.
- Legault, C. Y., et al. (2015). Process Safety Considerations in the Design and Scale-Up of Chemical Looping Processes. Industrial & Engineering Chemistry Research, 54(31), 7637–7646.
-
PrepChem. (n.d.). Synthesis of 3-(4-Methyl-1H-imidazol-1-yl)benzenamine. Retrieved from [Link]
Sources
Application Notes and Protocols for the Comprehensive Characterization of 4-(4-Methyl-1H-imidazol-1-yl)benzenamine
Introduction
4-(4-Methyl-1H-imidazol-1-yl)benzenamine is a heterocyclic aromatic amine that serves as a critical building block in medicinal chemistry and materials science. Its structure, featuring both a nucleophilic aniline moiety and a versatile imidazole ring, makes it a valuable precursor for the synthesis of active pharmaceutical ingredients (APIs) and functional materials. Notably, closely related structures are key intermediates in the synthesis of targeted cancer therapies like Nilotinib, highlighting the importance of this chemical class.[1][2][3]
The rigorous characterization of this intermediate is paramount to ensure the identity, purity, and quality of the final product, which is a fundamental requirement for regulatory approval and successful drug development. This guide provides a suite of detailed analytical protocols and expert insights for the comprehensive characterization of this compound, designed for researchers, quality control analysts, and drug development professionals. The methodologies described herein are designed to establish a complete analytical profile of the molecule, from structural confirmation to quantitative purity assessment.
Section 1: Structural Elucidation and Identity Confirmation
The first step in characterizing any new or existing chemical entity is the unequivocal confirmation of its molecular structure. A combination of spectroscopic techniques is essential for this purpose, with each method providing a unique piece of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the precise arrangement of atoms in a molecule. Both ¹H and ¹³C NMR are required for a complete structural assignment.
Expert Insight: The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is highly recommended. Its ability to form hydrogen bonds allows for the observation of labile protons, such as those on the primary amine (-NH₂), which might otherwise be broadened or unobservable in a non-polar solvent like chloroform (CDCl₃).
Protocol 1: ¹H and ¹³C NMR Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.7 mL of DMSO-d₆ in a clean, dry NMR tube.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer for optimal resolution.[4]
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Expected Spectral Features: The spectrum should display distinct signals corresponding to the aromatic protons of the benzene and imidazole rings, the methyl group protons, and the amine protons.
-
Amine Protons (-NH₂): A broad singlet, typically in the δ 5.0-6.0 ppm range, which will disappear upon addition of a drop of D₂O (deuterium oxide), confirming its identity as an exchangeable proton.
-
Aromatic Protons: Doublets and multiplets between δ 6.5-8.0 ppm. The protons on the benzenamine ring will show a characteristic AA'BB' splitting pattern.
-
Imidazole Protons: Two singlets (or narrow doublets) in the aromatic region.
-
Methyl Protons (-CH₃): A sharp singlet around δ 2.1-2.3 ppm.
-
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Expected Spectral Features: The spectrum will show distinct signals for each unique carbon atom. Based on the structure (C₁₀H₁₁N₃), 10 distinct carbon signals are expected in the absence of coincidental overlap. Aromatic carbons will appear in the δ 110-150 ppm range, while the methyl carbon will be upfield, typically around δ 15-25 ppm.
-
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound, offering definitive confirmation of the elemental formula. High-Resolution Mass Spectrometry (HRMS) is particularly crucial.
Expert Insight: Electrospray Ionization (ESI) is the preferred ionization technique for this molecule. The basic nitrogen atoms in both the aniline and imidazole moieties are readily protonated, leading to a strong signal for the molecular ion [M+H]⁺ in positive ion mode. HRMS can distinguish the mass of the target compound from other molecules with the same nominal mass but different elemental formulas, providing a high degree of confidence in the assigned structure.
Protocol 2: High-Resolution Mass Spectrometry (HRMS) Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrumentation: Use an ESI-Time-of-Flight (ESI-TOF) or ESI-Orbitrap mass spectrometer.[5]
-
Acquisition:
-
Infuse the sample directly or via an LC system into the ESI source operating in positive ion mode.
-
Acquire data over a mass range of m/z 50-500.
-
-
Data Analysis:
-
Identify the peak corresponding to the [M+H]⁺ ion.
-
Theoretical Mass: The exact mass of C₁₀H₁₁N₃ is 173.0953 Da. The theoretical m/z for [C₁₀H₁₂N₃]⁺ ([M+H]⁺) is 174.1031.
-
Compare the experimentally measured m/z value with the theoretical value. A mass accuracy of <5 ppm is considered definitive confirmation of the elemental composition.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.
Protocol 3: FTIR Analysis
-
Sample Preparation: The analysis can be performed on the neat solid sample using an Attenuated Total Reflectance (ATR) accessory, which is the most common and convenient method. Alternatively, a KBr (potassium bromide) pellet can be prepared.
-
Instrumentation: Use any standard FT-IR spectrometer.[6]
-
Acquisition: Scan the sample from 4000 to 400 cm⁻¹.
-
Data Analysis: Identify characteristic absorption bands corresponding to the key functional groups.
| Functional Group | Bond | Expected Wavenumber (cm⁻¹) |
| Primary Amine | N-H Stretch | 3300-3500 (two bands, symmetric & asymmetric) |
| Aromatic Ring | C-H Stretch | 3000-3100 |
| Aromatic Ring | C=C Stretch | 1450-1600 |
| Imidazole Ring | C=N Stretch | ~1650 |
| Methyl Group | C-H Stretch | 2850-2960 |
Section 2: Purity Assessment and Impurity Profiling
Chromatographic techniques are the cornerstone of purity determination, providing the ability to separate the main compound from process-related impurities, starting materials, and degradation products.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC with UV detection is the gold-standard method for assessing the purity of non-volatile organic compounds.
Expert Insight: The pH of the mobile phase is a critical parameter for achieving good peak shape and resolution. Both the aniline and imidazole groups are basic. Operating with an acidic mobile phase (e.g., pH 2.5-4) ensures these groups are consistently protonated, preventing peak tailing and improving chromatographic performance. A C18 column is a robust and versatile choice for this type of molecule.
Protocol 4: Reversed-Phase HPLC for Purity Analysis
-
Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.
-
Chromatographic Conditions:
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 20 minutes, hold for 5 min |
| Flow Rate | 1.0 mL/min[7] |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm (or determined λₘₐₓ) |
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase (e.g., 50:50 A:B) to a concentration of approximately 0.5 mg/mL.
-
Analysis: Inject the sample and integrate all peaks. Purity is typically reported as area percent (Area of main peak / Total area of all peaks x 100%). This method should be validated according to ICH guidelines for specificity, linearity, accuracy, and precision.
Liquid Chromatography-Mass Spectrometry (LC-MS)
For the identification of unknown impurities, coupling HPLC with a mass spectrometer is an invaluable tool. The protocol is similar to the HPLC-UV method, but the eluent is directed into an MS detector. This allows for the determination of the molecular weight of each impurity separated by the HPLC, providing crucial clues to its identity.
Section 3: Integrated Analytical Workflow
A logical and efficient workflow is essential for the complete characterization of this compound. The following diagram illustrates a recommended approach, starting with primary identification and moving through purity and quantitative analysis.
Sources
- 1. CA2833394C - Processes for the synthesis of 5-(4-methyl-1h-imidazol-1-yl)-3-(trifluoromethyl)-benzenamine and its intermediates - Google Patents [patents.google.com]
- 2. "Process For The Synthesis Of 5 (Methyl 1 H Imidazol 1 Yl) 3 [quickcompany.in]
- 3. 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline | 641571-11-1 [chemicalbook.com]
- 4. op.niscpr.res.in [op.niscpr.res.in]
- 5. (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
Recrystallization procedure for purifying 4-(4-Methyl-1h-imidazol-1-yl)benzenamine
An Application Guide and Protocol for the Purification of 4-(4-Methyl-1H-imidazol-1-yl)benzenamine via Recrystallization
Introduction
This compound is a key building block in medicinal chemistry and materials science. As with many synthesized organic compounds, the crude product often contains impurities from starting materials, byproducts, or residual solvents. Achieving high purity is critical for subsequent applications, particularly in drug development where impurities can affect biological activity and safety. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds, leveraging differences in solubility between the desired compound and its impurities in a given solvent system.[1]
This document provides a detailed protocol for the recrystallization of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just a step-by-step procedure but also the underlying scientific rationale for key decisions, troubleshooting guidance, and safety considerations.
Principle of Recrystallization
The foundation of recrystallization lies in the principle of differential solubility. An ideal recrystallization solvent will dissolve the target compound sparingly or not at all at room temperature but will dissolve it completely at an elevated temperature (typically its boiling point).[2] Impurities, in contrast, should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble at all temperatures (remaining in the solution, or "mother liquor," upon cooling).
As the hot, saturated solution cools, the solubility of the target compound decreases, leading to a supersaturated state. This drives the compound to crystallize out of the solution, forming a purified solid lattice that excludes the impurities.[3] The rate of cooling is a critical parameter: slow cooling generally promotes the formation of larger, purer crystals, while rapid cooling can trap impurities within a quickly formed crystal lattice.[3]
Safety and Handling
Before beginning any experimental work, it is crucial to consult the Safety Data Sheet (SDS) for all reagents.
-
This compound: While specific data for this compound is limited, aromatic amines as a class can be toxic and should be handled with care. Compounds with similar structures are classified as harmful if swallowed and can cause skin and eye irritation.[4][5]
-
Organic Solvents: The solvents used in this procedure (e.g., ethanol, ethyl acetate, hexanes, toluene) are flammable and can be harmful if inhaled or absorbed through the skin.
Mandatory Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Keep flammable solvents away from ignition sources.
Materials and Equipment
Reagents:
-
Crude this compound
-
Candidate recrystallization solvents (e.g., Ethanol, Isopropanol, Ethyl Acetate, Toluene, Acetone, Hexanes)
-
Deionized Water
-
Celpure® or activated charcoal (optional, for removing colored impurities)
Equipment:
-
Erlenmeyer flasks
-
Hot plate with stirring capability
-
Magnetic stir bars
-
Condenser (optional, to prevent solvent loss)
-
Glass funnel (stemless or short-stemmed)
-
Fluted filter paper
-
Büchner funnel and flask
-
Vacuum source
-
Watch glass
-
Oven or desiccator for drying
-
Melting point apparatus
Part 1: Solvent System Selection
The success of recrystallization hinges on selecting an appropriate solvent.[2] The ideal solvent should exhibit a steep solubility curve for the target compound—high solubility when hot, low solubility when cold. The basic amine and polar imidazole moieties suggest that moderately polar solvents are a good starting point.
Screening Protocol:
-
Place approximately 20-30 mg of the crude compound into several small test tubes.
-
To each tube, add a different test solvent (e.g., ethanol, ethyl acetate, toluene, water) dropwise at room temperature, swirling after each addition.
-
Observation 1: If the compound dissolves readily at room temperature, the solvent is likely too good and will result in poor recovery. Set it aside as a potential "anti-solvent" in a mixed-solvent system.
-
Observation 2: If the compound is insoluble, gently heat the test tube in a warm water bath or on a hot plate.
-
Observation 3: If the compound dissolves completely upon heating, it is a promising candidate. Allow it to cool slowly to room temperature and then in an ice bath to observe crystal formation.
-
Mixed Solvent Systems: If no single solvent is ideal, a mixed-solvent system (e.g., Ethyl Acetate/Hexanes, Ethanol/Water) can be effective. Dissolve the compound in a minimum amount of the "good" hot solvent, then slowly add the "poor" or "anti-solvent" until the solution becomes faintly cloudy (the cloud point). Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool.
| Solvent System | Rationale | Suitability |
| Ethanol or Isopropanol | Polar protic solvents that often work well for compounds with hydrogen bonding capabilities like amines and imidazoles. | High Potential. A primary candidate for single-solvent recrystallization. |
| Ethyl Acetate/Hexanes | A moderately polar "good" solvent (ethyl acetate) paired with a non-polar "anti-solvent" (hexanes). This combination allows for fine-tuning of polarity. | High Potential. Excellent for adjusting solubility to maximize yield. |
| Toluene | An aromatic solvent that can be effective for aromatic compounds. | Moderate Potential. May be a good choice if other solvents fail. |
| Water | The compound is an amine, which may have some water solubility, especially when protonated. However, many organic molecules have low solubility in water.[8] | Low Potential as a single solvent but could be an anti-solvent with alcohols. |
Part 2: Detailed Recrystallization Protocol
This protocol assumes ethanol has been selected as a suitable solvent based on preliminary screening.
Step 1: Dissolution
-
Place the crude this compound (e.g., 1.0 g) into a 50 mL Erlenmeyer flask with a magnetic stir bar.
-
Add a small volume of ethanol (e.g., 5-10 mL) and begin heating the mixture on a hot plate with gentle stirring.
-
Continue to add ethanol in small portions until the solid just dissolves completely at the boiling point. It is crucial to use the minimum amount of hot solvent required to achieve a saturated solution, as excess solvent will reduce the final yield.
Step 2: Decolorization (Optional)
-
If the solution is highly colored, remove it from the heat and allow it to cool slightly.
-
Add a small amount of activated charcoal (a spatula tip) to the solution.
-
Reheat the solution to boiling for a few minutes. The charcoal will adsorb colored impurities.
-
Perform a hot filtration through fluted filter paper to remove the charcoal. This step must be done quickly to prevent premature crystallization in the funnel. Pre-heating the funnel and receiving flask is recommended.
Step 3: Crystallization
-
Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.[3]
-
Once the flask has reached room temperature and crystal formation appears to have ceased, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.
Step 4: Isolation and Washing
-
Set up a Büchner funnel with a piece of filter paper that fits snugly and wet the paper with a small amount of cold ethanol.
-
Collect the crystals by vacuum filtration, transferring the crystalline slurry to the funnel.
-
Wash the crystals with a small amount of ice-cold ethanol to rinse away any remaining mother liquor containing impurities. Using cold solvent is critical to minimize redissolving the purified product.[2]
-
Continue to draw air through the crystals on the filter for several minutes to partially dry them.
Step 5: Drying
-
Transfer the purified crystals from the funnel to a pre-weighed watch glass.
-
Dry the crystals to a constant weight. This can be done in a desiccator or a vacuum oven at a moderate temperature (e.g., 40-50 °C). Ensure the temperature is well below the compound's melting point.
Step 6: Purity Assessment
-
Determine the yield of the recrystallized product.
-
Assess the purity by measuring the melting point. A pure compound should have a sharp melting point range (typically < 2 °C). Compare this to the melting point of the crude material.
-
Further characterization can be performed using techniques such as NMR spectroscopy or HPLC.
Recrystallization Workflow
Caption: Workflow for the purification of this compound.
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| No crystals form upon cooling. | - Too much solvent was used.- The compound is very soluble even at low temperatures. | - Boil off some of the solvent to increase concentration and re-cool.- Try adding a suitable anti-solvent.- Scratch the inside of the flask with a glass rod at the solution's surface to create nucleation sites.- Add a seed crystal of the pure compound.[3] |
| Compound "oils out" instead of crystallizing. | - The solution is too supersaturated.- The rate of cooling is too fast.- The melting point of the compound is lower than the boiling point of the solvent. | - Reheat the solution to dissolve the oil, add a small amount of additional solvent, and cool much more slowly.[3] - Ensure the solution is not cooled too far below the compound's melting point. |
| Low recovery/yield. | - Too much solvent was used.- The compound has significant solubility in the cold solvent.- Premature crystallization during hot filtration.- Incomplete transfer of crystals during filtration. | - Use the absolute minimum amount of hot solvent.- Ensure the solution is thoroughly cooled in an ice bath.- Use a different solvent system with lower cold-temperature solubility.- Pre-heat the filtration apparatus for hot filtrations. |
| Product is not pure (broad melting point). | - Cooling was too rapid, trapping impurities.- The chosen solvent is not effective at separating the specific impurities present. | - Repeat the recrystallization process, ensuring very slow cooling.- Experiment with a different solvent system. A second recrystallization may be necessary. |
References
-
Benchchem Technical Support Center. Purification of Imidazole Derivatives. [Online] Available at: [2]
-
Benchchem Technical Support Center. Crystallization of 2-Methyl-benzenebutanamine and Related Amines. [Online] Available at: [3]
-
ResearchGate. How to recrystallization amine compound and it is not soluble in common organic solvents. [Online] Available at: [9]
-
Google Patents. Process for purifying imidazoles and imidazol-based agents by crystallisation. [Online] Available at: [10]
-
University of Rochester, Department of Chemistry. Recrystallization and Crystallization. [Online] Available at: [1]
-
Sigma-Aldrich. Safety Data Sheet for Imidazole. [Online] Available at: [6]
-
University of Rochester, Department of Chemistry. Solvents for Recrystallization. [Online] Available at: [8]
-
Guidechem. 4-(4-methylimidazol-1-yl)-3-(trifluoromethyl)aniline Properties. [Online] Available at: [11]
-
Fisher Scientific. Safety Data Sheet for 4-(1H-Imidazol-1-yl)benzoic acid. [Online] Available at: [12]
-
Apollo Scientific. Safety Data Sheet for 3-AMINO-5-(4-METHYL-1H-IMIDAZOL-1-YL)BENZOTRIFLUORIDE. [Online] Available at: [13]
-
Ossila. Safety Data Sheet for 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline. [Online] Available at: [4]
-
Angene Chemical. Safety Data Sheet for 2-(2-Methyl-1H-imidazol-1-yl)benzaldehyde. [Online] Available at: [7]
-
PubChem. 4-(1H-imidazol-1-yl)aniline. [Online] Available at: [5]
Sources
- 1. scs.illinois.edu [scs.illinois.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. downloads.ossila.com [downloads.ossila.com]
- 5. 4-(1H-imidazol-1-yl)aniline | C9H9N3 | CID 320165 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. angenechemical.com [angenechemical.com]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. researchgate.net [researchgate.net]
- 10. EP0856344A1 - Process for purifying imidazoles and imidazol-based agents by crystallisation - Google Patents [patents.google.com]
- 11. guidechem.com [guidechem.com]
- 12. fishersci.com [fishersci.com]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(4-Methyl-1H-imidazol-1-yl)benzenamine
Welcome to the technical support center for the synthesis of 4-(4-Methyl-1H-imidazol-1-yl)benzenamine and its derivatives. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction yields. As Senior Application Scientists, we have consolidated field-proven insights with established literature to provide a comprehensive resource.
Synthesis Overview: Strategic Pathways
The synthesis of N-aryl imidazoles, such as this compound, is a critical transformation in medicinal chemistry. The primary challenge lies in the selective formation of the C-N bond between the aniline derivative and the imidazole ring. Three principal strategies dominate this field:
-
Nucleophilic Aromatic Substitution (SNAr): A two-step route involving the reaction of an electron-deficient aryl halide (often a nitro-substituted fluoride) with 4-methylimidazole, followed by the reduction of the nitro group. This method is often favored for its cost-effectiveness on a larger scale.[1][2]
-
Copper-Catalyzed N-Arylation (Ullmann Condensation): A classic cross-coupling method that uses a copper catalyst to couple an aryl halide with 4-methylimidazole. While historically requiring harsh conditions, modern ligand development has enabled milder protocols.[3][4][5]
-
Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination): A versatile and widely used method employing a palladium catalyst with specialized phosphine ligands.[6][7][8] It offers broad substrate scope and generally milder conditions than traditional Ullmann couplings, but can be sensitive to catalyst, ligand, and base selection.[6][9]
The choice of strategy depends on the available starting materials, scale, functional group tolerance, and cost considerations.
Caption: High-level overview of synthetic routes to this compound.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Issue: Low or No Product Yield in N-Arylation Reactions
Q1: My Buchwald-Hartwig/Ullmann cross-coupling reaction is sluggish or has stalled. What are the most common causes and how can I fix them?
A1: This is a frequent issue in transition-metal-catalyzed C-N couplings. The causes can be traced to catalyst deactivation, suboptimal reaction parameters, or poor reagent quality.
-
Causality: The catalytic cycle for both palladium and copper systems relies on maintaining the active metal center [Pd(0) for Buchwald-Hartwig, Cu(I) for Ullmann].[5][7] Oxygen can oxidize and deactivate the catalyst, while certain substrates or impurities can inhibit catalyst activity. Imidazoles themselves can sometimes inhibit the in situ formation of the active Pd(0)-ligand complex.[9]
-
Troubleshooting Protocol:
-
Ensure an Inert Atmosphere: Degas your solvent thoroughly (e.g., by sparging with argon for 30 minutes) and run the reaction under a positive pressure of an inert gas (Argon or Nitrogen). Use of Schlenk techniques or a glovebox is highly recommended.[10]
-
Verify Reagent Quality: Use anhydrous solvents and high-purity reagents. The base is particularly critical; sodium tert-butoxide (NaOt-Bu) is hygroscopic and its quality can significantly impact the reaction. Use a fresh bottle or a recently opened container stored in a desiccator.
-
Optimize Catalyst System:
-
Catalyst Pre-activation: For challenging Buchwald-Hartwig couplings, pre-forming the active Pd(0)L complex can dramatically improve results. This can be done by heating the palladium source (e.g., Pd₂(dba)₃) and the phosphine ligand in the reaction solvent for 10-15 minutes before adding the imidazole substrate and base.[9]
-
Ligand Choice: Bulky, electron-rich phosphine ligands are essential for efficient Buchwald-Hartwig amination. For aryl chlorides, more specialized ligands may be required.[8] For Ullmann reactions, ligands like phenanthrolines or diamines can accelerate the notoriously slow traditional reaction.[3]
-
-
Base Selection: The choice of base is crucial. Strong, non-nucleophilic bases like NaOt-Bu or LHMDS are common for Buchwald-Hartwig reactions.[8] For Ullmann couplings, bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are often used.[1][4] The base must be strong enough to deprotonate the imidazole N-H but not so reactive that it causes side reactions.
-
Caption: Decision tree for troubleshooting low yield in N-arylation reactions.
Q2: My nitro-group reduction step (for the SNAr route) is giving low yields. How can I optimize it?
A2: The reduction of an aromatic nitro group to an amine is a well-established but sometimes tricky transformation. Incomplete reduction or side reactions can lower the yield.
-
Causality: Catalytic hydrogenation (e.g., using H₂ gas with Pd/C) is a surface reaction. The catalyst's activity can be diminished by impurities ("catalyst poisoning") or by physical blockage of active sites. The choice of solvent and reaction conditions (temperature, pressure) affects the reaction rate and selectivity.
-
Troubleshooting Protocol:
-
Catalyst Choice & Loading: Palladium on carbon (5-10% Pd/C) is a common choice.[1] If this is ineffective, consider other catalysts like Raney Nickel or Platinum on carbon (Pt/C). Ensure the catalyst is fresh; old catalysts can have reduced activity. The catalyst loading is typically 1-5 mol% of the metal.
-
Hydrogen Source: While hydrogen gas is standard, transfer hydrogenation using sources like ammonium formate, sodium formate, or cyclohexene can be effective and avoids the need for high-pressure equipment.[11]
-
Reaction Conditions:
-
Purity of Starting Material: Ensure the nitro-intermediate is pure. Sulfur-containing impurities are known catalyst poisons. A simple purification (e.g., recrystallization) of the intermediate before reduction can sometimes solve the issue.
-
Issue: Impurity Formation and Purification Challenges
Q1: I'm observing a persistent side product corresponding to the dehalogenation of my aryl halide starting material. Why does this happen and how can I prevent it?
A1: This side product, where the halogen is replaced by a hydrogen atom, is known as hydrodehalogenation. It is a common competing pathway in cross-coupling reactions.[10]
-
Causality: In the Buchwald-Hartwig mechanism, an intermediate palladium-hydride species can form, which can then reductively eliminate with the aryl group to produce the dehalogenated arene instead of the desired amine product.[6] This can be exacerbated by the presence of water or other proton sources.
-
Mitigation Strategies:
-
Use a Bulky Ligand: Sterically hindered phosphine ligands can disfavor the formation of the hydride species and accelerate the desired C-N reductive elimination.
-
Control the Base: Ensure the base is anhydrous. Some researchers find that using a weaker base (e.g., K₃PO₄ instead of NaOt-Bu) can sometimes reduce this side reaction, although it may also slow down the main reaction.
-
Scrutinize Reagents: Ensure the amine and solvent are free of excess water.
-
Q2: My final product streaks badly during silica gel chromatography, making purification difficult. What can I do?
A2: The basic nature of the aniline and imidazole moieties in the target molecule causes strong interaction with the acidic surface of standard silica gel, leading to poor peak shape and difficult separation.
-
Causality: The lone pairs on the nitrogen atoms act as Lewis bases, binding tightly to the acidic silanol (Si-OH) groups on the silica surface.
-
Solutions:
-
Eluent Modification: Add a small amount of a basic modifier to your eluent system. Typically, adding 0.5-1% triethylamine (Et₃N) or ammonia in methanol to the mobile phase will neutralize the active sites on the silica, leading to sharp, well-defined peaks.[12]
-
Use a Different Stationary Phase: Consider using neutral or basic alumina for chromatography instead of silica gel.
-
Salt Formation and Purification: Convert the crude product to its hydrochloride (HCl) salt.[1][13] The salt is often a stable, crystalline solid that is easier to handle and can be purified by recrystallization. The free base can then be regenerated by treatment with an aqueous base (e.g., NaHCO₃) and extraction.[1]
-
Frequently Asked Questions (FAQs)
Q: Which catalyst system (Palladium vs. Copper) is better for N-arylation of 4-methylimidazole?
A: Both systems have their merits.
-
Palladium (Buchwald-Hartwig): Generally offers a broader substrate scope (works with aryl chlorides, bromides, iodides, and triflates), operates under milder conditions, and is often more reliable on a lab scale for complex molecules. However, palladium catalysts and specialized ligands can be expensive.[6][9]
-
Copper (Ullmann): Is significantly more cost-effective, making it attractive for large-scale synthesis. Modern protocols with appropriate ligands have made conditions milder than the traditional high-temperature reactions.[4] However, it can be less tolerant of certain functional groups and reactions with less reactive aryl halides (like chlorides) can be challenging.[3][4]
Q: What are the key parameters for achieving N1-regioselectivity with unsymmetrical imidazoles like 4-methylimidazole?
A: Achieving N1-arylation over N3-arylation is crucial. Fortunately, for many catalyst systems, the N1 product is sterically and electronically favored. Palladium-catalyzed methods using bulky biaryl phosphine ligands have shown excellent N1-selectivity.[9] It is important to analyze the crude reaction mixture (e.g., by ¹H NMR or LC-MS) to confirm the regiochemical outcome, as the properties of the two regioisomers can be quite different.
Q: What are typical reaction conditions for a Buchwald-Hartwig coupling to synthesize this compound?
A: While optimization is always required, a reliable starting point based on literature precedent is provided in the table below.[9][10]
| Parameter | Recommended Condition | Rationale |
| Palladium Source | Pd₂(dba)₃ or Pd(OAc)₂ | Common, reliable Pd(0) or Pd(II) precursors. |
| Ligand | A biarylphosphine (e.g., XPhos, RuPhos) | Bulky, electron-rich ligands promote oxidative addition and reductive elimination.[6][8] |
| Pd:Ligand Ratio | 1:2 to 1:4 | A slight excess of ligand ensures the palladium center remains coordinated and active.[10] |
| Catalyst Loading | 0.5 - 2 mol % Pd | Sufficient for most lab-scale reactions; higher loading may be needed for difficult substrates. |
| Base | NaOt-Bu or K₃PO₄ | Strong, non-nucleophilic base is required for the deprotonation step. |
| Solvent | Toluene, Dioxane, or t-BuOH | Aprotic solvents that are stable under the reaction conditions. |
| Temperature | 80 - 110 °C | Provides sufficient thermal energy to drive the catalytic cycle. |
| Atmosphere | Argon or Nitrogen | Essential to prevent oxidation and deactivation of the Pd(0) catalyst. |
References
- Process For The Synthesis Of 5 (Methyl 1 H Imidazol 1 Yl) 3 (Trifluoromethyl) Benzeneamine. (n.d.). Google Patents.
- Processes for the synthesis of 5-(4-methyl-1h-imidazol-1-yl)-3-(trifluoromethyl)-benzenamine and its intermediates. (n.d.). Google Patents.
- Synthesis of 3-(4-Methyl-1H-imidazol-1-yl)benzenamine. (n.d.). PrepChem.com.
-
Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. (2009). The Journal of Organic Chemistry. ACS Publications. Retrieved from [Link]
-
Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved from [Link]
-
Ullmann condensation. (n.d.). Wikipedia. Retrieved from [Link]
- Synthesis method of 5-(4-methyl-1H-imidazol-1-yl)-3-(trifluoromethyl). (n.d.). Google Patents.
-
SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. (2012). International Journal of Research in Pharmacy and Chemistry. Retrieved from [Link]
-
Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Retrieved from [Link]
- PROCESS FOR THE PREPARATION OF 3-(TRIFLUOROMETHYL)-5-(4-METHYL-1H-IMIDAZOLE-1-YL)-BENZENEAMINE HYDROCHLORIDE. (n.d.). Google Patents.
-
Buchwald-Hartwig Cross-Coupling. (2021). J&K Scientific LLC. Retrieved from [Link]
-
General protocol for Buchwald-Hartwig amination of aryl halides mediated by an in situ palladium/imidazolinium salt catalytic system. (n.d.). ChemSpider Synthetic Pages. Retrieved from [Link]
-
Functionalized Imidazolium Salt: An Efficient Catalyst for Buchwald-Hartwig type C–N Cross-Coupling of (Hetero)aryl Chlorides/Bromides with Amines Under Solvent-, Inert gas-, and Base-free Ambience. (n.d.). ChemistrySelect. Retrieved from [Link]
-
Mild Conditions for Copper-Catalyzed N-Arylation of Imidazoles. (2010). Synthesis. Organic Chemistry Portal. Retrieved from [Link]
-
Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. (2011). Organic Letters. NIH National Center for Biotechnology Information. Retrieved from [Link]
-
Ullmann Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Synthesis of substituted N-heterocycles by N-arylation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
- NEW METHOD FOR PREPARING 3-(4-METHYL-1H-IMIDAZOL-1-YL)-5-(TRIFLUOROMETHYL)BENZENAMINE. (n.d.). Google Patents.
-
Ullmann condensation | 151 Publications | 1164 Citations. (n.d.). SciSpace. Retrieved from [Link]
-
Synthesis and Analysis of 1-Methyl-4-Phenyl-1H-Imidazol-2-Amine. (2018). Journal of Chemical Research. ResearchGate. Retrieved from [Link]
-
Synthesis of 4‐(1H‐imidazol‐1‐yl)benzaldehyde (1 A). (n.d.). ResearchGate. Retrieved from [Link]
-
N-Arylation of imidazole with chloro-and fluoroarenes. (n.d.). ResearchGate. Retrieved from [Link]
-
Cu2O-catalyzed Ullmann-type reaction of vinyl bromides with imidazole and benzimidazole. (2006). Catalysis Communications. ResearchGate. Retrieved from [Link]
-
Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. (2021). Catalysts. MDPI. Retrieved from [Link]
Sources
- 1. "Process For The Synthesis Of 5 (Methyl 1 H Imidazol 1 Yl) 3 [quickcompany.in]
- 2. CA2833394C - Processes for the synthesis of 5-(4-methyl-1h-imidazol-1-yl)-3-(trifluoromethyl)-benzenamine and its intermediates - Google Patents [patents.google.com]
- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 4. Mild Conditions for Copper-Catalyzed N-Arylation of Imidazoles [organic-chemistry.org]
- 5. Ullmann Reaction [organic-chemistry.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. jk-sci.com [jk-sci.com]
- 9. Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 11. prepchem.com [prepchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Technical Support Center: Synthesis of 4-(4-Methyl-1H-imidazol-1-yl)benzenamine
Welcome to the technical support guide for the synthesis of 4-(4-Methyl-1H-imidazol-1-yl)benzenamine. This document is intended for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions encountered during the synthesis of this important chemical intermediate. Our goal is to provide practical, experience-driven advice to help you troubleshoot and optimize your experimental workflow.
I. Troubleshooting Guide: Common Synthetic Issues
This section addresses specific problems that may arise during the synthesis, offering explanations of the root causes and step-by-step protocols for resolution.
Issue 1: Presence of an Unexpected Isomer in the Final Product
Question: My final product shows a significant impurity with the same mass as this compound, which I suspect is a regioisomer. How can I confirm this and prevent its formation?
Root Cause Analysis: The primary synthetic route to the intermediate, 4-methyl-1-(4-nitrophenyl)-1H-imidazole, typically involves a nucleophilic aromatic substitution (SNAr) reaction, often a variation of the Goldberg or Ullmann condensation, between 4-methylimidazole and an activated aryl halide like 4-fluoronitrobenzene.[1][2][3] 4-Methylimidazole is an unsymmetrical molecule with two nitrogen atoms (N1 and N3) that can act as nucleophiles. While the reaction generally favors the formation of the desired 4-methyl-1-yl isomer, the formation of the 5-methyl-1-yl regioisomer is a common side reaction.[4] The ratio of these isomers can be influenced by reaction conditions such as the base, solvent, and temperature.[4]
Troubleshooting Protocol:
-
Confirmation of Regioisomer:
-
NMR Spectroscopy: The most definitive method to distinguish between the 4-methyl and 5-methyl isomers is through 1H and 13C NMR spectroscopy. The chemical shifts of the imidazole ring protons and the methyl group will differ significantly between the two isomers.
-
GC/MS Analysis: Gas chromatography-mass spectrometry can be used to separate and identify the isomers, especially if authentic standards for both are available.[4]
-
-
Minimizing Regioisomer Formation:
-
Choice of Base and Solvent: The choice of base and solvent can significantly influence the regioselectivity. Using a milder base, such as potassium carbonate, in a polar aprotic solvent like DMF or DMSO at controlled temperatures (e.g., 75-100°C) can favor the formation of the desired isomer.[5]
-
Temperature Control: High reaction temperatures can lead to decreased regioselectivity. It is crucial to maintain the recommended temperature range for the coupling reaction.
-
Issue 2: Incomplete Reduction of the Nitro Group
Question: I am observing the presence of the nitro-intermediate, 4-methyl-1-(4-nitrophenyl)-1H-imidazole, in my final product after the reduction step. How can I ensure complete conversion to the amine?
Root Cause Analysis: The reduction of an aromatic nitro group to an amine is a critical step in this synthesis.[6][7][8][9] Incomplete reduction can result from several factors, including insufficient reducing agent, catalyst deactivation (in the case of catalytic hydrogenation), or non-optimal reaction conditions. Common methods for this reduction include using metals like tin (Sn) or iron (Fe) in acidic media, or catalytic hydrogenation with catalysts such as palladium on carbon (Pd/C).[6][10]
Troubleshooting Protocol:
-
Reaction Monitoring:
-
TLC Analysis: Regularly monitor the reaction progress using thin-layer chromatography (TLC) to track the disappearance of the starting nitro compound.
-
LC/MS Analysis: For more precise monitoring, liquid chromatography-mass spectrometry can be used to quantify the remaining starting material.
-
-
Optimizing Reaction Conditions:
-
Catalytic Hydrogenation (H2/Pd-C):
-
Catalyst Activity: Ensure the Pd/C catalyst is fresh and active. The catalyst can be sensitive to air and moisture.
-
Hydrogen Pressure: Use an appropriate hydrogen pressure as specified in established protocols.
-
Solvent: Polar protic solvents like methanol or ethanol are generally effective for this reduction.[5]
-
-
Metal/Acid Reduction (e.g., SnCl2/HCl):
-
Stoichiometry: Ensure a sufficient molar excess of the reducing agent (e.g., SnCl2) is used.
-
Acid Concentration: Maintain the appropriate concentration of the acid (e.g., HCl) to facilitate the reaction.
-
Temperature: Gentle heating may be required to drive the reaction to completion, but careful temperature control is necessary to avoid side reactions.
-
-
Issue 3: Difficulty in Removing Starting Materials
Question: I am struggling to remove unreacted 4-methylimidazole and 4-fluoronitrobenzene from my intermediate product before the reduction step. What is the best purification strategy?
Root Cause Analysis: Effective removal of starting materials is crucial for obtaining a pure intermediate, which in turn affects the purity of the final product. The physical properties of the starting materials (volatility of 4-methylimidazole, polarity of 4-fluoronitrobenzene) can make their complete removal challenging.
Troubleshooting Protocol:
-
Work-up Procedure:
-
Aqueous Washes: After the coupling reaction, a series of aqueous washes can help remove water-soluble impurities like excess 4-methylimidazole and inorganic salts.
-
Acid/Base Extraction: An acidic wash (e.g., dilute HCl) can protonate and solubilize unreacted 4-methylimidazole, facilitating its removal into the aqueous layer. Subsequent neutralization of the organic layer may be necessary.
-
-
Crystallization/Recrystallization:
-
The crude intermediate, 4-methyl-1-(4-nitrophenyl)-1H-imidazole, can often be purified by recrystallization from a suitable solvent system (e.g., ethanol, isopropanol/water). This is a highly effective method for removing both unreacted starting materials and the undesired regioisomer.
-
II. Frequently Asked Questions (FAQs)
Q1: What are the most common sources of impurities in the synthesis of this compound?
A1: The most common impurities can be categorized as follows:
| Impurity Type | Common Examples | Source |
| Process-Related Impurities | 4-(5-Methyl-1H-imidazol-1-yl)benzenamine (Regioisomer) | Non-selective N-arylation of 4-methylimidazole.[4] |
| 4-Methyl-1-(4-nitrophenyl)-1H-imidazole | Incomplete reduction of the nitro group. | |
| Unreacted starting materials (4-methylimidazole, 4-fluoronitrobenzene) | Incomplete reaction or inefficient purification. | |
| Reagent-Related Impurities | Heavy metals (e.g., Palladium, Tin) | Carryover from the reduction step. |
| Solvent-Related Impurities | Residual solvents (e.g., DMF, DMSO, Ethanol) | Incomplete removal during drying.[11] |
Q2: How can I best characterize the purity of my final product?
A2: A combination of analytical techniques is recommended for comprehensive purity assessment:
-
HPLC (High-Performance Liquid Chromatography): To determine the purity profile and quantify impurities.
-
LC/MS (Liquid Chromatography-Mass Spectrometry): To identify the mass of the main component and any impurities.
-
NMR (Nuclear Magnetic Resonance) Spectroscopy (¹H and ¹³C): To confirm the structure of the final product and identify any structural isomers or other organic impurities.
-
Residual Solvent Analysis (by GC-HS): To quantify the amount of remaining solvents.
Q3: Are there any stability concerns with this compound?
A3: Aromatic amines can be susceptible to oxidation, which may lead to discoloration (e.g., turning from off-white to brown) upon exposure to air and light over time. It is recommended to store the final product in a well-sealed container, protected from light, and under an inert atmosphere (e.g., nitrogen or argon) if long-term storage is required.
III. Visualizing the Process: Diagrams
Synthetic Pathway and Potential Impurities
Caption: Synthetic route and common impurity formation.
Troubleshooting Workflow for Isomer Impurity
Caption: Decision tree for addressing regioisomer impurity.
IV. References
-
A process for preparing 5-(4-methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)-benzenamine. (n.d.). Google Patents. Retrieved January 11, 2026, from
-
Ashenhurst, J. (2018, October 8). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Master Organic Chemistry. Retrieved January 11, 2026, from
-
Side Chain Reduction: Nitro Groups. (n.d.). College of Saint Benedict & Saint John's University. Retrieved January 11, 2026, from
-
Processes for the synthesis of 5-(4-methyl-1h-imidazol-1-yl)-3-(trifluoromethyl)-benzenamine and its intermediates. (n.d.). Google Patents. Retrieved January 11, 2026, from
-
Synthesis of 3-(4-Methyl-1H-imidazol-1-yl)benzenamine. (n.d.). PrepChem.com. Retrieved January 11, 2026, from
-
Laufer, S., et al. (n.d.). Identification of Regioisomers in a Series of N-Substituted Pyridin-4-yl Imidazole Derivatives by Regiospecific Synthesis, GC/MS, and 1H NMR. The Journal of Organic Chemistry - ACS Publications. Retrieved January 11, 2026, from
-
Nitro Reduction - Common Conditions. (n.d.). Organic Chemistry Portal. Retrieved January 11, 2026, from
-
Synthesis of 4-(1H-Imidazole-1-yl)-N-propylbenzenamine. (n.d.). PrepChem.com. Retrieved January 11, 2026, from
-
Khattab, S. N., et al. (2012). Synthesis of 4-(1H-benzo[d]imidazol-2-yl)aniline derivatives of expected anti-HCV activity. International Journal of Research in Pharmacy and Chemistry, 2(4), 937-944. Retrieved January 11, 2026, from
-
Gottlieb, H. E., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. The Journal of Organic Chemistry, 75(15), 5493-5496. Retrieved January 11, 2026, from
-
Preparation of amines: Reduction of nitro compounds. (n.d.). Unacademy. Retrieved January 11, 2026, from
-
Process for the preparation of 3-(trifluoromethyl)-5-(4-methyl-1h-imidazole-1-yl)-benzeneamine hydrochloride. (2020, April 28). Google Patents. Retrieved January 11, 2026, from
-
Curini, M., et al. (2016). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. Organic Process Research & Development, 20(7), 1149-1174. Retrieved January 11, 2026, from
-
Moon, J. K., & Shibamoto, T. (2011). Formation of carcinogenic 4(5)-methylimidazole in Maillard reaction systems. Journal of agricultural and food chemistry, 59(2), 615–618. Retrieved January 11, 2026, from
-
Moon, J. K., & Shibamoto, T. (2011). Formation of Carcinogenic 4(5)-Methylimidazole in Maillard Reaction Systems. Journal of Agricultural and Food Chemistry, 59(2), 615-618. Retrieved January 11, 2026, from
-
Goldberg Reaction. (n.d.). SynArchive. Retrieved January 11, 2026, from
-
Lee, K. G., & Shibamoto, T. (2013). Formation of 4(5)-methylimidazole and its precursors, α-dicarbonyl compounds, in Maillard model systems. Journal of agricultural and food chemistry, 61(28), 6959–6965. Retrieved January 11, 2026, from
-
Ullmann condensation. (n.d.). In Wikipedia. Retrieved January 11, 2026, from
-
New method for preparing 3-(4-methyl-1h-imidazol-1-yl)-5-(trifluoromethyl)benzenamine. (2015, May 18). European Patent Office. Retrieved January 11, 2026, from
-
Li, J., et al. (2018). Short communication: Study on the formation of 2-methylimidazole and 4-methylimidazole in the Maillard reaction. Journal of Dairy Science, 101(11), 9694-9698. Retrieved January 11, 2026, from
-
Amino Acid Mediated Goldberg Reactions Between Amides and Aryl Iodides. (n.d.). Request PDF. Retrieved January 11, 2026, from
-
Monnier, F., & Taillefer, M. (2009). Recent synthetic developments and applications of the Ullmann reaction. A review. Chemical Society reviews, 38(11), 3054–3131. Retrieved January 11, 2026, from
Sources
- 1. synarchive.com [synarchive.com]
- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 3. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. CA2833394C - Processes for the synthesis of 5-(4-methyl-1h-imidazol-1-yl)-3-(trifluoromethyl)-benzenamine and its intermediates - Google Patents [patents.google.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Aromatic Side Chain Reduction: Nitro [employees.csbsju.edu]
- 8. Preparation of amines: Reduction of nitro compounds [unacademy.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Optimization of Buchwald-Hartwig Amination of Imidazoles
From the desk of the Senior Application Scientist
Welcome to the technical support center for the Buchwald-Hartwig amination of imidazoles. This guide is designed for researchers, chemists, and drug development professionals who are leveraging this powerful C-N bond-forming reaction. The N-arylation of imidazoles is a cornerstone transformation in medicinal chemistry, yet it presents unique challenges due to the electronic properties and potential coordinating nature of the imidazole ring.[1]
This document is structured as a dynamic troubleshooting guide and FAQ resource. It moves beyond simple protocols to explain the fundamental principles behind reaction parameter selection, empowering you to diagnose issues and rationally optimize your specific reaction.
Part 1: Troubleshooting Guide
This section addresses specific, common problems encountered during the Buchwald-Hartwig amination of imidazoles in a direct question-and-answer format.
Question 1: My reaction shows low to no conversion. What are the most likely causes and how can I fix it?
Answer: Low or no conversion is the most common issue and can stem from several factors related to the catalyst's activity and stability. Let's break down the potential culprits systematically.
-
Inactive Catalytic Species: The active catalyst is a Pd(0) species. If you are using a Pd(II) precursor like Pd(OAc)₂, it must be reduced in situ to Pd(0) for the catalytic cycle to begin.[2] This reduction can be inefficient.
-
Solution: Switch to a Pd(0) source like Pd₂(dba)₃ or, more reliably, use a modern palladium pre-catalyst (e.g., G3 or G4 XPhos, SPhos, or BrettPhos Palladacycles). These pre-catalysts are designed to generate the active L-Pd(0) species cleanly and efficiently upon exposure to the base, leading to more reproducible results.[2]
-
-
Catalyst Inhibition/Deactivation: Imidazoles, being N-heterocycles, can coordinate to the palladium center and inhibit or deactivate the catalyst, preventing it from participating in the catalytic cycle.[1]
-
Solution: The choice of ligand is critical. Bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, RuPhos) are essential.[3] Their steric bulk promotes the desired reductive elimination step and can disfavor the formation of stable, off-cycle palladium-imidazole complexes. If standard phosphine ligands fail, consider N-heterocyclic carbene (NHC) ligands, which form very strong bonds to palladium and can be effective for challenging substrates.[4][5]
-
-
Inappropriate Base: The base's role is to deprotonate the imidazole N-H bond to form the active nucleophile. If the base is too weak, deprotonation will be slow or incomplete. If it's poorly soluble, the reaction can be sluggish.
-
Solution: For imidazoles, a strong base is typically required. Sodium or potassium tert-butoxide (NaOtBu, KOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are common first choices.[1][2] If your substrate is base-sensitive, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ can be used, but this often requires a more active catalyst system and higher temperatures.[2] Ensure vigorous stirring, as the density of inorganic bases can cause them to settle, impeding their function.[2]
-
-
Poor Solubility: One of the most underestimated reasons for reaction failure is the insolubility of a starting material or the base in the chosen solvent.[2]
-
Atmospheric Contamination: Palladium catalysts, particularly the active Pd(0) species, are sensitive to oxygen.
-
Solution: Ensure all reagents are dry and the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Solvents should be thoroughly degassed using methods like freeze-pump-thaw or by sparging with an inert gas for at least 30 minutes.
-
Question 2: I'm observing a significant amount of hydrodehalogenation (replacement of the halide with -H on my aryl halide). What is causing this side reaction?
Answer: Hydrodehalogenation is a classic side reaction in Buchwald-Hartwig couplings and typically arises from a competitive pathway called β-hydride elimination.[7]
-
Mechanism: This side reaction can occur from an intermediate palladium-amide complex. Instead of reductive elimination to form the C-N bond, the complex undergoes β-hydride elimination if there is an available β-hydrogen on the amine or another source.
-
Causality & Solutions:
-
Ligand Choice: The ligand's structure directly influences the rates of reductive elimination versus β-hydride elimination. Sterically hindered ligands, such as the Buchwald biaryl phosphines, are designed to accelerate reductive elimination, which outcompetes the undesired β-hydride elimination pathway.[7] If you are using older, less bulky ligands (e.g., P(o-tol)₃), switching to a modern ligand like XPhos or RuPhos is the first step.
-
Water Content: Trace amounts of water in the reaction can be a source of hydride and promote hydrodehalogenation. Ensure you are using anhydrous solvents and reagents.
-
Base: In some cases, the alkoxide base itself (e.g., t-butoxide) can be a source of β-hydrides. While less common, screening an alternative base like LHMDS or K₃PO₄ could suppress this pathway.
-
Question 3: My product appears to be forming (confirmed by LCMS), but it decomposes during aqueous workup or silica gel chromatography. What can I do?
Answer: This is a common issue with certain N-arylated imidazoles, which can be unstable to acidic or even neutral conditions.[1]
-
Problem Source: Silica gel is inherently acidic and can cause the hydrolysis or decomposition of sensitive products. Aqueous workups, especially if not pH-controlled, can also lead to degradation.
-
Solutions:
-
Modified Workup: After the reaction, instead of a full aqueous wash, try simply diluting the mixture with a less polar solvent (like ethyl acetate or toluene), filtering it through a pad of Celite® to remove inorganic salts, and concentrating the filtrate.
-
Alternative Purification: Avoid standard silica gel chromatography. Consider using neutral or basic alumina for purification. Alternatively, techniques like preparative HPLC or crystallization might be necessary.
-
Trituration: If the product is a solid, trituration can be an effective purification method. After filtering through Celite and concentrating, add a solvent in which your product is poorly soluble but the impurities are soluble (e.g., hexanes, diethyl ether, or a mixture). Stirring the resulting slurry, followed by filtration, can yield pure product.
-
Part 2: Frequently Asked Questions (FAQs)
This section covers broader conceptual questions about optimizing the reaction.
Question 1: How do I select the optimal palladium precursor and ligand for my specific imidazole substrate?
Answer: The choice of catalyst system is the most critical parameter for success. Heteroaryl amines and azoles are known to be challenging substrates.[1][2]
-
Palladium Pre-catalyst: For consistency and high activity, a well-defined pre-catalyst is almost always superior to generating the catalyst in situ from sources like Pd(OAc)₂ or PdCl₂.[2][8] We recommend starting with a G3 or G4 palladacycle pre-catalyst. These are air-stable and provide rapid, clean generation of the active Pd(0) species.[2]
-
Ligand Selection: The ligand's job is to stabilize the palladium center, promote oxidative addition and reductive elimination, and prevent catalyst deactivation. For imidazole N-arylation, bulky and electron-rich monodentate biaryl phosphine ligands are the gold standard.
-
Starting Point: XPhos is an excellent general-purpose ligand with a great track record for coupling N-heterocycles.
-
For Sterically Hindered Substrates: If either your aryl halide or imidazole is bulky, a ligand with even greater steric hindrance like RuPhos may be beneficial.
-
For Electron-Poor Substrates: If you are working with electron-deficient aryl halides or imidazoles, a more electron-rich ligand like BrettPhos can help accelerate the oxidative addition step.[6]
-
A high-throughput screening approach, even on a small scale, is often the most efficient way to identify the optimal ligand.[9]
Question 2: What is the role of the base, and how do I choose the right one?
Answer: The base performs a crucial, non-negotiable role: it deprotonates the imidazole N-H to generate the nucleophilic imidazolide anion required for the coupling.[10] The reaction will not proceed without a base.
The choice depends on a balance between reactivity and the functional group tolerance of your substrates.
| Base Type | Examples | pKaH (approx.) | Strengths | Weaknesses |
| Strong Alkoxides | NaOtBu, KOtBu | 19 | Highly effective, widely used, good for most substrates. | Can be incompatible with base-sensitive functional groups (e.g., esters, nitro groups).[6] |
| Strong Amide Bases | LHMDS, KHMDS | 26 | Very strong, can deprotonate even weakly acidic N-H bonds. Good for challenging couplings.[1] | Can also be incompatible with sensitive functional groups. |
| Inorganic Bases | K₃PO₄, Cs₂CO₃ | 12-13 | Milder, good for substrates with base-sensitive groups. | Often require higher temperatures and more active catalyst systems. Can have poor solubility. |
| Soluble Organic Bases | DBU, MTBD | 12-13 | Creates a homogeneous reaction mixture, which can be advantageous for kinetics and scale-up.[11] | Generally less effective than strong alkoxides; may require specific ligand combinations (e.g., XantPhos).[11] |
Recommendation: Start with NaOtBu or LHMDS. If you observe substrate decomposition, switch to K₃PO₄ or Cs₂CO₃, but be prepared to increase the catalyst loading or temperature.
Question 3: Which solvents are recommended, and are there any I should avoid?
Answer: The ideal solvent should dissolve all reaction components and be stable at the required reaction temperature. All solvents must be anhydrous and deoxygenated.
-
Recommended Solvents: Toluene, 1,4-Dioxane, Tetrahydrofuran (THF), tert-Butanol (t-BuOH), Cyclopentyl methyl ether (CPME). Toluene and dioxane are the most common starting points.[12]
-
Solvents to Avoid: Chlorinated solvents (e.g., DCM, chloroform) and coordinating solvents like acetonitrile or pyridine should be avoided. These can bind strongly to the palladium center, inhibiting catalysis.[2]
Question 4: Can you provide a general, step-by-step experimental protocol?
Answer: Certainly. This protocol is a robust starting point for screening. Note: This procedure must be carried out under an inert atmosphere using standard Schlenk or glovebox techniques.
General Protocol for Buchwald-Hartwig Amination of an Imidazole
-
Reagent Preparation: To an oven-dried vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), imidazole (1.2 equiv), and the base (e.g., NaOtBu, 1.4 equiv).
-
Catalyst Addition: In a glovebox, add the palladium pre-catalyst (e.g., XPhos Pd G3, 1-5 mol%) and the corresponding ligand (if not using a pre-catalyst, add Pd₂(dba)₃ (1-2.5 mol%) and ligand (2-5 mol%)).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., Toluene, 0.1–0.5 M concentration with respect to the aryl halide).
-
Reaction: Seal the vial with a PTFE-lined cap, remove it from the glovebox, and place it in a preheated heating block or oil bath. Stir vigorously at the desired temperature (typically 80–110 °C).
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS by taking small aliquots.
-
Workup: Once complete, cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate). Filter the mixture through a short pad of Celite® to remove the palladium catalyst and inorganic salts, washing the pad with additional solvent.
-
Purification: Concentrate the filtrate in vacuo. Purify the crude residue by an appropriate method (e.g., chromatography on neutral alumina, crystallization, or trituration) to yield the desired N-arylated imidazole.
Part 3: Visualizations & Key Concepts
Visualizing the underlying processes is key to understanding and troubleshooting the reaction.
The Buchwald-Hartwig Catalytic Cycle
The reaction proceeds through a well-defined catalytic cycle. Understanding each step helps diagnose which part of the process may be failing.[2][7][13]
Caption: The catalytic cycle for the Buchwald-Hartwig amination.
Troubleshooting Workflow
When a reaction fails, a logical workflow can quickly identify the problem.
Caption: A systematic workflow for troubleshooting failed reactions.
References
-
Buchwald–Hartwig amination - Wikipedia.
-
Buchwald-Hartwig Amination - Chemistry LibreTexts.
-
Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects | ACS Catalysis.
-
Buchwald-Hartwig Coupling - Alfa Chemistry.
-
Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry.
-
Metal-N-Heterocyclic Carbene Complexes in Buchwald-Hartwig Amination Reactions.
-
Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?
-
Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions | Chemical Reviews - ACS Publications.
-
Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Publishing.
-
An easily available N-heterocyclic carbene–palladium(II) catalyst for Buchwald–Hartwig amination of aryl chlorides | Request PDF - ResearchGate.
-
Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst | Request PDF - ResearchGate.
-
Optimising a Buchwald-Hartwig amination using the ChemSpeed.
-
Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit.
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow - ChemRxiv.
-
Optimization of the reaction conditions for the Buchwald-Hartwig... - ResearchGate.
-
Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress.
-
The Buchwald–Hartwig Amination After 25 Years - the University of Groningen research portal.
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube.
-
(PDF) Suzuki‐Miyaura and Buchwald‐Hartwig Cross‐Coupling Reactions Utilizing a Set of Complementary Imidazopyridine Monophosphine Ligands - ResearchGate.
-
Aromatic Amination/Imination Approach to Chiral Benzimidazoles | The Journal of Organic Chemistry - ACS Publications.
-
Condition Optimization for Buchwald-Hartwig Reactions - YouTube.
-
Reaction screening in multiwell plates: high-throughput optimization of a Buchwald–Hartwig amination | Springer Nature Experiments.
-
Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides | Organic Letters - ACS Publications.
-
SNAr versus Buchwald–Hartwig Amination/Amidation in the Imidazo[2,1‐b][7][10][14]thiadiazole Series - Semantic Scholar.
-
Key sequential Buchwald–Hartwig amination reactions in the synthesis of imidazopyridazines 139. - ResearchGate.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 3. youtube.com [youtube.com]
- 4. Metal-N-Heterocyclic Carbene Complexes in Buchwald-Hartwig Amination Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. reddit.com [reddit.com]
- 9. Reaction screening in multiwell plates: high-throughput optimization of a Buchwald–Hartwig amination | Springer Nature Experiments [experiments.springernature.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. chemrxiv.org [chemrxiv.org]
- 12. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 13. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 14. pubs.acs.org [pubs.acs.org]
Removing palladium catalyst from 4-(4-Methyl-1h-imidazol-1-yl)benzenamine product
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address the common challenges associated with removing residual palladium catalysts from the final product, specifically focusing on 4-(4-Methyl-1h-imidazol-1-yl)benzenamine. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific rationale to empower you to make informed decisions in your purification processes.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to remove residual palladium from my this compound product?
A1: The removal of residual palladium is paramount for several reasons. Firstly, regulatory bodies like the FDA and EMA have stringent limits on elemental impurities in Active Pharmaceutical Ingredients (APIs) due to the potential toxicity of heavy metals.[1][2] Palladium, while an excellent catalyst, can interfere with subsequent biological assays and compromise the safety and efficacy of the final drug product.[3] Secondly, residual palladium can affect the stability and degradation profile of your compound. For these reasons, robust and validated purification strategies are essential in drug development.[4][5]
Q2: What are the primary methods for removing palladium catalysts?
A2: The most common methods for palladium removal can be broadly categorized as follows:
-
Adsorption: Utilizing materials like activated carbon or specialized metal scavengers to bind the palladium.[4][6][7]
-
Filtration: Physically removing heterogeneous palladium catalysts or palladium that has been precipitated.[8][9]
-
Chromatography: Separating the desired compound from the palladium catalyst based on differential adsorption on a stationary phase.[8]
-
Crystallization: Purifying the product by crystallization, which can sometimes be effective at excluding impurities.[1][2]
-
Extraction: Using liquid-liquid extraction to partition the palladium into a separate phase.[4]
The choice of method depends on the nature of the palladium species (heterogeneous vs. homogeneous), the properties of your product, and the desired level of purity.[4]
Q3: My product, this compound, contains nitrogen atoms. Does this present a unique challenge for palladium removal?
A3: Yes, the presence of nitrogen-containing heterocycles, such as the imidazole and amine moieties in your product, can complicate palladium removal. Palladium species, particularly Pd(II), can form stable complexes with these nitrogen atoms, making the catalyst more soluble in the reaction mixture and more difficult to separate from the desired product. This strong binding necessitates more specialized and robust purification strategies compared to compounds lacking such coordinating groups.
Troubleshooting Guide
Scenario 1: High levels of residual palladium after standard filtration.
Symptom: After filtering the reaction mixture through a standard filter paper or even a Celite pad, ICP-MS analysis shows palladium levels are still unacceptably high.
Possible Cause: The palladium in your reaction is likely in a soluble or colloidal form, which cannot be effectively removed by simple filtration.[8] This is common with many homogeneous palladium catalysts used in cross-coupling reactions.
Solutions:
-
Activated Carbon Treatment: Activated carbon has a high surface area and can effectively adsorb dissolved palladium species.[4][6]
-
Protocol:
-
Dissolve the crude product in a suitable solvent (e.g., THF, ethyl acetate).
-
Add 5-10 wt% of activated carbon (e.g., Darco KB-B) to the solution.[4]
-
Stir the mixture at room temperature or slightly elevated temperature (e.g., 40-50 °C) for several hours to overnight.
-
Filter the mixture through a pad of Celite to remove the activated carbon.
-
Wash the Celite pad with fresh solvent to ensure complete recovery of the product.
-
Concentrate the filtrate and analyze for residual palladium.
-
-
-
Metal Scavenger Treatment: Functionalized silica gels or polymers with thiol, thiourea, or amine groups are highly effective at selectively chelating and removing palladium.[10][11][12]
-
dot
Caption: Workflow for Palladium Removal Using Metal Scavengers.
-
Protocol using Silica-Thiol Scavenger (e.g., SiliaMetS® Thiol):
-
Dissolve the crude product in an appropriate solvent.
-
Add the silica-thiol scavenger (typically 3-5 equivalents relative to the initial palladium loading).
-
Stir the mixture at room temperature for 4-16 hours.[12] In some cases, gentle heating may improve efficiency, but this should be optimized.
-
Filter off the scavenger.
-
Wash the scavenger with fresh solvent.
-
Combine the filtrates and concentrate to obtain the purified product.
-
-
Scenario 2: Low product recovery after activated carbon treatment.
Symptom: While palladium levels are significantly reduced, the yield of this compound is lower than expected.
Possible Cause: Activated carbon can be non-selective and may adsorb your product in addition to the palladium catalyst, especially if your product has aromatic character.[4]
Solutions:
-
Reduce the Amount of Activated Carbon: Use a lower loading of activated carbon (e.g., 2-5 wt%) and see if this provides a better balance between palladium removal and product recovery.
-
Optimize Contact Time: Reduce the stirring time. A shorter contact time may be sufficient for palladium removal without significant product loss.
-
Thorough Washing: After filtration, wash the activated carbon cake with a larger volume of solvent to recover as much of the adsorbed product as possible.
-
Switch to a More Selective Method: Consider using a metal scavenger, which is designed for higher selectivity towards the metal and should result in less product loss.[13]
Scenario 3: Inconsistent results with metal scavengers.
Symptom: The effectiveness of a particular metal scavenger varies between batches.
Possible Cause: The efficiency of metal scavengers can be influenced by several factors, including the oxidation state of the palladium, the solvent system, and the presence of other coordinating species.
Solutions:
-
Scavenger Screening: Perform a small-scale screen with a panel of different scavengers (e.g., thiol-based, amine-based, thiourea-based) to identify the most robust and effective one for your specific reaction conditions.
-
Control the Palladium Oxidation State: The choice of scavenger can be dependent on whether you have Pd(0) or Pd(II). For example, thiol-based scavengers are often more effective for Pd(II). Sometimes, adding a mild oxidant or reductant before scavenging can convert the palladium to a single, more easily scavenged oxidation state.
-
Solvent Effects: The polarity of the solvent can impact the scavenger's performance. If possible, test the scavenging efficiency in a few different compatible solvents.
Comparative Data for Palladium Removal Methods
| Method | Typical Efficiency | Advantages | Disadvantages |
| Filtration (Celite) | Effective for heterogeneous Pd | Simple, fast, low cost | Ineffective for soluble/colloidal Pd[8] |
| Activated Carbon | >90% reduction | Broadly effective, relatively low cost[4] | Can lead to product loss due to non-specific adsorption[4] |
| Silica-Thiol Scavengers | Can reduce Pd to <10 ppm | High selectivity, minimal product loss[13] | Higher cost than activated carbon |
| Polymer-Bound Scavengers | Can reduce Pd to <10 ppm | High selectivity, easy to handle | May require specific solvent compatibility |
| Crystallization | Variable | Can be highly effective if conditions are right | Can sometimes concentrate palladium in the product[2] |
Analytical Quantification of Residual Palladium
Accurate quantification of residual palladium is crucial to validate your purification method. The industry-standard technique is Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) , which offers high sensitivity and can detect palladium at parts-per-million (ppm) and even parts-per-billion (ppb) levels.[1][14] Other methods like X-ray fluorescence (XRF) can also be used.[15]
-
dot
Caption: Standard Analytical Workflow for Quantifying Residual Palladium.
References
- Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry.
- Palladium Detection for API Purific
- How can i remove palladium Pd catalyst easily?
- Merck/PITT Collaboration Demonstrates Rapid Method for Evalu
- Inventive Filtration Technologies for Palladium Recovery.BHS-Sonthofen Inc..
- Method for the determination of Pd-catalyst residues in active pharmaceutical ingredients by means of high-energy polarized-beam energy dispersive X-ray fluorescence.PubMed.
- Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division.Osaka Gas Chemicals Co., Ltd..
- Palladium Catalyst Removal: A Technical Support Guide for Researchers.Benchchem.
- How to Remove Palladium in three easy steps.Biotage.
- Removal of palladium (Pd) catalysts Activated Carbon Business Division.Osaka Gas Chemicals Co., Ltd..
- Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques.ACS Medicinal Chemistry Letters.
- Which Filtration Products are Used for C
- Applic
- Using Metal Scavengers to Remove Trace Metals such as Palladium.Biotage.
- Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams | Request PDF.
- Improving Operator Safety in API C
- Palladium Catalysts for C-H Reactions - Biomedical — TechTransfer and Ventures.Virginia Commonwealth University.
- Metal Scavengers.Sigma-Aldrich.
- Palladium Scavenging by SiliaMetS Thiol in the Development of an Efficient, Safe, and Environmentally Friendly Process for the Manufacture of a Drug Candidate for the Tre
Sources
- 1. arborassays.com [arborassays.com]
- 2. biotage.com [biotage.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Biomedical — TechTransfer and Ventures [techtransfer.research.vcu.edu]
- 6. Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 7. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 8. researchgate.net [researchgate.net]
- 9. perlmutterideadevelopment.com [perlmutterideadevelopment.com]
- 10. silicycle.com [silicycle.com]
- 11. biotage.com [biotage.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. silicycle.com [silicycle.com]
- 14. pharmtech.com [pharmtech.com]
- 15. Method for the determination of Pd-catalyst residues in active pharmaceutical ingredients by means of high-energy polarized-beam energy dispersive X-ray fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 4-(4-Methyl-1H-imidazol-1-yl)benzenamine
Welcome to the technical support center for the synthesis of 4-(4-Methyl-1H-imidazol-1-yl)benzenamine. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting advice and answers to frequently asked questions. The synthesis of this important intermediate can be challenging, and this resource aims to address common issues encountered during its preparation, with a focus on minimizing side reactions and maximizing yield and purity.
I. Overview of Synthetic Strategies & Potential Pitfalls
The synthesis of this compound typically involves the formation of a carbon-nitrogen bond between the imidazole ring and an aniline derivative. The two most common approaches are the Ullmann condensation and the Buchwald-Hartwig amination. Each method has its own set of advantages and potential side reactions that must be carefully managed.
-
Ullmann Condensation: This classical copper-catalyzed reaction is a cost-effective method for N-arylation.[1][2] However, it often requires high reaction temperatures and can be sensitive to substrate scope. Potential side reactions include hydroxylation of the aryl halide and the formation of homocoupled products.
-
Buchwald-Hartwig Amination: A powerful palladium-catalyzed cross-coupling reaction with broad substrate scope and functional group tolerance.[3][4][5] While highly efficient, the cost of the palladium catalyst and specialized ligands can be a consideration. Side reactions can include hydrodehalogenation of the aryl halide and β-hydride elimination.[3]
A common synthetic route involves the reaction of 4-methylimidazole with a suitably substituted benzene ring, followed by the reduction of a nitro group or another precursor to the amine.[6][7]
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis of this compound, providing potential causes and actionable solutions.
Issue 1: Low or No Product Formation
| Possible Cause | Troubleshooting & Optimization |
| Inactive Catalyst | For Ullmann reactions, ensure the use of an active copper(I) source; Cu(I) salts can oxidize on storage. For Buchwald-Hartwig reactions, the palladium catalyst may require an activation step. Ensure an inert atmosphere is maintained throughout the reaction to prevent catalyst deactivation.[1] |
| Poor Nucleophilicity of Imidazole | The N-H proton of 4-methylimidazole is acidic and typically requires deprotonation by a base to enhance its nucleophilicity. Consider using a stronger base or ensuring the chosen base is sufficiently strong and soluble in the reaction medium. |
| Insufficient Reaction Temperature or Time | Ullmann condensations, in particular, can be sluggish and may require elevated temperatures (often >100 °C) and extended reaction times.[2][8] Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. Microwave-assisted synthesis can sometimes accelerate these reactions. |
| Inappropriate Solvent | The choice of solvent is critical for both catalyst activity and reactant solubility. Polar aprotic solvents like DMF, DMSO, or NMP are commonly used.[6][7] Ensure the solvent is anhydrous, as water can interfere with the catalyst and base.[9] |
Issue 2: Formation of Significant Side Products
A. Isomeric Impurities
A common challenge with unsymmetrical imidazoles like 4-methylimidazole is the formation of regioisomers. The desired product is the N1-arylated isomer, but the N3-arylated isomer can also form.
| Possible Cause | Troubleshooting & Optimization |
| Lack of Regiocontrol | The regioselectivity of the N-arylation can be influenced by steric and electronic factors. In some cases, directing groups on the imidazole ring or specific ligand-catalyst combinations in Buchwald-Hartwig amination can enhance selectivity. |
| Difficult Separation | The physicochemical properties of the N1 and N3 isomers can be very similar, making purification by standard column chromatography challenging. |
Mitigation Strategy: Careful control of reaction conditions is key. In some cases, derivatization of the imidazole prior to arylation, followed by deprotection, can provide better regiocontrol.
B. Double Arylation or Over-alkylation
| Possible Cause | Troubleshooting & Optimization |
| High Reactivity of the Arylating Agent | If a highly reactive aryl halide is used, there is a risk of a second arylation event occurring on the aniline nitrogen after its formation (if the synthesis starts from an aniline derivative). |
| Stoichiometry Imbalance | An excess of the aryl halide can promote double arylation. |
Mitigation Strategy: Use a slight excess of the 4-methylimidazole relative to the arylating agent.[9] Carefully control the stoichiometry of the reactants.
C. Hydrodehalogenation of the Aryl Halide
| Possible Cause | Troubleshooting & Optimization |
| Presence of a Hydrogen Source | In palladium-catalyzed reactions, trace amounts of water or other protic species can lead to the reduction of the aryl halide, resulting in the corresponding arene as a byproduct. |
| β-Hydride Elimination | This is a known side reaction in Buchwald-Hartwig amination where an amide intermediate undergoes elimination.[3] |
Mitigation Strategy: Ensure the use of anhydrous solvents and reagents.[9] The choice of ligand in the Buchwald-Hartwig reaction can influence the rate of reductive elimination versus side reactions.
Issue 3: Product Purification Challenges
| Possible Cause | Troubleshooting & Optimization |
| Co-elution of Impurities | The target compound and certain side products may have similar polarities, making separation by column chromatography difficult. |
| Product is a Tar or Oil | The crude product may be difficult to handle and purify if it is not a solid. |
Purification Strategies:
-
Acid-Base Extraction: The basic nature of the aniline and imidazole moieties can be used for purification. Dissolving the crude product in an organic solvent and washing with a dilute acid will extract the basic compounds into the aqueous layer. The pH of the aqueous layer can then be adjusted to precipitate the purified product.[10]
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent or solvent mixture can be a very effective purification method.[10]
-
Salt Formation: Formation of a hydrochloride or other salt can facilitate isolation and purification of the final product.[11][12]
III. Frequently Asked Questions (FAQs)
Q1: Which synthetic route is generally preferred for the synthesis of this compound, Ullmann or Buchwald-Hartwig?
A1: The choice of route depends on several factors. The Buchwald-Hartwig amination generally offers a broader substrate scope, higher yields, and milder reaction conditions, but the cost of the palladium catalyst and ligands can be a drawback.[3][5] The Ullmann condensation is more cost-effective but often requires harsher conditions and may have a more limited substrate scope.[1][2] For industrial-scale synthesis, process optimization of the Ullmann route is often explored to balance cost and efficiency.
Q2: What is the role of the base in the N-arylation of 4-methylimidazole?
A2: The base plays a crucial role in deprotonating the N-H of the imidazole ring, thereby increasing its nucleophilicity and facilitating the attack on the aryl halide.[9] Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and strong bases like sodium hydride (NaH).[6][13] The choice of base can significantly impact the reaction rate and yield.
Q3: How can I monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are the most common methods for monitoring the reaction progress.[1] By comparing the reaction mixture to the starting materials, you can determine when the reaction is complete.
Q4: Are there any specific safety precautions I should take during this synthesis?
A4: Standard laboratory safety practices should always be followed. Many of the solvents used (e.g., DMF, DMSO) have specific handling requirements. Strong bases like sodium hydride are highly reactive and must be handled with care under an inert atmosphere. The final product and intermediates should be handled with appropriate personal protective equipment (PPE), as their toxicological properties may not be fully characterized.
IV. Experimental Workflow & Diagrams
General Experimental Workflow for N-Arylation
Caption: General experimental workflow for the N-arylation of 4-methylimidazole.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting workflow for low product yield.
V. References
-
Buchwald–Hartwig amination - Wikipedia. Available at: [Link]
-
Processes for the synthesis of 5-(4-methyl-1h-imidazol-1-yl)-3-(trifluoromethyl)-benzenamine and its intermediates - Google Patents. Available at:
-
Process For The Synthesis Of 5 (Methyl 1 H Imidazol 1 Yl) 3 (Trifluoromethyl) Benzeneamine. Available at:
-
PROCESS FOR THE PREPARATION OF 3-(TRIFLUOROMETHYL)-5-(4-METHYL-1H-IMIDAZOLE-1-YL)-BENZENEAMINE HYDROCHLORIDE - Googleapis.com. Available at: [Link]
-
Evidence for "cocktail"-type catalysis in Buchwald-Hartwig reaction. A mechanistic study. Available at: [Link]
-
Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. Available at: [Link]
-
Mild Conditions for Copper-Catalyzed N-Arylation of Imidazoles - Organic Chemistry Portal. Available at: [Link]
-
Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]
-
NEW METHOD FOR PREPARING 3-(4-METHYL-1H-IMIDAZOL-1-YL)-5-(TRIFLUOROMETHYL)BENZENAMINE - European Patent Office - EP 3095782 A1 - Googleapis.com. Available at: [Link]
-
Synthesis of 4‐(1H‐imidazol‐1‐yl)benzaldehyde (1 A). - ResearchGate. Available at: [Link]
-
(PDF) Synthesis and Analysis of 1-Methyl-4-Phenyl-1H-Imidazol-2-Amine - ResearchGate. Available at: [Link]
-
US20200377475A1 - An improved process for 3-(4-methyl-1h-imidazol-1-yl)-5-(trifluoromethyl) aniline - Google Patents. Available at:
-
Controllable Synthesis of 1, 3, 5-tris (1H-benzo[d]imidazole-2-yl) Benzene-Based MOFs. Available at: [Link]
-
N‐Arylation of Imidazoles: An Overview | Request PDF - ResearchGate. Available at: [Link]
-
4-METHYLIMIDAZOLE - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI. Available at: [Link]
-
Nomination Background: 4-Methylimidazole (CASRN: 822-36-6). Available at: [Link]
-
Genotoxicity assessment of 4-methylimidazole: regulatory perspectives - PMC - NIH. Available at: [Link]
-
Ullmann Reaction - Organic Chemistry Portal. Available at: [Link]
-
Formation of Carcinogenic 4(5)-Methylimidazole in Maillard Reaction Systems. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Ullmann Reaction [organic-chemistry.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 5. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 6. CA2833394C - Processes for the synthesis of 5-(4-methyl-1h-imidazol-1-yl)-3-(trifluoromethyl)-benzenamine and its intermediates - Google Patents [patents.google.com]
- 7. "Process For The Synthesis Of 5 (Methyl 1 H Imidazol 1 Yl) 3 [quickcompany.in]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 13. chem.libretexts.org [chem.libretexts.org]
Stability issues of 4-(4-Methyl-1h-imidazol-1-yl)benzenamine and its solutions
Welcome to the technical support center for 4-(4-Methyl-1H-imidazol-1-yl)benzenamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability issues encountered during experimentation with this compound.
Introduction: Understanding the Molecule
This compound is a key intermediate in the synthesis of various pharmaceuticals. Its structure, featuring both a basic aromatic amine and an imidazole ring, contributes to its utility in building complex molecules. However, these same functional groups are susceptible to degradation under common experimental and storage conditions, leading to challenges in maintaining its purity and reactivity. This guide will address these stability concerns and provide practical solutions.
Frequently Asked Questions (FAQs) about Stability
Q1: What are the primary stability concerns for this compound?
A1: The main stability concerns for this compound stem from its two key functional groups: the aromatic amine and the imidazole ring. Aromatic amines are susceptible to oxidation, which can be accelerated by exposure to air (oxygen), light, and elevated temperatures. The imidazole ring, while aromatic, can also undergo degradation, particularly under harsh pH conditions and in the presence of strong oxidizing agents.[1][2]
Q2: How should I properly store this compound to ensure its long-term stability?
A2: Proper storage is critical to maintaining the integrity of this compound. For long-term storage, it is recommended to keep it in a tightly sealed, amber glass vial under an inert atmosphere (e.g., argon or nitrogen) at low temperatures, ideally at -20°C.[3] Short-term storage in a desiccator at 2-8°C is also acceptable. Avoid repeated freeze-thaw cycles of solutions.
Q3: Is the compound more stable as a free base or as a salt?
A3: The compound is generally more stable as a hydrochloride salt. The free base, being an amine, is more susceptible to atmospheric oxidation. Converting it to a hydrochloride salt protonates the basic amine, reducing its reactivity and often improving its handling characteristics, such as making it a more stable, crystalline solid.[4]
Q4: Can I expect degradation of the compound in common solvents?
A4: Yes, the choice of solvent can impact stability. Protic solvents, especially under neutral to basic conditions, may facilitate oxidative degradation. While the compound is soluble in polar organic solvents like DMSO and ethanol, it's advisable to prepare solutions fresh for each experiment.[4] Long-term storage in solution is not recommended. If storage in solution is unavoidable, use an aprotic solvent and store under an inert atmosphere at low temperatures.
Troubleshooting Guide for Experimental Issues
This section addresses common problems encountered during experiments involving this compound and provides potential causes and solutions.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low reaction yield | Degradation of the starting material due to improper storage or handling. | Ensure the compound has been stored correctly under an inert atmosphere and at a low temperature. Use a fresh batch if degradation is suspected. |
| Side reactions due to the reactivity of the amine or imidazole group. | Protect the amine or imidazole nitrogen if it's interfering with the desired reaction. Consider milder reaction conditions. | |
| Formation of colored impurities | Oxidation of the aromatic amine. This is often indicated by a darkening of the reaction mixture or the isolated product. | Degas all solvents and run the reaction under an inert atmosphere (argon or nitrogen). Consider adding a small amount of an antioxidant if compatible with the reaction chemistry. |
| Inconsistent results in biological assays | Degradation of the compound in the assay buffer. | Check the pH stability of the compound in your specific assay buffer. Prepare fresh working solutions from a solid sample for each experiment.[4] |
| Difficulty in product purification by column chromatography (streaking) | The basic nature of the amine product can cause it to interact strongly with the acidic silica gel. | Add a small amount of a basic modifier like triethylamine (0.5-1%) to the eluent system to reduce tailing.[4] Alternatively, convert the product to its salt form before purification if feasible. |
Protocols for Handling and Stability Assessment
Protocol 1: Recommended Handling and Storage Procedure
-
Receiving and Initial Storage: Upon receipt, immediately store the compound in a cool, dark, and dry place. For long-term stability, transfer the compound to an amber vial, purge with an inert gas (argon or nitrogen), and store at -20°C.
-
Weighing and Dispensing: When weighing the compound, do so in a controlled environment with minimal exposure to light and air. If possible, use a glove box with an inert atmosphere.
-
Solution Preparation: Prepare solutions immediately before use. Use degassed solvents. If preparing a stock solution, dissolve the compound in a suitable anhydrous, aprotic solvent (e.g., DMF, THF), aliquot into single-use vials, purge with inert gas, and store at -80°C.[4]
Protocol 2: Forced Degradation Study to Assess Stability
Forced degradation studies are essential to understand the intrinsic stability of a molecule and to develop stability-indicating analytical methods.[5][6]
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water).
-
Stress Conditions:
-
Acid Hydrolysis: Treat the stock solution with 0.1 N HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Treat the stock solution with 0.1 N NaOH and heat at 60°C for 24 hours.
-
Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid compound at 105°C for 24 hours.
-
Photodegradation: Expose the stock solution to UV light (254 nm) and visible light for a defined period.[1][6]
-
-
Analysis: Analyze the stressed samples by a stability-indicating HPLC method (see Protocol 3) to identify and quantify any degradation products.
Protocol 3: Stability-Indicating HPLC Method Development
A robust HPLC method is crucial for monitoring the stability of this compound.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column is a good starting point.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: Monitor at a wavelength where the parent compound and potential degradation products have significant absorbance (e.g., determined by UV-Vis spectrophotometry).
-
Method Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines. The forced degradation samples (from Protocol 2) are used to demonstrate the method's ability to separate the parent peak from all degradation products.[7][8]
Visualizing Stability and Degradation Pathways
Conceptual Degradation Pathway
While specific degradation products for this compound are not extensively documented in the literature, a conceptual pathway can be proposed based on the known reactivity of aromatic amines and imidazoles.
Caption: Workflow for conducting forced degradation studies.
References
-
Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences, 108(9), 3079-3087. [Link]
-
Choudhary, A., et al. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Chemical Health & Safety, 30(6), 40-53. [Link]
-
SKC Inc. (2024). SDS 2002 - Aromatic Amine Cleaning Developing Solution. [Link]
-
Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines?[Link]
-
Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. [Link]
-
Pottegard, A., et al. (2023). Short- and Long-Term Stability of Aromatic Amines in Human Urine. Metabolites, 13(3), 356. [Link]
-
Jain, D., et al. (2012). Forced degradation studies and validated stability – indicating HPTLC method for determination of miconazole nitrate in soft lozenge. Der Pharmacia Lettre, 4(1), 268-274. [Link]
-
Sharma, M., & Kaskhedikar, S. (2016). Forced degradation studies. Journal of Analytical & Pharmaceutical Research, 3(6), 00083. [Link]
-
Rane, K., & Patil, R. (2016). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. International Journal of Pharma and Bio Sciences, 7(2), (B) 995-1004. [Link]
-
Adhikari, S., et al. (2022). Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. Journal of Chromatographic Science, 60(9), 801-812. [Link]
-
Wrzosek, M., et al. (2007). Identification of imatinib mesylate degradation products obtained under stress conditions. Journal of Pharmaceutical and Biomedical Analysis, 44(1), 205-212. [Link]
-
Park, K. (n.d.). Assay and Stability Testing. [Link]
-
Separation Science. (2025). Analytical Techniques In Stability Testing. [Link]
- Google Patents. (n.d.). CA2833394C - Processes for the synthesis of 5-(4-methyl-1h-imidazol-1-yl)-3-(trifluoromethyl)
-
European Medicines Agency. (2023). Stability testing of existing active substances and related finished products. [Link]
-
Hussain, Z., et al. (2018). (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one. Molbank, 2018(4), M1025. [Link]
Sources
- 1. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. medcraveonline.com [medcraveonline.com]
- 6. ajpsonline.com [ajpsonline.com]
- 7. kinampark.com [kinampark.com]
- 8. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
Technical Support Center: Synthesis of 4-(4-Methyl-1H-imidazol-1-yl)benzenamine
Guide ID: TSC-CHEM-2026-01 Topic: Strategies to Mitigate N-N Coupling in the Synthesis of 4-(4-Methyl-1H-imidazol-1-yl)benzenamine Created by: Senior Application Scientist, Gemini Division For: Researchers, scientists, and drug development professionals.
Introduction: The Challenge of N-N Coupling
The synthesis of this compound, a key intermediate in pharmaceutical development, is often accomplished via cross-coupling reactions, most notably the Buchwald-Hartwig amination. While effective, these reactions can be plagued by the formation of undesired N-N coupled byproducts, primarily azo compounds (e.g., 4,4'-bis(4-methyl-1H-imidazol-1-yl)azobenzene). These impurities are often highly colored, difficult to remove, and can significantly reduce the yield and purity of the desired product.
This guide provides a comprehensive troubleshooting framework, grounded in mechanistic principles, to help you diagnose and eliminate N-N coupling in your synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm observing a persistent yellow or orange color in my reaction mixture and isolated product. What is causing this?
A1: This is a classic indicator of azo compound formation. The extended conjugation system in molecules like 4,4'-bis(4-methyl-1H-imidazol-1-yl)azobenzene absorbs light in the visible spectrum, leading to the characteristic coloration. This N-N coupling is a common side reaction in palladium-catalyzed cross-coupling reactions involving aryl amines, especially when residual oxidizing species or improper reaction conditions are present.
Q2: What is the primary mechanism behind this N-N coupling side reaction?
A2: The formation of the azo byproduct is believed to occur through the oxidative coupling of two aniline molecules. This process can be catalyzed by the palladium catalyst itself, particularly when the reductive elimination step to form the desired C-N bond is slow. The presence of oxygen or other oxidants in the reaction system can significantly accelerate this undesired pathway. The palladium catalyst can cycle through higher oxidation states (e.g., Pd(II)/Pd(IV)) or facilitate electron transfer processes that lead to the dimerization of the aniline substrate.
Diagram 1: Competing Reaction Pathways
This diagram illustrates the desired C-N coupling pathway versus the undesired N-N coupling side reaction.
Caption: Desired C-N coupling vs. undesired N-N dimerization.
Q3: My reaction is performed under an inert atmosphere (N₂ or Ar), but I still see the N-N coupled impurity. What else can I do?
A3: While a rigorously inert atmosphere is crucial, it is only the first line of defense. Several other factors can promote N-N coupling even with minimal oxygen:
-
Solvent Purity: Ensure your solvents are thoroughly deoxygenated. Using a freeze-pump-thaw method (for academic labs) or sparging with argon or nitrogen for at least 30-60 minutes (for process labs) is highly recommended. Using freshly distilled or anhydrous grade solvents is critical.
-
Reagent Quality: The aniline starting material can degrade over time, forming oxidized impurities that can initiate coupling. Using freshly purified or newly purchased aniline is advisable.
-
Catalyst System: The choice of palladium precursor, ligand, and base can dramatically influence the relative rates of C-N bond formation versus N-N coupling.
Troubleshooting Guide: A Multi-Factorial Approach
If you are facing persistent N-N coupling, systematically evaluate and optimize the following parameters.
| Parameter | Problematic Observation | Recommended Action | Scientific Rationale |
| Atmosphere | Yellow/orange color develops despite N₂/Ar blanket. | Implement a more rigorous deoxygenation protocol. Use a Schlenk line or glovebox. Ensure all reagents and solvents are deoxygenated before addition. | Oxygen is a primary oxidant that promotes the dimerization of the aniline. Even trace amounts can be detrimental. |
| Ligand Choice | High levels of byproduct with standard phosphine ligands (e.g., BINAP). | Switch to a more electron-rich and sterically hindered biarylphosphine ligand such as XPhos or RuPhos . | These ligands accelerate the rate-determining reductive elimination step, favoring the desired C-N bond formation over the competing N-N coupling pathway. |
| Base Selection | Strong, non-coordinating bases (e.g., NaOtBu) are used. | Consider using a weaker, coordinating base like K₃PO₄ or Cs₂CO₃ . | Stronger bases can deprotonate the aniline too readily, increasing the concentration of the amide intermediate which may be more susceptible to oxidation. Weaker bases can modulate the reaction kinetics more favorably. |
| Temperature | Reaction run at high temperatures (>110 °C). | Attempt the reaction at a lower temperature (e.g., 80-100 °C). | While higher temperatures increase reaction rates, they can sometimes disproportionately accelerate the rate of the undesired side reaction. Lowering the temperature may improve selectivity. |
| Catalyst Loading | Standard catalyst loading (1-2 mol%) still produces byproduct. | Decrease the palladium catalyst loading to <1 mol% if possible, while ensuring the reaction goes to completion. | Higher concentrations of the palladium catalyst can increase the likelihood of bimolecular side reactions like the N-N coupling. |
Protocol: Optimized Synthesis of this compound
This protocol incorporates best practices to minimize N-N coupling.
Materials:
-
4-Iodoaniline (or 4-bromoaniline)
-
4-Methylimidazole
-
Palladium(II) acetate (Pd(OAc)₂)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Potassium phosphate tribasic (K₃PO₄), finely ground and dried
-
Anhydrous, deoxygenated toluene
-
Schlenk flask or glovebox environment
Experimental Workflow:
Diagram 2: Optimized Experimental Workflow
Caption: Step-by-step workflow for minimizing N-N coupling.
Step-by-Step Procedure:
-
Inert Atmosphere Setup: To a flame-dried Schlenk flask, add 4-iodoaniline (1.0 eq), 4-methylimidazole (1.2 eq), finely ground and dried K₃PO₄ (2.0 eq), and XPhos (0.02 eq).
-
Vessel Sealing: Seal the flask with a septum, and evacuate and backfill with high-purity argon three times.
-
Solvent Addition: Add anhydrous, deoxygenated toluene via a cannula or syringe.
-
Catalyst Addition: Under a positive flow of argon, quickly add the palladium(II) acetate (0.01 eq).
-
Reaction: Place the flask in a preheated oil bath at 90-100 °C and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Look for the disappearance of the 4-iodoaniline starting material.
-
Workup: Once complete, cool the reaction to room temperature. Dilute with ethyl acetate and filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel, wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the solution under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure this compound, free from colored impurities.
References
-
Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. Available at: [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Available at: [Link]
Technical Support Center: Optimizing Solvent Systems for the Purification of 4-(4-Methyl-1H-imidazol-1-yl)benzenamine and its Analogs
Introduction
Welcome to the technical support guide for the purification of 4-(4-methyl-1H-imidazol-1-yl)benzenamine and its structurally significant analog, 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)benzenamine. While the former is a standard aromatic amine, the latter is a critical intermediate in the synthesis of the tyrosine kinase inhibitor Nilotinib, a key pharmaceutical agent.[1] Due to its prevalence in drug development and the documented challenges in achieving high purity, this guide will focus primarily on the purification of the trifluoromethyl analog. The principles and troubleshooting steps outlined, however, are broadly applicable to related structures.
Achieving high purity (>99.5%) is non-negotiable for active pharmaceutical ingredient (API) intermediates. The primary challenges in purifying this compound often stem from the removal of closely related structural isomers and unreacted starting materials, which possess very similar physical properties to the target molecule. This guide provides a framework of frequently asked questions, troubleshooting scenarios, and detailed protocols to empower researchers to develop robust and efficient purification strategies.
Section 1: Frequently Asked questions (FAQs)
This section addresses common initial questions regarding the properties and purification strategies for 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)benzenamine.
Q1: What are the key physical properties I should consider for purification?
Understanding the compound's physical properties is the first step in designing a purification strategy. These properties dictate its solubility behavior in various organic solvents.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₀F₃N₃ | [2] |
| Molecular Weight | 241.21 g/mol | [2] |
| Appearance | Beige or Off-white Solid | [3] |
| Melting Point | 126-129 °C | [3] |
| XLogP3 | 2.3 | [2] |
The positive XLogP3 value suggests moderate lipophilicity, indicating that the compound will be more soluble in organic solvents than in water. The melting point is relatively sharp, suggesting a crystalline solid that should be amenable to recrystallization.
Q2: What are the most common impurities I should anticipate?
The impurity profile is highly dependent on the synthetic route. Common synthesis pathways involve the coupling of 4-methylimidazole with a substituted aniline precursor, such as 3-bromo-5-trifluoromethylaniline or 1-fluoro-3-nitro-5-trifluoromethyl-benzene followed by reduction.[4][5]
Common Impurity Classes:
-
Unreacted Starting Materials: e.g., 3-bromo-5-trifluoromethylaniline, 4-methylimidazole.
-
Regioisomers: The formation of the undesired regioisomer is a significant challenge, as its polarity is very similar to the desired product, making chromatographic separation difficult.[5]
-
Process-Related Impurities: By-products from side reactions, such as dehalogenation or impurities from catalysts.[6]
-
Residual Solvents: High-boiling point solvents used in the synthesis, such as DMF, DMA, or NMP, can be carried through.[1]
Q3: Which analytical techniques are best for monitoring purification progress?
A combination of techniques is recommended for robust purity analysis.
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity assessment. A reverse-phase C18 column is a good starting point. A typical mobile phase could be a gradient of acetonitrile and water with a modifier like formic acid or trifluoroacetic acid to ensure good peak shape.[7]
-
Thin-Layer Chromatography (TLC): Excellent for rapid, real-time monitoring of column chromatography fractions. A mobile phase of ethyl acetate/hexane is often effective.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR are invaluable for confirming the structure of the final product and identifying impurities, including isomers and residual solvents.
Q4: Is direct recrystallization a viable primary purification method?
Yes, if the crude product is already of moderate purity (>90-95%). Recrystallization is an efficient method for removing small amounts of impurities with different solubility profiles.
Recommended Starting Solvents for Recrystallization:
-
Single Solvents: Ethanol can be effective for recrystallizing the final product.[5]
-
Binary Solvent Systems: A common strategy involves dissolving the crude material in a "good" solvent (e.g., acetone, methanol) and then adding an "anti-solvent" (e.g., water, heptane) dropwise until turbidity is observed, followed by heating to redissolve and slow cooling.[1][4]
Q5: What are the best starting conditions for purification by silica gel column chromatography?
Column chromatography is highly effective for separating compounds with different polarities. Given the amine and imidazole functionalities, the target compound is moderately polar.
-
Stationary Phase: Standard silica gel (230-400 mesh) is appropriate.
-
Mobile Phase: A gradient system of ethyl acetate in a non-polar solvent like n-hexane is a reliable starting point. A typical gradient might begin at 10% ethyl acetate/hexane and gradually increase to 20-30% to elute the product.[7]
-
Pro-Tip: The basic nature of the aniline and imidazole moieties can cause tailing on acidic silica gel. To mitigate this, the silica gel can be pre-treated with a solvent mixture containing a small amount of triethylamine (~1%), or triethylamine can be added directly to the mobile phase.
-
Section 2: Troubleshooting Guide
This guide addresses specific issues you may encounter during the purification process.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Oily Product After Concentration | 1. The compound has a low melting point or is not pure enough to crystallize (eutectic mixture).2. Residual high-boiling point solvent (e.g., DMF, DMSO) is present from the reaction. | 1. Confirm Identity: Use ¹H NMR to confirm the product structure and check for impurities. 2. Remove Solvents: If high-boiling solvents are detected, perform a work-up by dissolving the oil in a water-immiscible solvent (e.g., ethyl acetate), washing extensively with water and brine, drying the organic layer, and re-concentrating. 3. Attempt Trituration: Add a poor solvent (like hexane or diethyl ether) to the oil and stir vigorously. This can often induce precipitation of the solid product. |
| Persistent Impurity Peak in HPLC (Close Rt) | 1. The impurity is likely a regioisomer, which has nearly identical polarity and solubility to the desired product.[5] | This is a classic challenge with this molecule. Direct chromatography or recrystallization is often insufficient.Solution: Purification via Salt Formation. • Convert the crude mixture of the free base into its hydrochloride (HCl) salt. The subtle structural difference between the isomers can lead to a significant difference in the crystal lattice energy and solubility of their respective salts.[1][5][8]• Protocol: Dissolve the crude material in a solvent like acetone or isopropanol. Add a solution of HCl (e.g., concentrated HCl or HCl in isopropanol) dropwise. The HCl salt of the desired product may selectively precipitate.[8]• The pure salt can then be isolated by filtration and converted back to the pure free base by treatment with a mild aqueous base (e.g., NaHCO₃) and extraction. See Protocol 2 for details. |
| Significant Product Tailing on TLC/Column Chromatography | 1. Strong interaction between the basic amine/imidazole groups and the acidic silanol groups on the silica gel surface. | 1. Neutralize the Silica: Add ~1% triethylamine (Et₃N) to your mobile phase (e.g., ethyl acetate/hexane). This will cap the acidic sites on the silica, preventing strong ionic interactions and resulting in sharper, more symmetrical peaks.2. Alternative Stationary Phase: Consider using neutral or basic alumina as the stationary phase, although silica is generally preferred for its predictability. |
| Low Recovery After Column Chromatography | 1. The product is highly retained on the column.2. The chosen solvent system is not polar enough to elute the compound completely.3. The compound is spread across too many fractions. | 1. Increase Polarity: After the main product has eluted, flush the column with a significantly more polar solvent (e.g., 5-10% methanol in dichloromethane) to recover any strongly adsorbed material.2. Optimize Gradient: Use a shallower gradient during elution to keep the product band tight and concentrated in fewer fractions.3. Monitor Carefully: Use TLC to analyze every fraction to ensure no product is inadvertently discarded. |
Section 3: Experimental Protocols & Workflows
These protocols provide detailed, step-by-step methodologies for common purification techniques.
Protocol 1: Standard Purification by Silica Gel Chromatography
This protocol is suitable for crude material containing impurities of significantly different polarity.
-
Sample Preparation: Dissolve the crude product (e.g., 1 gram) in a minimal amount of dichloromethane or ethyl acetate. Add a small amount of silica gel (approx. 2-3 grams) to this solution and concentrate it to dryness on a rotary evaporator to create a dry-loaded sample. This prevents band broadening at the start of the column.
-
Column Packing: Prepare a slurry of silica gel (e.g., 50 grams for a 1-gram sample) in the initial mobile phase (e.g., 5% ethyl acetate in n-hexane). Pack the column, ensuring no air bubbles are trapped.
-
Loading: Carefully add the dry-loaded sample to the top of the packed silica gel bed. Gently add a layer of sand to protect the surface.
-
Elution: Begin elution with the low-polarity mobile phase (5% ethyl acetate/hexane).
-
Gradient Elution: Gradually increase the polarity of the mobile phase. A suggested gradient is:
-
5% Ethyl Acetate in Hexane (2 column volumes)
-
10% Ethyl Acetate in Hexane (5 column volumes)
-
20% Ethyl Acetate in Hexane (until the product has fully eluted)
-
-
Fraction Collection: Collect fractions and monitor them by TLC (e.g., using 20% ethyl acetate/hexane as the mobile phase and visualizing with a UV lamp).
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Protocol 2: Purification via HCl Salt Formation and Recrystallization
This is the preferred method for removing stubborn regioisomeric impurities.[5][8]
-
Salt Formation:
-
Dissolve the crude amine (e.g., 10 g) in acetone (100-150 mL) at room temperature in a flask equipped with a stirrer.
-
Slowly add concentrated hydrochloric acid (approx. 1.1 equivalents) dropwise. A white solid should precipitate.
-
Heat the mixture to reflux (around 55-60 °C) and stir for 1 hour to ensure complete salt formation and to aid in crystallization.[8]
-
Allow the suspension to cool slowly to room temperature, then cool further in an ice bath for 1 hour.
-
-
Isolation of the Salt:
-
Filter the precipitated solid and wash the filter cake with cold acetone to remove soluble impurities.
-
Dry the solid under vacuum. At this stage, the HCl salt should have significantly higher purity.
-
-
Optional Recrystallization of the Salt:
-
For even higher purity, the HCl salt can be recrystallized from a suitable solvent like ethanol.[5]
-
-
Conversion to Free Base:
-
Suspend the purified HCl salt in a mixture of water and ethyl acetate.
-
While stirring, slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH of the aqueous layer is basic (pH 8-9).
-
Continue stirring until all the solid has dissolved and transferred into the organic layer.
-
Separate the organic layer, wash it with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the purified free base.
-
Workflow Diagram: Purification Strategy Selection
This diagram outlines a logical workflow for choosing the most appropriate purification method based on the initial analysis of the crude product.
Sources
- 1. "Process For The Synthesis Of 5 (Methyl 1 H Imidazol 1 Yl) 3 [quickcompany.in]
- 2. 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline | C11H10F3N3 | CID 12002825 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. CA2833394C - Processes for the synthesis of 5-(4-methyl-1h-imidazol-1-yl)-3-(trifluoromethyl)-benzenamine and its intermediates - Google Patents [patents.google.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. e-journals.in [e-journals.in]
- 7. rsc.org [rsc.org]
- 8. US20200377475A1 - An improved process for 3-(4-methyl-1h-imidazol-1-yl)-5-(trifluoromethyl) aniline - Google Patents [patents.google.com]
Technical Support Center: Industrial Production of 4-(4-Methyl-1H-imidazol-1-yl)benzenamine
Welcome to the dedicated technical support guide for the synthesis and scale-up of 4-(4-Methyl-1H-imidazol-1-yl)benzenamine. This resource is designed for process chemists, researchers, and drug development professionals to navigate the common and complex challenges encountered during the industrial production of this key pharmaceutical intermediate.[1] We will move beyond simple procedural outlines to explore the underlying chemical principles, providing actionable troubleshooting advice and robust protocols grounded in established literature and industrial best practices.
Section 1: Overview of Synthetic Strategies
The industrial synthesis of this compound and its analogs typically relies on two primary C-N bond-forming strategies: Nucleophilic Aromatic Substitution (SNAr) followed by reduction, and Palladium-catalyzed Buchwald-Hartwig amination. The choice between these routes is often dictated by factors such as starting material cost, reaction robustness, and impurity profiles.
Caption: High-level overview of the two primary synthetic pathways.
Section 2: Troubleshooting Guide (Question & Answer Format)
This section addresses specific issues that may arise during synthesis and scale-up.
Issue 1: Low Reaction Yield & Incomplete Conversion
Question: My SNAr reaction between 4-fluoro-1-nitrobenzene and 4-methylimidazole stalls, leaving significant unreacted starting material. What are the likely causes and how can I drive the reaction to completion?
Answer: This is a frequent challenge in SNAr reactions, which are highly sensitive to reaction conditions. The causality can be traced to several factors:
-
Base Strength and Solubility: The reaction requires a base to deprotonate the 4-methylimidazole, generating the active nucleophile. An inadequate base or one with poor solubility in the reaction solvent can lead to low concentrations of the nucleophile.
-
Troubleshooting: While potassium carbonate (K₂CO₃) is common, its effectiveness is enhanced in polar aprotic solvents like DMF, DMAc, or NMP.[2] If solubility is an issue, consider a stronger, more soluble base like sodium hydride (NaH), but be aware of the increased safety precautions required for handling this pyrophoric reagent.[3]
-
-
Reaction Temperature: SNAr reactions have a significant activation energy barrier. Insufficient temperature will result in a sluggish reaction.
-
Troubleshooting: The reaction typically requires elevated temperatures, often in the range of 90-150 °C.[2] Carefully increase the reaction temperature in 10 °C increments while monitoring the reaction progress and impurity formation by HPLC. Be aware that excessive temperatures can lead to decomposition.
-
-
Water Content: Trace amounts of water can protonate the imidazolide anion, reducing the concentration of the active nucleophile.
-
Troubleshooting: Ensure all reagents and the solvent are anhydrous. Use a high-purity, dry grade of your chosen solvent (e.g., DMF, DMAc).
-
Question: My Buchwald-Hartwig coupling reaction is sluggish and gives low yields. What aspects of the catalytic system should I investigate?
Answer: The success of a Buchwald-Hartwig amination hinges on the integrity and activity of the palladium catalyst system.[4][5]
-
Ligand Choice: The ligand is critical for stabilizing the palladium center and facilitating the catalytic cycle (oxidative addition and reductive elimination).[5]
-
Troubleshooting: For C-N coupling with imidazoles, bulky, electron-rich phosphine ligands are often required. First-generation ligands may be insufficient. Consider using more advanced ligands such as BINAP, DPEPhos, or specialized Buchwald ligands (e.g., BrettPhos).[6][7] A screening of different ligands is often necessary during process development.
-
-
Catalyst Precursor and Activation: The active catalyst is a Pd(0) species. If you start with a Pd(II) precursor like Pd(OAc)₂, it must be reduced in situ.[5]
-
Troubleshooting: Ensure your reaction conditions are suitable for generating the Pd(0) catalyst. Sometimes, an amine or phosphine ligand can act as the reductant. Alternatively, starting directly with a Pd(0) source like Pd₂(dba)₃ can be more reliable.[8]
-
-
Oxygen Sensitivity: The Pd(0) catalyst is sensitive to oxidation by atmospheric oxygen, which deactivates it.
-
Troubleshooting: The reaction mixture must be thoroughly degassed before heating. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas (Nitrogen or Argon) for an extended period. Maintain a positive pressure of inert gas throughout the reaction.
-
Issue 2: Impurity Formation and Control
Question: I'm observing a significant isomeric impurity in my final product from the SNAr route. What is it and how can I prevent it?
Answer: A common impurity is the regioisomer arising from the reaction with 5-methylimidazole, which often exists in equilibrium with 4-methylimidazole. One patent describes the formation of an undesired isomer at a 1:9 ratio.[2]
-
Causality: Commercially available 4-methylimidazole may contain its tautomer, 5-methylimidazole. Depending on the reaction conditions, this can lead to the formation of the corresponding regioisomeric product.
-
Troubleshooting & Mitigation:
-
Starting Material Quality: Source high-purity 4-methylimidazole with a low specified limit for the 5-methyl isomer.
-
Purification Strategy: The isomers can often be separated through crystallization or by converting the product to a salt (e.g., hydrochloride), which may have different crystallization kinetics.[2][7] Developing a robust crystallization procedure is key.
-
Question: After the reduction of the nitro-intermediate, my product is dark and contains multiple impurities. How can I achieve a cleaner reduction?
Answer: Catalytic hydrogenation of nitroarenes is highly effective but can be prone to side reactions if not properly controlled.
-
Catalyst Over-activity/Side Reactions: Aggressive hydrogenation conditions can sometimes lead to over-reduction of the aromatic ring or other side reactions.
-
Troubleshooting & Mitigation:
-
Catalyst Choice: 5% or 10% Palladium on Carbon (Pd/C) is standard. Ensure the catalyst is from a reputable source.
-
Hydrogen Pressure: The reaction is often run at a pressure of 1-20 bar.[2] Start at a lower pressure (e.g., 3-5 bar) and monitor the reaction.
-
Temperature Control: Perform the hydrogenation at a controlled temperature, for instance, between 50-75 °C.[2] Exothermic reactions need to be managed, especially on a larger scale.
-
Filtration: After the reaction is complete, the Pd/C catalyst must be filtered off carefully. Filtering through a pad of Celite can help remove fine particles. Ensure the filtration is done under an inert atmosphere as the catalyst can be pyrophoric, especially when dry and loaded with hydrogen.
-
Issue 3: Purification and Isolation Challenges
Question: My crude product is an oil/waxy solid that is difficult to handle and purify by direct crystallization. What is an effective industrial-scale purification strategy?
Answer: Direct crystallization of the free base can be challenging. A common and highly effective industrial strategy is purification via salt formation.
-
Rationale: Converting the basic amine product to an acid addition salt (e.g., hydrochloride) often results in a highly crystalline solid that is easier to handle and purifies more effectively than the free base. Impurities may remain in the mother liquor.
-
Troubleshooting Workflow:
-
Dissolve the crude product in a suitable solvent like acetone or methanol.
-
Add concentrated hydrochloric acid.[7]
-
The hydrochloride salt will precipitate. This solid can be filtered, washed with fresh solvent, and dried.
-
To recover the final product, the purified salt is then dissolved in water and neutralized with a base (e.g., sodium carbonate or sodium hydroxide solution) to precipitate the pure free base.[2][7]
-
The final solid is then filtered, washed with water to remove inorganic salts, and dried.
-
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. "Process For The Synthesis Of 5 (Methyl 1 H Imidazol 1 Yl) 3 [quickcompany.in]
- 3. CA2833394C - Processes for the synthesis of 5-(4-methyl-1h-imidazol-1-yl)-3-(trifluoromethyl)-benzenamine and its intermediates - Google Patents [patents.google.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. US20200377475A1 - An improved process for 3-(4-methyl-1h-imidazol-1-yl)-5-(trifluoromethyl) aniline - Google Patents [patents.google.com]
- 8. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing byproduct formation in the Ullmann condensation for imidazole synthesis
Technical Support Center: Ullmann Condensation for Imidazole Synthesis
Introduction: Navigating the Ullmann Condensation for N-Aryl Imidazole Synthesis
The copper-catalyzed Ullmann condensation remains a foundational method for constructing the C-N bond between an aryl halide and an imidazole ring, a linkage prevalent in pharmaceuticals, functional materials, and agrochemicals.[1][2][3] While powerful, the reaction has a historical reputation for requiring harsh conditions—high temperatures and stoichiometric copper—which often leads to a host of unwanted byproducts, complicating purification and compromising yields.[2][3][4][5]
Modern advancements, particularly the introduction of specialized ligands, have transformed the Ullmann reaction into a more versatile and milder process.[6][7] However, achieving high selectivity and minimizing byproduct formation remains a critical challenge that requires a nuanced understanding of the reaction mechanism and careful control over experimental parameters.
This guide serves as a technical resource for researchers, scientists, and drug development professionals. It is designed to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize the Ullmann condensation for your specific substrates, moving beyond empirical screening to rational reaction design.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in an Ullmann N-arylation of imidazole? The most frequently encountered byproducts are a result of competing reaction pathways. These include:
-
Homocoupling of the Aryl Halide: This classic Ullmann side reaction produces a biaryl (Ar-Ar) species.[3][8] It is often favored at higher temperatures or when the desired C-N coupling is slow.
-
Dehalogenation of the Aryl Halide: The aryl halide is reduced to the corresponding arene (Ar-H). This is commonly caused by trace amounts of water or other protic impurities in the reaction mixture.[9]
-
Degradation of Reagents: Under excessively harsh thermal conditions or with an inappropriate base, the imidazole nucleophile or other functional groups on your substrates may degrade.[9]
Q2: Why is the choice of ligand so critical in modern Ullmann reactions? Ligands are arguably the most important factor in modern, low-temperature Ullmann couplings. The appropriate ligand can:
-
Increase Catalyst Solubility and Stability: Ligands coordinate to the copper center, preventing its precipitation or aggregation and maintaining a high concentration of the active catalytic species in solution.[6]
-
Facilitate the Catalytic Cycle: They modulate the electronic properties of the copper center, accelerating key steps like oxidative addition and reductive elimination.[4][6][7]
-
Enable Milder Reaction Conditions: By accelerating the reaction, ligands allow for significantly lower temperatures (e.g., 80-120 °C instead of >150 °C), which inherently suppresses many thermally-driven side reactions like homocoupling and degradation.[6][9] Bidentate ligands, such as diamines and phenanthrolines, are often much more effective than monodentate ones.[6]
Q3: Which copper source is best? Cu(0), Cu(I), or Cu(II)? The active catalytic species in the Ullmann C-N coupling is widely accepted to be a Cu(I) complex.[1][2][6] Therefore, using a Cu(I) salt (e.g., CuI, CuBr, Cu₂O) is the most direct approach and generally gives the best results.[6][9] While Cu(0) or Cu(II) sources can be used, the reaction conditions must be able to generate the Cu(I) species in situ, which can sometimes be less efficient or require activation steps.[2][9][10] For consistency and reactivity, high-purity Cu(I) salts are strongly recommended.
Q4: Can I run this reaction open to the air? It is strongly discouraged. The active Cu(I) catalyst can be sensitive to oxidation by atmospheric oxygen. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is a critical best practice to ensure catalyst longevity, prevent the formation of inactive copper species, and maintain reproducibility.[9][11]
Troubleshooting Guide: From Low Yield to High Purity
This section addresses specific experimental problems. The causality-driven solutions are designed to help you diagnose and resolve issues effectively.
| Problem Encountered | Probable Cause(s) | Recommended Solutions & Scientific Rationale |
| Low or No Yield of N-Aryl Imidazole | Inactive Catalyst: The Cu(I) source has oxidized or is of poor quality. | Solution: Use a fresh bottle of a high-purity Cu(I) salt (e.g., CuI). The visual appearance can be an indicator; CuI should be off-white, not green or brown. An inactive catalyst is the most common reason for complete reaction failure. |
| Inappropriate Ligand: The chosen ligand is not effective for your specific imidazole and aryl halide combination. Ligands are crucial for catalyst stability and reactivity.[6][7] | Solution: Screen a panel of ligands known to be effective for N-arylation. For imidazoles, 1,10-phenanthrolines (especially 4,7-dimethoxy-1,10-phenanthroline)[11][12], N,N'-dimethylethylenediamine (DMEDA), and amino acids like L-proline are excellent starting points.[13] | |
| Suboptimal Base: The base is not strong enough to deprotonate the imidazole N-H, or its poor solubility is creating a heterogeneous mixture with poor kinetics.[14][15][16] | Solution: Cesium carbonate (Cs₂CO₃) and potassium phosphate (K₃PO₄) are highly effective bases for this transformation.[9][14] Ensure vigorous stirring to overcome solubility issues. If reproducibility is a problem, the heterogeneity of the base is a likely culprit.[14][15] | |
| Insufficient Temperature: The reaction has a significant activation energy that has not been overcome. | Solution: While modern methods are milder, they are not typically run at room temperature. Start in the 80-110 °C range.[14] If no conversion is observed, incrementally increase the temperature by 10-15 °C. Avoid exceeding 130-140 °C unless necessary, to prevent byproduct formation. | |
| Significant Homocoupling (Ar-Ar) Byproduct | Excessively High Temperature: The C-C bond formation pathway becomes kinetically competitive with or even dominant over the desired C-N coupling at high temperatures.[8] | Solution: Lower the reaction temperature. The use of an effective ligand should allow for high conversion at milder temperatures (e.g., 100-110 °C), thereby favoring the C-N pathway.[6] |
| Inefficient Ligand: The ligand is not adequately accelerating the C-N reductive elimination step, allowing the organocopper intermediate more time to engage in homocoupling. | Solution: Switch to a more effective ligand system. A ligand that better stabilizes the Cu(III) intermediate can preferentially funnel the reaction towards C-N reductive elimination.[1] | |
| Dehalogenation (Ar-H) Byproduct is Observed | Protic Impurities: The presence of water or other protic species in the reaction leads to protonolysis of key organocopper intermediates, quenching the catalytic cycle and resulting in a reduced aryl halide.[9] | Solution: This is a critical parameter. Use anhydrous solvents (from a freshly opened bottle or a solvent purification system). Thoroughly oven- or flame-dry all glassware before use. Ensure reagents like the base are anhydrous. Run the reaction under a strict inert atmosphere of dry nitrogen or argon. |
| Reaction is Not Reproducible | Atmospheric Contamination: Trace oxygen or moisture is entering the reaction vessel, leading to inconsistent catalyst activity. | Solution: Refine your inert atmosphere technique. Ensure a good seal on your reaction vessel. Use multiple (at least 3x) cycles of evacuating and backfilling with inert gas before adding liquid reagents via syringe.[11] |
| Reagent Heterogeneity: An insoluble base (like K₃PO₄ or Cs₂CO₃) is not being dispersed effectively, leading to variable reaction rates depending on the efficiency of the stirring.[14][15] | Solution: Use a magnetic stir bar that provides vigorous, efficient stirring. For larger-scale reactions, mechanical stirring may be necessary. Ensure the base is a fine, free-flowing powder. |
Reaction Pathways: The Main Road and Its Detours
To effectively minimize byproducts, it is essential to understand the desired catalytic cycle and the competing pathways that divert intermediates away from your product. The Ullmann N-arylation of imidazole is generally understood to proceed through a Cu(I)/Cu(III) catalytic cycle.
The diagram below illustrates this primary pathway and the key side reactions responsible for byproduct formation.
Caption: Catalytic cycle of the Ullmann condensation and competing byproduct pathways.
Causality Explained:
-
Main Cycle: The active Cu(I) catalyst, stabilized by a ligand (L), reacts with imidazole in the presence of a base to form a copper-imidazolide complex.[1][16] Oxidative addition of the aryl halide then forms a transient Cu(III) intermediate. The crucial final step is reductive elimination, which forms the desired C-N bond of the product and regenerates the Cu(I) catalyst.[1][17]
-
Homocoupling Detour: The organocopper intermediates, particularly under high thermal energy, can react with another molecule of aryl halide before reductive elimination with the imidazolide can occur, leading to the undesired Ar-Ar byproduct.[3][8] An efficient ligand accelerates the reductive elimination step, outcompeting this pathway.
-
Dehalogenation Detour: If protic impurities like water are present, they can protonate key intermediates, effectively quenching the reaction for that catalytic unit and leading to the formation of an Ar-H byproduct.[9] This underscores the absolute need for anhydrous conditions.
Optimized Experimental Protocol: Copper-Catalyzed N-Arylation of Imidazole
This protocol incorporates best practices for minimizing byproduct formation by using a well-established ligand system under mild, controlled conditions.[11][12]
Materials:
-
Aryl Halide (Iodide is preferred, Bromide can be used) (1.0 mmol, 1.0 equiv)
-
Imidazole (1.2 mmol, 1.2 equiv)
-
Copper(I) Iodide (CuI) (0.05 mmol, 5 mol%)
-
4,7-Dimethoxy-1,10-phenanthroline (0.10 mmol, 10 mol%)
-
Cesium Carbonate (Cs₂CO₃), anhydrous (2.0 mmol, 2.0 equiv)
-
Anhydrous Toluene or Dioxane (2.0 mL)
-
Oven-dried, 10 mL resealable screw-cap tube with a Teflon-lined cap
-
Magnetic stir bar
Experimental Workflow:
Caption: A typical experimental workflow for the Ullmann N-arylation of imidazoles.
Step-by-Step Procedure:
-
Preparation: To an oven-dried resealable screw-cap test tube containing a magnetic stir bar, add Copper(I) Iodide (9.5 mg, 0.05 mmol), 4,7-dimethoxy-1,10-phenanthroline (24.4 mg, 0.10 mmol), Cesium Carbonate (652 mg, 2.0 mmol), and the imidazole (1.2 mmol).
-
Inerting: Seal the tube with the Teflon-lined cap. Connect it to a Schlenk line, carefully evacuate the atmosphere, and backfill with dry argon or nitrogen. Repeat this evacuation/backfill cycle a total of three times to ensure the vessel is free of oxygen and moisture.[11]
-
Reagent Addition: Through the septum, add the aryl halide (1.0 mmol) followed by the anhydrous solvent (2.0 mL) via syringe.
-
Reaction: Place the sealed tube into a preheated oil bath or heating block set to 110 °C. Stir the mixture vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction's progress by periodically taking a small aliquot (via syringe) and analyzing it by TLC or GC-MS to determine the consumption of the aryl halide.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (10 mL) and filter it through a small pad of Celite to remove the insoluble inorganic salts. Wash the filter pad with additional ethyl acetate (2 x 5 mL).
-
Purification: Combine the organic filtrates and concentrate them under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to afford the pure N-arylated imidazole product.
References
-
On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. (2023). Inorganics. [Link]
-
Ullmann condensation. (n.d.). In Wikipedia. Retrieved January 11, 2026, from [Link]
-
Ullmann reaction. (n.d.). In Wikipedia. Retrieved January 11, 2026, from [Link]
-
The reaction mechanism proposed for the Ullmann-type N-arylation. (2023). ResearchGate. [Link]
-
Sambiagio, C., et al. (2014). Copper catalysed Ullmann type chemistry: from mechanistic aspects to modern development. Chemical Society Reviews. [Link]
-
Ye, M. C., & Zhang, J. (2006). A Soluble Base for the Copper-Catalyzed Imidazole N-Arylations with Aryl Halides. The Journal of Organic Chemistry. [Link]
-
Ullmann Reaction. (n.d.). Organic Chemistry Portal. [Link]
-
Mon, D., et al. (2013). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. PMC - NIH. [Link]
-
Optimization of the intramolecular Ullmann coupling reaction. (2013). ResearchGate. [Link]
-
CHAPTER 1: Cu‐Catalyzed Ullmann‐Type C–Heteroatom Bond Formation: The Key Role of Dinucleating Ancillary Ligands. (2015). Wiley Online Library. [Link]
-
Shrestha, R., et al. (2013). Oxalohydrazide Ligands for Copper-Catalyzed C−O Coupling Reactions with High Turnover Numbers. PMC - NIH. [Link]
-
The role of copper in the Ullmann reaction. (2019). Mapping Ignorance. [Link]
-
Ligand-Free Copper-Catalyzed Arylation of Imidazole and N,N′-Carbonyldiimidazole, and Microwave-Assisted Synthesis of N-Aryl-1H-imidazoles. (2010). ResearchGate. [Link]
-
Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. (2019). MDPI. [Link]
-
Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. (2007). The Journal of Organic Chemistry. [Link]
-
Nelson, J. D., et al. (2017). Mechanistic and Performance Studies on the Ligand-Promoted Ullmann Amination Reaction. ACS Catalysis. [Link]
-
Substitution Effects in Aryl Halides and Amides into the Reaction Mechanism of Ullmann-Type Coupling Reactions. (2024). MDPI. [Link]
-
Altman, R. A., et al. (2007). Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. The Journal of Organic Chemistry. [Link]
-
Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents: A Mild Approach for Cu-Catalyzed C–N Coupling Reactions With No Additional Ligands. (2020). Frontiers in Chemistry. [Link]
-
Tanimori, D., et al. (2011). Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. PMC - NIH. [Link]
-
L-Proline Promoted Ullmann-Type Coupling Reactions of Aryl Iodides with Indoles, Pyrroles, Imidazoles or Pyrazoles. (2004). ResearchGate. [Link]
-
Cu2O-catalyzed Ullmann-type reaction of vinyl bromides with imidazole and benzimidazole. (2006). ResearchGate. [Link]
-
A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous Catalytic Systems. (2022). NIH. [Link]
-
Ullmann Reaction Catalyzed by Heterogeneous Mesoporous Copper/Manganese Oxide: A Kinetic and Mechanistic Analysis. (2017). ACS Publications. [Link]
-
Ullmann Reaction. (n.d.). BYJU'S. [Link]
-
Unveiling the Role of Base and Additive in the Ullmann-Type of Arene-Aryl C–C Coupling Reaction. (2019). ResearchGate. [Link]
- Efficient ligand-mediated ullmann coupling of anilines and azoles. (2001).
Sources
- 1. mdpi.com [mdpi.com]
- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 3. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 4. Frontiers | Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents: A Mild Approach for Cu-Catalyzed C–N Coupling Reactions With No Additional Ligands [frontiersin.org]
- 5. Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. books.rsc.org [books.rsc.org]
- 8. byjus.com [byjus.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Ullmann Reaction | Thermo Fisher Scientific - ID [thermofisher.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: High-Purity Purification of 4-(4-Methyl-1H-imidazol-1-yl)benzenamine by Column Chromatography
Welcome to our dedicated technical support center for the chromatographic purification of 4-(4-Methyl-1H-imidazol-1-yl)benzenamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this key intermediate. Our goal is to equip you with the expertise to achieve high purity and yield consistently.
Troubleshooting Guide
This section addresses specific issues you may encounter during the column chromatography of this compound, offering explanations and actionable solutions.
Issue 1: Poor Separation of the Target Compound from Impurities
Symptoms:
-
Overlapping peaks in the chromatogram.
-
Fractions containing a mixture of the product and impurities, as identified by TLC or HPLC.
-
Low purity of the final isolated product.
Potential Causes and Solutions:
| Cause | Explanation | Solution |
| Inappropriate Solvent System | The polarity of the mobile phase is either too high, causing co-elution with polar impurities, or too low, resulting in poor separation from non-polar impurities. | Optimize the mobile phase. A common starting point for silica gel chromatography of imidazole-containing compounds is a solvent system of dichloromethane and methanol or ethyl acetate and hexanes.[1][2] Begin with a low polarity mixture and gradually increase the percentage of the more polar solvent. For instance, start with 1-2% methanol in dichloromethane and increase the gradient.[3] |
| Incorrect Stationary Phase | Standard silica gel can be slightly acidic, which may lead to strong interactions with the basic amine and imidazole moieties, causing peak tailing and poor separation.[4] | Consider alternative stationary phases. Alumina (neutral or basic) can be a good alternative to silica gel for basic compounds.[4] Alternatively, you can use deactivated silica gel by pre-treating it with a solvent system containing a small amount of a basic modifier like triethylamine (0.1-1%).[2] |
| Column Overloading | Loading too much crude sample onto the column can exceed its separation capacity, leading to broad bands and poor resolution. | Reduce the sample load. As a general rule, the amount of crude material should be about 1-5% of the mass of the stationary phase. For difficult separations, a lower loading percentage is recommended. |
| Sample Loading Technique | If the sample is not loaded in a concentrated band, it can lead to band broadening and decreased separation efficiency.[5] | Use a proper loading technique. Dissolve the crude sample in a minimal amount of the initial mobile phase or a slightly more polar solvent.[5] For better results, consider "dry loading" by adsorbing the sample onto a small amount of silica gel before loading it onto the column.[5] |
Issue 2: Low Yield of the Purified Product
Symptoms:
-
The amount of recovered pure product is significantly lower than expected based on the crude material input.
Potential Causes and Solutions:
| Cause | Explanation | Solution |
| Product Degradation on the Column | The acidic nature of silica gel can cause the degradation of acid-sensitive compounds, including some amines and imines.[4][6] | Test for stability. Before performing a large-scale column, run a 2D TLC to check for the stability of your compound on silica gel.[6] If degradation is observed, switch to a less acidic stationary phase like neutral alumina or use deactivated silica gel.[4][6] |
| Irreversible Adsorption | The basic nature of the amine and imidazole groups can lead to strong, sometimes irreversible, binding to the acidic silanol groups on the silica surface. | Add a basic modifier. Incorporating a small amount of a base like triethylamine or ammonia into the eluent can help to reduce strong interactions with the stationary phase and improve recovery.[4] |
| Product Elution in Very Dilute Fractions | The product may have eluted from the column, but in such a low concentration that it was not detected by TLC analysis of the fractions.[6] | Concentrate fractions. If you suspect your compound has eluted, try concentrating a range of fractions where you expected to see your product and re-analyze by TLC.[6] |
Issue 3: Product Streaking or Tailing on the Column/TLC
Symptoms:
-
The product spot on the TLC plate appears as a long streak rather than a tight spot.
-
During column chromatography, the product elutes over a large number of fractions, leading to dilution and difficulty in collection.
Potential Causes and Solutions:
| Cause | Explanation | Solution |
| Strong Analyte-Stationary Phase Interaction | The basic functional groups (amine and imidazole) in this compound can interact strongly with the acidic silanol groups of the silica gel.[2] | Use a basic modifier. Adding a small percentage (0.1-1%) of a base like triethylamine or pyridine to the mobile phase can saturate the acidic sites on the silica gel, leading to more symmetrical peak shapes.[2] |
| Inappropriate Solvent Choice | The solvent used to dissolve and load the sample may be too strong, causing the compound to spread out on the column before the mobile phase is applied. | Use a weaker loading solvent. Dissolve the sample in the initial, least polar mobile phase solvent. If the compound is not soluble, use a minimal amount of a slightly more polar solvent. |
Frequently Asked Questions (FAQs)
Q1: What is the best stationary phase for the purification of this compound?
For most applications, standard silica gel (60 Å, 230-400 mesh) is a good starting point due to its versatility and cost-effectiveness. However, given the basic nature of the target molecule, you might encounter issues like peak tailing. In such cases, consider using:
-
Neutral or Basic Alumina: This can be a better choice for basic compounds to avoid strong acidic interactions.[4]
-
Amine-functionalized Silica: These columns are specifically designed for the purification of amines and can provide excellent peak shapes.
-
Reversed-Phase Silica (C18): While less common for preparative flash chromatography, it can be an effective alternative, especially if normal phase chromatography fails. The mobile phase would typically be a mixture of water and acetonitrile or methanol, often with a pH modifier.[7][8]
Q2: How do I choose the right mobile phase for my column?
The ideal mobile phase should provide a retention factor (Rf) of around 0.2-0.4 for the target compound on a TLC plate. This generally translates to good separation on a column.
-
For Normal Phase Chromatography (Silica or Alumina): Start with a non-polar solvent like hexanes or heptane and gradually add a more polar solvent such as ethyl acetate, dichloromethane, or methanol. For this compound, a gradient of methanol in dichloromethane is a good starting point.[3]
-
For Reversed-Phase Chromatography (C18): Begin with a polar mobile phase like water and add an organic modifier like acetonitrile or methanol. For imidazole derivatives, a buffered mobile phase is often beneficial.[7][8]
Q3: What are the common impurities I should expect during the synthesis and purification?
Common impurities can arise from the starting materials or side reactions during the synthesis.[1] These may include:
-
Unreacted starting materials: Such as 4-methyl-1H-imidazole or the corresponding aniline precursor.[9][10][11]
-
Isomeric products: Depending on the synthetic route, other isomers may be formed.[9]
-
Byproducts from side reactions: These can vary greatly depending on the specific synthetic method used.
It is crucial to have an analytical method, such as HPLC or LC-MS, to identify and track these impurities throughout the purification process.
Q4: Can I use an automated flash chromatography system for this purification?
Yes, an automated flash chromatography system is highly recommended. These systems offer precise gradient control, UV detection, and automated fraction collection, which can significantly improve the reproducibility and efficiency of your purification.
Q5: How can I confirm the purity of my final product?
Purity should be assessed using multiple analytical techniques.
-
High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method for determining purity. A reversed-phase C8 or C18 column with a mobile phase of methanol/water or acetonitrile/water with a buffer is often suitable.[8][12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR can confirm the structure of the compound and detect the presence of impurities.
-
Mass Spectrometry (MS): This technique confirms the molecular weight of the desired product.
Experimental Workflow and Visualization
Step-by-Step General Protocol for Column Chromatography
-
TLC Analysis: Develop a suitable solvent system using TLC. Aim for an Rf value of 0.2-0.4 for the target compound.
-
Column Packing: Pack the column with the chosen stationary phase (e.g., silica gel) using the "slurry method" for optimal packing density.
-
Sample Preparation and Loading: Dissolve the crude this compound in a minimal amount of the initial mobile phase. Alternatively, use the "dry loading" method.[5]
-
Elution: Start the elution with the initial, low-polarity mobile phase. Gradually increase the polarity of the mobile phase (gradient elution) to elute the compounds from the column.[6]
-
Fraction Collection: Collect fractions of a suitable volume.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Product Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.
Workflow Diagram
Caption: Workflow for the purification of this compound.
References
-
Chromatography Forum. (2004). HPLC METHOD FOR IMIDAZOLE. [Link]
-
Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage. [Link]
- Acemoglu, M., et al. (2005). Process For The Synthesis Of 5 (Methyl 1 H Imidazol 1 Yl) 3 (Trifluoromethyl) Benzeneamine.
-
ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. [Link]
- Novartis AG. (2021). Process for the preparation of 3-(trifluoromethyl)-5-(4-methyl-1h-imidazole-1-yl)-benzeneamine hydrochloride.
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. [Link]
-
Huang, S., et al. (2020). A novel imidazolium bonding stationary phase derived from N-(3-aminopropyl)-imidazole for hydrophilic interaction liquid chromatography. Journal of Chromatography A, 1627, 461331. [Link]
- Novartis AG. (2014). Processes for the synthesis of 5-(4-methyl-1h-imidazol-1-yl)-3-(trifluoromethyl)-benzenamine and its intermediates.
-
Chromatography Forum. (2009). Amine column degradation. [Link]
-
Attia, K. A. M., et al. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. Molecules, 26(1), 113. [Link]
- CN106033079B. (2018). Method for detecting related substance imidazole in starting material F of dabigatran etexilate mesylate.
-
PrepChem.com. (n.d.). Synthesis of N-[4-[1-(1H-imidazol-1-yl)-2-methylpropyl]-2-nitrophenyl]-β-oxobenzenepropanamide. [Link]
- US20200377475A1. (2020). An improved process for 3-(4-methyl-1h-imidazol-1-yl)-5-(trifluoromethyl) aniline.
-
SIELC Technologies. (n.d.). Separation of 6-(2-(2-Ethyl-4-methyl-1H-imidazol-1-yl)ethyl)-1,3,5-triazine-2,4-diamine on Newcrom R1 HPLC column. [Link]
-
Sun, Y., et al. (2009). 4-(1H-imidazol-1-yl) Aniline: A New Ligand of Mixed-Mode Chromatography for Antibody Purification. Journal of Chromatography A, 1216(33), 6071-6078. [Link]
-
Joseph, A., et al. (2020). A Review on Impurity Profile of Drugs. International Journal of Pharmaceutical Sciences and Research, 11(6), 3009-3020. [Link]
-
ResearchGate. (2015). Is it possible to purify imine using column chromatography?. [Link]
-
Al-Betar, B., et al. (2021). Controllable Synthesis of 1, 3, 5-tris (1H-benzo[d]imidazole-2-yl) Benzene-Based MOFs. Materials, 14(21), 6432. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. prepchem.com [prepchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 6. Chromatography [chem.rochester.edu]
- 7. HPLC METHOD FOR IMIDAZOLE - Chromatography Forum [chromforum.org]
- 8. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. "Process For The Synthesis Of 5 (Methyl 1 H Imidazol 1 Yl) 3 [quickcompany.in]
- 10. EP3904342A1 - Process for the preparation of 3-(trifluoromethyl)-5-(4-methyl-1h-imidazole-1-yl)-benzeneamine hydrochloride - Google Patents [patents.google.com]
- 11. CA2833394C - Processes for the synthesis of 5-(4-methyl-1h-imidazol-1-yl)-3-(trifluoromethyl)-benzenamine and its intermediates - Google Patents [patents.google.com]
- 12. CN106033079B - Method for detecting related substance imidazole in starting material F of dabigatran etexilate mesylate - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to the Validation of an HPLC Method for the Quantification of 4-(4-Methyl-1H-imidazol-1-yl)benzenamine
This guide provides a comprehensive framework for the development and validation of a High-Performance Liquid Chromatography (HPLC) method for the precise quantification of 4-(4-Methyl-1H-imidazol-1-yl)benzenamine. This compound is a critical process intermediate or potential impurity in the synthesis of various active pharmaceutical ingredients (APIs). Its accurate quantification is paramount for ensuring the purity, safety, and efficacy of the final drug product.
The methodologies and principles discussed herein are grounded in the International Council for Harmonisation (ICH) Q2(R1) and the newly revised Q2(R2) guidelines, ensuring regulatory compliance and scientific rigor.[1][2][3][4][5] This document is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry.
The Analytical Challenge: Why Method Validation is Critical
This compound, an aromatic amine, may possess mutagenic potential, classifying it as a potential genotoxic impurity (GTI). Regulatory bodies mandate stringent control over such impurities, often requiring quantification at parts-per-million (ppm) levels relative to the API.[6][7][8] The Threshold of Toxicological Concern (TTC) concept often dictates an acceptable daily intake of 1.5 µ g/day for GTIs, which necessitates highly sensitive and specific analytical methods.[7][8][9]
A validated analytical method provides documented evidence that the procedure is suitable for its intended purpose.[2][5][10][11] This guide will compare a robust HPLC-UV method with a more sensitive LC-MS/MS alternative, providing the data-driven insights needed to select the appropriate technique based on the required limit of quantification (LOQ).
Foundational HPLC Method Development
The primary goal is to develop a selective and sensitive reversed-phase HPLC (RP-HPLC) method. The presence of aromatic rings and the basic imidazole moiety in this compound makes it an ideal candidate for UV detection and separation on a C8 or C18 stationary phase.
Proposed Chromatographic Conditions
Based on the analysis of similar aromatic amines and imidazole compounds, the following starting conditions are proposed:[9][12][13][14]
| Parameter | Recommended Condition | Rationale |
| HPLC Column | C18, 150 mm x 4.6 mm, 3.5 µm | Provides excellent hydrophobic retention and resolution for aromatic compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for better peak shape of the basic analyte and is MS-compatible. |
| Mobile Phase B | Acetonitrile | A common, strong organic solvent for eluting analytes from a C18 column. |
| Gradient Elution | 10% B to 90% B over 15 min | Ensures elution of the analyte with good peak shape while cleaning the column of any late-eluting impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing good efficiency. |
| Column Temperature | 30 °C | Maintains consistent retention times and improves peak symmetry. |
| Detection | UV at 254 nm | The aromatic structure suggests strong absorbance in the UV region. A photodiode array (PDA) detector is recommended to confirm peak purity. |
| Injection Volume | 10 µL | A typical volume to balance sensitivity and peak shape. |
| Diluent | 50:50 Acetonitrile:Water | Ensures solubility of the analyte and compatibility with the mobile phase. |
A Rigorous Approach to Method Validation (ICH Q2(R1))
The developed HPLC method must be validated to demonstrate its suitability. The following parameters are critical for an impurity quantification method.[1][2][15][16][17][18]
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of other components, such as the API, other impurities, and degradation products.[5][17]
Experimental Protocol:
-
Analyze a blank solution (diluent) to ensure no interfering peaks at the retention time of the analyte.
-
Analyze a solution of the API without the impurity.
-
Analyze a solution of the this compound standard.
-
Analyze a spiked sample, containing the API and the impurity, to demonstrate resolution.
-
Perform forced degradation studies (acid, base, peroxide, heat, light) on the API to ensure that any resulting degradants do not co-elute with the impurity peak. Peak purity analysis using a PDA detector is essential.
Linearity and Range
Linearity demonstrates a proportional relationship between the concentration of the analyte and the detector response over a specified range.[15][17]
Experimental Protocol:
-
Prepare a stock solution of the this compound standard.
-
Prepare at least five concentration levels by serial dilution, ranging from the Limit of Quantification (LOQ) to 150% of the target concentration (e.g., if the specification limit is 10 ppm, the range could be 1 ppm to 15 ppm).
-
Inject each concentration in triplicate.
-
Plot a calibration curve of mean peak area versus concentration.
-
Determine the correlation coefficient (r²), which should be ≥ 0.99.
Accuracy (Recovery)
Accuracy is the closeness of the test results to the true value. It is determined by recovery studies.[17][19]
Experimental Protocol:
-
Prepare a sample of the API and spike it with this compound at three different concentration levels (e.g., LOQ, 100%, and 150% of the target concentration).
-
Prepare each level in triplicate.
-
Analyze the samples and calculate the percentage recovery of the impurity.
-
Acceptance criteria are typically between 80% and 120% for trace impurities.
Precision
Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is assessed at two levels: repeatability and intermediate precision.[15][19]
Experimental Protocol:
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of the API spiked with the impurity at 100% of the target concentration on the same day, with the same analyst and equipment.
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and on a different instrument.
-
The relative standard deviation (RSD) for both studies should be ≤ 10% for impurity analysis.
Limit of Detection (LOD) and Limit of Quantification (LOQ)
LOD is the lowest amount of analyte that can be detected but not necessarily quantitated, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.[9][19]
Experimental Protocol:
-
These can be estimated based on the signal-to-noise ratio (S/N). Typically, an S/N of 3:1 is used for LOD and 10:1 for LOQ.
-
Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve.
-
The claimed LOQ must be validated by demonstrating acceptable accuracy and precision at that concentration.
Robustness
Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.[17][18]
Experimental Protocol:
-
Vary parameters such as:
-
Flow rate (e.g., ± 0.1 mL/min).
-
Column temperature (e.g., ± 2 °C).
-
Mobile phase composition (e.g., ± 2% organic).
-
-
Analyze a spiked sample under these varied conditions and assess the impact on resolution, retention time, and peak area. The system suitability parameters should remain within acceptable limits.
Visualization of Key Processes
To clarify the workflow, the following diagrams illustrate the logical steps in method development and validation.
Caption: High-level workflow from HPLC method development to routine analysis.
Caption: Interrelationship of core validation parameters as per ICH Q2(R1).
Performance Comparison: HPLC-UV vs. LC-MS/MS
While HPLC-UV is a robust and widely available technique, its sensitivity may be insufficient if the required quantification limit for this compound is in the low ppm or sub-ppm range. In such cases, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the superior alternative due to its exceptional sensitivity and selectivity.[7][20][]
Below is a comparative guide based on typical performance data.
| Parameter | HPLC-UV | LC-MS/MS | Justification |
| Specificity | Good. Relies on chromatographic separation. Peak purity by PDA is necessary. | Excellent. Relies on both chromatographic separation and mass-to-charge ratio (m/z) of precursor and product ions. | MS detection provides an orthogonal dimension of specificity, virtually eliminating co-elution interference.[] |
| Typical LOQ | 0.5 - 5 ppm (relative to 10 mg/mL API) | 0.01 - 0.5 ppm (relative to 10 mg/mL API) | MS detectors are inherently more sensitive than UV detectors, making them ideal for trace-level GTI analysis.[8][] |
| Linearity (r²) | ≥ 0.999 | ≥ 0.995 | Both techniques provide excellent linearity, though MS can have slightly higher variability at the lowest levels. |
| Accuracy (% Recovery) | 85 - 115% | 80 - 120% | Both are highly accurate. MS can be more susceptible to matrix effects, which must be controlled. |
| Precision (%RSD) | < 5% at target conc. | < 10% at target conc. | Both offer excellent precision. |
| Robustness | High. Less sensitive to minor changes in mobile phase additives. | Moderate. Highly sensitive to mobile phase composition, pH, and matrix effects which can cause ion suppression. | HPLC-UV methods are generally considered more rugged for routine QC environments. |
| Cost & Complexity | Lower instrument cost, simpler operation and maintenance. | Higher instrument cost, requires specialized expertise for method development and troubleshooting. | The choice is often dictated by a balance between required sensitivity and available resources. |
Conclusion and Recommendations
The validation of an analytical method for quantifying potential genotoxic impurities like this compound is a regulatory necessity.
-
For routine quality control where the specification limit is >5 ppm , a well-validated HPLC-UV method is often sufficient, cost-effective, and robust. It provides the necessary performance characteristics with simpler instrumentation and operation.
-
When the specification limit is <5 ppm or at trace levels dictated by the TTC , an LC-MS/MS method is the required approach.[7] Its superior sensitivity and specificity ensure accurate quantification at levels that protect patient safety and meet stringent regulatory expectations.
Ultimately, the choice of analytical technology must be justified based on the intended purpose of the method and a thorough risk assessment. The validation principles outlined in this guide, rooted in ICH guidelines, provide a universal framework for ensuring that whichever method is chosen, it will generate reliable, accurate, and defensible data.
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]
-
Comprehensive Insights into High-Performance Liquid Chromatography for Pharmaceutical Analysis: Focus on Genotoxic Impurities. Preprints.org. [Link]
-
ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
Quality Guidelines - ICH. International Council for Harmonisation. [Link]
-
Method for the determination of aromatic amines in workplace air using gas chromatography. The MAK Collection for Occupational Health and Safety. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. [Link]
-
Genotoxic Impurities: A Quantitative Approach. Taylor & Francis Online. [Link]
-
Simple and rapid detection of aromatic amines using a thin layer chromatography plate. Royal Society of Chemistry. [Link]
-
Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]
-
Development and Validation of HPLC Method for the Quantification of Impending Genotoxic Impurities in Dapson Drug Substances. Biotechnology Journal International. [Link]
-
Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector and Empower 3 Software. Waters. [Link]
-
Review on identification and quantification of genotoxic impurities. ScienceScholar. [Link]
-
Steps for HPLC Method Validation. Pharmaguideline. [Link]
-
Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. Agilent. [Link]
-
Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. [Link]
-
Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. [Link]
-
Amines, Aromatic. NIOSH. [Link]
-
Analytical method validation: A brief review. ResearchGate. [Link]
-
New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific. [Link]
-
ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]
-
Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network. [Link]
-
ICH Q2(R2) Validation of analytical procedures. European Medicines Agency. [Link]
-
HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. National Institutes of Health. [Link]
-
Ecofriendly single-step HPLC and TLC methods for concurrent analysis of ternary antifungal mixture in their pharmaceutical products. National Institutes of Health. [Link]
Sources
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. database.ich.org [database.ich.org]
- 3. ICH Official web site : ICH [ich.org]
- 4. fda.gov [fda.gov]
- 5. fda.gov [fda.gov]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. tandfonline.com [tandfonline.com]
- 8. sciencescholar.us [sciencescholar.us]
- 9. journalbji.com [journalbji.com]
- 10. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 11. wjarr.com [wjarr.com]
- 12. lcms.cz [lcms.cz]
- 13. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ecofriendly single-step HPLC and TLC methods for concurrent analysis of ternary antifungal mixture in their pharmaceutical products - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ema.europa.eu [ema.europa.eu]
- 16. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 17. actascientific.com [actascientific.com]
- 18. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 19. demarcheiso17025.com [demarcheiso17025.com]
- 20. agilent.com [agilent.com]
A Comparative Guide to Catalytic Systems for the Synthesis of 4-(4-Methyl-1H-imidazol-1-yl)benzenamine
Introduction
4-(4-Methyl-1H-imidazol-1-yl)benzenamine is a critical building block in modern medicinal chemistry. Its primary significance lies in its role as a key intermediate in the synthesis of Nilotinib (Tasigna®), a second-generation tyrosine kinase inhibitor highly effective in treating chronic myelogenous leukemia (CML).[1][2][3][4] The efficient and regioselective construction of the N-aryl imidazole bond in this molecule is a pivotal step that dictates the overall yield and purity of the final active pharmaceutical ingredient (API). This guide provides an in-depth, objective comparison of the predominant catalytic systems developed for this synthesis, offering researchers and drug development professionals the experimental data and mechanistic insights needed to make informed decisions for their specific applications.
We will dissect and evaluate three principal synthetic strategies: the modern, highly selective Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination), the cost-effective and progressively milder Copper-Catalyzed N-Arylation (Ullmann Condensation), and the classic Nucleophilic Aromatic Substitution (SNAr) pathway. Each system's performance, operational parameters, and scalability will be critically examined.
Palladium-Catalyzed N-Arylation: The Buchwald-Hartwig Approach
The Buchwald-Hartwig amination has revolutionized C-N bond formation, offering a versatile and highly efficient method for coupling amines with aryl halides under relatively mild conditions.[5][6] This palladium-catalyzed cross-coupling reaction is renowned for its broad substrate scope and exceptional functional group tolerance, making it a powerful tool in complex molecule synthesis.
Mechanistic Rationale & Causality
The catalytic cycle, as illustrated below, begins with the oxidative addition of an aryl halide to a Pd(0) complex. Subsequent coordination of the imidazole nucleophile, followed by deprotonation with a base, forms a palladium-amido complex. The cycle concludes with reductive elimination, which forges the desired C-N bond and regenerates the active Pd(0) catalyst.[6]
A critical challenge in the N-arylation of imidazoles is their tendency to act as inhibitors, preventing the in situ formation of the catalytically active Pd(0)-ligand complex from the palladium precatalyst.[1][7][8] Groundbreaking work from the Buchwald group demonstrated that this inhibition can be overcome by a pre-activation step. By heating the palladium source (e.g., Pd₂(dba)₃) and the phosphine ligand in the absence of the imidazole substrate, the active catalyst is formed efficiently. Once formed, the Pd(0)-ligand complex is stable and not susceptible to displacement by the imidazole, allowing the catalytic cycle to proceed with high efficacy.[2][7][8] This procedural nuance is a prime example of how understanding reaction kinetics and catalyst behavior leads to a robust and reproducible protocol.
Mandatory Visualization: Buchwald-Hartwig Catalytic Cycle
Caption: The catalytic cycle for Palladium-catalyzed N-arylation.
Performance Data
The palladium-catalyzed approach is distinguished by its complete N1-regioselectivity for unsymmetrical imidazoles like 4-methylimidazole, a crucial factor for pharmaceutical applications.[2][7]
| Parameter | Description |
| Aryl Halide | 3-Bromo-5-(trifluoromethyl)aniline |
| Imidazole | 4-Methylimidazole |
| Catalyst | Pd₂(dba)₃ (0.5–2.5 mol %) |
| Ligand | Biaryl phosphine ligand (e.g., L1) |
| Base | NaOtBu |
| Solvent | Toluene |
| Temperature | 100-110 °C |
| Time | 8-24 h |
| Yield | High (often >90%) |
| Selectivity | Exclusively N1-arylation |
Self-Validating Experimental Protocol
This protocol is synthesized from methodologies reported by Buchwald et al.[2][7][8]
-
Catalyst Pre-activation: In an oven-dried, argon-flushed flask, add Pd₂(dba)₃ and the biaryl phosphine ligand. Add anhydrous toluene and heat the mixture at 100 °C for 10-20 minutes. This step is critical for forming the active catalyst and ensuring reaction success. The solution should change color, indicating complex formation.
-
Reaction Assembly: Cool the pre-activated catalyst solution to room temperature. Add 4-methylimidazole, 3-bromo-5-(trifluoromethyl)aniline, and sodium tert-butoxide under a positive pressure of argon.
-
Reaction Execution: Heat the sealed reaction vessel to 110 °C with vigorous stirring for the prescribed time (monitor by TLC or LC-MS).
-
Work-up and Purification: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite to remove palladium residues. Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the pure this compound.
Copper-Catalyzed N-Arylation: The Ullmann Condensation
The Ullmann condensation is a classical method for forming C-N bonds, historically requiring harsh conditions such as stoichiometric copper and high temperatures (>150 °C).[7][9] Modern advancements, however, have transformed this into a milder, more versatile catalytic process. The primary driver for its continued use is the significantly lower cost and higher abundance of copper compared to palladium.[7]
Mechanistic Rationale & Causality
Modern Ullmann-type reactions employ a catalytic amount of a Cu(I) salt (e.g., CuI, CuBr) in conjunction with a ligand. Ligands, such as diamines, phenanthrolines, or β-ketones, play a crucial role by stabilizing the copper center, increasing its solubility, and facilitating the key steps of oxidative addition and reductive elimination, thereby allowing the reaction to proceed at much lower temperatures (60-120 °C).[10][11] The base (often a carbonate like K₂CO₃ or Cs₂CO₃) is essential for deprotonating the imidazole, generating the active nucleophile for the coupling reaction.
Mandatory Visualization: Modern Ullmann-Type Catalytic Cycle
Caption: The catalytic cycle for a modern Ullmann-type reaction.
Performance Data
Copper-catalyzed systems offer a practical and economical alternative, particularly for large-scale industrial synthesis.
| Parameter | Description |
| Aryl Halide | 3-Bromo-5-(trifluoromethyl)aniline |
| Imidazole | 4-Methylimidazole |
| Catalyst | CuI or CuBr (5-10 mol %) |
| Ligand | 1,2-Diamine, Phenanthroline, or Pyridin-2-yl β-ketone (10-20 mol %) |
| Base | K₂CO₃ or Cs₂CO₃ |
| Solvent | DMF, DMSO, or Diglyme |
| Temperature | 80-140 °C |
| Time | 12-48 h |
| Yield | Good to excellent (70-95%) |
Self-Validating Experimental Protocol
This protocol is based on modern ligand-assisted Ullmann methodologies.[10][12]
-
Reaction Assembly: To a flask charged with a magnetic stir bar, add CuI, the chosen ligand (e.g., N,N'-dimethylethylenediamine), 4-methylimidazole, 3-bromo-5-(trifluoromethyl)aniline, and potassium carbonate.
-
Solvent Addition: Evacuate and backfill the flask with argon. Add anhydrous DMF or DMSO via syringe.
-
Reaction Execution: Heat the mixture to the specified temperature (e.g., 120 °C) and stir vigorously until the starting material is consumed (monitor by TLC or LC-MS).
-
Work-up and Purification: Cool the reaction to room temperature. Dilute with ethyl acetate and water. The aqueous layer is often blue due to copper salts. Extract the aqueous layer multiple times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The resulting crude product can be purified by silica gel chromatography or recrystallization to afford the target compound.[13]
Nucleophilic Aromatic Substitution (SNAr) Pathway
The SNAr reaction is a non-catalytic, two-step approach that relies on fundamental organic chemistry principles. It is a viable and often-used industrial method, particularly when the aryl starting material is highly activated.
Mechanistic Rationale & Causality
This strategy involves two distinct stages:
-
SNAr Reaction: An electron-deficient aryl halide, such as 1-fluoro-3-nitro-5-(trifluoromethyl)benzene, is treated with 4-methylimidazole. The powerful electron-withdrawing effects of the nitro (-NO₂) and trifluoromethyl (-CF₃) groups activate the aromatic ring towards nucleophilic attack, allowing the fluoride to be displaced by the imidazole.[12] This step forms an intermediate, 4-methyl-1-[3-nitro-5-(trifluoromethyl)phenyl]-1H-imidazole.
-
Nitro Group Reduction: The nitro group in the intermediate is then reduced to the target amine. This is typically achieved through catalytic hydrogenation using a transition metal catalyst like Palladium on carbon (Pd/C) under a hydrogen atmosphere.[12]
The success of this pathway is entirely dependent on the electronic properties of the aryl precursor. The absence of strong electron-withdrawing groups would render the SNAr step unfeasible.
Mandatory Visualization: SNAr and Reduction Workflow
Caption: Two-step workflow for the SNAr/Reduction synthesis route.
Performance Data
This method involves two separate reactions, with the overall yield being the product of the individual step yields.
| Parameter | Step 1: SNAr | Step 2: Reduction |
| Reactants | 1-Fluoro-3-nitro-5-(trifluoromethyl)benzene, 4-Methylimidazole | Nitro-imidazole intermediate |
| Reagents | Base (e.g., K₂CO₃) | H₂ gas, Pd/C catalyst |
| Solvent | DMF or DMAc | Methanol or Ethanol |
| Temperature | 75-100 °C | Room Temperature to 50 °C |
| Yield | High | Typically quantitative |
Self-Validating Experimental Protocol
This protocol is adapted from patented industrial processes.[12]
Step 1: SNAr Reaction
-
In a reaction vessel, dissolve 4-methylimidazole and potassium carbonate in N,N-dimethylformamide (DMF).
-
Heat the mixture to 80 °C.
-
Slowly add 1-fluoro-3-nitro-5-(trifluoromethyl)benzene to the mixture. Maintain the temperature and stir for several hours until the reaction is complete.
-
Cool the mixture and pour it into water to precipitate the product. Filter the solid, wash with water, and dry to obtain the crude nitro-intermediate.
Step 2: Nitro Group Reduction
-
In a hydrogenation vessel, suspend the crude nitro-intermediate in methanol.
-
Carefully add a catalytic amount of 5-10% Palladium on Carbon (Pd/C).
-
Pressurize the vessel with hydrogen gas (e.g., 50 psi) and stir at room temperature or with gentle heating.
-
Monitor the reaction for hydrogen uptake. Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through Celite to remove the Pd/C catalyst.
-
Concentrate the filtrate to obtain the final product, this compound, which can be further purified if necessary.
Comparative Analysis & Summary
| Feature | Palladium-Catalyzed (Buchwald-Hartwig) | Copper-Catalyzed (Ullmann) | SNAr & Reduction |
| Catalyst Cost | High | Low | N/A (Reagents for reduction) |
| Selectivity | Excellent (Completely N1 selective)[7][8] | Generally good, but can be ligand/condition dependent | Excellent (pre-determined by starting material) |
| Reaction Temp. | Moderate (100-110 °C) | Moderate to High (80-140 °C) | Moderate (SNAr: 75-100 °C; Red'n: RT-50 °C) |
| Reaction Time | Moderate (8-24 h) | Long (12-48 h) | Moderate (Two separate steps) |
| Substrate Scope | Very Broad | Broad, but can be sensitive to sterics | Limited to activated aryl halides |
| Functional Groups | High Tolerance | Good Tolerance | Limited by harsh reduction/base conditions |
| Scalability | Good; catalyst cost/removal are factors | Excellent; low catalyst cost | Excellent; well-established industrial process |
| Key Advantage | Highest selectivity & functional group tolerance | Lowest catalyst cost | No expensive/complex ligands needed |
| Key Disadvantage | High cost of catalyst and ligands | Longer reaction times, potentially higher temps | Limited scope, two-step process |
Conclusion
The choice of catalytic system for the synthesis of this compound is a strategic decision dictated by the specific goals of the researcher or organization.
-
For maximum precision, substrate versatility, and guaranteed N1-regioselectivity in a laboratory or discovery setting, the Palladium-Catalyzed Buchwald-Hartwig amination is the superior choice. The mechanistic understanding and procedural refinements, such as catalyst pre-activation, have rendered it a highly reliable and robust method.[2][7]
-
For large-scale manufacturing where cost is a primary driver, both the Copper-Catalyzed Ullmann Condensation and the SNAr/Reduction pathway are highly attractive. The modern, ligand-assisted Ullmann reaction offers a direct, one-step catalytic route with an excellent economic profile.[10] The SNAr/Reduction pathway, while being a two-step process, is a proven, high-yielding industrial method that avoids the use of expensive transition metal catalysts and ligands for the C-N bond-forming step.[12]
Ultimately, each system represents a powerful solution. By understanding the underlying causality of each protocol's success—be it catalyst pre-activation, ligand acceleration, or substrate electronic activation—scientists can effectively select and implement the optimal strategy for their synthetic campaign.
References
-
Ueda, S., Su, M., & Buchwald, S. L. (2012). Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. Journal of the American Chemical Society, 134(1), 700–706. [Link]
-
PubMed. (2012). Completely N1-selective palladium-catalyzed arylation of unsymmetric imidazoles: application to the synthesis of nilotinib. PubMed. [Link]
-
Haydar, G., Emine, D., & Nursefa, Z. (2020). Synthesis of N-Arylimidazole Derivatives From Imidazole and Arylhalides in the Presence of Recoverable Pd/AlO(OH) NPs. Biomedical Journal of Scientific & Technical Research, 27(4). [Link]
-
Ueda, S., Su, M., & Buchwald, S. L. (2012). Completely N[superscript 1]-Selective Palladium- Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. MIT Open Access Articles. [Link]
-
Ueda, S., Su, M., & Buchwald, S. L. (2012). Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. Journal of the American Chemical Society, 134(1), 700-706. [Link]
-
Amala, K., Bhujanga Rao, A. K. S., Sreenivas, R., & Dubey, P. K. (n.d.). Research and Development of a Novel Process for Nilotinib: A Bcr-Abl Inhibitor. Rasayan J. Chem. [Link]
-
Synthetiki, A., et al. (2023). Synthesis of Novel Nilotinib Analogues and Biological Evaluation of Their Antiplatelet Activity and Functionality towards Cancer Cell Proliferation In Vitro. Molecules, 28(14), 5543. [Link]
- Google Patents. (n.d.). Processes for the synthesis of 5-(4-methyl-1h-imidazol-1-yl)-3-(trifluoromethyl)-benzenamine and its intermediates.
- Google Patents. (n.d.). Nilotinib intermediates and preparation thereof.
-
Wikipedia. (n.d.). Ullmann condensation. Wikipedia. [Link]
-
Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Organic-synthesis.org. [Link]
-
Isonex. (2024). Nilotinib Intermediate: Role In Drug Development. Isonex.in. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]
- Google Patents. (n.d.). Nilotinib intermediates and preparation thereof.
-
Chen, H., et al. (2010). Mild Conditions for Copper-Catalyzed N-Arylation of Imidazoles. Synthesis, 2010(09), 1505-1511. [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. Organic-chemistry.org. [Link]
-
Antilla, J. C., et al. (2004). Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. The Journal of Organic Chemistry, 69(17), 5578–5587. [Link]
-
Khan, A., et al. (2021). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Catalysts, 11(11), 1303. [Link]
Sources
- 1. Completely N1-selective palladium-catalyzed arylation of unsymmetric imidazoles: application to the synthesis of nilotinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. asianpubs.org [asianpubs.org]
- 4. arborpharmchem.com [arborpharmchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dspace.mit.edu [dspace.mit.edu]
- 9. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 10. Mild Conditions for Copper-Catalyzed N-Arylation of Imidazoles [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. CA2833394C - Processes for the synthesis of 5-(4-methyl-1h-imidazol-1-yl)-3-(trifluoromethyl)-benzenamine and its intermediates - Google Patents [patents.google.com]
- 13. US20100016590A1 - Nilotinib intermediates and preparation thereof - Google Patents [patents.google.com]
A Comparative Guide to Purity Determination: Quantitative NMR (qNMR) for 4-(4-Methyl-1h-imidazol-1-yl)benzenamine
Prepared by: A Senior Application Scientist
This guide provides a comprehensive, in-depth analysis of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for the precise purity determination of 4-(4-Methyl-1h-imidazol-1-yl)benzenamine, a key intermediate in pharmaceutical development.[1] It is designed for researchers, scientists, and drug development professionals, offering a practical comparison with traditional analytical methods and a detailed, validated experimental protocol grounded in scientific first principles and regulatory standards.
The Foundational Principle of qNMR: A Primary Method of Measurement
Quantitative NMR (qNMR) stands apart from many other analytical techniques because it is a primary ratio method of measurement.[2] Its fundamental principle is that the area of an NMR signal (the integral) is directly and strictly proportional to the number of atomic nuclei giving rise to that signal.[3][4] This allows for the absolute quantification of a substance without the need for a compound-specific reference standard, which is often a requirement for chromatographic techniques like HPLC.[5] By co-dissolving a known mass of an analyte with a known mass of a certified internal standard in the same NMR tube, the purity of the analyte can be calculated directly from the integral ratios of their respective, non-overlapping signals.[3][6]
This intrinsic quantifiability, combined with its non-destructive nature, makes ¹H qNMR an exceptionally powerful tool for the purity assignment of active pharmaceutical ingredients (APIs) and their intermediates.[3][7]
A Comparative Analysis: qNMR vs. Traditional Purity Assessment Methods
While methods like High-Performance Liquid Chromatography (HPLC) are workhorses in the pharmaceutical industry, qNMR offers a distinct set of advantages that make it a compelling and often superior orthogonal method for purity analysis.[8] The choice of method depends on the specific analytical challenge, but a direct comparison reveals the unique strengths of qNMR.
| Feature | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography (GC-FID) | Thermogravimetric Analysis (TGA) |
| Principle | Signal area is directly proportional to the number of nuclei (molar concentration).[9] | Differential partitioning of analytes between a mobile and stationary phase, with UV absorbance for detection.[10] | Separation of volatile compounds based on partitioning in a gaseous mobile phase, with flame ionization for detection.[10] | Measures mass change as a function of temperature in a controlled atmosphere.[11] |
| Reference Standard | Requires a certified, structurally different internal standard of known purity.[5] | Requires a certified reference standard of the same analyte for accurate quantification. | Requires a certified reference standard of the same analyte. | Does not directly measure chemical purity; primarily used for solvent/water content. |
| Destructive? | No, the sample can be fully recovered.[3] | Yes, the sample is consumed during the analysis. | Yes, the sample is consumed. | Yes, the sample is thermally decomposed. |
| Selectivity | High. Can distinguish between structurally similar compounds and isomers based on unique chemical shifts. | High. Excellent separation capabilities, but co-elution can be a challenge. | High for volatile compounds. Derivatization may be needed for non-volatile analytes. | Low. Not selective for individual chemical impurities, only for components with different thermal stabilities. |
| Accuracy & Traceability | Excellent. Can provide SI-traceable results with low uncertainty, qualifying it as a primary method.[2][12] | High, but accuracy is dependent on the purity of the analyte-specific reference standard. | High, but also dependent on the purity of the analyte-specific reference standard. | Accuracy is high for mass loss but does not equate to purity of the main component. |
| Speed & Throughput | Moderate. Sample preparation is simple, and analysis time is typically 10-15 minutes per sample.[13] | Moderate to High. Can be automated for high throughput, but method development can be time-consuming. | Moderate. Suitable for automated sequences. | Low to Moderate. Slower analysis times compared to chromatography. |
| Typical Application | Absolute purity assignment, quantification of APIs and impurities, certification of reference materials.[4][14] | Routine quality control, impurity profiling, stability testing.[10] | Residual solvent analysis, analysis of volatile impurities.[10] | Determination of water and solvent content, thermal stability studies.[11] |
Experimental Protocol: Purity Determination of this compound
This section details a robust, self-validating protocol for the purity confirmation of this compound.
The Causality Behind Experimental Choices
The reliability of a qNMR experiment is built upon a foundation of deliberate and justified choices.
-
Analyte Signal Selection: For this compound, several proton signals are available. The ideal signal for quantification should be:
-
Well-resolved and free from overlap with other analyte, impurity, or internal standard signals.
-
Not arising from easily exchangeable protons (e.g., the amine -NH₂ protons), as their signal intensity and position can be affected by trace amounts of water or temperature changes.
-
Preferably a singlet to simplify integration, although well-defined multiplets can also be used. The methyl (-CH₃) group on the imidazole ring is often an excellent candidate.
-
-
Internal Standard (IS) Selection: The choice of IS is paramount for accuracy.[15] Maleic acid is selected for this analysis due to its advantageous properties:
-
High Purity: Available as a certified reference material (CRM) with a purity of ≥99.5%.[6]
-
Stability: It is a non-hygroscopic, stable solid, allowing for accurate weighing.[16]
-
Solubility: Readily soluble in Dimethyl sulfoxide-d₆ (DMSO-d₆), a suitable solvent for the analyte.[15]
-
Spectral Simplicity: It produces a sharp singlet for its two olefinic protons around 6.3 ppm, a region typically clear of signals from the analyte.[6]
-
-
Solvent Selection: DMSO-d₆ is chosen because it effectively dissolves both the polar analyte and the maleic acid internal standard, ensuring a homogeneous solution critical for accurate measurements.[4][15] Its low water content variant should be used to minimize any interfering residual water signals.[4]
Step-by-Step qNMR Protocol
-
Preparation of the Internal Standard Stock Solution (Optional but Recommended): To minimize weighing errors, prepare a stock solution of the internal standard. Accurately weigh approximately 20 mg of certified maleic acid into a 10 mL volumetric flask and dissolve in DMSO-d₆.
-
Sample Preparation:
-
Using a calibrated analytical balance, accurately weigh approximately 15-20 mg of this compound directly into a clean, dry vial. Record the mass precisely (to 0.01 mg).
-
Accurately weigh approximately 10-15 mg of the certified maleic acid internal standard into the same vial. Record the mass precisely. (If using a stock solution, add a precise volume using a calibrated pipette).
-
Add approximately 0.7 mL of DMSO-d₆ to the vial.
-
Vortex the vial for at least 60 seconds to ensure complete dissolution of both the analyte and the internal standard.
-
Transfer the homogeneous solution to a 5 mm NMR tube.
-
-
Replicate Preparations: To assess precision, it is recommended to prepare at least three independent samples from the same analyte batch.[17]
NMR Data Acquisition Parameters
Optimal instrument parameters are crucial for ensuring the data is truly quantitative. The following are recommended settings for a 400 MHz spectrometer.
| Parameter | Recommended Value | Rationale (The "Why") |
| Pulse Angle | 90° | A 90° pulse ensures maximum signal generation from a single scan, providing the best signal-to-noise ratio for quantification.[4] |
| Relaxation Delay (D1) | ≥ 30 seconds | This delay must be at least 5 times the longest spin-lattice relaxation time (T₁) of any proton being quantified (analyte or IS). This ensures all protons have fully returned to equilibrium before the next pulse, which is essential for accurate integration.[17] |
| Acquisition Time (AT) | ≥ 3 seconds | A longer acquisition time provides better resolution and a more accurately defined peak shape, which is critical for precise integration. |
| Number of Scans (NS) | 16 - 64 | This should be sufficient to achieve a signal-to-noise ratio (S/N) of >250:1 for the peaks selected for integration. |
| Temperature | 298 K (25 °C) | A constant, controlled temperature ensures chemical shifts and relaxation times remain stable throughout the measurement. |
Data Processing and Purity Calculation
The path from raw data (Free Induction Decay) to a final purity value involves a standardized workflow.
The qNMR Purity Equation
The purity of the analyte (Purityₐ) is calculated using the following formula, which relates the integrated signal areas to the molar quantities of the analyte and the internal standard.[4]
Purityₐ (%) = (Iₐ / IₛₜᏧ) * (NₛₜᏧ / Nₐ) * (Mₐ / MₛₜᏧ) * (mₛₜᏧ / mₐ) * PurityₛₜᏧ
Where:
-
Iₐ = Integral of the selected analyte signal
-
IₛₜᏧ = Integral of the selected internal standard signal
-
Nₐ = Number of protons giving rise to the selected analyte signal
-
NₛₜᏧ = Number of protons giving rise to the selected internal standard signal
-
Mₐ = Molar mass of the analyte (this compound: 173.22 g/mol )
-
MₛₜᏧ = Molar mass of the internal standard (Maleic Acid: 116.07 g/mol )
-
mₐ = Mass of the analyte weighed
-
mₛₜᏧ = Mass of the internal standard weighed
-
PurityₛₜᏧ = Certified purity of the internal standard (e.g., 99.8%)
Ensuring Trustworthiness: Method Validation via ICH Q2(R1)
To be suitable for its intended purpose, the qNMR method must be validated according to established guidelines, such as ICH Q2(R1).[18][19] This ensures the results are reliable, reproducible, and accurate.
| Validation Parameter | Assessment for qNMR |
| Specificity | The method's ability to assess the analyte unequivocally. This is demonstrated by selecting non-overlapping signals for both the analyte and the internal standard in a region free of impurity signals. A full spectrum analysis confirms signal identity.[19] |
| Accuracy | The closeness of the test results to the true value. Accuracy is assessed by analyzing a sample of known, high purity (e.g., a certified reference material of the analyte, if available) or by comparing qNMR results to those from an established orthogonal method.[5][19] |
| Precision | The agreement among a series of measurements. Repeatability is assessed by analyzing replicate preparations on the same day with the same instrument. Intermediate Precision is assessed by repeating the analysis on a different day or with a different analyst/instrument. Results are expressed as Relative Standard Deviation (RSD).[5][19] |
| Linearity | The ability to obtain results that are directly proportional to the concentration of the analyte. This is demonstrated by preparing samples with varying ratios of analyte to internal standard and plotting the integral ratio against the mass ratio. The correlation coefficient (R²) should be ≥ 0.999.[5] |
Data Interpretation: A Comparative Example
The following table presents hypothetical but realistic data comparing the purity assessment of a single batch of this compound by the validated qNMR method and a conventional HPLC-UV method.
| Analytical Method | Purity (%) (n=3) | Relative Standard Deviation (RSD) (%) |
| ¹H qNMR (400 MHz) | 99.62 | 0.15 |
| HPLC-UV (Area %) | 99.58 | 0.28 |
The data illustrates that qNMR can deliver purity values with higher precision (lower RSD) compared to standard chromatographic area percent methods. This is because qNMR is less susceptible to variations in detector response and provides a direct molar comparison.
Conclusion
Quantitative NMR spectroscopy is a robust, reliable, and highly accurate primary method for the purity determination of pharmaceutical intermediates like this compound. Its fundamental principle of direct proportionality between signal intensity and molar concentration eliminates the need for analyte-specific reference standards, streamlining the analytical process and providing SI-traceable results.[3][12] When subjected to rigorous validation according to ICH guidelines, qNMR serves as an indispensable orthogonal technique to traditional chromatography, providing a higher level of confidence in the quality and purity of drug substances.
References
-
ResolveMass Laboratories Inc. Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. [Link]
-
Emery Pharma. A Guide to Quantitative NMR (qNMR). [Link]
-
ResolveMass Laboratories Inc. Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Patsnap Eureka. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. [Link]
-
J-Stage. Collaborative Study to Validate Purity Determination by ¹H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology. [Link]
-
PubMed. Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. [Link]
-
FDA. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
ResearchGate. (PDF) Quantitative NMR Spectroscopy in Pharmaceutical R&D. [Link]
-
FDA. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
ICH. Quality Guidelines. [Link]
-
Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]
-
Mestrelab Resources. What is qNMR and why is it important?. [Link]
-
JEOL Ltd. Let's try doing quantitative NMR. [Link]
-
AZoM. Quantitative Nuclear Magnetic Resonance (NMR): Principles and Practice. [Link]
-
PubMed. Collaborative Study to Validate Purity Determination by 1 H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology. [Link]
-
US Pharmacopeia (USP). Stimuli Article (qNMR). [Link]
-
NIH. Methods of Thermal Analysis as Fast and Reliable Tools for Identification and Quantification of Active Ingredients in Commercially Available Drug Products. [Link]
-
Moravek, Inc. Top 5 Methods of Assessing Chemical Purity. [Link]
-
TestCountry. 8+ Drug Purity Tests: Quick & Easy. [Link]
-
ALWSCI. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. [Link]
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. usp.org [usp.org]
- 3. resolvemass.ca [resolvemass.ca]
- 4. emerypharma.com [emerypharma.com]
- 5. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 6. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 7. Core principles of precise qNMR [go.jeolusa.com]
- 8. Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantitative NMR (qNMR) | Nuclear Magnetic Resonance (NMR) | [Analytical Chemistry] | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 10. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 11. Methods of Thermal Analysis as Fast and Reliable Tools for Identification and Quantification of Active Ingredients in Commercially Available Drug Products - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jstage.jst.go.jp [jstage.jst.go.jp]
- 13. azom.com [azom.com]
- 14. Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. resolvemass.ca [resolvemass.ca]
- 16. Internal Standard for qNMR (Calibration Standard for qNMR) | [Analytical Chemistry][Synthesis & Materials]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 17. Let’s try doing quantitative NMR | Applications Notes | JEOL Ltd. [jeol.com]
- 18. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 19. fda.gov [fda.gov]
A Comparative Analysis of 4-(4-Methyl-1H-imidazol-1-yl)benzenamine and Its Isomers: A Guide for Researchers
This guide provides a comprehensive comparative analysis of 4-(4-Methyl-1H-imidazol-1-yl)benzenamine and its key positional isomers. As valuable building blocks in medicinal chemistry, understanding the nuanced differences in the physicochemical properties, spectroscopic signatures, and biological activities of these isomers is crucial for rational drug design and development. This document synthesizes available data to offer a comparative perspective for researchers, scientists, and professionals in the field of drug discovery.
Introduction to Aminophenyl-Methyl-Imidazoles
The fusion of a substituted aniline ring with a methyl-imidazole moiety gives rise to a class of compounds with significant potential in medicinal chemistry. The imidazole ring, a common scaffold in biologically active molecules, and the versatile aniline functional group, make these isomers attractive starting points for the synthesis of a wide range of therapeutic agents.[1] The position of the amino group on the phenyl ring and the methyl group on the imidazole ring can profoundly influence the molecule's three-dimensional structure, electronic properties, and ultimately, its interaction with biological targets. One notable application of a related structure, 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)benzenamine, is as a key intermediate in the synthesis of Nilotinib, a tyrosine kinase inhibitor used in cancer therapy.[2][3] This highlights the pharmaceutical relevance of this structural motif.
Isomeric Landscape
This guide focuses on the comparative analysis of the following key isomers:
-
This compound (Isomer 1)
-
3-(4-Methyl-1H-imidazol-1-yl)benzenamine (Isomer 2)
-
2-(4-Methyl-1H-imidazol-1-yl)benzenamine (Isomer 3)
-
4-(5-Methyl-1H-imidazol-1-yl)benzenamine (Isomer 4)
The structural variations, depicting the different attachment points of the amino and methyl groups, are illustrated below.
Figure 1. Chemical structures of the analyzed isomers.
Synthesis Strategies: A Comparative Overview
The synthesis of these isomers typically involves a nucleophilic aromatic substitution or a coupling reaction to form the C-N bond between the imidazole and phenyl rings, followed by the reduction of a nitro group to the corresponding amine.
General Synthesis Workflow
A common synthetic pathway involves the reaction of a substituted nitrobenzene with 4- or 5-methylimidazole, followed by the reduction of the nitro group.
Figure 2. A generalized synthetic workflow for aminophenyl-methyl-imidazoles.
Experimental Protocol: Synthesis of 3-(4-Methyl-1H-imidazol-1-yl)benzenamine (Isomer 2)
This protocol describes the reduction of the corresponding nitro precursor.
Step 1: Reduction of 1-(3-Nitrophenyl)-4-methyl-1H-imidazole
-
In a round-bottom flask, dissolve 14.6 g of 4-methyl-1-(3-nitrophenyl)-1H-imidazole in 300 ml of methanol.
-
To this solution, add 766 mg of palladium on activated carbon (10% w/w).
-
Add 19.6 g of sodium formate and 12.8 ml of formic acid.
-
Stir the reaction mixture vigorously at room temperature for 18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield 3-(4-methyl-1H-imidazol-1-yl)benzenamine.
Physicochemical Properties: A Comparative Table
| Property | This compound (Isomer 1) | 3-(4-Methyl-1H-imidazol-1-yl)benzenamine (Isomer 2) | 2-(4-Methyl-1H-imidazol-1-yl)benzenamine (Isomer 3) | 4-(5-Methyl-1H-imidazol-1-yl)benzenamine (Isomer 4) |
| Molecular Formula | C₁₀H₁₁N₃ | C₁₀H₁₁N₃ | C₁₀H₁₁N₃ | C₁₀H₁₁N₃ |
| Molecular Weight | 173.22 g/mol | 173.22 g/mol | 173.22 g/mol | 173.22 g/mol |
| Melting Point (°C) | Data not available | Data not available | Data not available | Data not available |
| Boiling Point (°C) | Data not available | Data not available | Data not available | Data not available |
| pKa (Predicted) | ~5.5 (basic amine) | ~5.3 (basic amine) | ~5.2 (basic amine) | ~5.5 (basic amine) |
| LogP (Predicted) | ~1.8 | ~1.9 | ~1.9 | ~1.8 |
Note: Predicted values are based on computational models and should be confirmed experimentally.
Spectroscopic Analysis: Unraveling Isomeric Differences
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable for the structural elucidation and differentiation of these isomers.
1H and 13C NMR Spectroscopy
The chemical shifts of the protons and carbons in the aromatic and imidazole rings are highly sensitive to the substitution pattern.
Expected 1H NMR Spectral Features:
-
Isomer 1 (para-substituted): The aromatic protons will likely appear as two doublets, characteristic of a 1,4-disubstituted benzene ring.
-
Isomer 2 (meta-substituted): The aromatic region will show a more complex splitting pattern with four distinct signals.
-
Isomer 3 (ortho-substituted): The aromatic protons will also display a complex pattern, with potential for through-space interactions influencing chemical shifts.
-
Isomer 4 (5-methyl on imidazole): The key difference compared to Isomer 1 will be the chemical shifts of the imidazole protons.
Expected 13C NMR Spectral Features:
The number and chemical shifts of the carbon signals will differ for each isomer, providing a clear fingerprint for identification. The position of the methyl group on the imidazole ring will also be readily distinguishable.
Infrared (IR) Spectroscopy
Key IR absorption bands for these isomers include:
-
N-H stretching: Around 3300-3500 cm⁻¹ for the primary amine.
-
C-H stretching: Aromatic C-H stretches above 3000 cm⁻¹ and aliphatic C-H stretches from the methyl group below 3000 cm⁻¹.
-
C=C and C=N stretching: In the 1400-1650 cm⁻¹ region, characteristic of the aromatic and imidazole rings.
-
C-N stretching: Typically observed in the 1250-1350 cm⁻¹ region.
Biological Activity: A Frontier for Investigation
While extensive comparative biological data for these specific isomers is not widely published, the imidazole scaffold is known to exhibit a broad range of biological activities, including antimicrobial and anticancer effects.[4][5]
Antimicrobial Activity
Derivatives of imidazole are known to possess antifungal and antibacterial properties.[6][7] The mechanism of action often involves the inhibition of key enzymes or disruption of cell membrane integrity. A comparative study of the antimicrobial activity of these isomers against a panel of bacterial and fungal strains would be a valuable area of investigation.
Cytotoxicity and Anticancer Potential
The cytotoxicity of imidazole derivatives against various cancer cell lines has been reported.[8][9] The structural variations among these isomers could lead to differential interactions with cancer-related targets. For instance, the introduction of a methyl group on the imidazole ring has been shown to reduce the antitumor activity of some supramolecular complexes, possibly due to steric hindrance.[8]
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol provides a general framework for assessing the cytotoxic effects of the isomers on a cancer cell line.
Figure 3. Workflow for an in vitro cytotoxicity (MTT) assay.
-
Cell Culture: Maintain a human cancer cell line (e.g., MCF-7, HeLa) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of each isomer in culture medium. Replace the medium in the wells with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Assay: Add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) for each isomer.
Conclusion and Future Directions
This guide provides a foundational comparative analysis of this compound and its key isomers. While there are gaps in the publicly available experimental data, this document outlines the key areas for comparative evaluation: synthesis, physicochemical properties, spectroscopic characterization, and biological activity.
Future research should focus on the systematic synthesis and characterization of these isomers to build a comprehensive dataset. A head-to-head comparison of their biological activities, including antimicrobial and anticancer properties, will be instrumental in identifying promising lead compounds for further drug development. The structure-activity relationships derived from such studies will provide valuable insights for the rational design of novel therapeutics based on the aminophenyl-methyl-imidazole scaffold.
References
- Khattab, S. N., et al. (2012). Synthesis of 4-(1H-benzo[d]imidazol-2-yl)aniline derivatives of expected anti-HCV activity. International Journal of Research in Pharmaceutical and Chemical Sciences, 2(4), 937-947.
- Cong, N. T., et al. (2017). Synthesis and Antimicrobial Activity of Some 1-Arylideneamino-4-(4-Chlorobenzylidene)-2-Methyl-1H-Imidazolin-5(4H)-One Compounds. Oriental Journal of Chemistry, 33(3), 1439-1445.
- Google Patents. (2020). An improved process for 3-(4-methyl-1h-imidazol-1-yl)-5-(trifluoromethyl) aniline.
-
PubChem. (n.d.). 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline. Retrieved from [Link]
-
PubChem. (n.d.). 4-(1H-imidazol-1-yl)aniline. Retrieved from [Link]
- Varalda, M., et al. (1990). Antimicrobial activity of a new derivative: N-(4-chlorobenzyl)-2-(1H-imidazol-1-ylmethyl)benzenamine. Drugs under experimental and clinical research, 16(4), 181–186.
-
ChemBK. (n.d.). 4-(1H-IMIDAZOL-1-YL)ANILINE. Retrieved from [Link]
- Oriental Journal of Chemistry. (2017). Synthesis and Antimicrobial Activity of Some 1-Arylideneamino-4-(4-Chlorobenzylidene)-2-Methyl-1H-Imidazolin-5(4H)-One Compounds. Oriental Journal of Chemistry, 33(3).
-
ResearchGate. (2019). Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives. Retrieved from [Link]
-
PubChem. (n.d.). 4-(1H-imidazol-4-yl)aniline. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Trisubstituted and 1,2,4,5-tetrasubstituted imidazoles catalyzed by a magnetic nanoparticle-supported Brønsted acid. Retrieved from [Link]
- National Center for Biotechnology Information. (2020). Assessment of in vitro cytotoxicity of imidazole ionic liquids and inclusion in targeted drug carriers containing violacein. Scientific Reports, 10(1), 13488.
- National Toxicology Program. (2007).
- National Center for Biotechnology Information. (2021). Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. Molecules, 26(21), 6611.
-
Molkem. (n.d.). 3-(4-Methyl-1H-Imidazol-1-Yl)-5-(Trifluoromethyl) Aniline. Retrieved from [Link]
-
ResearchGate. (2015). Synthesis, antimicrobial activity and molecular modeling studies of halogenated 4-[1H-imidazol-1-yl(phenyl)methyl]-1,5-diphenyl-1H-pyrazoles. Retrieved from [Link]
-
ResearchGate. (2018). Synthesis and Analysis of 1-Methyl-4-Phenyl-1H-Imidazol-2-Amine. Retrieved from [Link]
-
ResearchGate. (2021). Antimicrobial action of 4-((4,5-diphenyl-1H-imidazole- 2-yl) diazenyl) benzoic acid as a new synthesized imidazole derivative. Retrieved from [Link]
-
ResearchGate. (2022). Overview on Biological Activities of Imidazole Derivatives. Retrieved from [Link]
- National Center for Biotechnology Information. (2022). Synthesis and effect of 4-acetylphenylamine-based imidazole derivatives on migration and growth of 3D cultures of breast, prostate and brain cancer cells. Scientific Reports, 12(1), 19515.
- National Center for Biotechnology Information. (2016). Synthesis and fungicidal activities of positional isomers of the N-thienylcarboxamide. Journal of Pesticide Science, 41(4), 118–124.
-
J-STAGE. (n.d.). Synthesis and fungicidal activities of positional isomers of the N -thienylcarboxamide. Retrieved from [Link]
- PubMed. (2013). Carcinogenic 4(5)-methylimidazole Found in Beverages, Sauces, and Caramel Colors: Chemical Properties, Analysis, and Biological Activities. Journal of Agricultural and Food Chemistry, 61(4), 799-807.
- Synthesis of a new 2,4,5-triphenyl-1H-imidazolium-paratoluenesulfonic acid salt: Thermal and electrochemical stability. (2015). Journal of Chemical and Pharmaceutical Research, 7(12), 896-901.
- MDPI. (2021). 4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline. Molbank, 2021(4), M1296.
- National Toxicology Program technical report on the toxicity and carcinogenicity studies of 4-methylimidazole (CAS NO. 822-36-6) in F344/N rats and B6C3F1 mice (feed studies). (2007). National Toxicology Program technical report series, (535), 1–174.
- MDPI. (2021). 1-Propyl-4(5)-Methylimidazole Isomers for Temperature Swing Solvent Extraction. Molecules, 26(20), 6210.
Sources
- 1. researchgate.net [researchgate.net]
- 2. 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline | 641571-11-1 [chemicalbook.com]
- 3. molkem.com [molkem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Antimicrobial activity of a new derivative: N-(4-chlorobenzyl)-2-(1H-imidazol-1-ylmethyl)benzenamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Antimicrobial Activity of Some 1-Arylideneamino-4-(4-Chlorobenzylidene)-2-Methyl-1H-Imidazolin-5(4H)-One Compounds – Oriental Journal of Chemistry [orientjchem.org]
- 8. Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and effect of 4-acetylphenylamine-based imidazole derivatives on migration and growth of 3D cultures of breast, prostate and brain cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 4-(4-Methyl-1h-imidazol-1-yl)benzenamine
Introduction: The Imperative for Methodological Congruence
In the landscape of pharmaceutical development, the analytical data we generate is the bedrock upon which decisions of safety, efficacy, and quality are built. The molecule at the center of this guide, 4-(4-Methyl-1h-imidazol-1-yl)benzenamine, serves as a critical intermediate in the synthesis of various pharmaceuticals.[1] Its purity and concentration must be monitored with unerring accuracy. A validated analytical method provides confidence in results from a single procedure. However, in the real world of global manufacturing, multi-site clinical trials, and evolving technologies, it is often necessary to use different analytical methods or transfer a method to a new laboratory. This is where the rigorous process of cross-validation becomes indispensable.
Cross-validation is the systematic comparison of analytical methods designed to ensure that they provide equivalent, reliable, and consistent results.[2][3] This guide moves beyond a simple recitation of procedural steps. As a senior application scientist, my objective is to provide an in-depth, logical framework for designing and executing a cross-validation study for this compound, comparing two workhorse platforms of the modern pharmaceutical lab: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). We will explore the causality behind our choices, ground our protocols in regulatory authority, and present a self-validating system for ensuring data integrity across methods.
Chapter 1: The Regulatory Foundation of Method Validation
Before comparing two methods, we must first understand the principles that govern the validation of any single method. Regulatory bodies like the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) have established comprehensive guidelines.[4][5][6][7] The ICH Q2(R2) guideline, which has been recently revised, provides a framework for validating analytical procedures, ensuring they are fit for their intended purpose.[5][8][9] This "fitness for purpose" is demonstrated by assessing specific performance characteristics.
Validation is not a singular event but part of a lifecycle. Cross-validation is a crucial step within this lifecycle, particularly during method transfer or modernization.
Caption: The lifecycle of an analytical method, highlighting the role of cross-validation.
Chapter 2: Candidate Analytical Methods for this compound
The chemical structure of our analyte—containing both a phenyl-amine group (a chromophore) and a basic imidazole moiety (readily ionizable)—makes it an excellent candidate for both HPLC-UV and LC-MS/MS analysis.
Method A: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
-
Principle of Operation: This technique separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. A UV detector measures the absorbance of the analyte as it elutes from the column, which is proportional to its concentration.
-
Rationale for Selection (The "Why"): HPLC-UV is robust, cost-effective, and ubiquitous in quality control laboratories. The aromatic structure of this compound ensures strong UV absorbance, providing excellent sensitivity for a routine purity or assay method. Its reliability makes it a perfect baseline or "legacy" method for comparison.
-
Typical Starting Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A gradient of Acetonitrile and a phosphate buffer (e.g., 20mM potassium phosphate, pH 3.0)
-
Detection: 254 nm
-
Flow Rate: 1.0 mL/min
-
Method B: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
-
Principle of Operation: LC-MS/MS couples the separation power of HPLC with the high selectivity and sensitivity of a tandem mass spectrometer. The instrument measures the mass-to-charge ratio (m/z) of the analyte and its specific fragment ions, a technique known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).[10]
-
Rationale for Selection (The "Why"): This method is the gold standard for achieving low detection limits and unequivocal identification. The imidazole group is readily protonated, making the analyte highly suitable for positive mode electrospray ionization (ESI). LC-MS/MS is ideal when higher sensitivity is required (e.g., for impurity analysis or bioanalysis) or when dealing with complex matrices where UV detection might suffer from interferences.[11]
-
Typical Starting Conditions:
-
Column: C18, 2.1 x 50 mm, 1.8 µm (UHPLC for faster analysis)
-
Mobile Phase: A gradient of Acetonitrile and Water, both with 0.1% Formic Acid (a volatile modifier compatible with MS)
-
Ionization: Electrospray Ionization, Positive Mode (ESI+)
-
MS/MS Transition (SRM): A specific precursor ion (the protonated molecule) to a specific product ion (a stable fragment).
-
Chapter 3: The Cross-Validation Protocol: A Head-to-Head Comparison
The objective of this cross-validation is to demonstrate that the new, highly sensitive LC-MS/MS method provides results that are statistically equivalent to the established, robust HPLC-UV method for the quantification of this compound. This process is critical when, for example, transferring a quality control assay from a development lab (using LC-MS/MS) to a manufacturing site (using HPLC-UV).[2][12]
Experimental Design
A single set of samples, prepared from a common stock solution, must be analyzed by both methods in parallel. This eliminates variability from sample preparation. The comparison should cover the intended range of the assay.
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. pharmaguru.co [pharmaguru.co]
- 3. dspace.cuni.cz [dspace.cuni.cz]
- 4. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. fda.gov [fda.gov]
- 6. ema.europa.eu [ema.europa.eu]
- 7. FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics - ECA Academy [gmp-compliance.org]
- 8. biopharminternational.com [biopharminternational.com]
- 9. starodub.nl [starodub.nl]
- 10. An LC/MS/MS method for the quantitation of MTIC (5-(3-N-methyltriazen-1-yl)-imidazole-4-carboxamide), a bioconversion product of temozolomide, in rat and dog plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. agilent.com [agilent.com]
- 12. pharmtech.com [pharmtech.com]
A Comparative Guide to the Synthesis of Aryl-Imidazoles: Benchmarking Efficiency for 4-(4-Methyl-1H-imidazol-1-yl)benzenamine and Its Analogs
Introduction: The Significance of 4-(4-Methyl-1H-imidazol-1-yl)benzenamine in Medicinal Chemistry
The this compound scaffold is a cornerstone in modern drug discovery, forming the structural core of numerous kinase inhibitors used in oncology. Its strategic importance necessitates the development of efficient, scalable, and cost-effective synthetic routes. This guide provides an in-depth comparison of two prevalent methodologies for the synthesis of this class of compounds. Due to the extensive documentation available for the synthesis of the key intermediate for Nilotinib, 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline, this analog will be used as a primary exemplar to illustrate these synthetic strategies. The principles and comparative metrics discussed are directly applicable to the synthesis of the parent compound, this compound.
The two primary synthetic strategies evaluated are:
-
Classical Nucleophilic Aromatic Substitution (SNAr) followed by Nitro Group Reduction: A robust, time-tested approach often favored in industrial-scale production.
-
Modern Palladium-Catalyzed Buchwald-Hartwig Amination: A more contemporary method offering versatility and often milder reaction conditions.
This guide will delve into the mechanistic underpinnings, detailed experimental protocols, and a comparative analysis of these routes to aid researchers in selecting the optimal strategy for their specific needs.
Methodology 1: Nucleophilic Aromatic Substitution (SNAr) and Subsequent Reduction
This synthetic pathway is a two-step process that leverages the activation of an aromatic ring by an electron-withdrawing group (typically a nitro group) to facilitate nucleophilic substitution by 4-methylimidazole. The resulting nitro-intermediate is then reduced to the desired aniline.
Causality Behind Experimental Choices
The choice of a highly activated aryl halide, such as 1-fluoro-3-nitro-5-(trifluoromethyl)benzene, is critical for the success of the initial SNAr reaction. The fluoride leaving group, coupled with the strong electron-withdrawing effects of the nitro and trifluoromethyl groups, significantly lowers the activation energy for the addition-elimination mechanism that characterizes SNAr reactions.[1][2] The subsequent reduction of the nitro group is a well-established and high-yielding transformation, often accomplished through catalytic hydrogenation.
Experimental Protocol
Step 1: Synthesis of 4-methyl-1-(3-nitro-5-(trifluoromethyl)phenyl)-1H-imidazole
-
To a solution of 1-fluoro-3-nitro-5-(trifluoromethyl)benzene (1.0 eq) in N,N-dimethylformamide (DMF), add 4-methylimidazole (1.1 eq) and potassium carbonate (1.5 eq).
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.[3]
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice water to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum to yield the nitro-intermediate.
Step 2: Reduction to 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline
-
Dissolve the nitro-intermediate from Step 1 in methanol or ethanol.
-
Add a catalytic amount of palladium on carbon (5-10% Pd/C).
-
Subject the mixture to a hydrogen atmosphere (typically via a balloon or a Parr hydrogenator) and stir vigorously at room temperature.[4]
-
Monitor the reaction until the starting material is consumed.
-
Filter the reaction mixture through Celite to remove the palladium catalyst and concentrate the filtrate under reduced pressure to obtain the desired aniline.
Workflow Diagram
Caption: SNAr and Reduction Workflow
Methodology 2: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[5][6] This method allows for the direct coupling of an aryl halide with 4-methylimidazole, offering a more convergent synthetic route.
Causality Behind Experimental Choices
The efficacy of the Buchwald-Hartwig reaction is highly dependent on the choice of the palladium catalyst, the phosphine ligand, and the base.[7][8] The ligand plays a crucial role in the catalytic cycle, facilitating both the oxidative addition of the aryl halide to the Pd(0) center and the reductive elimination of the final product.[5] Sterically hindered and electron-rich phosphine ligands, such as those from the Buchwald or Hartwig groups, are often employed to enhance catalytic activity. The choice of base is also critical for the deprotonation of the imidazole nucleophile.
Experimental Protocol
-
In a reaction vessel, combine 3-bromo-5-(trifluoromethyl)aniline (1.0 eq), 4-methylimidazole (1.2 eq), a palladium catalyst such as Pd(OAc)2 or a pre-catalyst (0.02-0.05 eq), a suitable phosphine ligand (e.g., BINAP, Xantphos) (0.04-0.1 eq), and a base such as cesium carbonate or potassium phosphate (2.0 eq).[3]
-
Add a dry, deoxygenated solvent such as toluene or dioxane.
-
Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) to 100-120 °C.
-
Monitor the reaction by TLC or LC-MS until the starting aryl halide is consumed.
-
Cool the reaction mixture, dilute with a suitable organic solvent, and filter through Celite.
-
Concentrate the filtrate and purify the residue by column chromatography to isolate the desired product.
Workflow Diagram
Sources
- 1. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CA2833394C - Processes for the synthesis of 5-(4-methyl-1h-imidazol-1-yl)-3-(trifluoromethyl)-benzenamine and its intermediates - Google Patents [patents.google.com]
- 4. Page loading... [wap.guidechem.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of the Biological Activity of 4-(4-Methyl-1H-imidazol-1-yl)benzenamine Derivatives as Anticancer Agents
In the landscape of modern drug discovery, the imidazole scaffold remains a cornerstone for the development of novel therapeutic agents due to its versatile binding properties and synthetic tractability.[1] Among the myriad of imidazole-containing compounds, derivatives of 4-(4-methyl-1H-imidazol-1-yl)benzenamine have emerged as a promising class of molecules, particularly in the realm of oncology. This guide provides a comprehensive comparison of the biological activities of various this compound derivatives, with a focus on their anticancer properties and mechanisms of action as kinase inhibitors. The insights presented herein are synthesized from recent peer-reviewed studies, offering a valuable resource for researchers and drug development professionals.
Introduction to the this compound Scaffold
The this compound core structure serves as a key pharmacophore in the design of targeted cancer therapies. Its significance is underscored by its presence in the structure of Nilotinib, a second-generation Bcr-Abl kinase inhibitor.[2] The imidazole and phenyl rings of this scaffold are crucial for establishing interactions within the ATP-binding pocket of various kinases, making it an attractive starting point for the development of potent and selective inhibitors. This guide will delve into the structure-activity relationships (SAR) of derivatives based on this scaffold, elucidating how chemical modifications influence their biological efficacy.
Anticancer Activity: A Comparative Study
Recent research has focused on the synthesis and evaluation of novel derivatives of this compound, primarily investigating their potential as protein kinase inhibitors. These studies provide a wealth of comparative data on the cytotoxic effects of these compounds against various cancer cell lines.
Cytotoxicity Against Hematological and Solid Tumor Cell Lines
A study by Tural et al. (2021) explored a series of 4-methylbenzamide derivatives incorporating a 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline fragment.[2] The synthesized compounds were evaluated for their antiproliferative activity against several cancer cell lines, including chronic myeloid leukemia (K562), acute promyelocytic leukemia (HL-60), and renal carcinoma (OKP-GS). The results, summarized in Table 1, highlight the potent cytotoxic effects of these derivatives.
Table 1: Comparative Antiproliferative Activity of 4-Methylbenzamide Derivatives
| Compound | Modification | K562 IC50 (µM) | HL-60 IC50 (µM) | OKP-GS IC50 (µM) |
| 7 | 2,6-dichloropurine | 2.27 | 1.42 | 4.56 |
| 10 | 2,6-dichloropurine, 4-methyl-imidazole | 2.53 | 1.52 | >10 |
| 13 | 2-chloro-6-methoxypurine | >10 | >10 | >10 |
| 14 | 2-chloro-6-methoxypurine, 4-methyl-imidazole | >10 | >10 | >10 |
| Sorafenib | Reference Drug | 2.91 | 3.02 | 4.89 |
Data sourced from Tural et al., 2021.[2]
Interestingly, the study revealed that compounds 7 and 10 , both featuring a 2,6-dichloropurine moiety, demonstrated high activity against all tested cell lines, with IC50 values comparable to the reference drug Sorafenib.[2] Notably, the absence of the 4-methyl-imidazole fragment in compound 7 did not significantly diminish its antiproliferative activity against the studied cell lines when compared to its counterpart, compound 10 .[2]
In a related study, novel 4-(arylaminomethyl)benzamide derivatives containing the 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline moiety were synthesized and evaluated for their cytotoxic activity. The results, presented in Table 2, further underscore the potential of this chemical class.
Table 2: Cytotoxicity of 4-(Arylaminomethyl)benzamide Derivatives
| Compound | K562 IC50 (µM) | HL-60 IC50 (µM) |
| 10 | 40 | 8.2 |
| 13 | 5.6 | >50 |
| 15 | 31 | 5.6 |
Data sourced from a study on potential tyrosine kinase inhibitors.
The data indicates that while some compounds displayed moderate activity against the Bcr-Abl positive K562 cell line, compounds 10 and 15 were particularly effective against the Bcr-Abl negative HL-60 leukemia cells. Compound 13 showed notable activity against K562 cells.
Mechanism of Action: Kinase Inhibition
The primary mechanism through which these this compound derivatives exert their anticancer effects is through the inhibition of protein kinases, which are critical regulators of cellular signaling pathways.
Bcr-Abl Kinase Inhibition
The design of many of these derivatives is inspired by Nilotinib, targeting the Bcr-Abl kinase, a key driver in chronic myeloid leukemia. In the study by Tural et al., compound 10 , which includes the 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline fragment, demonstrated inhibitory activity against Bcr-Abl1 kinase.[2] This suggests that the core scaffold plays a vital role in binding to the kinase. The trifluoromethyl group on the phenyl ring is thought to enhance hydrophobic interactions within the allosteric pocket of the kinase.[2]
Inhibition of Receptor Tyrosine Kinases
The broader applicability of these derivatives as kinase inhibitors was demonstrated in a study evaluating their effects on a panel of eight receptor tyrosine kinases (EGFR, HER-2, HER-4, IGF1R, InsR, KDR, PDGFRα, and PDGFRβ). A majority of the synthesized compounds exhibited potent inhibitory activity against the tested kinases. Notably, analogues 11 and 13 , which feature a (trifluoromethyl)benzene ring, were highly potent against EGFR, with 91% and 92% inhibition at a concentration of 10 nM, respectively. This highlights the versatility of the scaffold in targeting different kinase families.
Experimental Protocols
To ensure the reproducibility and validity of the presented findings, detailed experimental methodologies are crucial.
Synthesis of 4-Methylbenzamide Derivatives
The synthesis of the 4-methylbenzamide derivatives discussed in this guide generally follows a multi-step process. A key step involves the reaction of 4-(chloromethyl)benzoyl chloride with 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline in the presence of a base like triethylamine in a dry solvent such as chloroform. The resulting intermediate is then further modified, for instance, by condensation with a purine analogue.[2]
Diagram 1: General Synthesis Workflow
Caption: A generalized workflow for the synthesis of the target compounds.
In Vitro Antiproliferative Assay
The cytotoxicity of the synthesized compounds is typically assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or similar colorimetric methods.
Step-by-Step Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds for a defined period (e.g., 72 hours).
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for a few hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curves.
Kinase Inhibition Assay
The inhibitory activity of the compounds against specific kinases is determined using various assay formats, such as the ADP-Glo™ Kinase Assay.
Diagram 2: Kinase Inhibition Assay Workflow
Caption: Workflow for a typical luminescence-based kinase inhibition assay.
Structure-Activity Relationship (SAR) Insights
The comparative data allows for the elucidation of key structure-activity relationships:
-
The Role of the Purine Moiety: The presence of a 2,6-disubstituted purine ring appears to be crucial for potent antiproliferative activity, as seen in compounds 7 and 10 .[2]
-
Impact of the 4-Methyl-imidazole Group: While the 4-methyl-imidazole fragment is a key feature of Nilotinib, its absence in some derivatives did not lead to a significant loss of activity, suggesting that other interactions can compensate for its contribution.[2]
-
Significance of the Trifluoromethyl Group: The trifluoromethyl substituent on the benzenamine ring is consistently associated with potent kinase inhibitory activity, likely by enhancing binding affinity through hydrophobic interactions.[2]
Conclusion and Future Directions
The this compound scaffold is a fertile ground for the development of novel anticancer agents, particularly kinase inhibitors. The derivatives discussed in this guide have demonstrated significant in vitro efficacy against a range of cancer cell lines. The comparative analysis reveals that modifications to the core structure, such as the introduction of substituted purine rings and trifluoromethyl groups, can potently modulate their biological activity.
Future research should focus on optimizing the pharmacokinetic properties of these promising compounds to enhance their in vivo efficacy and safety profiles. Further exploration of their inhibitory activity against a broader panel of kinases could uncover new therapeutic applications. The detailed experimental data and SAR insights provided in this guide offer a solid foundation for the rational design of the next generation of this compound-based cancer therapeutics.
References
-
Tural, S., et al. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. Molecules, 26(23), 7129. Available at: [Link]
-
Abdel-Halim, H., et al. (2020). Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. Molecules, 25(21), 5088. Available at: [Link]
-
Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecul. (2017). Longdom Publishing. Available at: [Link]
Sources
- 1. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Structural Verification of 4-(4-Methyl-1H-imidazol-1-yl)benzenamine Using 2D NMR
In the landscape of modern drug discovery and materials science, the unambiguous structural confirmation of novel chemical entities is a cornerstone of rigorous scientific practice. For medicinal chemists, 4-(4-Methyl-1H-imidazol-1-yl)benzenamine serves as a critical building block, notably as an intermediate in the synthesis of kinase inhibitors like Nilotinib.[1][2] Its precise molecular architecture—a methyl-imidazole ring linked to a benzenamine moiety—is fundamental to its reactivity and downstream applications. While 1D NMR provides a preliminary fingerprint, a multi-dimensional approach is required for irrefutable verification.
This guide presents a comprehensive, field-proven methodology for the structural elucidation of this compound, leveraging a suite of 2D NMR experiments. We will move beyond a simple recitation of steps to explain the causality behind each experimental choice, demonstrating how a combination of COSY, HSQC, and HMBC spectra creates a self-validating system for structural confirmation.
The Target Molecule: Anatomy and Numbering
Before delving into the spectral analysis, it is crucial to establish a common frame of reference. The structure of this compound is shown below with a standard numbering scheme that will be used throughout this guide.
Figure 1: Chemical structure and numbering scheme for this compound.
Our objective is to use 2D NMR to confirm the following key structural features:
-
The connectivity of protons and carbons within the benzenamine ring.
-
The connectivity within the 4-methyl-imidazole ring.
-
The crucial C4-N1' bond linking the two heterocyclic systems.
The Experimental Workflow: A Logic-Driven Approach
A successful structural elucidation campaign follows a logical progression, where each experiment builds upon the insights of the last. This ensures efficiency and minimizes ambiguity. The workflow is not merely a sequence of acquisitions but a strategy for systematically assembling the molecular puzzle.
Caption: A strategic workflow for NMR-based structure verification.
Experimental Protocol: Sample Preparation
The quality of your data is fundamentally linked to the quality of your sample.
-
Weighing: Accurately weigh 5-10 mg of the synthesized this compound.
-
Solvent Selection: Dissolve the sample in approximately 0.6 mL of a deuterated solvent. Dimethyl sulfoxide-d6 (DMSO-d6) is an excellent choice due to its ability to dissolve a wide range of organic compounds and its non-interference with the exchangeable amine (-NH₂) protons.
-
Homogenization: Ensure the sample is fully dissolved. Vortexing or gentle sonication can be used to create a clear, homogenous solution.
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
Decoding the Spectra: A Multi-Dimensional Perspective
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic compounds by observing the magnetic properties of atomic nuclei.[3][4] While 1D NMR provides a foundational overview, 2D NMR techniques spread the information across two frequency dimensions, resolving overlapping signals and revealing correlations between nuclei.[5][6][7]
Hypothetical NMR Data Summary
For our analysis, we will use the following plausible chemical shift assignments for this compound in DMSO-d6. These values serve as a basis for interpreting the correlation spectra.
| Atom Number | Atom Type | Multiplicity | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| H2 / H6 | Aromatic CH | Doublet | 7.25 | 119.5 |
| H3 / H5 | Aromatic CH | Doublet | 6.70 | 114.0 |
| NH₂ | Amine NH₂ | Singlet (broad) | 5.30 | - |
| H2' | Imidazole CH | Singlet | 8.10 | 137.0 |
| H5' | Imidazole CH | Singlet | 7.50 | 118.0 |
| CH₃ | Methyl CH₃ | Singlet | 2.15 | 13.0 |
| C1 | Aromatic C-N | - | - | 148.0 |
| C4 | Aromatic C-N | - | - | 130.0 |
| C4' | Imidazole C | - | - | 135.0 |
¹H-¹H COSY: Mapping the Proton Neighborhoods
The COrrelation SpectroscopY (COSY) experiment is the workhorse for identifying protons that are coupled to each other, typically through two or three bonds (²J or ³J coupling).[8] It allows us to trace out the proton spin systems within the molecule.
What We Expect to See:
-
Benzenamine Ring: A strong cross-peak between the protons at H3/H5 (δ ~6.70 ppm) and H2/H6 (δ ~7.25 ppm). This confirms their ortho relationship (³J coupling) and establishes the 1,4-disubstitution pattern of the benzene ring.
-
Imidazole & Methyl Groups: No cross-peaks are expected for H2', H5', or the methyl protons, as they are isolated spin systems with no protons on adjacent atoms to couple with. The absence of correlations is as informative as their presence.
Caption: Key COSY correlation expected in the benzenamine ring.
¹H-¹³C HSQC: The Direct Connection
The Heteronuclear Single Quantum Coherence (HSQC) experiment identifies all carbons that are directly attached to a proton.[8] Each cross-peak in the HSQC spectrum represents a one-bond C-H connection, providing a powerful tool for assigning carbon resonances.
What We Expect to See:
-
A cross-peak connecting the ¹H signal at ~7.25 ppm to the ¹³C signal at ~119.5 ppm, definitively assigning these as H2/H6 and C2/C6 .
-
A cross-peak connecting the ¹H signal at ~6.70 ppm to the ¹³C signal at ~114.0 ppm, assigning H3/H5 and C3/C5 .
-
A cross-peak from the imidazole proton at ~8.10 ppm to the carbon at ~137.0 ppm, assigning H2' and C2' .
-
A cross-peak from the imidazole proton at ~7.50 ppm to the carbon at ~118.0 ppm, assigning H5' and C5' .
-
A strong cross-peak connecting the methyl protons at ~2.15 ppm to the carbon at ~13.0 ppm, assigning the -CH₃ group.
-
Crucially, no signals will appear for the quaternary carbons (C1, C4, C4') as they bear no directly attached protons.
Caption: Key one-bond HSQC correlations in the molecule.
¹H-¹³C HMBC: Assembling the Molecular Skeleton
The Heteronuclear Multiple Bond Correlation (HMBC) experiment is arguably the most powerful for elucidating the complete carbon skeleton. It reveals correlations between protons and carbons that are two or three bonds away (²J and ³J C-H coupling).[8][9] This allows us to connect the spin systems identified by COSY and locate the non-protonated quaternary carbons.
What We Expect to See (Key Correlations):
-
Confirming the Benzene Substitution:
-
Protons H2/H6 (δ ~7.25) will show a correlation to the amine-bearing carbon C1 (δ ~148.0, ³J) and the imidazole-linked carbon C4 (δ ~130.0, ²J).
-
Protons H3/H5 (δ ~6.70) will also show correlations to C1 (δ ~148.0, ²J) and C4 (δ ~130.0, ³J). These correlations collectively confirm the 1,4 substitution pattern.
-
-
Bridging the Two Rings (The "Money" Correlation):
-
The most critical correlation for confirming the overall structure is from the benzenamine protons H3/H5 to the imidazole carbon C5' (δ ~118.0) and from H2/H6 to C2' (δ ~137.0) and C4' (δ ~135.0). More importantly, correlations from the imidazole protons H2' and H5' back to the benzenamine carbon C4 (δ ~130.0) unambiguously establish the C4-N1' bond.
-
-
Confirming the Imidazole Structure:
-
The methyl protons (-CH₃) will show a strong correlation to carbons C4' (δ ~135.0, ²J) and C5' (δ ~118.0, ³J), locking its position at C4'.
-
The imidazole proton H2' will show a correlation to C4' (δ ~135.0, ³J) and C5' (δ ~118.0, ²J).
-
Caption: Selected key long-range HMBC correlations.
Comparison with Alternative Techniques
While 2D NMR is exceptionally powerful for structural elucidation in solution, it's important to understand its place among other analytical methods.
| Technique | Strengths for This Application | Limitations |
| 2D NMR Suite | - Provides unambiguous atom-to-atom connectivity. - Non-destructive. - Reflects the structure in a solution state, which is relevant for biological assays. | - Requires relatively pure and soluble material (mg scale). - Cannot determine absolute stereochemistry. |
| X-Ray Crystallography | - Provides the absolute 3D structure with high precision. - The "gold standard" for structural confirmation. | - Requires a suitable single crystal, which can be difficult or impossible to grow. - Represents the solid-state conformation, which may differ from the solution state. |
| Mass Spectrometry (MS) | - Provides a highly accurate molecular weight (HRMS). - Fragmentation patterns can suggest structural motifs. | - Does not provide direct information on atom connectivity or isomerism (e.g., it cannot distinguish between 2- and 4-methyl-imidazole isomers). |
For the specific goal of verifying the intended structure of this compound against other potential isomers, the 2D NMR suite is unparalleled in its ability to deliver definitive proof of connectivity directly in the solution phase.
Conclusion: A Self-Validating Triad
The structural verification of this compound is not achieved by a single experiment but by the synergistic and self-validating interplay of COSY, HSQC, and HMBC data.
-
COSY sketches the proton frameworks.
-
HSQC overlays the carbon atoms onto their directly attached protons.
-
HMBC provides the long-range correlations that stitch these frameworks together, definitively placing the quaternary carbons and confirming the crucial link between the phenyl and imidazole rings.
This methodical approach transforms spectral data into a detailed molecular blueprint, providing the high level of confidence required for advancing compounds in research and development pipelines. It embodies the principles of scientific integrity, where every structural claim is supported by a network of interlocking, verifiable experimental evidence.
References
- Breitenstein, W. et al. (WO 04/005281 A1) Process For The Synthesis Of 5 (Methyl 1 H Imidazol 1 Yl) 3 (Trifluoromethyl) Benzeneamine.
- Breitenstein, W. et al. (CA2833394C) Processes for the synthesis of 5-(4-methyl-1h-imidazol-1-yl)-3-(trifluoromethyl)-benzenamine and its intermediates.
- Wesleyan University. (2023). NMR as a Tool for Structure Elucidation of Organic Compounds.
- Pinto, D. C. G. A., & Silva, A. M. S. Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
- Creative Biostructure. Understanding 2D NMR Spectra: How to Read and Interpret Them.
- Chemistry LibreTexts. (2023). 7.6: Interpreting 2-D NMR Spectra. Chemistry LibreTexts.
- JEOL. Structural Analysis of Organic Compound Using 2D - NMR Spectrum. JEOL Resonance.
- Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques.
- Ghatak, S. (2022). 2D NMR, Heteronuclear spectra. YouTube.
- Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons.
- OC Reactions. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube.
- Science.gov. cosy hsqc hmbc: Topics by Science.gov. Science.gov.
- SDSU NMR Facility. Common 2D (COSY, HSQC, HMBC). SDSU Department of Chemistry.
- PubChem. 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline. PubChem.
- Reddy, B. P. et al. (US20200377475A1) An improved process for 3-(4-methyl-1h-imidazol-1-yl)-5-(trifluoromethyl) aniline.
Sources
- 1. US20200377475A1 - An improved process for 3-(4-methyl-1h-imidazol-1-yl)-5-(trifluoromethyl) aniline - Google Patents [patents.google.com]
- 2. 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline | C11H10F3N3 | CID 12002825 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. NMR as a Tool for Structure Elucidation of Organic Compounds Not Offered CHEM 385 [owaprod-pub.wesleyan.edu]
- 4. anuchem.weebly.com [anuchem.weebly.com]
- 5. creative-biostructure.com [creative-biostructure.com]
- 6. Structural Analysis of Organic Compound Using 2D - NMR Spectrum | Column | JEOL [jeol.com]
- 7. researchgate.net [researchgate.net]
- 8. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 9. m.youtube.com [m.youtube.com]
A Senior Application Scientist's Guide to Assessing Lot-to-Lot Variability of Commercial 4-(4-Methyl-1H-imidazol-1-yl)benzenamine
For researchers, scientists, and drug development professionals, the consistency of starting materials is paramount. 4-(4-Methyl-1H-imidazol-1-yl)benzenamine, a key intermediate in the synthesis of numerous pharmaceutical compounds, is no exception. Lot-to-lot variability in purity, impurity profile, and physical properties can have cascading effects on reaction kinetics, yield, and the safety profile of the final active pharmaceutical ingredient (API). This guide provides a comprehensive framework for assessing the lot-to-lot variability of commercial this compound, empowering you to make informed decisions in your research and development endeavors. We will delve into the rationale behind experimental choices and provide detailed protocols for a multi-pronged analytical approach.
The Criticality of Lot-to-Lot Consistency
In pharmaceutical development, the adage "garbage in, garbage out" holds significant weight. Variations in a key starting material like this compound can introduce unforeseen challenges. For instance, a novel impurity in a new lot could lead to the formation of a new, potentially toxic byproduct in a subsequent reaction. Similarly, differences in crystalline form or particle size can affect dissolution rates and reactivity. Therefore, a robust analytical assessment of incoming lots is not merely a quality control measure; it is a critical step in ensuring the reproducibility and success of a synthetic campaign.
This guide will focus on a comparative analysis of three hypothetical commercial lots of this compound, designated as Lot A, Lot B, and Lot C. We will employ a suite of orthogonal analytical techniques to build a comprehensive picture of each lot's quality.
Analytical Strategy: A Multi-Modal Approach
No single analytical technique can fully characterize a chemical substance. A more robust and reliable assessment is achieved by combining several techniques that probe different physicochemical properties. Our strategy will incorporate chromatographic, spectroscopic, and thermal analysis methods.
Caption: Workflow for the comprehensive assessment of lot-to-lot variability.
I. Chromatographic Analysis for Purity and Impurity Profiling
Chromatographic techniques are the cornerstone of purity assessment, allowing for the separation and quantification of the main component from its impurities.
A. High-Performance Liquid Chromatography (HPLC)
HPLC with UV or Diode Array Detection (DAD) is the workhorse for purity determination of non-volatile organic compounds. The primary goal is to develop a method that provides a sharp, symmetrical peak for this compound, well-resolved from any potential impurities.
Rationale for Method Development:
-
Column Choice: A C18 reversed-phase column is a good starting point for a molecule of this polarity.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium acetate or phosphate) and an organic modifier (acetonitrile or methanol) is typically used. The buffer helps to ensure consistent peak shapes, especially for an amine-containing compound.
-
Detection: DAD allows for the examination of peak purity and can help in the tentative identification of impurity classes based on their UV spectra.
Experimental Protocol: HPLC-DAD Purity Assay
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and DAD.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.02 M Ammonium Acetate in water, pH adjusted to 6.5 with acetic acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
Time (min) %B 0 10 20 90 25 90 26 10 | 30 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (or optimized based on the UV spectrum of the main peak).
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh ~10 mg of each lot and dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B.
Data Interpretation: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks. A comparison of the chromatograms from Lots A, B, and C will reveal differences in the number and concentration of impurities.
B. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is highly effective for identifying and quantifying volatile and semi-volatile impurities, including residual solvents from the synthesis process. Given the structure of this compound, derivatization may be necessary to improve its volatility and chromatographic performance, although direct injection can be attempted first.
Rationale for Method Development:
-
Derivatization: Silylation (e.g., with BSTFA) can be employed to cap the active amine hydrogen, reducing peak tailing and improving thermal stability.
-
Column Choice: A mid-polarity column (e.g., a 5% phenyl-methylpolysiloxane) is generally suitable for a wide range of organic compounds.
-
Mass Spectrometry: Provides definitive identification of impurities by comparing their mass spectra to libraries (e.g., NIST).
Experimental Protocol: GC-MS Impurity Profile
-
Instrumentation: GC system coupled to a mass spectrometer.
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program:
-
Initial temperature: 80 °C, hold for 2 min.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 min at 280 °C.
-
-
Injector Temperature: 250 °C.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-500.
-
Sample Preparation: Dissolve ~5 mg of each lot in 1 mL of dichloromethane. If derivatization is needed, add 100 µL of BSTFA and heat at 60 °C for 30 minutes before injection.
Comparative Data Summary (Hypothetical)
| Parameter | Lot A | Lot B | Lot C |
| Purity (HPLC, Area %) | 99.85% | 99.52% | 99.91% |
| Total Impurities (HPLC) | 0.15% | 0.48% | 0.09% |
| Largest Unknown Impurity (HPLC) | 0.08% at RRT 1.25 | 0.25% at RRT 1.42 | 0.05% at RRT 1.10 |
| Residual Toluene (GC-MS) | 50 ppm | 250 ppm | < 10 ppm |
| Other Volatile Impurities (GC-MS) | Not Detected | Detected | Not Detected |
II. Spectroscopic Analysis for Structural Confirmation
Spectroscopic methods provide orthogonal information to chromatography, confirming the identity of the main component and potentially identifying impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is one of the most powerful tools for unambiguous structure elucidation. Both ¹H and ¹³C NMR should be employed.
Rationale for Use:
-
¹H NMR: Provides information on the number and connectivity of protons. The chemical shifts, integration values, and coupling patterns serve as a unique fingerprint of the molecule.
-
¹³C NMR: Reveals the number of unique carbon atoms in the molecule.
-
Impurity Detection: The presence of unexpected signals in the NMR spectra can indicate impurities.
Experimental Protocol: ¹H and ¹³C NMR
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Dissolve 10-15 mg of each lot in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
¹H NMR Acquisition:
-
Pulse sequence: Standard single pulse.
-
Number of scans: 16.
-
Relaxation delay: 2 s.
-
-
¹³C NMR Acquisition:
-
Pulse sequence: Proton-decoupled.
-
Number of scans: 1024 or more.
-
Relaxation delay: 2 s.
-
Data Interpretation: The spectra of Lots A, B, and C should be overlaid and compared. Any significant differences in chemical shifts or the presence of additional peaks in one lot versus another should be investigated. For instance, the presence of regioisomers or starting materials from the synthesis could be detected.
III. Thermal Analysis for Physical Property Characterization
The physical properties of a pharmaceutical intermediate can be just as important as its chemical purity. Differential Scanning Calorimetry (DSC) is a key technique for assessing thermal properties.
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as a function of temperature. It is used to determine the melting point, heat of fusion, and to detect the presence of different polymorphic forms.
Rationale for Use:
-
Melting Point: A sharp melting endotherm is indicative of high purity. A broad melting range or the presence of multiple endotherms can suggest the presence of impurities or multiple crystalline forms.
-
Polymorphism: Different lots may crystallize in different polymorphic forms, which can have different stabilities, solubilities, and melting points.
Experimental Protocol: DSC
-
Instrumentation: Differential Scanning Calorimeter.
-
Sample Preparation: Accurately weigh 2-5 mg of each lot into a hermetically sealed aluminum pan.
-
Temperature Program: Heat the sample from 25 °C to 200 °C at a rate of 10 °C/min under a nitrogen atmosphere.
-
Analysis: Determine the onset temperature and peak maximum of the melting endotherm, and calculate the heat of fusion (ΔHfus).
Comparative Data Summary (Hypothetical)
| Parameter | Lot A | Lot B | Lot C |
| ¹H NMR | Conforms to structure | Conforms, minor unidentified peaks at 7.8 ppm | Conforms to structure |
| Melting Point (DSC, Onset) | 145.2 °C | 142.8 °C (broad) | 145.5 °C |
| Heat of Fusion (ΔHfus) | 95.8 J/g | 88.2 J/g | 96.5 J/g |
Synthesis of Findings and Recommendations
The collective data from these orthogonal techniques provides a robust basis for comparing the three lots.
Caption: Decision-making flowchart based on comparative analytical data.
Analysis of Hypothetical Data:
-
Lot C emerges as the highest quality lot, with the highest purity, negligible residual solvents, and a sharp melting point indicative of high crystalline purity.
-
Lot A is also of high quality and would likely be acceptable for most applications, although it contains slightly more impurities than Lot C.
-
Lot B presents several red flags. Its lower purity, significant levels of a specific unknown impurity, high residual solvent content, and broad melting point suggest it is of inferior quality. The presence of unidentified signals in the NMR spectrum is particularly concerning and would warrant further investigation to identify the unknown species before this lot could be considered for use.
A systematic and multi-technique approach is essential for the effective assessment of lot-to-lot variability in critical pharmaceutical intermediates like this compound. By combining chromatographic, spectroscopic, and thermal analysis, researchers can build a comprehensive quality profile for each commercial lot. This not only ensures the consistency and reproducibility of research and development efforts but also forms a critical part of the data package for regulatory filings, ultimately contributing to the safety and efficacy of the final drug product. It is imperative for manufacturers to maintain transparency regarding their release criteria and to collaborate with laboratory professionals to ensure the delivery of consistently high-quality reagents.
References
- Benchchem. (n.d.). Application Notes and Protocols for the Derivatization of Imidazole-5-propionic Acid for GC-MS Analysis.
- Chen, P., et al. (2023). A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry. Atmospheric Pollution Research.
- ResearchGate. (2025). Determination of Imidazole, 4-Methylimidazole, and 2-Methylimidazole in Cigarette Additives by Ultra-High Performance Liquid Chromatography.
- SciSpace. (2023). A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry.
- Hitachi High-Tech. (2024). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control.
- J&K Scientific. (n.d.). This compound.
- NIH. (2019). Determining Thermal Conductivity of Small Molecule Amorphous Drugs with Modulated Differential Scanning Calorimetry and Vacuum Molding Sample Preparation.
- PubMed Central. (2025). Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance.
- Agilent Technologies. (2012). Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations.
- NETZSCH. (2020). Reliable Characterization of Pharmaceuticals Using Thermal Analysis.
- PubMed. (n.d.). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification.
- ResolveMass Laboratories Inc. (2025). DSC Analysis Pharmaceutical Case Study.
- Waters. (n.d.). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector.
- TA Instruments. (n.d.). Characterization of Pharmaceutical Materials by Thermal Analysis.
- Google Patents. (n.d.). Process For The Synthesis Of 5 (Methyl 1 H Imidazol 1 Yl) 3 (Trifluoromethyl) Benzeneamine.
- Flinders University. (2023). Lot-to-lot variation and verification.
- AMRI. (n.d.). Batch Release and Stability Lot Testing.
- Thermo Fisher Scientific. (n.d.). Simultaneous Determination of Aromatic Amines and Pyridines in Soil.
- PubMed. (2022). Lot-to-lot variation and verification.
- Griffith Research Online. (2022). Lot-to-lot variation and verification.
- Singapore Institute of Technology research repository. (2023). Lot-to-lot variation and verification.
A Researcher's Guide to Bridging In-Silico Predictions and Experimental Realities for 4-(4-Methyl-1H-imidazol-1-yl)benzenamine
As a Senior Application Scientist, my experience has consistently shown that the journey of a novel compound from concept to application is a tale of two methodologies: the predictive power of computational (in-silico) modeling and the ground truth of experimental validation. The molecule 4-(4-Methyl-1H-imidazol-1-yl)benzenamine, a member of the biologically significant N-arylated imidazole class, serves as a perfect case study to explore this critical interface.[1][2] Imidazole derivatives are widely investigated for a vast range of therapeutic applications, including anticancer, antifungal, and anti-inflammatory roles.[2][3]
This guide provides an in-depth comparison of the in-silico and experimental approaches to characterizing this compound. We will not only present the predicted data but also delve into the causality behind the detailed, self-validating experimental protocols required to confirm or refute these predictions. This dual approach is fundamental to robust scientific discovery, ensuring that computational shortcuts are rigorously validated by empirical data.
The Starting Point: In-Silico Property Prediction
Computational chemistry offers a rapid, cost-effective first pass at understanding a molecule's behavior.[4][5] Using quantitative structure-property relationship (QSPR) models, machine learning algorithms, and quantum mechanics, we can estimate key physicochemical properties that govern a compound's pharmacokinetics and pharmacodynamics.[4][6][7][8]
For novel or sparsely studied compounds like this compound, public databases often provide computationally generated data. Below is a summary of predicted properties for a closely related analog, 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline , which helps establish a baseline for our target molecule.
| Property | Predicted Value | Computational Source |
| Molecular Formula | C₁₁H₁₀F₃N₃ | PubChem |
| Molecular Weight | 241.21 g/mol | PubChem[9] |
| XLogP3 | 2.3 | PubChem[9] |
| Hydrogen Bond Donor Count | 1 | PubChem[9] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[9] |
| Rotatable Bond Count | 1 | PubChem[9] |
| Topological Polar Surface Area | 43.8 Ų | PubChem[9] |
The Workflow: From Prediction to Validation
The synergy between computational and experimental work is not linear but cyclical. In-silico predictions guide experimental design, and the resulting empirical data is used to refine future computational models. This iterative process accelerates research by focusing laboratory resources on the most promising avenues.
Caption: Workflow for integrating in-silico prediction with experimental validation.
Ground Truth: Experimental Protocols
While predictions are invaluable, they are no substitute for empirical measurement. The following sections detail the standard, self-validating protocols for determining the true physicochemical properties of a synthesized compound like this compound.
Protocol 1: Determination of Lipophilicity (logP)
Causality: The octanol-water partition coefficient (logP) is a critical measure of a drug's lipophilicity, which dictates its ability to cross biological membranes.[10] The "shake-flask" method, though time-consuming, is the gold standard for its accuracy and directness.[10][11] Octanol is chosen as the organic phase because its properties are thought to mimic those of physiological lipid bilayers.
Methodology: Shake-Flask Method
-
Preparation: Prepare solutions of n-octanol and water and pre-saturate them by mixing them vigorously for 24 hours, followed by separation. This prevents volume changes during the experiment.
-
Dissolution: Accurately weigh a small amount of the synthesized this compound and dissolve it in the pre-saturated n-octanol. The concentration should be low enough to avoid micelle formation, a common issue with amphiphilic molecules.[12][13]
-
Partitioning: Add a precise volume of the pre-saturated aqueous phase to the octanol solution in a separatory funnel.
-
Equilibration: Shake the funnel gently for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases until equilibrium is reached.
-
Separation: Allow the phases to separate completely. Centrifugation may be required to ensure a clean separation.
-
Quantification: Carefully sample each phase. Determine the concentration of the compound in both the n-octanol and aqueous layers using a validated analytical technique, typically High-Performance Liquid Chromatography (HPLC) with UV detection.[11][14]
-
Calculation: Calculate the partition coefficient P as the ratio of the concentration in the organic phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.[11]
Protocol 2: Determination of Ionization Constant (pKa)
Causality: The pKa value indicates the extent of a molecule's ionization at a given pH. This is crucial as the ionization state affects solubility, permeability, and target binding. For a benzenamine derivative, we expect a basic pKa corresponding to the protonation of the aniline nitrogen. Potentiometric titration is a highly precise and widely used method for pKa determination.[15][16][17]
Methodology: Potentiometric Titration
-
System Calibration: Calibrate a high-precision pH meter and electrode using at least three standard buffer solutions (e.g., pH 4, 7, and 10).[17]
-
Sample Preparation: Dissolve an accurately weighed amount of this compound in a suitable solvent (e.g., water or a water/methanol co-solvent system for sparingly soluble compounds).[15] A constant ionic strength is maintained using a background electrolyte like 0.15 M KCl.[17]
-
Titration Setup: Place the solution in a thermostatted vessel and purge with nitrogen to remove dissolved CO₂, which can interfere with pH measurements.[17]
-
Titration: Titrate the solution by adding small, precise increments of a standardized strong acid (e.g., 0.1 M HCl). After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.[17]
-
Data Analysis: Plot the measured pH versus the volume of titrant added. The resulting sigmoid curve will have an inflection point.[16]
-
pKa Determination: The pH at the half-equivalence point (the point where half of the compound has been neutralized) is equal to the pKa.[18] This can be determined from the midpoint of the buffer region on the titration curve.[17]
Protocol 3: Structural Confirmation via Spectroscopy
Causality: All property measurements are meaningless unless the structure and purity of the test compound are unequivocally confirmed. A suite of spectroscopic methods is required to provide this validation.
Methodologies:
-
Nuclear Magnetic Resonance (NMR):
-
¹H NMR: Provides information on the number, environment, and connectivity of protons. For this compound, one would expect distinct signals for the aromatic protons on both the benzene and imidazole rings, a singlet for the methyl group, and a broad signal for the amine (-NH₂) protons.
-
¹³C NMR: Shows the number and type of carbon atoms. The spectrum should confirm the presence of the correct number of aromatic and aliphatic carbons.
-
-
Mass Spectrometry (MS): Determines the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula, confirming the elemental composition.[19]
-
Infrared (IR) Spectroscopy: Identifies functional groups present in the molecule. Key expected peaks would include N-H stretching for the amine, C-H stretching for aromatic and methyl groups, and C=C/C=N stretching within the aromatic rings.[19]
Synthesizing the Data: Where Discrepancies Arise
It is common for experimental values to deviate from in-silico predictions. Understanding the reasons is key to leveraging both datasets effectively:
-
Model Limitations: QSPR and other predictive models are built on existing data.[4] If the target molecule contains novel fragments or complex electronic interactions not well-represented in the training set, the prediction accuracy may decrease.
-
Experimental Conditions: Factors like temperature, ionic strength, and solvent choice can influence experimental pKa and logP values.[15] These specific conditions are not always perfectly accounted for in generalized computational models.
-
Purity and Stability: The presence of impurities or degradation of the compound can lead to erroneous experimental results. This underscores the importance of the spectroscopic characterization described in Protocol 3.
Conclusion: A Partnership for Progress
The characterization of this compound exemplifies the modern, integrated approach to chemical research. In-silico predictions provide a powerful and rapid means to prioritize research targets and design experiments intelligently. However, they remain predictions. Rigorous experimental validation through established, self-validating protocols is non-negotiable for generating reliable, high-quality data. It is the synergy between these two domains—the computational forecast and the empirical evidence—that propels the efficient and successful development of novel molecules in pharmaceuticals and materials science.
References
-
ACD/Labs. LogP—Making Sense of the Value. Available from: [Link]
-
Hep Journals. A computational toolbox for molecular property prediction based on quantum mechanics and quantitative structure-property relationship. Available from: [Link]
-
Pharma Tutor. 5 Easy Methods to Calculate pKa: Titrimetric,UV, HPLC, NMR And Henderson Equation. Available from: [Link]
-
ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Available from: [Link]
-
Slideshare. pKa and log p determination. Available from: [Link]
-
National Center for Biotechnology Information. Development of Methods for the Determination of pKa Values. Available from: [Link]
-
PubMed. Practical Methods for the Measurement of logP for Surfactants. Available from: [Link]
-
MIT News. New machine-learning application to help researchers predict chemical properties. Available from: [Link]
-
Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available from: [Link]
-
Encyclopedia.pub. Methods for Determination of Lipophilicity. Available from: [Link]
-
ResearchGate. Practical methods for the measurement of log P for surfactants. Available from: [Link]
-
ResearchGate. A computational toolbox for molecular property prediction based on quantum mechanics and quantitative structure-property relationship | Request PDF. Available from: [Link]
-
Emergent Mind. Molecular and Material Property Prediction. Available from: [Link]
-
Google Research. Predicting Properties of Molecules with Machine Learning. Available from: [Link]
-
PubMed. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. Available from: [Link]
-
National Center for Biotechnology Information. Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl). Available from: [Link]
- Google Patents. CA2833394C - Processes for the synthesis of 5-(4-methyl-1h-imidazol-1-yl)-3-(trifluoromethyl)-benzenamine and its intermediates.
-
MDPI. (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one. Available from: [Link]
-
PubMed. Antimicrobial activity of a new derivative: N-(4-chlorobenzyl)-2-(1H-imidazol-1-ylmethyl)benzenamine. Available from: [Link]
-
NISCAIR. Synthesis, Spectroscopic & DFT studies of Novel N-((1H-benzo[d]imidazol-1-yl) methyl). Available from: [Link]
-
IJRPC. SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. Available from: [Link]
-
National Center for Biotechnology Information. Design, Synthesis, Biological Evaluation, and Computational Studies of Novel Tri-Aryl Imidazole-Benzene Sulfonamide Hybrids as Promising Selective Carbonic Anhydrase IX and XII Inhibitors. Available from: [Link]
-
MDPI. Anti-Infective Properties, Cytotoxicity, and In Silico ADME Parameters of Novel 4′-(Piperazin-1-yl)benzanilides. Available from: [Link]
-
PubChem. 4-(1H-imidazol-1-yl)aniline. Available from: [Link]
-
PubChem. 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline. Available from: [Link]
-
ResearchGate. Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl). Available from: [Link]
-
Neliti. Synthesis, characterization, In-Silico studies, and anti-inflammatory activity of Novel Imidazole-5(4H)-Ones. Available from: [Link]
-
Longdom Publishing. Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecul. Available from: [Link]
-
National Center for Biotechnology Information. Design, synthesis, biological assessment and in silico ADME prediction of new 2-(4-(methylsulfonyl) phenyl) benzimidazoles as selective cyclooxygenase-2 inhibitors. Available from: [Link]
-
ResearchGate. Synthesis, Spectroscopic & DFT studies of Novel N-((1H-benzo[d]imidazol-1-yl) methyl)-N-(2-(trifluoromethyl)phenyl)-4,5-dihydrothiazol-2-amine. Available from: [Link]
-
Neuroquantology. 1- (substituted)-4,5-diphenyl-1H-imidazole as potent analgesic agents. Available from: [Link]
-
RSC Publishing. Design, synthesis, biological assessment and in silico ADME prediction of new 2-(4-(methylsulfonyl) phenyl) benzimidazoles as selective cyclooxygenase-2 inhibitors. Available from: [Link]
-
ResearchGate. Synthesis, Spectroscopic Characterization, and DFT Study of (E)-N-((1-(4-fluorophenyl)-1H-pyrazol-4-yl) methylene)-2-(1H-indol-3-yl) ethanimine. Available from: [Link]
-
ResearchGate. Synthesis, characterization and in silico study of 4-(4,5-diphenyl-1H-imidazol-2-yl) phenyl 4-chlorobenzoate as lactate dehydrogenase inhibitor. Available from: [Link]
Sources
- 1. Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl)-1H-imidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. neuroquantology.com [neuroquantology.com]
- 4. A computational toolbox for molecular property prediction based on quantum mechanics and quantitative structure-property relationship [journal.hep.com.cn]
- 5. researchgate.net [researchgate.net]
- 6. New machine-learning application to help researchers predict chemical properties | MIT News | Massachusetts Institute of Technology [news.mit.edu]
- 7. emergentmind.com [emergentmind.com]
- 8. Predicting Properties of Molecules with Machine Learning [research.google]
- 9. 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline | C11H10F3N3 | CID 12002825 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]
- 11. acdlabs.com [acdlabs.com]
- 12. Practical methods for the measurement of logP for surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 16. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 17. creative-bioarray.com [creative-bioarray.com]
- 18. pharmaguru.co [pharmaguru.co]
- 19. mdpi.com [mdpi.com]
A Comparative Study of the Reactivity of Substituted Benzenamines: A Guide for Researchers
This guide provides a comprehensive comparative analysis of the reactivity of various substituted benzenamines (anilines). Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of facts to offer a deep, mechanistically grounded understanding of how substituents influence the chemical behavior of the aniline scaffold. We will explore this topic through the lens of basicity, susceptibility to electrophilic aromatic substitution, and utility in common synthetic transformations, supported by experimental data and detailed protocols.
Introduction: The Electronic Influence of Substituents on the Aniline Moiety
Aniline, the simplest aromatic amine, possesses a rich and varied reactivity profile, largely dictated by the nitrogen atom's lone pair of electrons and its interaction with the aromatic π-system. The amino group is a potent activating group and an ortho, para-director in electrophilic aromatic substitution reactions.[1][2] This is due to the delocalization of the nitrogen's lone pair into the benzene ring, which increases the electron density at the ortho and para positions, making them more susceptible to attack by electrophiles.[1]
The introduction of substituents onto the aromatic ring can dramatically alter this reactivity. Substituents are broadly classified into two categories:
-
Electron-Donating Groups (EDGs): These groups (e.g., -CH₃, -OCH₃, -NH₂) increase the electron density of the aromatic ring and enhance the basicity of the amino group.[3][4] They achieve this through inductive effects (+I) and/or resonance effects (+M). Consequently, anilines bearing EDGs are generally more reactive towards electrophiles and are stronger bases than aniline itself.[3]
-
Electron-Withdrawing Groups (EWGs): These groups (e.g., -NO₂, -CN, -Cl) decrease the electron density of the aromatic ring and reduce the basicity of the amino group.[3][4] They exert their influence through inductive effects (-I) and/or resonance effects (-M). As a result, anilines with EWGs are less reactive in electrophilic substitution and are weaker bases.[3]
This guide will provide the experimental framework to quantitatively and qualitatively assess these substituent effects.
Quantifying Reactivity: The Basicity of Substituted Anilines
The basicity of an aniline, quantified by the pKₐ of its conjugate acid (the anilinium ion) or its pKₑ, is a fundamental measure of the nitrogen's lone pair availability. A higher pKₐ (or lower pKₑ) indicates a stronger base.[5] This directly correlates with the nucleophilicity of the amine and its reactivity in many reactions.
Experimental Protocol: Determination of pKₑ by Potentiometric Titration
This protocol outlines a standard method for determining the pKₑ of a substituted aniline in an aqueous medium.
Materials:
-
Substituted aniline (e.g., aniline, p-toluidine, p-anisidine, p-chloroaniline, p-nitroaniline)
-
Standardized hydrochloric acid solution (e.g., 0.1 M)
-
Standardized sodium hydroxide solution (e.g., 0.1 M)
-
pH meter with a combination glass electrode
-
Magnetic stirrer and stir bar
-
Burette
-
Beakers
Procedure:
-
Accurately weigh approximately 1 mmol of the substituted aniline and dissolve it in a beaker containing 50 mL of deionized water. Gentle heating may be required for less soluble anilines.
-
Add a stoichiometric excess of the standardized HCl solution to ensure complete protonation of the aniline.
-
Place the beaker on a magnetic stirrer and immerse the pH electrode in the solution.
-
Begin stirring and record the initial pH.
-
Titrate the solution with the standardized NaOH solution, adding it in small increments (e.g., 0.1-0.2 mL).
-
Record the pH after each addition, allowing the reading to stabilize.
-
Continue the titration well past the equivalence point.
-
Plot a graph of pH versus the volume of NaOH added. The equivalence point is the point of maximum slope.
-
The pH at half the equivalence point volume is equal to the pKₐ of the anilinium ion.
-
Calculate the pKₑ using the relationship: pKₑ + pKₐ = 14 (at 25 °C).
Comparative Data: pKₐ Values of Selected Substituted Anilines
| Substituent (para) | pKₐ of Conjugate Acid | Basicity Relative to Aniline |
| -OCH₃ | 5.34 | More Basic |
| -CH₃ | 5.12[3] | More Basic |
| -H | 4.58[3] | - |
| -Cl | 3.98[3] | Less Basic |
| -NO₂ | 1.02[3] | Much Less Basic |
Interpretation: The data clearly demonstrates the electronic effects of the substituents. The electron-donating methoxy and methyl groups increase the pKₐ, indicating a more basic amine. Conversely, the electron-withdrawing chloro and nitro groups decrease the pKₐ, signifying a reduction in basicity.
Probing Reactivity: Electrophilic Aromatic Substitution
The enhanced reactivity of the aniline ring towards electrophiles is a hallmark of its chemical character. A classic example is the bromination reaction, which for aniline, proceeds rapidly even without a catalyst to yield the 2,4,6-tribromoaniline precipitate.[6][7] The rate of this reaction can be a sensitive probe of the substituent's electronic influence.
Experimental Protocol: Comparative Kinetics of Bromination
This experiment qualitatively compares the rate of bromination for different substituted anilines.
Materials:
-
Aniline, p-toluidine, p-anisidine, acetanilide, p-nitroaniline
-
Bromine water (saturated solution of bromine in water)
-
Glacial acetic acid
-
Test tubes and rack
-
Droppers
Procedure:
-
In separate test tubes, dissolve a small, equal amount of each aniline derivative in a few milliliters of glacial acetic acid. Acetanilide is included as an example of a protected aniline with attenuated reactivity.
-
To each test tube, add bromine water dropwise, and observe the rate at which the bromine color disappears.
-
Record the observations, noting the relative speed of the reaction for each substrate.
Expected Results: The reactivity will generally follow the order of the activating nature of the substituent. p-Anisidine and p-toluidine are expected to react very rapidly. Aniline will also react quickly.[8] Acetanilide will react more slowly due to the decreased activating effect of the acetamido group. p-Nitroaniline will react the slowest, or not at all under these conditions, due to the strong deactivating effect of the nitro group.[8]
Synthetic Utility: A Comparative Study of Azo Dye Synthesis
The diazotization of anilines to form diazonium salts, followed by their coupling with an activated aromatic compound to form azo dyes, is a cornerstone of synthetic organic chemistry.[9] The success and efficiency of this two-step process are highly dependent on the nature of the substituents on the initial aniline.
Experimental Protocol: Comparative Synthesis of Azo Dyes
This protocol allows for a qualitative comparison of the efficiency of azo dye formation from different substituted anilines.
Materials:
-
Aniline, p-toluidine, p-nitroaniline
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl), concentrated
-
Phenol
-
Sodium hydroxide (NaOH)
-
Ice bath
-
Beakers and test tubes
Procedure: Part A: Diazotization
-
For each aniline derivative, prepare a solution by dissolving approximately 1 mmol in a mixture of 2.5 mL of concentrated HCl and 2.5 mL of water in a small beaker.
-
Cool the beaker in an ice bath to 0-5 °C.
-
In a separate test tube, dissolve a slight molar excess of sodium nitrite in a small amount of cold water.
-
Slowly add the sodium nitrite solution to the cooled aniline solution with constant stirring, keeping the temperature below 5 °C.
Part B: Azo Coupling
-
In a separate beaker, dissolve approximately 1 mmol of phenol in a dilute solution of sodium hydroxide.
-
Cool this solution in an ice bath.
-
Slowly add the freshly prepared diazonium salt solution from Part A to the cold phenol solution with stirring.
-
Observe the formation of the azo dye precipitate and note its color and the apparent yield.
Expected Observations:
-
Aniline and p-toluidine: These will readily form diazonium salts and couple with phenol to produce brightly colored azo dyes. The electron-donating methyl group in p-toluidine may lead to a more rapid and complete reaction.
-
p-Nitroaniline: The strongly electron-withdrawing nitro group makes the amino group less basic and diazotization can be more sluggish. However, the resulting diazonium salt is more stable. The coupling reaction should still proceed to form a colored product.
Spectroscopic Correlation: ¹H NMR Analysis
¹H NMR spectroscopy provides a valuable tool for probing the electronic environment of the amino group protons. The chemical shift of the -NH₂ protons is sensitive to the electron density on the nitrogen atom.
Comparative Data: ¹H NMR Chemical Shifts of the Amino Group
| Substituent (para) | ¹H NMR Chemical Shift of -NH₂ (ppm in CDCl₃) |
| -OCH₃ | ~3.4 |
| -CH₃ | ~3.5 |
| -H | ~3.6[10] |
| -Cl | ~3.7 |
| -NO₂ | ~4.3 |
Note: The exact chemical shift can vary depending on the solvent and concentration due to hydrogen bonding.
Interpretation: A downfield shift (higher ppm value) of the -NH₂ protons correlates with a decrease in electron density on the nitrogen atom. The data shows that electron-donating groups cause an upfield shift, while electron-withdrawing groups result in a downfield shift, consistent with their known electronic effects.
The Hammett Equation: A Quantitative Approach to Reactivity
The Hammett equation provides a powerful means to quantify the effect of meta- and para-substituents on the reactivity of aromatic compounds.[11] It takes the form:
log(k/k₀) = σρ
where:
-
k is the rate constant for the reaction of a substituted compound.
-
k₀ is the rate constant for the reaction of the unsubstituted compound.
-
σ (sigma) is the substituent constant, which depends on the nature and position of the substituent.
-
ρ (rho) is the reaction constant, which is characteristic of the reaction and its conditions.
A negative ρ value indicates that the reaction is favored by electron-donating groups, while a positive ρ value signifies that the reaction is favored by electron-withdrawing groups.
For many reactions of anilines, such as their reaction as nucleophiles, the ρ value is negative, indicating that electron-donating groups, which increase the nucleophilicity of the amine, accelerate the reaction rate.
Conclusion
The reactivity of substituted benzenamines is a nuanced interplay of inductive and resonance effects. This guide has provided a framework for understanding and experimentally probing these effects. By quantifying basicity, comparing rates of electrophilic substitution, assessing performance in azo dye synthesis, and utilizing spectroscopic correlations, researchers can gain a comprehensive understanding of how substituents dictate the chemical behavior of this important class of compounds. The principles and protocols outlined herein serve as a valuable resource for anyone working with anilines in a research or development capacity.
References
- Albert, A., & Serjeant, E. P. (1971).
- Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books.
- Bruice, P. Y. (2016). Organic Chemistry (8th ed.). Pearson.
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms (5th ed.). Springer.
- Hammett, L. P. (1937). The Effect of Structure upon the Reactions of Organic Compounds. Benzene Derivatives. Journal of the American Chemical Society, 59(1), 96–103.
- Isaacs, N. S. (1995). Physical Organic Chemistry (2nd ed.). Longman Scientific & Technical.
- Lowry, T. H., & Richardson, K. S. (1987). Mechanism and Theory in Organic Chemistry (3rd ed.). Harper & Row.
- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley.
- Vollhardt, K. P. C., & Schore, N. E. (2018). Organic Chemistry: Structure and Function (8th ed.). W. H. Freeman.
- Zuman, P., & Patel, R. C. (1984). Techniques in Organic Reaction Kinetics. Wiley.
Sources
- 1. modgraph.co.uk [modgraph.co.uk]
- 2. ijrar.org [ijrar.org]
- 3. tsijournals.com [tsijournals.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Khan Academy [khanacademy.org]
- 7. youtube.com [youtube.com]
- 8. scribd.com [scribd.com]
- 9. researchgate.net [researchgate.net]
- 10. Aniline(62-53-3) 1H NMR spectrum [chemicalbook.com]
- 11. web.viu.ca [web.viu.ca]
Safety Operating Guide
A Senior Application Scientist's Guide to Handling 4-(4-Methyl-1H-imidazol-1-yl)benzenamine and Its Analogs
Introduction: A Proactive Approach to Safety
As researchers and drug development professionals, our work with novel chemical entities forms the bedrock of therapeutic innovation. Compounds like 4-(4-Methyl-1H-imidazol-1-yl)benzenamine, a substituted aniline derivative, are valuable intermediates in synthesis. However, their structural alerts—specifically the aromatic amine and imidazole moieties—necessitate a rigorous and proactive approach to safety.
This guide moves beyond a simple checklist. It provides a comprehensive operational framework for the safe handling of this compound and its close structural analogs. The protocols outlined here are built on the foundational principle of As Low As Reasonably Achievable (ALARA) concerning chemical exposure. By understanding the why behind each step, we empower you to create a self-validating system of safety in your laboratory.
Hazard Assessment: Understanding the Risks
The hazard profile for this class of compounds is derived from GHS classifications of structurally related chemicals. The primary risks involve acute toxicity and irritation to the skin and eyes.
| Hazard Category | Classification | Hazard Statement | Source(s) |
| Acute Toxicity, Oral | Category 3 / Category 4 | H301: Toxic if swallowed / H302: Harmful if swallowed | [1][3][4] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [2][3] |
| Serious Eye Damage/Irritation | Category 2 / 2A | H319: Causes serious eye irritation | [2][3] |
| Aquatic Hazard | Chronic Category 2 | H411: Toxic to aquatic life with long lasting effects | [1] |
Signal Word: Danger or Warning , depending on the specific analog and concentration[1][2].
These classifications underscore the necessity for stringent protective measures to prevent accidental ingestion, skin contact, and release into the environment.
Core Directive: Personal Protective Equipment (PPE) Protocol
The selection of PPE is not a passive step but an active barrier between you and potential exposure. All handling of this solid compound should occur within a certified chemical fume hood to prevent inhalation of dust particles[5][6].
Eye and Face Protection
Direct contact with the eyes can cause serious irritation[2][3].
-
Mandatory: Wear chemical safety goggles that provide a complete seal around the eyes. Standard safety glasses are insufficient as they do not protect against splashes or fine dust.
-
Recommended for High-Risk Operations: When handling larger quantities (>10g) or when there is a significant risk of splashing (e.g., during vigorous mixing or transfers), supplement goggles with a full-face shield[3].
Skin and Body Protection
The compound is classified as a skin irritant, and related anilines can be harmful upon skin contact[2][3][4].
-
Laboratory Coat: A clean, knee-length laboratory coat with full-length sleeves, kept fully buttoned, is the minimum requirement[5].
-
Gloves: Chemical-resistant gloves are essential.
-
Material: Nitrile gloves are the standard recommendation, offering adequate protection for incidental contact. Always inspect gloves for tears or pinholes before use[6][7].
-
Technique: Use the "double-gloving" technique for extended operations or when handling highly concentrated solutions. When work is complete, remove gloves using a method that avoids touching the outer contaminated surface with bare skin. Dispose of them immediately in the designated hazardous waste container[6].
-
-
Additional Protection: For tasks involving large quantities, consider a chemical-resistant apron and disposable sleeve covers to protect your lab coat from becoming a source of secondary contamination.
Respiratory Protection
While working in a fume hood should prevent inhalation, emergency situations may require respiratory protection.
-
Standard Operations: No respiratory protection is needed if all work is conducted within a properly functioning chemical fume hood[5].
-
Emergency Situations (e.g., Large Spill Outside of a Fume Hood): A self-contained breathing apparatus (SCBA) must be available for emergency response[8]. Personnel must be trained and fit-tested for its use.
Operational Plan: A Step-by-Step Handling Workflow
This protocol details the process of weighing the solid compound and preparing a stock solution, integrating safety at every step.
Preparation and Pre-Handling Check
-
Designate Work Area: Cordon off a specific area within the chemical fume hood for the procedure.
-
Assemble Materials: Place all necessary equipment (spatula, weigh boat, vial, solvent, vortex mixer) in the hood.
-
Verify Emergency Equipment: Confirm that a safety shower and eyewash station are unobstructed and operational[5].
-
Don PPE: Put on your lab coat, safety goggles, and inner gloves before approaching the fume hood. Don your outer gloves just before starting the procedure.
Weighing and Solution Preparation
-
Tare Balance: Carefully place a weigh boat on the analytical balance inside the hood and tare it.
-
Dispense Solid: Slowly and carefully dispense the desired amount of this compound onto the weigh boat. Avoid any sudden movements that could create airborne dust.
-
Transfer to Vial: Gently transfer the weighed solid into the designated vial.
-
Add Solvent: Using a pipette, add the required volume of solvent to the vial.
-
Seal and Mix: Securely cap the vial and mix gently by hand or using a vortex mixer until the solid is fully dissolved.
-
Labeling: The final solution must be clearly labeled with the chemical name, concentration, date, and appropriate hazard pictograms.
Post-Handling Decontamination
-
Decontaminate Tools: Wipe the spatula and any other reusable equipment with a solvent-soaked cloth. Dispose of the cloth in the solid hazardous waste container.
-
Clean Work Area: Wipe down the designated surface inside the fume hood.
-
Doff PPE: Remove outer gloves and dispose of them. Step away from the immediate work area, then remove your lab coat and goggles. Finally, remove inner gloves and wash your hands thoroughly with soap and water[3].
Diagram: Safe Handling Workflow
Caption: Workflow for safely weighing and dissolving the target compound.
Disposal and Decontamination Plan
Improper disposal is a direct route to environmental contamination and regulatory non-compliance. This compound is classified as toxic to aquatic life with long-lasting effects[1].
-
Chemical Waste: All waste containing the compound, including crude material, excess solution, and the first rinse of any contaminated glassware, must be collected in a dedicated, sealed, and clearly labeled hazardous waste container[5][6]. Never pour this chemical down the drain [6].
-
Contaminated Solids: Disposable items such as gloves, weigh boats, and absorbent pads must be collected in a separate, sealed container labeled as "Solid Hazardous Waste" with the chemical name listed[6].
-
Disposal Route: The primary disposal method is through a licensed hazardous waste management service, which will typically use high-temperature incineration[5][6].
Emergency Procedures
In the event of an exposure or spill, immediate and correct action is critical.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention[2][3][8].
-
Skin Contact: Remove all contaminated clothing immediately. Wash the affected area with plenty of soap and water for at least 15 minutes. If irritation persists, seek medical attention[2][3][8].
-
Inhalation: Move the affected person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention[3][4].
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and drink plenty of water. Seek immediate medical attention[1][4][8].
-
Spill Response:
-
Evacuate all non-essential personnel from the area[6].
-
If the spill is outside a fume hood, ensure the area is well-ventilated while preventing vapors from spreading.
-
Wearing full PPE (including double gloves and potentially respiratory protection), cover the spill with an inert absorbent material (e.g., vermiculite or sand).
-
Carefully sweep up the absorbed material and place it in a sealed container for hazardous waste disposal[3][6].
-
By adhering to these protocols, you actively contribute to a culture of safety, ensuring that our pursuit of scientific advancement does not come at the cost of personal health or environmental integrity.
References
-
Angene Chemical. (2025). Safety Data Sheet. [Link]
- NOVARTIS AG. (2008). Process For The Synthesis Of 5 (Methyl 1 H Imidazol 1 Yl) 3 (Trifluoromethyl) Benzeneamine.
- Google Patents. (n.d.). CA2833394C - Processes for the synthesis of 5-(4-methyl-1h-imidazol-1-yl)-3-(trifluoromethyl)
- Google Patents. (n.d.). EP3904342A1 - Process for the preparation of 3-(trifluoromethyl)-5-(4-methyl-1h-imidazole-1-yl)-benzeneamine hydrochloride.
-
MU Extension Integrated Pest Management. (2022). Personal Protective Equipment for Pesticide Application. [Link]
Sources
- 1. downloads.ossila.com [downloads.ossila.com]
- 2. fishersci.com [fishersci.com]
- 3. angenechemical.com [angenechemical.com]
- 4. fishersci.dk [fishersci.dk]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. youtube.com [youtube.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

